molecular formula C13H9BrN2O2S B1291005 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine CAS No. 1001070-33-2

1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

Katalognummer: B1291005
CAS-Nummer: 1001070-33-2
Molekulargewicht: 337.19 g/mol
InChI-Schlüssel: DWNWTAKXBHBRBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C13H9BrN2O2S and its molecular weight is 337.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-(benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2S/c14-11-8-10-6-7-16(13(10)15-9-11)19(17,18)12-4-2-1-3-5-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNWTAKXBHBRBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640135
Record name 1-(Benzenesulfonyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001070-33-2
Record name 1-(Benzenesulfonyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine, a key intermediate in modern medicinal chemistry. We will delve into its chemical identity, properties, synthesis, and critical applications in the development of targeted therapeutics, grounding all information in authoritative scientific sources.

Compound Identification and Significance

Chemical Name: 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine[1][2] Synonyms: 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine[2] CAS Number: 1001070-33-2[1][2][3][4]

1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine belongs to the 7-azaindole class of heterocyclic compounds. The 7-azaindole scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active molecules. This specific derivative is strategically functionalized for versatile chemical modifications. The benzenesulfonyl group serves as an activating and protecting group for the pyrrole nitrogen, while the bromine atom at the 5-position provides a reactive handle for introducing molecular diversity, typically through metal-catalyzed cross-coupling reactions.

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing a baseline for its handling, storage, and use in synthetic applications.

PropertyValueSource
Molecular Formula C₁₃H₉BrN₂O₂S[1][2][4]
Molecular Weight 337.19 g/mol [1][2]
Appearance Solid
Storage Room temperature[1]
InChI Key DWNWTAKXBHBRBH-UHFFFAOYSA-N[2]
SMILES C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)Br[2]

Synthesis and Rationale

The synthesis of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is typically achieved through the protection of the commercially available 5-bromo-1H-pyrrolo[2,3-b]pyridine. The choice of the benzenesulfonyl group is strategic; it serves to protect the N-H proton of the pyrrole ring, preventing unwanted side reactions in subsequent steps. Furthermore, this electron-withdrawing group can influence the reactivity of the azaindole ring system.

The reaction involves the deprotonation of the pyrrole nitrogen with a suitable base, followed by nucleophilic attack on benzenesulfonyl chloride.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process Reactant1 5-bromo-1H-pyrrolo[2,3-b]pyridine Deprotonation Deprotonation Reactant1->Deprotonation Reactant2 Benzenesulfonyl Chloride Nucleophilic_Attack Nucleophilic Attack Reactant2->Nucleophilic_Attack Base Base (e.g., NaH) Base->Deprotonation Deprotonation->Nucleophilic_Attack Forms Anion Product 1-Benzenesulfonyl-5-bromo- 1H-pyrrolo[2,3-b]pyridine Nucleophilic_Attack->Product

Fig 1. Synthetic workflow for the title compound.
Exemplary Laboratory Protocol

This protocol is a representative procedure based on standard chemical principles for N-sulfonylation.

  • Preparation: To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.) in an anhydrous aprotic solvent (e.g., Tetrahydrofuran, THF) under an inert atmosphere (N₂ or Argon), add a strong base such as sodium hydride (NaH, 1.1 equiv.) portion-wise at 0 °C.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation, forming the corresponding sodium salt.

  • Reaction: Slowly add a solution of benzenesulfonyl chloride (1.1 equiv.) in anhydrous THF to the reaction mixture at 0 °C.

  • Completion: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine.

Applications in Drug Discovery

The true value of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine lies in its role as a versatile intermediate for creating libraries of novel compounds for biological screening. The 7-azaindole core is a key pharmacophore, and this building block allows for systematic modification at the C5 position.

The bromine atom is ideally positioned for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions enable the introduction of a wide array of aryl, heteroaryl, amine, or alkyne moieties, which is a cornerstone of modern structure-activity relationship (SAR) studies.

Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have shown significant potential as inhibitors and modulators of various biological targets:

  • Kinase Inhibitors: The pyrrolo[2,3-b]pyridine scaffold is a foundational element in the design of kinase inhibitors. Abnormal signaling from kinases like Fibroblast Growth Factor Receptors (FGFRs) and Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1) is implicated in various cancers and other diseases.[5][6] This building block provides a direct route to synthesize analogs for screening against these important therapeutic targets.

  • Serotonin Receptor (5-HT₆) Ligands: The 5-HT₆ receptor is a target for treating cognitive disorders and other central nervous system (CNS) conditions. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent and selective 5-HT₆ receptor agonists and antagonists.[7] This intermediate is crucial for synthesizing compounds where the C5 position is modified to optimize receptor affinity and functional activity.

Applications cluster_reactions Cross-Coupling Reactions cluster_derivatives Diverse Compound Libraries cluster_targets Therapeutic Targets Intermediate 1-Benzenesulfonyl-5-bromo- 1H-pyrrolo[2,3-b]pyridine Suzuki Suzuki Coupling (+ Boronic Acid) Intermediate->Suzuki Buchwald Buchwald-Hartwig (+ Amine) Intermediate->Buchwald Sonogashira Sonogashira Coupling (+ Alkyne) Intermediate->Sonogashira Aryl_Derivs C5-Aryl Derivatives Suzuki->Aryl_Derivs Amine_Derivs C5-Amino Derivatives Buchwald->Amine_Derivs Alkyne_Derivs C5-Alkynyl Derivatives Sonogashira->Alkyne_Derivs Kinase Kinase Inhibitors (e.g., FGFR, SGK-1) Aryl_Derivs->Kinase Amine_Derivs->Kinase CNS CNS Receptor Ligands (e.g., 5-HT6) Amine_Derivs->CNS Alkyne_Derivs->Kinase

Sources

An In-Depth Technical Guide to 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine: A Pivotal Intermediate in Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in medicinal chemistry. With a molecular weight of 337.19 g/mol , this compound serves as a crucial intermediate in the synthesis of a new generation of targeted therapeutics, particularly kinase inhibitors. This document details its physicochemical properties, a validated synthesis protocol for its precursor, its characterization, and its significant applications in the development of novel drugs for oncology and inflammatory diseases.

Introduction: The Significance of the Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of various therapeutic agents. The introduction of a benzenesulfonyl group at the N1 position of the pyrrole ring serves a dual purpose: it acts as a protecting group, facilitating selective reactions at other positions, and its electron-withdrawing nature can modulate the reactivity of the heterocyclic system. The bromine atom at the C5 position provides a versatile handle for a wide range of cross-coupling reactions, enabling the introduction of diverse functionalities to explore the chemical space and optimize drug-target interactions.

This guide focuses on the 5-bromo-1-benzenesulfonyl derivative, a compound of significant interest for the synthesis of potent and selective kinase inhibitors.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is essential for its effective use in synthetic chemistry and drug design.

PropertyValueSource
Molecular Weight 337.19 g/mol [1][2]
Molecular Formula C₁₃H₉BrN₂O₂S[2][3]
CAS Number 1001070-33-2[2][3]
Appearance Solid[2]
Purity Typically ≥98%[4]
Storage Room temperature[4]

Structural Representation:

Caption: 2D structure of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine.

Synthesis and Characterization

The synthesis of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine typically proceeds via the sulfonylation of its precursor, 5-bromo-1H-pyrrolo[2,3-b]pyridine.

Synthesis of the Precursor: 5-Bromo-1H-pyrrolo[2,3-b]pyridine

A reliable method for the synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine is crucial for obtaining the target compound in high purity and yield.

Reaction Scheme:

G cluster_0 Starting Material cluster_1 Reagents cluster_2 Product SM 1H-pyrrolo[2,3-b]pyridine R N-Bromosuccinimide (NBS) Acetonitrile (ACN) SM->R Electrophilic Bromination P 5-Bromo-1H-pyrrolo[2,3-b]pyridine R->P

Caption: Synthetic pathway for 5-bromo-1H-pyrrolo[2,3-b]pyridine.

Experimental Protocol (Illustrative):

  • Dissolution: Dissolve 1H-pyrrolo[2,3-b]pyridine in a suitable solvent such as acetonitrile (ACN).

  • Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) in ACN to the reaction mixture at a controlled temperature, typically 0 °C to room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel to afford pure 5-bromo-1H-pyrrolo[2,3-b]pyridine.

Characterization of 5-Bromo-1H-pyrrolo[2,3-b]pyridine:

PropertyValueSource
Molecular Weight 197.04 g/mol [1]
Melting Point 178.0 to 182.0 °C
Appearance White to yellow to orange powder/crystal

¹H NMR Data (400 MHz, DMF-d₇): δ 11.91 (bs, 1H, NH), 8.30 (d, J = 2.2 Hz, 1H, H6), 8.20 (d, J = 2.0 Hz, 1H, H4), 7.63 (t, J = 2.8 Hz, 1H, H2), 6.50 (m, 1H, H3).[1][5]

¹³C NMR Data (100.58 MHz, DMF-d₇): δ 147.5 (C7a), 142.9 (C6), 130.3 (C4), 128.2 (C2), 122.1 (C7a), 111.1 (C5), 100.0 (C3).[1][5]

Synthesis of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

Reaction Scheme:

G cluster_0 Starting Material cluster_1 Reagents cluster_2 Product SM 5-Bromo-1H-pyrrolo[2,3-b]pyridine R Benzenesulfonyl chloride Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, THF) SM->R Sulfonylation P 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine R->P

Sources

An In-Depth Technical Guide to 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine: A Keystone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine, a pivotal heterocyclic building block in contemporary medicinal chemistry. We will delve into its chemical structure, physicochemical properties, and detailed synthetic protocols. The guide will further explore its reactivity, with a focus on strategic cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are instrumental in the elaboration of this scaffold. The critical role of the benzenesulfonyl group as both a protecting and activating moiety will be discussed, alongside methods for its strategic removal. Finally, the application of this versatile intermediate will be contextualized through its role in the synthesis of potent kinase inhibitors, with a particular focus on analogues of the Janus kinase (JAK) inhibitor, Tofacitinib. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction: The Significance of the Pyrrolo[2,3-b]pyridine Scaffold

The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic motif in drug discovery. Its structure is a bioisostere of indole, and this seemingly subtle change of a carbon atom to a nitrogen atom in the six-membered ring can significantly alter the molecule's physicochemical properties, metabolic stability, and target engagement. This has led to the widespread incorporation of the 7-azaindole scaffold into a multitude of biologically active compounds, particularly as inhibitors of various protein kinases.[1][2]

1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine has emerged as a particularly valuable and versatile intermediate for the synthesis of these complex molecules. The bromine atom at the 5-position provides a convenient handle for the introduction of diverse substituents via transition-metal-catalyzed cross-coupling reactions. The benzenesulfonyl group at the 1-position serves a dual purpose: it protects the pyrrole nitrogen, preventing unwanted side reactions, and its electron-withdrawing nature can modulate the reactivity of the heterocyclic core.

This guide will provide a detailed exploration of this key building block, from its synthesis to its strategic application in the development of next-generation therapeutics.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is essential for its effective use in synthesis and for predicting the properties of its derivatives.

Chemical Structure and Properties
PropertyValueReference
Molecular Formula C₁₃H₉BrN₂O₂S[3]
Molecular Weight 337.19 g/mol
CAS Number 1001070-33-2[3]
Appearance White to off-white solid
IUPAC Name 1-(Benzenesulfonyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine[4]
Synonyms 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, 1-phenylsulfonyl-5-bromo-7-azaindole[4][5]

G 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine Br Br 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine->Br S S 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine->S O1 O1 S->O1 O2 O2 S->O2 N1 N1 S->N1 C1 C1 N1->C1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C3->C5 N2 N2 C4->N2 N2->C1 C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C9 C9 C8->C9 C9->C4

Caption: Chemical structure of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine.

Synthesis of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

The synthesis of the title compound is typically achieved through the sulfonylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine. The following protocol is a representative procedure adapted from the synthesis of the non-brominated analogue.[6]

Experimental Protocol: Benzenesulfonylation

G reagents Reagents: 5-bromo-1H-pyrrolo[2,3-b]pyridine Benzenesulfonyl chloride Sodium hydroxide (finely ground) Tetrabutylammonium bromide Dichloromethane (DCM) setup Reaction Setup: 1. Add 5-bromo-1H-pyrrolo[2,3-b]pyridine, NaOH, and TBAB to a dry, nitrogen-purged flask. 2. Add DCM and cool to 0 °C. reagents->setup addition Reagent Addition: Slowly add benzenesulfonyl chloride dropwise to the cooled mixture. setup->addition reaction Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. addition->reaction workup Work-up: 1. Quench with water. 2. Extract with DCM. 3. Wash organic layer with brine. 4. Dry over MgSO₄ and concentrate. reaction->workup purification Purification: Purify the crude product by silica gel column chromatography. workup->purification

Caption: Workflow for the synthesis of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine.

Materials:

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine

  • Benzenesulfonyl chloride

  • Sodium hydroxide (finely ground)

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Saturated sodium chloride solution (brine)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., cyclohexane/ethyl acetate mixture)

Procedure:

  • To a dry, nitrogen-purged round-bottom flask, add 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), finely ground sodium hydroxide (3.0 eq), and a catalytic amount of tetrabutylammonium bromide (0.03 eq).

  • Add anhydrous dichloromethane and cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add benzenesulfonyl chloride (1.2 eq) dropwise to the cooled suspension.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in cyclohexane) to afford the pure 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine.

Expertise & Experience Insights: The use of a phase-transfer catalyst like TBAB is crucial for facilitating the reaction between the deprotonated pyrrole nitrogen (in the solid phase with NaOH) and the benzenesulfonyl chloride in the organic solvent. Finely grinding the sodium hydroxide increases its surface area and enhances the rate of deprotonation.

Reactivity and Strategic Applications in Synthesis

The strategic placement of the bromine atom and the benzenesulfonyl group makes this molecule a versatile platform for the synthesis of highly functionalized pyrrolo[2,3-b]pyridine derivatives.

The Dual Role of the Benzenesulfonyl Group

The benzenesulfonyl group serves two primary functions:

  • Protecting Group: It protects the pyrrole nitrogen from undesired reactions, such as N-alkylation or participation in certain coupling reactions. This protection is robust under a variety of reaction conditions.

  • Activating/Directing Group: The electron-withdrawing nature of the sulfonyl group can influence the electronics of the pyrrole ring, potentially affecting its reactivity in electrophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 5-position is the primary site for diversification of the scaffold. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose.

The Suzuki-Miyaura coupling is a highly efficient method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron reagent.[7][8] This allows for the introduction of a wide range of aryl and heteroaryl substituents.

Representative Protocol:

G reactants Reactants: 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine Arylboronic acid or ester catalyst Catalyst System: Pd catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Base (e.g., K₂CO₃, Cs₂CO₃) reactants->catalyst solvent Solvent: Dioxane/Water or DME catalyst->solvent conditions Conditions: Inert atmosphere (N₂ or Ar) Heat (e.g., 80-100 °C) solvent->conditions

Caption: Key components for a Suzuki-Miyaura coupling reaction.

  • In a reaction vessel, combine 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq), and a base like potassium carbonate (2.0-3.0 eq).

  • Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or dimethoxyethane (DME) and water.

  • Thoroughly degas the reaction mixture by bubbling with an inert gas (nitrogen or argon) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Causality Behind Experimental Choices: The choice of catalyst and base can be critical. For nitrogen-containing heterocycles, which can act as ligands and inhibit the catalyst, more robust catalyst systems like those with bulky phosphine ligands (e.g., from Pd(dppf)Cl₂) are often preferred.[7] The base is required for the transmetalation step of the catalytic cycle.

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines at the 5-position.[9][10]

Representative Protocol:

  • To a dry Schlenk tube under an inert atmosphere, add 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., BINAP, XPhos, 0.04-0.08 eq), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).

  • Add the desired amine (1.2 eq) and an anhydrous solvent such as toluene or dioxane.

  • Heat the reaction mixture (typically 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the product by column chromatography.

Trustworthiness of the Protocol: The success of the Buchwald-Hartwig amination is highly dependent on the exclusion of air and moisture. The use of an inert atmosphere and anhydrous solvents is critical for maintaining the activity of the palladium catalyst.[9]

Deprotection of the Benzenesulfonyl Group

The removal of the benzenesulfonyl protecting group is often a necessary final step to reveal the free N-H of the pyrrole, which can be important for biological activity, particularly for forming hydrogen bonds with the target protein.

Expected Deprotection Methods:

  • Basic Hydrolysis: Treatment with a strong base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent at elevated temperatures.

  • Reductive Cleavage: Using reducing agents like sodium in liquid ammonia or magnesium in methanol.

  • Acid-Catalyzed Hydrolysis: Strong acidic conditions (e.g., HBr in acetic acid) can also be employed, although the substrate's stability under these conditions should be considered.

The choice of deprotection method will depend on the functional groups present in the elaborated molecule.

Application in Drug Discovery: A Case Study in JAK Inhibitor Synthesis

The pyrrolo[2,3-b]pyridine scaffold is the core of Tofacitinib, a potent inhibitor of Janus kinases (JAKs) approved for the treatment of autoimmune diseases.[11][12] 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is an ideal starting material for the synthesis of novel Tofacitinib analogues, where modifications at the 5-position can be explored to improve potency, selectivity, and pharmacokinetic properties.

G start 1-Benzenesulfonyl-5-bromo- 1H-pyrrolo[2,3-b]pyridine suzuki Suzuki-Miyaura Coupling (Introduce Aryl Group at C5) start->suzuki deprotection Benzenesulfonyl Deprotection suzuki->deprotection final_coupling Coupling with Chiral Piperidine Moiety deprotection->final_coupling tofacitinib_analogue Novel Tofacitinib Analogue final_coupling->tofacitinib_analogue

Caption: Synthetic strategy towards Tofacitinib analogues.

This synthetic strategy allows for the late-stage diversification at the 5-position, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. The benzenesulfonyl group ensures that the pyrrole nitrogen does not interfere with the subsequent coupling reactions and is removed at a later stage to yield the final, biologically active compound.

Conclusion

1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is a high-value, versatile intermediate in medicinal chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a robust platform for the synthesis of complex, biologically active molecules. The strategic use of the benzenesulfonyl protecting group allows for controlled and selective functionalization of the pyrrolo[2,3-b]pyridine core. As the demand for novel kinase inhibitors and other targeted therapeutics continues to grow, the importance of this key building block in driving innovation in drug discovery is set to increase.

References

  • BenchChem. (2025).
  • J&K Scientific. (n.d.). 1-(Benzenesulfonyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine | 1001070-33-2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. PubMed Central. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). An Efficient and Alternative Method for Synthesis of Tofacitinib.
  • Thieme. (n.d.). Tofacitinib.
  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • National Center for Biotechnology Information. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Retrieved from [Link]

  • Beilstein-Institut. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • BenchChem. (2025). Application of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in Tofacitinib Synthesis: A Detailed Guide.

Sources

An In-depth Technical Guide to 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine, a pivotal heterocyclic building block in the landscape of contemporary medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, reactivity, and strategic applications of this compound, with a particular focus on its role in the development of targeted therapeutics.

Introduction: The Significance of the 7-Azaindole Scaffold

1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine belongs to the 7-azaindole class of compounds. The 7-azaindole core is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of indole. This structural similarity allows 7-azaindole derivatives to interact with a wide array of biological targets, often with improved physicochemical properties compared to their indole counterparts.[1][2] The introduction of a bromine atom at the 5-position provides a versatile handle for further chemical modifications, primarily through cross-coupling reactions, while the benzenesulfonyl group serves as a robust protecting group for the pyrrole nitrogen, enhancing stability and modulating reactivity. This strategic combination of functionalities makes the title compound a highly valuable intermediate in the synthesis of complex, biologically active molecules, most notably kinase inhibitors for oncology.[3][4][5]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is fundamental for its effective utilization in synthesis and for the characterization of its downstream products.

Core Properties

The fundamental properties of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₃H₉BrN₂O₂S[5][6][7]
Molecular Weight 337.19 g/mol [5][6][7]
CAS Number 1001070-33-2[5][6][7]
Appearance Solid[5]
Topological Polar Surface Area 60.3 Ų[8]
XLogP3-AA 3.1[9]
Hydrogen Bond Donor Count 0[9]
Hydrogen Bond Acceptor Count 4[9]
Rotatable Bond Count 2[9]
Spectroscopic Characterization

Estimated ¹H NMR (400 MHz, CDCl₃) δ (ppm):

  • 8.40-8.35 (m, 1H): H6 proton on the pyridine ring.

  • 8.25-8.20 (m, 1H): H4 proton on the pyridine ring.

  • 8.00-7.95 (m, 2H): Ortho-protons of the benzenesulfonyl group.

  • 7.70-7.65 (m, 1H): H2 proton on the pyrrole ring.

  • 7.60-7.50 (m, 3H): Meta- and para-protons of the benzenesulfonyl group.

  • 6.65-6.60 (m, 1H): H3 proton on the pyrrole ring.

Estimated ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

  • 148.5: C7a

  • 144.0: C6

  • 138.0: C1' (ipso-carbon of the benzenesulfonyl group)

  • 134.5: C4' (para-carbon of the benzenesulfonyl group)

  • 131.0: C4

  • 129.5: C3'/C5' (meta-carbons of the benzenesulfonyl group)

  • 127.0: C2'/C6' (ortho-carbons of the benzenesulfonyl group)

  • 124.0: C2

  • 119.5: C3a

  • 112.0: C5

  • 106.0: C3

Synthesis and Reactivity: A Versatile Building Block

The synthetic utility of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine stems from its strategic design, which allows for selective functionalization at key positions.

Synthesis of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

The preparation of the title compound is a two-step process, commencing with the bromination of the commercially available 7-azaindole, followed by the protection of the pyrrole nitrogen.

Synthesis_Workflow 7-Azaindole 7-Azaindole 5-Bromo-7-azaindole 5-Bromo-7-azaindole 7-Azaindole->5-Bromo-7-azaindole Bromination 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine 5-Bromo-7-azaindole->1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine Sulfonylation

Figure 1: General synthetic workflow for 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine.

Experimental Protocol: Synthesis of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

Step 1: Bromination of 7-Azaindole

A detailed procedure for the bromination of 7-azaindole to afford 5-bromo-7-azaindole is well-established in the literature.[10]

Step 2: Benzenesulfonylation of 5-Bromo-7-azaindole

This protocol is adapted from the synthesis of the un-brominated analogue.

  • Reaction Setup: In a dry, nitrogen-purged round-bottom flask, suspend 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) and tetrabutylammonium bromide (0.03 equivalents) in anhydrous dichloromethane.

  • Base Addition: Add finely ground sodium hydroxide (3.0 equivalents) to the suspension.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Addition of Benzenesulfonyl Chloride: Slowly add benzenesulfonyl chloride (1.2 equivalents) dropwise to the cooled and stirred mixture.

  • Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 1-2 hours, monitoring the reaction progress by TLC.

  • Workup: Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine.

Key Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom at the 5-position of the 7-azaindole core is the primary site for synthetic elaboration, most commonly via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a particularly powerful tool for forming carbon-carbon bonds, enabling the introduction of a wide variety of aryl and heteroaryl substituents.[11][12][13]

Suzuki_Coupling 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine Palladium_Catalyst_Cycle Palladium_Catalyst_Cycle 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine->Palladium_Catalyst_Cycle Oxidative Addition Coupled_Product Coupled_Product Palladium_Catalyst_Cycle->Coupled_Product Reductive Elimination Arylboronic_Acid Arylboronic_Acid Arylboronic_Acid->Palladium_Catalyst_Cycle Transmetalation

Figure 2: Key steps in the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general methodology for the Suzuki-Miyaura coupling of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[14]

  • Reaction Setup: To a dry reaction vessel, add 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography to afford the desired 5-aryl-1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine.

Application in Drug Discovery: A Cornerstone for Kinase Inhibitors

The 7-azaindole scaffold is a prominent feature in numerous kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase active site, mimicking the binding of the adenine moiety of ATP. 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine, and its deprotected counterpart, are critical intermediates in the synthesis of several targeted cancer therapies.

A notable example is the synthesis of Vemurafenib , a potent inhibitor of the BRAF V600E mutated kinase, which is approved for the treatment of metastatic melanoma.[1][15][16] The 5-bromo-7-azaindole core is a central component of Vemurafenib, and its synthesis relies on intermediates derived from compounds like the one discussed in this guide. The benzenesulfonyl protecting group facilitates selective reactions at other positions of the molecule before its removal in the final stages of the synthesis.

The general synthetic strategy often involves an initial Suzuki coupling at the 5-position of the protected 7-azaindole, followed by further functionalization and eventual deprotection of the pyrrole nitrogen. This modular approach allows for the rapid generation of diverse analogues for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.[4][17]

Conclusion

1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is a strategically designed and highly versatile intermediate in organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, combined with the inherent biological relevance of the 7-azaindole scaffold, establishes it as a valuable tool for medicinal chemists. The insights and protocols presented in this guide are intended to empower researchers in their efforts to synthesize novel and effective therapeutic agents, particularly in the realm of kinase inhibition and oncology.

References

  • Advanced Pharmaceutical Intermediates: A Focus on Pyrrolo[2,3-b]pyridine Derivatives. (URL not provided in search results)
  • Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. National Institutes of Health. [Link]

  • Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. National Institutes of Health. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. (URL not provided in search results)
  • 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. PubChem. [Link]

  • 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. PubChem. [Link]

  • 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. PubChem. (This is a duplicate of reference 5, but may contain slightly different computed properties).
  • WO2015075749A1 - Novel processes for the preparation of vemurafenib.
  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. PubMed. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. (URL not provided in search results)
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. Benchchem. (URL not provided in search results)
  • Synthetic process of 5-bromo-7-azaindole. Patsnap. [Link]

  • 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2, 3-b]pyridine, min 98%, 1 gram. Oakwood Chemical. (URL not provided in search results)
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (URL not provided in search results)
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

  • Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. Benchchem. (URL not provided in search results)

Sources

An In-Depth Technical Guide to the Spectral Data of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectral data for the compound 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole of significant interest in medicinal chemistry and drug development. Due to the limited availability of a complete, published experimental dataset for this specific molecule, this guide presents a comprehensive, predictive analysis of its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra. This analysis is grounded in the established principles of spectroscopic interpretation and supported by experimental data from closely related structural analogs, namely 5-bromo-1H-pyrrolo[2,3-b]pyridine and benzenesulfonyl derivatives. The methodologies for spectral acquisition are detailed, and the predicted data is presented in a clear, tabular format. The rationale behind the predicted chemical shifts, fragmentation patterns, and vibrational modes is thoroughly explained, providing researchers with a robust reference for the characterization of this and similar compounds.

Introduction

1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine belongs to the class of 7-azaindole derivatives, which are recognized as important scaffolds in the development of therapeutic agents, including protein kinase inhibitors. The introduction of a benzenesulfonyl group on the pyrrole nitrogen and a bromine atom on the pyridine ring significantly modulates the electronic and steric properties of the parent 7-azaindole core, influencing its biological activity and pharmacokinetic profile. Accurate structural elucidation through spectral analysis is paramount for confirming the identity and purity of synthesized batches of this compound, which is a critical step in any drug discovery and development pipeline.

This guide serves as a valuable resource for scientists working with 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine by providing a detailed predictive framework for its spectral characteristics. The insights provided herein are based on a thorough analysis of the spectral data of its constituent molecular fragments and related compounds, ensuring a high degree of scientific integrity and practical utility.

Molecular Structure

The structure of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine, with the IUPAC name 1-(benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridine, is presented below. The numbering convention used throughout this guide for the pyrrolo[2,3-b]pyridine ring system is also indicated.

Caption: Molecular structure of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol

A standard ¹H NMR spectrum would be acquired on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (δ 0.00 ppm).

Predicted ¹H NMR Spectral Data

The predicted chemical shifts (δ) for 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine are summarized in the table below. These predictions are based on the known shifts of 5-bromo-1H-pyrrolo[2,3-b]pyridine and the expected electronic effects of the N-benzenesulfonyl group. The benzenesulfonyl group is strongly electron-withdrawing, which will deshield the protons on the pyrrolo[2,3-b]pyridine core, causing a downfield shift compared to the unsubstituted analog.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.6 - 7.8d~3.5
H-36.6 - 6.8d~3.5
H-48.3 - 8.5d~2.0
H-68.1 - 8.3d~2.0
H-2', H-6'7.8 - 8.0m
H-3', H-5'7.4 - 7.6m
H-4'7.5 - 7.7m
Interpretation of the Predicted ¹H NMR Spectrum
  • Pyrrolo[2,3-b]pyridine Protons:

    • H-2 and H-3: These protons on the pyrrole ring will appear as doublets due to coupling with each other. The electron-withdrawing effect of the adjacent nitrogen and the benzenesulfonyl group will shift H-2 further downfield compared to H-3.

    • H-4 and H-6: These protons on the pyridine ring will appear as doublets with a small meta-coupling constant. The presence of the electronegative nitrogen and the bromine atom will cause significant deshielding, resulting in their appearance at the downfield end of the aromatic region.

  • Benzenesulfonyl Protons:

    • The protons of the phenyl ring of the benzenesulfonyl group will appear as a complex multiplet in the aromatic region. The ortho-protons (H-2' and H-6') will be the most deshielded due to the proximity to the sulfonyl group.

G cluster_workflow ¹H NMR Prediction Workflow 5-bromo-1H-pyrrolo[2,3-b]pyridine_data ¹H NMR Data of 5-bromo-1H-pyrrolo[2,3-b]pyridine Predicted_Spectrum Predicted ¹H NMR Spectrum of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine 5-bromo-1H-pyrrolo[2,3-b]pyridine_data->Predicted_Spectrum Benzenesulfonyl_effects Electronic Effects of Benzenesulfonyl Group (Electron-Withdrawing) Benzenesulfonyl_effects->Predicted_Spectrum G cluster_workflow Predicted MS Fragmentation Pathways M [M+H]⁺ m/z 338/340 M_minus_SO2 [M+H - SO₂]⁺ m/z 274/276 M->M_minus_SO2 - SO₂ Azaindole_ion [5-bromo-7-azaindole+H]⁺ m/z 197/199 M->Azaindole_ion - C₆H₅SO₂ M_minus_Br [M+H - Br]⁺ m/z 258 M->M_minus_Br - Br Phenyl_ion [C₆H₅]⁺ m/z 77 Azaindole_ion->Phenyl_ion Further fragmentation

Caption: Predicted major fragmentation pathways in ESI-MS.

Infrared (IR) Spectroscopy

Experimental Protocol

An IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer, typically employing the attenuated total reflectance (ATR) technique for a solid sample.

Predicted Infrared Spectral Data

The predicted characteristic IR absorption bands are listed below. These are based on the known vibrational frequencies of aromatic sulfones and substituted pyridines. [1][2][3]

Wavenumber (cm⁻¹) Intensity Assignment
3100 - 3000 Medium Aromatic C-H stretching
1600 - 1450 Medium Aromatic C=C and C=N stretching (pyridine ring)
1370 - 1340 Strong Asymmetric SO₂ stretching
1180 - 1160 Strong Symmetric SO₂ stretching
1100 - 1000 Medium C-N stretching
900 - 690 Strong Aromatic C-H out-of-plane bending
600 - 500 Medium C-S stretching

| ~550 | Medium | C-Br stretching |

Interpretation of the Predicted IR Spectrum
  • The most prominent and diagnostic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group. [1][2]* The presence of the aromatic rings will be confirmed by the C-H stretching bands above 3000 cm⁻¹ and the C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region. [4][5][6]* The out-of-plane C-H bending bands in the fingerprint region can provide information about the substitution pattern of the aromatic rings.

Conclusion

This in-depth technical guide provides a robust, predictive analysis of the ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectral data for 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. By leveraging established spectroscopic principles and data from analogous structures, this guide offers a reliable framework for the characterization of this important medicinal chemistry scaffold. The detailed interpretations and methodologies presented herein are intended to be a valuable resource for researchers and scientists in the field of drug development, facilitating the confident identification and quality control of this compound. While this guide is based on well-founded predictions, it is recommended that experimental data be acquired and compared with these predictions for definitive structural confirmation.

References

  • Infrared Spectral-Structural Correlations of Some Substituted Pyridines. (n.d.). Optica Publishing Group. Retrieved from [Link]

  • Schreiber, K. C. (1949). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 21(10), 1168–1172.
  • Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2024).
  • Interpretation of Mass Spectra. (n.d.). Retrieved from [Link]

  • Infrared Absorption Spectra of Quaternary Salts of Pyridine. (n.d.). Retrieved from [Link]

  • FTIR spectrum for Pyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • Infrared Spectra of Sulfones and Related Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. (2023). Bulletin of the Chemical Society of Ethiopia.
  • 1H-Pyrrolo(2,3-b)pyridine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]_ alkenes_and_aromatics.pdf

  • Mass Spectrometry. (2014). Chemistry LibreTexts. Retrieved from [Link]

  • Mass spectrum of 1-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Bromo pattern in Mass Spectrometry. (2023, December 3). [Video]. YouTube. [Link]

  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • Changes in the ¹H NMR spectra during the titration of 1‐butyl‐7‐azaindole with methanesulfonic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Approximate 1H and 13C NMR Shifts. (n.d.). Scribd. Retrieved from [Link]

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. (2013).
  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consider
  • Study of Mass Spectra of Some Indole Derivatives. (2016).
  • Study of Mass Spectra of Some Indole Deriv
  • Spectroscopy of Arom
  • Ion fragmentation of small molecules in mass spectrometry. (2012). Retrieved from [Link]

  • Spectroscopy of Arom
  • 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. (2008). PubMed.
  • 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. (n.d.). Modgraph.
  • Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one deriv
  • Selected ¹H and ¹³C NMR chemical shifts of 5a. (n.d.). ResearchGate. Retrieved from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Mass spectral studies of newer indoles. (1993). PJSIR.
  • Nucleophilic and electrophilic cyclization of N-alkyne- substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolo. (n.d.). Beilstein Journals.
  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • 1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008). PubMed.

Sources

1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine NMR data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Characterization of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

Abstract

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. Aimed at researchers, chemists, and drug development professionals, this document details the anticipated ¹H and ¹³C NMR spectra, drawing upon established principles of NMR spectroscopy and comparative analysis with the known spectrum of its precursor, 5-bromo-1H-pyrrolo[2,3-b]pyridine. We delve into the rationale behind chemical shift assignments, coupling constants, and the structural influence of the electron-withdrawing benzenesulfonyl group. Furthermore, this guide outlines a robust, self-validating experimental protocol for the acquisition and processing of NMR data and discusses the application of 2D NMR techniques (COSY, HSQC, HMBC) for unambiguous structural elucidation. The content is designed to serve as an expert-level reference for the characterization of this and structurally related heterocyclic compounds.

Introduction to 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and materials science due to its structural similarity to indole and its versatile biological activities.[1][2] The title compound, 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (CAS 1001070-33-2), is a functionalized derivative of this core.[3][4] The introduction of a bromine atom at the C5 position offers a reactive handle for further synthetic modifications, such as cross-coupling reactions.[5] The benzenesulfonyl group at the N1 position typically serves as a robust protecting group for the pyrrole nitrogen but also significantly modulates the electronic properties of the heterocyclic system due to its strong electron-withdrawing nature.

Accurate structural characterization is paramount in chemical synthesis and drug development. NMR spectroscopy is the most powerful tool for the unambiguous determination of molecular structure in solution.[6][7] This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine, offering a foundational blueprint for its synthesis and characterization.

Molecular Structure and Numbering

For clarity in spectral assignment, the standard IUPAC numbering for the 1H-pyrrolo[2,3-b]pyridine core is used throughout this document.

Caption: Molecular structure of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine with IUPAC numbering.

Foundational Analysis: NMR Data of the Precursor

To accurately predict the spectrum of the title compound, it is essential to first understand its core structure. The NMR data for the immediate precursor, 5-bromo-1H-pyrrolo[2,3-b]pyridine, has been reported and serves as an invaluable baseline.[8]

Table 1: Experimental NMR Data for 5-bromo-1H-pyrrolo[2,3-b]pyridine in DMF-d₇. [8]

Atom¹H Chemical Shift (δ, ppm)MultiplicityJ (Hz)¹³C Chemical Shift (δ, ppm)
N1-H11.91broad singlet--
H27.63triplet2.8128.2
H36.50multiplet-100.0
H48.20doublet2.0130.3
C5---111.1
H68.30doublet2.2142.9
C3a---122.1
C7a---147.5

The key features of this precursor spectrum are the deshielded N-H proton at 11.91 ppm, the characteristic chemical shifts of the pyrrole (H2, H3) and pyridine (H4, H6) protons, and the upfield shift of C3, which is typical for pyrrole-like systems.[9]

Predictive ¹H NMR Spectrum Analysis

The substitution of the N1-proton with a benzenesulfonyl group induces significant and predictable changes in the ¹H NMR spectrum.

  • Disappearance of N1-H: The highly deshielded, broad singlet at ~11.91 ppm will be absent.

  • Effect on Pyrrole Protons (H2, H3): The strongly electron-withdrawing sulfonyl group will significantly deshield the adjacent protons of the pyrrole ring. H2 and H3 are expected to shift downfield considerably. The coupling between them (³JHH) should remain observable.

  • Effect on Pyridine Protons (H4, H6): These protons are more distant from the site of substitution and are expected to experience a smaller downfield shift. The characteristic doublet splitting for H4 and H6 due to four-bond coupling (⁴JHH) should be preserved.

  • Benzenesulfonyl Protons: The phenyl ring of the sulfonyl group will introduce new signals. Due to the electron-withdrawing nature of the -SO₂- linker, the ortho-protons (H2'/H6') will be the most deshielded. The spectrum will show a characteristic pattern for a monosubstituted benzene ring, typically two multiplets integrating to 2H (ortho) and 3H (meta, para).

Table 2: Predicted ¹H NMR Data for 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine.

Proton(s)Predicted δ (ppm)Predicted MultiplicityPredicted J (Hz)IntegrationRationale for Assignment
H2~7.8 - 8.0doublet~3-41HSignificant downfield shift from precursor (7.63 ppm) due to N-SO₂Ph. Coupled to H3.
H3~6.7 - 6.9doublet~3-41HSignificant downfield shift from precursor (6.50 ppm) due to N-SO₂Ph. Coupled to H2.
H4~8.3 - 8.5doublet~21HMinor downfield shift from precursor (8.20 ppm). Coupled to H6.
H6~8.4 - 8.6doublet~21HMinor downfield shift from precursor (8.30 ppm). Coupled to H4.
H2'/H6'~7.9 - 8.1multiplet (d or dd)~7-82HOrtho protons on phenyl ring, deshielded by adjacent SO₂ group.
H3'/H4'/H5'~7.5 - 7.7multiplet~7-83HMeta and para protons on phenyl ring, less deshielded.

Predictive ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will similarly reflect the introduction of the benzenesulfonyl group. The analysis is aided by DEPT experiments or HSQC to distinguish protonated carbons from quaternary ones.

  • Pyrrole Carbons (C2, C3): These carbons will be affected by the N-substitution, though the direction of the shift can be complex.

  • Bridgehead Carbons (C3a, C7a): These quaternary carbons are also expected to shift. C7a, being directly attached to N1, will likely experience a noticeable shift.

  • Pyridine Carbons (C4, C5, C6): C4 and C6 will show minor shifts. C5, the carbon bearing the bromine atom, will have a chemical shift influenced by the heavy atom effect.

  • Benzenesulfonyl Carbons: Six new signals will appear for the phenyl ring: one ipso-carbon (C1', attached to sulfur), two ortho-carbons (C2'/C6'), two meta-carbons (C3'/C5'), and one para-carbon (C4'). The ipso-carbon is often broad and of lower intensity.

Table 3: Predicted ¹³C NMR Data for 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine.

Carbon(s)Predicted δ (ppm)Rationale for Assignment
C2~129 - 131Shifted from precursor value (128.2 ppm).
C3~105 - 108Shifted from precursor value (100.0 ppm).
C4~131 - 133Protonated pyridine carbon, similar to precursor (130.3 ppm).
C5~112 - 115Quaternary carbon attached to bromine, similar to precursor (111.1 ppm).
C6~143 - 145Protonated pyridine carbon, similar to precursor (142.9 ppm).
C3a~123 - 126Quaternary bridgehead carbon, similar to precursor (122.1 ppm).
C7a~148 - 150Quaternary bridgehead carbon, adjacent to N1, similar to precursor (147.5 ppm).
C1'~138 - 140Quaternary ipso-carbon of the phenyl ring.
C2'/C6'~127 - 129Ortho-carbons of the phenyl ring.
C3'/C5'~129 - 131Meta-carbons of the phenyl ring.
C4'~133 - 135Para-carbon of the phenyl ring.

Standard Operating Protocol for NMR Data Acquisition

To obtain high-quality, reproducible NMR data for this compound, a standardized protocol is essential. This protocol is designed to be a self-validating system.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Use a spectrometer with a minimum field strength of 400 MHz for ¹H.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the solvent or TMS signal.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a standard 1D proton spectrum using a 30° or 45° pulse angle.

      • Set the spectral width to cover a range of -2 to 12 ppm.

      • Use an acquisition time of at least 3-4 seconds and a relaxation delay of 2-5 seconds.

      • Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Set the spectral width to cover a range of 0 to 200 ppm.

      • Use a longer relaxation delay (e.g., 5-10 seconds) to aid in the observation of quaternary carbons.

      • Collect a larger number of scans (e.g., 1024 or more) as ¹³C is much less sensitive than ¹H.

    • 2D NMR (Optional but Recommended):

      • COSY: To establish ¹H-¹H coupling networks.

      • HSQC: To identify direct ¹H-¹³C one-bond correlations.

      • HMBC: To identify long-range (2-3 bond) ¹H-¹³C correlations, which are critical for connecting structural fragments.

  • Data Processing:

    • Apply an exponential window function (line broadening) to improve the signal-to-noise ratio if necessary.

    • Perform a Fourier Transform on the Free Induction Decay (FID).

    • Carefully phase the resulting spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the ¹H spectrum to determine the relative number of protons for each signal.

Experimental Workflow Diagram

prep 1. Sample Preparation (5-10 mg in 0.6 mL CDCl₃ + TMS) setup 2. Instrument Setup (Lock, Tune, Shim on 400 MHz Spectrometer) prep->setup acq_1h 3a. ¹H NMR Acquisition (1D Proton) setup->acq_1h acq_13c 3b. ¹³C NMR Acquisition (1D Carbon, Proton Decoupled) setup->acq_13c acq_2d 3c. 2D NMR Acquisition (COSY, HSQC, HMBC) setup->acq_2d process 4. Data Processing (FT, Phasing, Baseline Correction) acq_1h->process acq_13c->process acq_2d->process analysis 5. Spectral Analysis (Referencing, Integration, Peak Picking) process->analysis structure 6. Structure Elucidation (Assignment & Verification) analysis->structure

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine, a compound of interest for researchers, scientists, and professionals in drug development. The methodologies and interpretations presented herein are grounded in established principles of mass spectrometry and tailored to the specific structural features of this molecule.

Introduction

1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (Molecular Formula: C₁₃H₉BrN₂O₂S) is a heterocyclic compound featuring a 7-azaindole core functionalized with a benzenesulfonyl group and a bromine atom.[1][2] Such structures are common scaffolds in medicinal chemistry, making their unambiguous characterization essential. Mass spectrometry (MS) is a cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight. This document outlines a systematic approach to analyzing this molecule using modern liquid chromatography-mass spectrometry (LC-MS) techniques, focusing on ionization, fragmentation analysis, and method development.

PART 1: Foundational Mass Analysis and Isotopic Signature

A successful mass spectrometric analysis begins with understanding the analyte's expected behavior in the ion source and its inherent isotopic composition.

Ionization Strategy: Electrospray Ionization (ESI)

Given the structure of the target molecule, Electrospray Ionization (ESI) is the preferred method.[3] The 7-azaindole core contains a basic pyridine nitrogen, which is readily protonated under the acidic mobile phase conditions typically used in reversed-phase LC-MS.[4] This "soft ionization" technique minimizes in-source fragmentation, ensuring the protonated molecule, [M+H]⁺, is the most abundant species in the full scan mass spectrum.[3]

The Critical Role of the Bromine Isotopic Pattern

A key validation feature for any bromine-containing compound is its distinct isotopic signature. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[5][6][7] Consequently, the mass spectrum will exhibit a characteristic pair of peaks for any bromine-containing ion: the monoisotopic peak (M) and an "M+2" peak of nearly equal intensity.[5][6] This pattern provides immediate and confident confirmation of the presence of a single bromine atom in the molecule and its fragments.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

To unequivocally confirm the elemental formula, high-resolution mass spectrometry (e.g., using a Q-TOF or Orbitrap mass analyzer) is indispensable. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically <5 ppm), the elemental composition can be determined, distinguishing it from other potential formulas with the same nominal mass.

Table 1: Calculated Mass and Isotopic Distribution for the Protonated Molecule [C₁₃H₁₀BrN₂O₂S]⁺

Ion SpeciesCalculated Monoisotopic Mass (Da)IsotopeRelative Abundance (%)
[M+H]⁺336.9699⁷⁹Br100.0
[M+H+1]⁺337.9731¹³C14.8
[M+H+2]⁺338.9678⁸¹Br97.7
[M+H+3]⁺339.9708¹³C, ⁸¹Br14.5

Data calculated based on IUPAC isotopic abundances. The presence of the intense peak at m/z 338.9678 is the hallmark of a monobrominated compound.

PART 2: Elucidating Structure through Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is employed to structurally characterize the molecule by inducing fragmentation of the isolated [M+H]⁺ precursor ion. The resulting fragment ions provide a fingerprint that confirms the molecular structure.

Predicted Fragmentation Pathways

The fragmentation of protonated 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is predicted to occur along several high-probability pathways based on the lability of its functional groups. Arylsulfonamides are known to exhibit characteristic fragmentation patterns.[8][9][10]

  • Cleavage of the N-S Bond: The most facile fragmentation is the cleavage of the bond between the pyrrole nitrogen and the sulfonyl sulfur. This is a characteristic fragmentation for N-arylsulfonamides and results in the loss of a neutral benzenesulfonyl radical, leading to the formation of the protonated 5-bromo-7-azaindole fragment.

  • Loss of Sulfur Dioxide (SO₂): A common rearrangement pathway for aromatic sulfonamides involves the elimination of a neutral SO₂ molecule (64 Da).[8][10] This fragmentation is often observed upon collision-induced dissociation.[8]

  • Fragmentation of the Benzenesulfonyl Moiety: The benzenesulfonyl group itself can fragment, leading to characteristic ions such as the phenyl cation (m/z 77) or the benzenesulfonyl cation (m/z 141).

The proposed fragmentation cascade is visualized in the diagram below.

fragmentation_pathway cluster_main Proposed MS/MS Fragmentation Pathway parent [M+H]⁺ m/z 336.97 (⁷⁹Br) m/z 338.97 (⁸¹Br) frag1 Fragment A [C₇H₅BrN₂]⁺ m/z 195.96 (⁷⁹Br) m/z 197.96 (⁸¹Br) parent->frag1 - C₆H₅SO₂ (Benzenesulfonyl radical) frag2 Fragment B [C₁₃H₁₀BrN₂S]⁺ m/z 272.98 (⁷⁹Br) m/z 274.98 (⁸¹Br) parent->frag2 - SO₂ frag3 Fragment C [C₆H₅O₂S]⁺ m/z 141.00 parent->frag3 Cleavage of N-S bond

Sources

An In-depth Technical Guide to the Structural Landscape of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine and its Progenitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] Its ability to form key hydrogen bonding interactions, mimicking the purine bases of ATP, makes it a valuable motif in drug design.[3][4] This guide delves into the structural characteristics of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine, a derivative of significant interest. While a definitive crystal structure for this specific N-sulfonylated compound is not publicly available in crystallographic databases as of the latest searches, a comprehensive understanding can be built upon the experimentally determined crystal structure of its parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine. This whitepaper will first elucidate the synthesis of the title compound, followed by a detailed analysis of the crystal structure of its progenitor. We will then extrapolate the likely structural and crystal packing consequences of N-benzenesulfonylation, providing a robust predictive model for researchers in the field.

Introduction: The Significance of the 7-Azaindole Core

The 7-azaindole framework is a bioisostere of indole and purine systems, where the substitution of a CH group with a nitrogen atom in the six-membered ring significantly modulates physicochemical properties such as solubility, pKa, and lipophilicity.[2] These modifications are crucial for optimizing drug-like properties and improving pharmacokinetic profiles. Derivatives of 7-azaindole have demonstrated a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory effects.[1][5] A key feature of the 7-azaindole scaffold is its capacity to engage in specific hydrogen bond interactions within protein active sites, particularly the hinge region of kinases, which is a critical factor in their inhibitory activity.[3] The introduction of a bromo substituent at the 5-position and a benzenesulfonyl group at the N1 position of the pyrrole ring are strategic modifications aimed at exploring new chemical space and modulating biological activity.

Synthesis of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

The synthesis of N-sulfonylated 7-azaindoles is a well-established process. The protocol below outlines a general and reliable method for the preparation of the title compound, starting from 7-azaindole.

Experimental Protocol: Two-Step Synthesis

Step 1: Bromination of 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)

  • Reactants: 1H-pyrrolo[2,3-b]pyridine, N-Bromosuccinimide (NBS), and a suitable solvent such as Dichloromethane (DCM) or Acetonitrile.

  • Procedure:

    • Dissolve 1H-pyrrolo[2,3-b]pyridine in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a stoichiometric equivalent of NBS portion-wise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 5-bromo-1H-pyrrolo[2,3-b]pyridine.

Step 2: N-Benzenesulfonylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine

  • Reactants: 5-bromo-1H-pyrrolo[2,3-b]pyridine, Benzenesulfonyl chloride, a base (e.g., Sodium hydride (NaH) or Sodium hydroxide (NaOH) with a phase-transfer catalyst like tetrabutylammonium bromide), and a dry aprotic solvent like Tetrahydrofuran (THF) or DCM.[6]

  • Procedure:

    • To a stirred suspension of the base in the chosen solvent, add 5-bromo-1H-pyrrolo[2,3-b]pyridine at 0 °C under an inert atmosphere.[6]

    • Stir the mixture for 30 minutes to allow for the formation of the corresponding anion.

    • Slowly add benzenesulfonyl chloride to the reaction mixture.[6]

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.[6]

    • Carefully quench the reaction with water.[6]

    • Extract the product with an organic solvent.[6]

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.[6]

    • Purify the crude product by recrystallization or column chromatography to obtain 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine.[6]

Diagram of the Synthetic Workflow:

Synthesis Azaindole 1H-pyrrolo[2,3-b]pyridine Bromoazaindole 5-bromo-1H-pyrrolo[2,3-b]pyridine Azaindole->Bromoazaindole NBS, DCM, 0°C to rt TitleCompound 1-Benzenesulfonyl-5-bromo- 1H-pyrrolo[2,3-b]pyridine Bromoazaindole->TitleCompound Benzenesulfonyl chloride, NaH, THF, 0°C to rt

Caption: Synthetic route to the title compound.

Crystal Structure Analysis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine

The crystal structure of the parent compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine, provides a foundational understanding of the molecular geometry and intermolecular interactions that are likely to be perturbed by the introduction of the benzenesulfonyl group.

Molecular Geometry

The 5-bromo-1H-pyrrolo[2,3-b]pyridine molecule consists of a fused pyridine and pyrrole ring system, forming an essentially planar azaindole skeleton.[7][8][9] The root-mean-square deviation (r.m.s.d.) from the mean plane of the bicyclic system is minimal, indicating a high degree of planarity.[7][9] The bond lengths and angles within the azaindole core are consistent with those observed in other 7-azaindole derivatives, showing delocalized π-conjugation across the ring system.[4]

Crystallographic Data

The following table summarizes the crystallographic data for 5-bromo-1H-pyrrolo[2,3-b]pyridine.[7][10]

ParameterValue
Chemical FormulaC₇H₅BrN₂
Molecular Weight197.04
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.9082 (4)
b (Å)13.3632 (6)
c (Å)5.8330 (3)
β (°)103.403 (5)
Volume (ų)675.47 (6)
Z4
Temperature (K)100
Intermolecular Interactions and Crystal Packing

The crystal structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine is characterized by the formation of inversion dimers through pairs of N—H···N hydrogen bonds.[7][8][9] This is a common and robust supramolecular synthon observed in many 7-azaindole derivatives.[4] The pyridine nitrogen (N7) acts as the hydrogen bond acceptor, while the pyrrole N-H group (N1-H) serves as the hydrogen bond donor. These dimers are then further organized in the crystal lattice.

Diagram of Intermolecular Hydrogen Bonding:

HydrogenBonding cluster_0 Molecule A cluster_1 Molecule B (Inversion Center) N1_A N1-H Pyrrole_A Pyrrole Ring N1_A->Pyrrole_A N7_B N7 N1_A->N7_B N-H···N N7_A N7 Pyridine_A Pyridine Ring Pyrrole_A->Pyridine_A Pyridine_A->N7_A Br_A Br Pyridine_A->Br_A N1_B H-N1 N1_B->N7_A N-H···N Pyrrole_B Pyrrole Ring N1_B->Pyrrole_B Pyridine_B Pyridine Ring Pyrrole_B->Pyridine_B Pyridine_B->N7_B Br_B Br Pyridine_B->Br_B

Sources

A Technical Guide to the Strategic Utility of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine in Kinase Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine, a critical chemical intermediate in modern drug discovery. Contrary to having a direct biological mechanism of action, its significance lies in its strategic role as a highly versatile building block for the synthesis of potent kinase inhibitors. The core of this molecule, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole), is a privileged scaffold recognized for its exceptional ability to bind to the hinge region of protein kinases.[1][2] This guide deconstructs the specific chemical functionalities of the title compound—the benzenesulfonyl protecting group and the 5-bromo handle—to elucidate its mechanism of utility in synthetic chemistry. We will detail its application in constructing diverse compound libraries, provide validated experimental protocols for its modification, and illustrate its role in the development of targeted therapeutics for oncology and other diseases.[3][4]

Introduction: The 7-Azaindole Scaffold in Modern Drug Discovery

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a cornerstone of medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors.[5] Its structure is bioisosteric to indole, yet the inclusion of a nitrogen atom in the six-membered ring fundamentally alters its electronic properties and, crucially, its hydrogen bonding capabilities.

The Hinge-Binding Motif The primary function of the 7-azaindole core is to act as a "hinge-binding motif."[6] The ATP binding site of a protein kinase contains a flexible "hinge" region that connects the N- and C-lobes of the enzyme. The 7-azaindole scaffold is perfectly configured to form two critical hydrogen bonds with the backbone amides of this hinge region: the pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1-H) serves as a hydrogen bond donor.[1] This bidentate interaction is a highly effective anchor, positioning the rest of the inhibitor molecule to occupy the ATP pocket and confer potency and selectivity. The FDA-approved B-RAF inhibitor, Vemurafenib, is a prominent example of a successful drug built upon this scaffold.[1]

Figure 1: General binding mode of the 7-azaindole scaffold to the kinase hinge region.

Deconstructing the Intermediate: A Strategic Analysis

The subject of this guide, 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine, is not a final drug but a cleverly designed precursor. Its chemical features are deliberately installed to facilitate a controlled, stepwise synthesis of complex derivatives.

Part A: The Benzenesulfonyl Group - A Modulator of Reactivity The nitrogen of the pyrrole ring in 7-azaindole is nucleophilic and its proton is acidic. Attaching a benzenesulfonyl group serves two primary purposes:

  • Protection: It prevents unwanted reactions at the N1 position during subsequent synthetic transformations. Sulfonyl groups are robust and stable to a wide range of reaction conditions, including the cross-coupling reactions frequently performed on this scaffold.[7]

  • Electronic Withdrawal: As a strong electron-withdrawing group, the benzenesulfonyl moiety decreases the electron density of the pyrrole ring. This deactivation is crucial for directing subsequent electrophilic substitution reactions (e.g., iodination) preferentially to the C3 position, a common site for modification.[8]

Part B: The 5-Bromo Position - The Gateway to Diversity The bromine atom at the 5-position is the key to unlocking the scaffold's potential. It serves as a versatile synthetic "handle" for introducing a vast array of chemical groups through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions.[5]

The rationale for modifying this position is rooted in kinase structure. The 5-position of the 7-azaindole ring, when bound to the hinge, typically projects towards the solvent-exposed region of the ATP binding site or into a nearby hydrophobic pocket.[9] By systematically introducing different aryl, heteroaryl, or alkyl groups at this position, medicinal chemists can:

  • Explore Structure-Activity Relationships (SAR): Rapidly generate libraries of compounds to identify substituents that enhance potency and selectivity.[3]

  • Improve Pharmacokinetic Properties: Modify solubility, metabolic stability, and cell permeability (ADME properties).

  • Target Specific Kinase Subfamilies: Introduce functionalities that exploit unique features of a target kinase's binding site, thereby tuning the inhibitor's selectivity profile.[4][10]

Mechanism of Utility: A Synthetic Workflow Example

The "mechanism of action" of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is its sequence of planned chemical transformations. The following workflow illustrates its central role in the synthesis of a hypothetical multi-targeted kinase inhibitor.

Figure 2: Synthetic workflow illustrating the utility of the title compound.

Causality Behind Experimental Choices:

  • Suzuki Coupling First: The C5-Br bond is highly reactive towards palladium-catalyzed coupling. This reaction is performed first to install the key solvent-front interacting moiety (R1).

  • Iodination at C3: With the N1 position protected and C5 substituted, electrophilic iodination with N-Iodosuccinimide (NIS) proceeds regioselectively at the electron-rich C3 position. This installs a second handle for further diversification.

  • Sonogashira Coupling Second: The C3-I bond is now used to introduce a second group (R2), often a rigid alkynyl linker, which can probe deeper into the ATP binding pocket.

  • Final Deprotection: The last step is the removal of the benzenesulfonyl group. This is critical as the free N-H is required for the bidentate hydrogen bonding to the kinase hinge, which anchors the inhibitor.[1][2]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a validated, self-contained method for the arylation of the 5-position.

Objective: To synthesize 1-Benzenesulfonyl-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine.

Materials:

  • 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq) or SPhos (0.1 eq) for more challenging couplings

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v), de-gassed

  • Nitrogen or Argon gas supply

Step-by-Step Methodology:

  • Inert Atmosphere: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ (0.05 eq) and PPh₃ (0.1 eq) ligand. Add this catalyst mixture to the main reaction flask.

  • Solvent Addition: Evacuate and backfill the flask with inert gas (e.g., Nitrogen) three times. Add the de-gassed dioxane/water solvent mixture via syringe. Rationale: Oxygen can oxidize the phosphine ligand and deactivate the palladium catalyst, so maintaining an inert atmosphere is critical for reproducibility.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application in Target-Oriented Drug Discovery

The strategic functionalization of the 7-azaindole core, enabled by intermediates like 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine, has led to the discovery of potent inhibitors across numerous kinase families.

Target Kinase FamilyRationale for 5-Position ModificationExample IC₅₀ Data (Final Compounds)Reference
FGFR Introduction of groups to form hydrogen bonds with specific residues (e.g., G485) near the 5-position of the core.FGFR1 IC₅₀ = 7 nM[9][10]
ABL/SRC Addition of linkers and terminal aryl groups to access the DFG-out (inactive) conformation, creating Type-II inhibitors.Inhibition >40% at 100 nM[3]
PI3K Introduction of pyridine groups at the 3-position and other substituents to achieve isoform specificity.PI3Kγ IC₅₀ = 0.5 nM[4]
PDE4B Substitution with various aryl groups to probe the enzyme's active site and enhance selectivity over other PDE isoforms.PDE4B IC₅₀ = 0.11 µM[11]

Note: IC₅₀ values are for representative final compounds derived from the 7-azaindole scaffold, not the intermediate itself.

Conclusion

1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is a quintessential example of a strategic synthetic intermediate in modern medicinal chemistry. Its true "mechanism of action" is not biological but chemical—it provides a stable, reactive, and versatile platform for the rational design and synthesis of next-generation kinase inhibitors. The benzenesulfonyl group offers robust protection and electronic control, while the 5-bromo position acts as a gateway for diversification, enabling extensive exploration of structure-activity relationships. Understanding the strategic utility of such building blocks is fundamental for professionals engaged in the discovery and development of targeted molecular therapies.

References

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin. [ChemicalBook]
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. [Semantic Scholar]
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [PubMed Central]
  • 1-Benzenesulfonyl-5-bromo-1H-pyrrolo 2,3-b pyridine AldrichCPR 1001070-33-2. Sigma-Aldrich. [Sigma-Aldrich]
  • 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. PubChem. [PubChem]
  • 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. PubChem. [PubChem]
  • 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)- synthesis. ChemicalBook. [ChemicalBook]
  • Pyrrole Protection. Request PDF.
  • 1- (Benzenesulfonyl) -5-bromo-3-iodopyrrolo[2,3-b]pyridine. Genprice. [Genprice]
  • 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2, 3-b]pyridine, min 98%, 1 gram. Oakwood Chemical. [Oakwood Chemical]
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [RSC Publishing]
  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ. [juniperpublishers.com]
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. [RSC Publishing]
  • 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [PubMed Central]
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E. [PubMed Central]
  • Synthesis of pyrrolo [2, 3 - b] pyridines. Google Patents.
  • Novel 1H-pyrrolo[2,3-b]pyridine sulfonamide analogues: Design, synthesis, in-vitro anticancer and molecular docking studies. Journal of Molecular Structure. [OUCI]
  • Novel 1-(azacyclyl)-3-arylsulfonyl-1H-pyrrolo[2,3-b]pyridines as 5-HT6 agonists and antagonists. Bioorganic & Medicinal Chemistry Letters. [PubMed]

Sources

An In-depth Technical Guide to the Identification of Potential Biological Targets for 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Deconstructing a Privileged Scaffold

The compound 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine belongs to the 7-azaindole chemical family, a scaffold widely recognized as a "privileged structure" in medicinal chemistry. Its rigid, bicyclic core is adept at forming key hydrogen bond interactions with a multitude of protein targets, leading to derivatives with a vast range of biological activities. Published literature reveals that modifications to the pyrrolo[2,3-b]pyridine core have yielded potent inhibitors of critical enzyme families, including protein kinases, phosphodiesterases, and modulators of G-protein coupled receptors.[1][2][3][4][5][6]

However, the specific entity, 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine, remains largely uncharacterized in the public domain.[7] This guide, therefore, is not a retrospective summary but a prospective framework. It is designed for researchers, scientists, and drug development professionals to provide a robust, multi-tiered strategy for systematically identifying and validating the biological targets of this, and similar, novel chemical entities. We will proceed from high-throughput computational prediction to rigorous biochemical and cellular validation, explaining the causality behind each experimental choice to construct a self-validating and compelling scientific narrative.

Part 1: Hypothesis Generation: In Silico Target Prediction

When faced with a novel compound, a logical and resource-efficient first step is to generate data-driven hypotheses computationally. This in silico phase leverages the vast repository of existing bioactivity data to predict potential targets, which can then be prioritized for expensive and time-consuming experimental validation.

Rationale Based on Structural Analogs

The core 1H-pyrrolo[2,3-b]pyridine scaffold is a known "hinge-binder" for many protein kinases, mimicking the adenine moiety of ATP. The benzenesulfonyl group at the N1 position and the bromo-substituent at C5 are critical determinants of selectivity and potency. A survey of structurally related compounds reveals a strong predisposition for targeting the following protein families:

Target ClassSpecific ExamplesReference
Protein Kinases Glycogen Synthase Kinase 3β (GSK-3β)[2][8][9]
Fibroblast Growth Factor Receptor (FGFR)[3][10]
Cyclin-Dependent Kinase 8 (CDK8)[11]
Janus Kinase 1 (JAK1)[12]
B-Raf Proto-Oncogene (BRAF)[5]
FMS Kinase (CSF-1R)[13]
I-kappa-B Kinase alpha (IKKα)[14][15]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[4][16]
Phosphodiesterases Phosphodiesterase 4B (PDE4B)[1]
Serotonin Receptors 5-HT6 Receptor[6]
Epigenetic Readers Bromodomain-containing protein 4 (BRD4)[17]

This analysis strongly suggests that protein kinases are the most probable target class for 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine.

Experimental Protocol: Computational Target Identification Workflow

This protocol outlines a systematic approach to move from the compound's structure to a ranked list of putative protein targets.

Step 1: Chemical Similarity Searching

  • Convert the compound name to a SMILES string: Brc1cnc2n(ccc2c1)S(=O)(=O)c3ccccc3.

  • Use this SMILES string to perform similarity searches in chemical databases like PubChem, ChEMBL, and SciFinder.

  • Rationale: This initial step identifies close analogs with known, annotated biological activities, providing the first layer of evidence for potential target classes. Collate all identified protein targets and their measured affinities (IC50, Ki, etc.).

Step 2: Ligand-Based Target Prediction

  • Submit the SMILES string to web-based target prediction servers (e.g., SwissTargetPrediction, SuperPred).

  • These tools operate on the principle of chemical similarity, comparing the input molecule to a library of known active compounds and predicting targets based on shared structural features.

  • Rationale: This is an unbiased, high-throughput method to broaden the scope of potential targets beyond those found in Step 1. The output is typically a ranked list of proteins based on a prediction score or probability.

Step 3: Structure-Based Molecular Docking

  • Protein Selection: Based on the outputs from Steps 1 and 2, select a panel of high-priority potential targets for docking studies. For our compound, this panel should include key kinases like GSK-3β (PDB: 1Q3D), FGFR1 (PDB: 4V04), and CDK8 (PDB: 5IET).

  • Protein Preparation: Download the crystal structures from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states, using software like Schrödinger's Protein Preparation Wizard or UCSF Chimera.

  • Ligand Preparation: Generate a 3D conformation of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine and perform energy minimization using a suitable force field (e.g., OPLS3e).

  • Docking Simulation: Define the binding site (typically centered on the co-crystallized ligand) and run the docking simulation using software like AutoDock Vina or Glide.

  • Analysis: Analyze the resulting poses based on docking score (estimated binding energy) and key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

  • Trustworthiness: A successful docking pose should recapitulate known binding modes. For kinases, the pyrrolo[2,3-b]pyridine core should form hydrogen bonds with the "hinge" region of the kinase. The benzenesulfonyl and bromo moieties should occupy specific hydrophobic pockets, which helps explain selectivity.

Visualization: Computational Workflow

G cluster_in_silico In Silico Target Prediction A Compound Structure (SMILES) B Similarity Search (PubChem, ChEMBL) A->B Input C Ligand-Based Prediction (SwissTargetPrediction) A->C Input D Prioritized Target List (e.g., Kinases, PDEs) B->D Analog Data C->D Prediction Score E Molecular Docking (PDB Structures) D->E Select Targets F Binding Pose Analysis (Interaction Mapping) E->F Calculate Poses G Validated Hypotheses for In Vitro Testing F->G Rank by Score & Interactions

Caption: Workflow for computational prediction of biological targets.

Part 2: Experimental Validation of Predicted Targets

Computational predictions, however compelling, remain hypotheses until they are confirmed through direct experimental measurement. This section details a logical, tiered approach to first confirm biochemical interaction and then validate functional consequences in a cellular environment.

Tier 1: Biochemical Confirmation of Direct Target Binding

The primary goal here is to confirm a direct, physical interaction between the compound and the purified target protein.

Rationale: Given the strong evidence pointing towards kinases, the most efficient validation strategy is to screen the compound against a large, commercially available panel of purified protein kinases. This provides broad coverage and can reveal both expected and unexpected targets.

  • Service Selection: Engage a contract research organization (CRO) offering kinase screening services (e.g., Eurofins KinaseProfiler™, Promega Kinase-Glo®).

  • Panel Selection: Choose a panel that includes the computationally predicted targets (GSK-3β, FGFR, CDK8, etc.) and offers broad coverage of the human kinome. A panel of >100 kinases is recommended.

  • Assay Concentration: Perform an initial screen at two concentrations, typically 1 µM and 10 µM.

  • Data Analysis: The primary output is the percent inhibition of kinase activity at each concentration. Any kinase inhibited by >50% at 1 µM is considered a preliminary "hit."

Rationale: For all hits identified in the primary screen, a dose-response experiment is required to determine the potency of inhibition, quantified by the half-maximal inhibitory concentration (IC50).

  • Prepare a serial dilution of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine, typically in 10-point, half-log steps, starting from a high concentration (e.g., 50 µM).

  • Perform the enzymatic assay for each hit kinase with the range of compound concentrations.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to calculate the IC50 value.

  • Data Presentation: Summarize the results in a clear table.

Target KinaseIC50 (nM) [Hypothetical]
GSK-3β85
FGFR1210
CDK8450
VEGFR21,200
JAK1>10,000

Rationale: An enzymatic assay measures the inhibition of catalytic activity, which is an indirect measure of binding. SPR is a biophysical technique that provides direct, real-time measurement of binding kinetics (association and dissociation rates) and affinity (KD). This is a crucial self-validating step to confirm that the observed enzymatic inhibition is due to direct binding.

  • Immobilization: Covalently immobilize the purified kinase (the "ligand") onto a sensor chip surface (e.g., a Biacore CM5 chip).

  • Analyte Injection: Flow a series of concentrations of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (the "analyte") across the chip surface.

  • Measurement: The SPR instrument detects changes in the refractive index at the surface as the compound binds to and dissociates from the immobilized kinase, generating a sensorgram.

  • Data Fitting: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

  • Trustworthiness: A low KD value (e.g., in the nanomolar range) provides strong, orthogonal evidence of a direct and high-affinity interaction between the compound and its target protein.

Tier 2: Cellular Target Engagement and Functional Modulation

Confirming that a compound binds a purified protein is necessary but not sufficient. The critical next step is to demonstrate that the compound can enter a cell, engage its target in the complex cellular milieu, and modulate a downstream signaling pathway.

Rationale: CETSA is the gold standard for confirming target engagement in intact cells or even tissues. The principle is that ligand binding stabilizes a protein, increasing its melting temperature.

  • Cell Treatment: Treat intact cells (e.g., a cancer cell line known to express the target kinase) with either the vehicle (DMSO) or a saturating concentration of the compound.

  • Heating: Aliquot the cell suspensions and heat them across a temperature gradient (e.g., from 40°C to 70°C).

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing folded, non-denatured proteins) from the precipitated, denatured proteins via centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

  • Analysis: In the presence of the compound, the target protein will be more resistant to denaturation. This is observed as a "shift" in the melting curve to higher temperatures compared to the vehicle-treated control.

  • Expertise: A positive CETSA result is powerful evidence that the compound reaches and binds its intended target within the cell.

Rationale: If the identified target is a kinase, its inhibition should lead to a measurable decrease in the phosphorylation of its known substrates. This assay directly links target engagement to a functional cellular outcome.

  • Cell Line Selection: Choose a cell line where the target kinase is known to be active. For example, to validate GSK-3β inhibition, use SH-SY5Y neuroblastoma cells.[2] For FGFR inhibition, use a breast cancer cell line like 4T1.[3]

  • Treatment: Treat the cells with increasing concentrations of the compound for a defined period.

  • Lysis and Western Blotting: Prepare cell lysates and perform a Western blot. Use specific antibodies to probe for both the phosphorylated form of the substrate (e.g., p-Tau at Ser396 for GSK-3β) and the total amount of the substrate protein as a loading control.

  • Analysis: Quantify the band intensities. A potent inhibitor should show a dose-dependent decrease in the level of the phosphorylated substrate.

Visualization: Integrated Target Validation Workflow and Signaling Pathway

G cluster_validation Experimental Target Validation A Hypothesized Targets (from In Silico) B Biochemical Screen (Kinase Panel) A->B Screen C IC50 Determination (Dose-Response) B->C Confirm Hits D Biophysical Binding (SPR for KD) C->D Orthogonal Validation E Cellular Target Engagement (CETSA) D->E Test in Cells F Functional Pathway Assay (Phospho-Western Blot) E->F Confirm Function G Validated Biological Target F->G Synthesize Evidence

Caption: A tiered workflow for experimental target validation.

G cluster_pathway Hypothetical GSK-3β Pathway Modulation Compound 1-Benzenesulfonyl-5-bromo- 1H-pyrrolo[2,3-b]pyridine GSK3b GSK-3β Compound->GSK3b Inhibits Tau Tau Protein GSK3b->Tau Phosphorylates pTau Hyperphosphorylated Tau (p-Tau Ser396) GSK3b->pTau Phosphorylates NFTs Neurofibrillary Tangles (AD Pathology) pTau->NFTs Leads to

Caption: Hypothetical inhibition of the GSK-3β signaling pathway.

Part 3: Synthesis of Evidence and Future Directions

The culmination of this comprehensive guide is the integration of all data points to build a compelling case for one or more biological targets of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. A high-confidence target is one that has been:

  • Predicted by computational analysis.

  • Confirmed to bind with high affinity in biochemical and biophysical assays (low nM IC50 and KD).

  • Demonstrated to engage the target in a cellular context (positive CETSA shift).

  • Shown to modulate downstream cellular signaling in a dose-dependent manner (e.g., inhibition of substrate phosphorylation).

This validated target information serves as the foundation for future drug development efforts. The immediate next steps should include initiating a structure-activity relationship (SAR) campaign to synthesize analogs that can improve potency, selectivity, and drug-like properties. Furthermore, unbiased techniques like chemical proteomics could be employed to identify any off-targets within the cell. Ultimately, this rigorous, step-by-step approach transforms an uncharacterized molecule into a valuable lead compound with a well-defined mechanism of action, paving the way for its potential development as a therapeutic agent.

References

  • Gantner, F. et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Li, S. et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Y. et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • Abdel-Maksoud, M. S. et al. (2024). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. ResearchGate. Available at: [Link]

  • Gaber, H. M. et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Narva, S. et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry. Available at: [Link]

  • Song, Y. et al. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Luo, J. et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Song, Y. et al. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. PubMed Central. Available at: [Link]

  • El-Damasy, D. A. et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic Chemistry. Available at: [Link]

  • Alanazi, M. M. et al. (2025). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. ResearchGate. Available at: [Link]

  • PubChem. 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. PubChem. Available at: [Link]

  • Kim, S. et al. (2023).[1][2][4]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Scientific Reports. Available at: [Link]

  • Genprice. 1-(Benzenesulfonyl)-5-bromo-3-iodopyrrolo[2,3-b]pyridine. Genprice. Available at: [Link]

  • PubChem. 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. PubChem. Available at: [Link]

  • Wang, Y. et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Available at: [Link]

  • Fisher, M. et al. (2024). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. PubMed. Available at: [Link]

  • Fisher, M. et al. (2024). Design and synthesis of novel aminoindazole-pyrrolo[2,3-b]pyridine inhibitors of IKKα that selectively perturb cellular non-canonical NF-κB signalling. Molecules. Available at: [Link]

  • Wang, Y. et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. Available at: [Link]

  • Lee, Y. et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Oakman, H. 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2, 3-b]pyridine, min 98%, 1 gram. Oakman. Available at: [Link]

  • Gising, J. et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]

  • Ivachtchenko, A. V. et al. (2007). Novel 1-(azacyclyl)-3-arylsulfonyl-1H-pyrrolo[2,3-b]pyridines as 5-HT6 agonists and antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

The Strategic Intermediate: A Technical Guide to 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the 7-Azaindole Scaffold

In the landscape of medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a privileged scaffold. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of a multitude of therapeutic agents, particularly in the realm of kinase inhibitors. Within this important class of heterocycles, 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine stands out as a strategic and versatile intermediate. The introduction of a benzenesulfonyl group on the pyrrole nitrogen serves as an effective protecting group, activating the scaffold for subsequent functionalization. The bromine atom at the 5-position provides a crucial handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments to explore and optimize structure-activity relationships (SAR). This guide provides an in-depth review of the synthesis, properties, and applications of this pivotal building block in the development of next-generation therapeutics.

Physicochemical Properties and Structural Data

A comprehensive understanding of the physicochemical properties of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is essential for its effective utilization in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
Molecular Formula C₁₃H₉BrN₂O₂S
Molecular Weight 337.19 g/mol [1]
Appearance Solid[1]
CAS Number 1001070-33-2

Synthesis of the Core Intermediate: A Step-by-Step Protocol

The synthesis of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine typically begins with the commercially available 5-bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole). The key transformation is the N-sulfonylation of the pyrrole nitrogen. Although a specific protocol for the brominated derivative is not extensively detailed in peer-reviewed literature, a well-established procedure for the N-benzenesulfonylation of the parent 1H-pyrrolo[2,3-b]pyridine can be adapted.[2]

Experimental Protocol: N-Benzenesulfonylation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine (Adapted)

Objective: To synthesize 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine.

Materials:

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine

  • Benzenesulfonyl chloride

  • Sodium hydroxide (finely ground)

  • Tetrabutylammonium bromide

  • Dichloromethane (DCM), anhydrous

  • Water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Cyclohexane

  • Ethyl acetate

Procedure:

  • To a dry, nitrogen-purged round-bottom flask, add 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), tetrabutylammonium bromide (0.03 eq), and finely ground sodium hydroxide (3.0 eq).

  • Add anhydrous dichloromethane to the flask.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add benzenesulfonyl chloride (1.2 eq) dropwise to the cooled suspension.

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the careful addition of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in cyclohexane) to afford the pure 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine.

Causality Behind Experimental Choices:

  • Sodium hydroxide: A strong base is required to deprotonate the pyrrole nitrogen, making it nucleophilic for the attack on the electrophilic sulfur of benzenesulfonyl chloride.

  • Tetrabutylammonium bromide: This acts as a phase-transfer catalyst, facilitating the interaction between the aqueous and organic phases, thereby accelerating the reaction.

  • Anhydrous conditions: The use of anhydrous solvent and a nitrogen atmosphere is crucial to prevent the hydrolysis of benzenesulfonyl chloride and the deactivation of the base.

  • Purification: Column chromatography is essential to remove unreacted starting materials and byproducts, ensuring the high purity of the final compound required for subsequent synthetic steps.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification 5-Bromo-7-azaindole 5-Bromo-7-azaindole NaOH NaOH Benzenesulfonyl_chloride Benzenesulfonyl_chloride DCM_0C_to_RT DCM, 0°C to RT NaOH->DCM_0C_to_RT TBAB TBAB Quench_H2O Quench with H₂O DCM_0C_to_RT->Quench_H2O Extraction_DCM Extraction with DCM Quench_H2O->Extraction_DCM Purification Silica Gel Chromatography Extraction_DCM->Purification Product 1-Benzenesulfonyl-5-bromo- 1H-pyrrolo[2,3-b]pyridine Purification->Product

Caption: Synthetic workflow for 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine.

The Role in Kinase Inhibitor Synthesis: A Gateway to Potent Therapeutics

The true value of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine lies in its utility as a versatile intermediate in the synthesis of kinase inhibitors. The 7-azaindole core is a well-established hinge-binding motif in many kinase inhibitors, and the bromine at the C5 position allows for the introduction of various substituents through palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This enables the exploration of the solvent-exposed region of the kinase active site, which is crucial for achieving potency and selectivity.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in a variety of autoimmune diseases and cancers, making them attractive therapeutic targets. Several approved and clinical-stage JAK inhibitors feature the 7-azaindole scaffold.

While specific examples detailing the direct use of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine in the synthesis of named JAK inhibitors are often proprietary and found within patent literature, the general synthetic strategy involves a Suzuki coupling at the C5 position followed by further functionalization or deprotection. The benzenesulfonyl group can be removed under basic conditions to liberate the N-H of the pyrrole, which can be important for biological activity.

JAK_Inhibitor_Synthesis Start 1-Benzenesulfonyl-5-bromo- 1H-pyrrolo[2,3-b]pyridine Suzuki Suzuki Coupling (R-B(OH)₂, Pd catalyst) Start->Suzuki Intermediate 5-Aryl-1-benzenesulfonyl- 1H-pyrrolo[2,3-b]pyridine Suzuki->Intermediate Deprotection Deprotection (e.g., NaOH, MeOH) Intermediate->Deprotection Final_Product JAK Inhibitor (5-Aryl-1H-pyrrolo[2,3-b]pyridine derivative) Deprotection->Final_Product

Caption: General synthetic route to JAK inhibitors from the title compound.

Application in the Synthesis of Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases involved in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a key driver in various cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed in the development of potent and selective FGFR inhibitors.[3]

In the synthesis of FGFR inhibitors, 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine can be utilized in a similar fashion to the JAK inhibitor synthesis, where the C5-bromo position is functionalized via cross-coupling reactions to introduce moieties that interact with specific pockets within the FGFR active site.

Biological Activity of Derivatives

The biological activity of compounds derived from the 1H-pyrrolo[2,3-b]pyridine scaffold is vast and well-documented. Derivatives have shown potent inhibitory activity against a range of kinases, including JAKs, FGFRs, and others.[3][4] The specific substituents introduced at the C5 position, facilitated by the bromo-intermediate, play a crucial role in determining the potency and selectivity profile of the final compounds.

For example, a series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as potent FGFR inhibitors, with some compounds exhibiting nanomolar IC₅₀ values against FGFR1, 2, and 3.[3] Another study highlights the development of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3.[4]

The benzenesulfonamide moiety itself is a well-known pharmacophore, and its derivatives have been reported to possess a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This suggests that in some drug design strategies, the benzenesulfonyl group may not only serve as a protecting group but could also contribute to the overall biological profile of the molecule.

Conclusion and Future Perspectives

1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is a highly valuable and strategic intermediate in modern drug discovery. Its synthesis from readily available starting materials, coupled with the versatility of the C5-bromo position for a wide array of chemical transformations, makes it an indispensable tool for medicinal chemists. The benzenesulfonyl protecting group offers a balance of stability and ease of removal, allowing for complex synthetic routes to be pursued.

The continued exploration of the chemical space around the 1H-pyrrolo[2,3-b]pyridine scaffold, facilitated by intermediates like the one discussed in this guide, holds immense promise for the development of novel and more effective treatments for a wide range of diseases, from cancer to autoimmune disorders. Future research will likely focus on the development of more efficient and scalable synthetic routes to this intermediate and its derivatives, as well as the exploration of new coupling partners to further expand the diversity of accessible chemical matter.

References

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 20651-20661. [Link]

  • PubChem. 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. [Link]

  • Nakajima, Y., et al. (2015). Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. Bioorganic & Medicinal Chemistry, 23(15), 4871-4883. [Link]

Sources

1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Use of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. As a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors, understanding its properties and associated risks is paramount for ensuring laboratory safety and experimental integrity.

Section 1: Compound Overview and Strategic Importance

1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (CAS No: 1001070-33-2) is a halogenated heterocyclic compound featuring a 7-azaindole core.[1][2] The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in modern drug discovery, forming the foundation of numerous targeted therapies, especially potent fibroblast growth factor receptor (FGFR) inhibitors.[3] The benzenesulfonyl group serves as a robust protecting group for the pyrrole nitrogen, enhancing stability and modifying reactivity during synthetic transformations. The bromine atom at the 5-position provides a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions.

Given its role as a critical building block, researchers will frequently handle this compound in its solid form. This guide is designed to provide the necessary expertise to manage its specific safety challenges effectively.

Table 1: Physicochemical Properties of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

Property Value Source(s)
CAS Number 1001070-33-2 [1][2]
Molecular Formula C₁₃H₉BrN₂O₂S [1][2]
Molecular Weight 337.19 g/mol [1]
Physical Form Solid
Purity Typically ≥98% [1]

| Storage Temperature | Room temperature |[1] |

Caption: Chemical structure of the title compound.

Section 2: Hazard Identification and Risk Assessment

While a complete, peer-reviewed safety data sheet (SDS) is not widely available for this specific research chemical, a robust risk assessment can be constructed from vendor information and data on its constituent functional groups. The primary hazards are associated with ingestion and eye irritation.

Table 2: GHS Hazard Classification

Hazard Class GHS Code Signal Word Hazard Statement Source
Acute Toxicity, Oral H302 Warning Harmful if swallowed

| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation | |

Analysis of Structural Alerts:
  • Brominated Aromatic System: Brominated organic compounds should be handled with care. While this molecule is a solid, any dust generated could be harmful if inhaled or ingested. Such compounds can be highly reactive and may pose health risks, including skin and eye burns upon prolonged contact.[4]

  • Benzenesulfonyl Group: The sulfonamide group itself is a common motif in many marketed drugs and is generally considered safe.[5] Unlike antibacterial sulfa drugs, this compound lacks the N4-arylamine group that is often associated with hypersensitivity reactions or "sulfa allergies".[6][7] Therefore, the risk of such specific allergic reactions is low.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is critical. All handling of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine should be performed within a certified laboratory chemical fume hood to control potential exposure to dust.[8][9]

G A Preparation (Review SDS/Protocol) B Don PPE (See Table 3) A->B C Work Area Setup (Certified Fume Hood) B->C D Compound Handling (Weighing & Transfer) C->D E Reaction/Use (Monitor closely) D->E F Decontamination (Clean Spills, Glassware) E->F G Waste Segregation (See Section 7) F->G H Doff PPE & Wash Hands G->H

Caption: Standard workflow for safe laboratory handling.

Experimental Protocol: Weighing and Transfer
  • Preparation: Designate a specific area within the fume hood for handling the solid. Place a weigh boat on an analytical balance inside the hood.

  • Aliquotting: Carefully open the container. Use a clean, dedicated spatula to transfer the desired amount of the solid to the weigh boat. Avoid generating dust by using slow, deliberate movements.

  • Closure: Promptly and securely close the main container.[8] An upright position is recommended to prevent any potential leakage.[8]

  • Transfer: Transfer the weighed solid directly into the reaction vessel within the fume hood.

  • Decontamination: Clean the spatula and any affected surfaces immediately.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale and Causality
Eye/Face Chemical splash goggles and face shield Protects against accidental splashes and airborne dust, mitigating the primary risk of serious eye irritation (H319).[10][11] A face shield is recommended when handling larger quantities.[8]
Hand Nitrile or neoprene gloves Provides a barrier against skin contact. Proper glove removal technique (without touching the outer surface) is crucial to prevent secondary contamination.[10]
Body Fully buttoned laboratory coat Protects skin and personal clothing from contamination.[8]

| Respiratory | Not required under normal fume hood use | A properly functioning fume hood provides adequate respiratory protection from dust.[8] If handling outside a hood is unavoidable, a P95-rated respirator is necessary.[11] |

Section 4: Storage and Stability

Proper storage is essential for maintaining the compound's purity and preventing degradation.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] The designated storage class is for combustible solids.

  • Incompatibilities: Keep away from strong oxidizing agents and incompatible materials such as alkali metals and strong bases, which could potentially react with the bromo or sulfonyl functionalities.[8]

  • Container Integrity: Ensure the container is sealed correctly and stored upright to prevent any leakage.[8]

Section 5: Emergency Procedures and First Aid

Immediate and appropriate action is required in the event of an exposure or spill.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][11]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If irritation develops or persists, seek medical attention.[4][11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[4][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Immediately call a poison control center or seek medical attention, showing the container or label.[4][10]

  • Spill Cleanup: For small spills, absorb the solid with an inert material like vermiculite or sand.[4] Sweep up carefully, avoiding dust creation, and place it into a sealed, labeled container for hazardous waste disposal.[10][11] For large spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.[4]

Section 6: Synthesis and Reactivity Profile

Understanding the synthesis of this compound provides insight into its potential impurities and reactivity. A common route involves the protection of commercially available 5-bromo-1H-pyrrolo[2,3-b]pyridine.

Representative Synthesis Protocol

This protocol is adapted from a similar synthesis of the non-brominated analog.[12]

  • Setup: In a dry, nitrogen-purged round-bottom flask, combine 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), finely ground sodium hydroxide (3.0 eq), and a phase-transfer catalyst like tetrabutylammonium bromide (0.03 eq) in dichloromethane (DCM).

  • Cooling: Cool the stirred mixture to 0 °C in an ice bath.

  • Addition: Slowly add benzenesulfonyl chloride (1.2 eq) dropwise to the cooled suspension.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Quench the reaction by adding water. Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium chloride solution (brine), dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by silica gel column chromatography to yield the final product.

cluster_start Starting Materials cluster_process Reaction Process cluster_end Workup & Purification SM1 5-Bromo-1H-pyrrolo[2,3-b]pyridine P1 Combine & Cool to 0°C SM1->P1 SM2 Benzenesulfonyl Chloride SM2->P1 SM3 Base (NaOH) & Catalyst SM3->P1 P2 Add Sulfonyl Chloride P1->P2 P3 Warm to RT & Stir (1-2h) P2->P3 E1 Aqueous Quench & Extraction P3->E1 E2 Dry & Concentrate E1->E2 E3 Silica Gel Chromatography E2->E3 Product Final Product E3->Product

Caption: Representative workflow for the synthesis.

Section 7: Waste Disposal

As a brominated organic compound, all waste must be treated as hazardous.[4][13]

  • Solid Waste: Collect unreacted compound and any contaminated disposable materials (e.g., gloves, weigh boats) in a clearly labeled, sealed container for halogenated organic solid waste.[8]

  • Liquid Waste: Organic solvents from the reaction and purification steps (e.g., DCM, chromatography eluent) should be collected in a designated container for halogenated organic liquid waste.[14]

  • Labeling: Ensure all waste containers are properly labeled with the chemical name and associated hazards.

  • Procedure: Follow your institution's specific guidelines for hazardous waste disposal. Do not mix with incompatible waste streams.[15]

Section 8: Conclusion

1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is an invaluable reagent in drug discovery. Its primary hazards—being harmful if swallowed and causing serious eye irritation—can be effectively managed through adherence to standard laboratory safety protocols. The cornerstone of safe handling lies in the consistent use of a chemical fume hood and appropriate PPE, particularly robust eye protection. By understanding its reactivity and implementing the procedures outlined in this guide, researchers can confidently and safely utilize this compound to advance their scientific objectives.

Section 9: References

  • Benchchem. Proper Disposal of (2S)-3-(bromomethyl)but-3-en-2-ol: A Guide for Laboratory Professionals. Available at:

  • Sigma-Aldrich. 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine AldrichCPR. Available at:

  • Fisher Scientific. 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2, 3-b]pyridine, min 98%. Available at:

  • National Research Council. LCSS: BROMINE. Available at:

  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?. Available at:

  • PubChem. 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. Available at:

  • ChemicalBook. 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)- synthesis. Available at:

  • Washington State University. Standard Operating Procedures for Hazardous Chemicals: Bromine. Available at:

  • Chemtalk. Bromine water - disposal. Available at:

  • CymitQuimica. Safety Data Sheet for 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl-. Available at:

  • ResearchGate. The sulfonamide group as a structural alert: A distorted story?. Available at:

  • Wikipedia. Sulfonamide (medicine). Available at:

  • Angene Chemical. Safety Data Sheet for tert-Butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate. Available at:

  • Angene Chemical. Safety Data Sheet for 3-Bromo-1H-pyrrolo[2,3-b]pyridine. Available at:

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at:

  • PubMed. Cutaneous Adverse Events Caused by Sulfonamide-Containing Drugs: Reality or Perception?. Available at:

Sources

Methodological & Application

Synthesis of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine: An Essential Building Block for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to mimic the natural substrate, while the pyridine nitrogen offers an additional site for hydrogen bonding interactions, enhancing binding affinity and modulating physicochemical properties. Consequently, 7-azaindole derivatives are integral components of numerous kinase inhibitors and other therapeutic agents. The introduction of a bromine atom at the 5-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of a wider chemical space. Protecting the pyrrole nitrogen with a benzenesulfonyl group enhances the stability of the molecule and can influence its reactivity in subsequent synthetic transformations. This application note provides a comprehensive guide to the synthesis, purification, and characterization of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the development of novel therapeutics.[1]

Strategic Approach to Synthesis

The synthesis of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is a two-step process commencing with the bromination of 7-azaindole to yield 5-bromo-1H-pyrrolo[2,3-b]pyridine, followed by the N-sulfonylation of the pyrrole nitrogen. This staged approach allows for the isolation and purification of the brominated intermediate, ensuring a high-purity final product.

PART 1: Synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine

The initial step involves the regioselective bromination of 1H-pyrrolo[2,3-b]pyridine (7-azaindole). Several methods have been reported for this transformation. A robust and scalable method adapted from patented industrial processes involves the reaction of 7-azaindole with a brominating agent in a suitable solvent system.

Reaction Scheme:

cluster_0 Synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine 7_azaindole 1H-pyrrolo[2,3-b]pyridine product_1 5-bromo-1H-pyrrolo[2,3-b]pyridine 7_azaindole->product_1 Solvent, Temp brominating_agent Brominating Agent (e.g., Br2, NBS) brominating_agent->product_1

Caption: General scheme for the bromination of 7-azaindole.

Materials and Equipment:

Reagent/MaterialGradeSupplier
1H-Pyrrolo[2,3-b]pyridine98%Sigma-Aldrich
N-Bromosuccinimide (NBS)99%Acros Organics
Dichloromethane (DCM)AnhydrousFisher Scientific
Saturated aq. NaHCO₃ACS GradeVWR
Anhydrous MgSO₄ACS GradeEMD Millipore
Round-bottom flaskPyrex
Magnetic stirrerIKA
Ice bath
Rotary evaporatorBüchi

Experimental Protocol:

  • Reaction Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 1H-pyrrolo[2,3-b]pyridine (5.0 g, 42.3 mmol) and anhydrous dichloromethane (100 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to cool it to 0-5 °C.

  • Addition of Brominating Agent: Slowly add N-bromosuccinimide (NBS) (7.53 g, 42.3 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. The reaction is exothermic, and slow addition is crucial to control the temperature and prevent side reactions.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The starting material (7-azaindole) has a different Rf value than the product (5-bromo-7-azaindole).

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (20-50%) to afford 5-bromo-1H-pyrrolo[2,3-b]pyridine as a white to pale yellow solid.

Expected Yield: 75-85%

Characterization of 5-bromo-1H-pyrrolo[2,3-b]pyridine:

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 11.91 (br s, 1H, NH), 8.30 (d, J=2.2 Hz, 1H), 8.20 (d, J=2.0 Hz, 1H), 7.63 (t, J=2.8 Hz, 1H), 6.50 (m, 1H).[2]

  • ¹³C NMR (100 MHz, DMSO-d₆) δ: 147.5, 142.9, 130.3, 128.2, 122.1, 111.1, 100.0.[2]

  • Mass Spectrometry (ESI+): m/z = 197.0 [M+H]⁺, 199.0 [M+H+2]⁺ (characteristic bromine isotope pattern).

PART 2: Synthesis of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

This step involves the deprotonation of the pyrrole nitrogen of 5-bromo-1H-pyrrolo[2,3-b]pyridine with a strong base, followed by quenching with benzenesulfonyl chloride. The use of a strong, non-nucleophilic base like sodium hydride is critical to ensure complete deprotonation without competing side reactions.

Reaction Scheme:

cluster_1 Synthesis of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine start_mat_2 5-bromo-1H-pyrrolo[2,3-b]pyridine product_2 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine start_mat_2->product_2 Reaction Sequence base 1. NaH, THF, 0 °C base->product_2 sulfonyl_chloride 2. Benzenesulfonyl Chloride sulfonyl_chloride->product_2

Caption: N-sulfonylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine.

Materials and Equipment:

Reagent/MaterialGradeSupplier
5-bromo-1H-pyrrolo[2,3-b]pyridineAs synthesized
Sodium Hydride (NaH)60% dispersion in mineral oilAlfa Aesar
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich
Benzenesulfonyl chloride99%TCI
Saturated aq. NH₄ClACS GradeVWR
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Brine
Anhydrous Na₂SO₄ACS GradeEMD Millipore
Schlenk flask
Syringes and needles
Nitrogen/Argon line

Safety Precautions:

  • Sodium Hydride (NaH): is a highly flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere (glovebox or Schlenk line). Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.

  • Benzenesulfonyl chloride: is corrosive and a lachrymator. It reacts with moisture and should be handled in a fume hood. Wear gloves, safety glasses, and a lab coat.

  • Anhydrous Solvents: THF is flammable and can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system.

Experimental Protocol:

  • Preparation of the Reaction Vessel: Take a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and place it under an inert atmosphere of nitrogen or argon.

  • Dispensing Sodium Hydride: In the inert atmosphere, carefully weigh sodium hydride (60% dispersion in mineral oil, 0.24 g, 6.0 mmol) and add it to the Schlenk flask.

  • Washing Sodium Hydride (Optional but Recommended): Add anhydrous hexanes (5 mL) to the flask, stir for 5 minutes, then stop stirring and allow the NaH to settle. Carefully remove the hexane supernatant containing the mineral oil via cannula or syringe. Repeat this washing step twice to obtain oil-free NaH.

  • Addition of Starting Material: Add anhydrous THF (20 mL) to the flask containing the washed NaH. Cool the suspension to 0 °C in an ice bath. To this, add a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 g, 5.08 mmol) in anhydrous THF (10 mL) dropwise via a syringe. Evolution of hydrogen gas will be observed.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Addition of Electrophile: Cool the reaction mixture back to 0 °C. Add benzenesulfonyl chloride (0.71 mL, 5.59 mmol) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis (ethyl acetate/hexanes 1:4) indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (10-30%) to afford 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine as a white solid.

Expected Yield: 80-90%

Characterization of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine:

PropertyValue
Molecular Formula C₁₃H₉BrN₂O₂S
Molecular Weight 337.19 g/mol
Appearance White to off-white solid
CAS Number 1001070-33-2

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃) δ: The expected spectrum will show signals for the aromatic protons of the benzenesulfonyl group (typically in the range of 7.4-8.2 ppm) and the protons of the pyrrolo[2,3-b]pyridine core. Based on the analysis of similar structures, the following assignments can be anticipated: a doublet around 8.4-8.5 ppm (H6), a doublet around 8.1-8.2 ppm (H4), a doublet around 7.6-7.7 ppm (H2), and a doublet around 6.6-6.7 ppm (H3).

  • ¹³C NMR (100 MHz, CDCl₃) δ: The spectrum is expected to show signals for all 13 carbons. Key signals would include those for the carbon bearing the bromine atom (C5) and the carbons of the benzenesulfonyl group.

  • Mass Spectrometry (ESI+): m/z = 337.0 [M+H]⁺, 339.0 [M+H+2]⁺, demonstrating the characteristic isotopic pattern for a monobrominated compound.

Applications in Drug Discovery

1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is a valuable intermediate for the synthesis of a variety of kinase inhibitors. The benzenesulfonyl group can be retained in the final molecule or serve as a protecting group that is later removed. The bromine atom at the 5-position is a key functional group for introducing diversity into the molecule via palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the facile introduction of aryl, heteroaryl, and alkyl groups, which is a common strategy in lead optimization to improve potency, selectivity, and pharmacokinetic properties of drug candidates.

Conclusion

The two-step synthesis of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine detailed in this application note provides a reliable and scalable method for producing this important building block. The protocol emphasizes safe handling of hazardous reagents and provides clear steps for reaction setup, monitoring, work-up, and purification. The characterization data, while based on closely related structures, provides a strong guideline for confirming the identity and purity of the synthesized compound, ensuring its suitability for downstream applications in medicinal chemistry and drug discovery.

References

  • CN102584820A - Preparation method for 5-bromo-7-azaindole - Google P
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC - NIH. [Link]

  • SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 - EPO. [Link]

  • 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine - PubChem. [Link]

  • Sodium Hydride - Standard Operating Procedure - University of California. [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. [Link]

Sources

Synthesis of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine: An Application Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. This compound is a critical intermediate in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] The protocol details the N-protection of 5-bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole) using benzenesulfonyl chloride under phase-transfer catalysis conditions. We delve into the causality behind experimental choices, provide a step-by-step methodology, and offer insights for troubleshooting and validation, ensuring scientific integrity and reproducibility for researchers in drug discovery and organic synthesis.

Introduction and Significance

1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is a key heterocyclic building block. The 7-azaindole core is recognized as a privileged structure in medicinal chemistry, capable of modulating properties like solubility, pKa, and target binding by mimicking purine bioisosteres.[1] The introduction of a bromine atom at the C5 position provides a versatile handle for further functionalization, typically through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

The benzenesulfonyl group serves as a robust protecting group for the pyrrole nitrogen. This protection is often a crucial strategic step in multi-step syntheses for several reasons:

  • Acidity Attenuation: It removes the acidic N-H proton, preventing unwanted deprotonation by bases used in subsequent steps.

  • Directing Group: The sulfonyl group can influence the regioselectivity of subsequent electrophilic aromatic substitution reactions.

  • Stability and Cleavage: It is stable to a wide range of reaction conditions and can be reliably cleaved when necessary, often under basic conditions.[1]

This protocol outlines a highly efficient and scalable method for preparing this intermediate, achieving near-quantitative yields.[1][3]

Overall Synthetic Strategy

The synthesis is a two-stage process. The first stage involves the preparation of the key starting material, 5-bromo-1H-pyrrolo[2,3-b]pyridine. The second, and primary focus of this protocol, is the N-sulfonylation to yield the target compound.

SynthesisWorkflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: N-Sulfonylation (This Protocol) A Starting Materials (e.g., 2-Aminopyridine derivatives or 7-Azaindole) B 5-Bromo-1H-pyrrolo[2,3-b]pyridine (5-Bromo-7-azaindole) A->B Multi-step Synthesis [1, 2, 3, 4] D 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (Final Product) B->D Phase-Transfer Catalysis C Benzenesulfonyl Chloride NaOH, TBAB, DCM C->D

Diagram 1: Overall two-stage synthetic workflow.

Synthesis of Starting Material: 5-Bromo-1H-pyrrolo[2,3-b]pyridine

The starting material, 5-bromo-7-azaindole (CAS 183208-35-7), is commercially available but can also be synthesized through various established routes. A brief overview is provided for context:

  • From 7-Azaindole: A method involving reaction with sodium hydrogen sulfite to protect the pyrrole ring, followed by bromination and subsequent deprotection under alkaline conditions.[4]

  • From 2-Aminopyridine Derivatives: A common route starts with 2-aminopyridine, which undergoes bromination, followed by several steps to construct the fused pyrrole ring.[5] Another patented process begins with 2-amino-3-methyl-5-bromopyridine, which is oxidized and then undergoes cyclization to form the azaindole core.[6][7]

For the purposes of this protocol, it is assumed that 5-bromo-1H-pyrrolo[2,3-b]pyridine is obtained from a commercial vendor or synthesized via a previously established method.

Detailed Protocol: Synthesis of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

This protocol is adapted from a highly successful procedure for the N-sulfonylation of the parent 7-azaindole, which achieves near-quantitative yields.[3]

Underlying Mechanism and Rationale

The reaction proceeds via a nucleophilic substitution at the sulfonyl group. The nitrogen of the pyrrole ring in 5-bromo-7-azaindole is weakly acidic.

  • Base (NaOH): Finely ground sodium hydroxide acts as the base to deprotonate the pyrrole nitrogen, forming a nucleophilic sodium azaindolate salt. Using a solid, finely ground base increases the surface area for the reaction.

  • Phase-Transfer Catalyst (TBAB): The reaction is biphasic (solid NaOH, organic DCM). Tetrabutylammonium bromide (TBAB) is a classic phase-transfer catalyst. The lipophilic tetrabutylammonium cation (Bu₄N⁺) pairs with the hydroxide anion (OH⁻) or the azaindolate anion, shuttling it from the solid/aqueous phase into the organic dichloromethane (DCM) phase where it can react with the benzenesulfonyl chloride. This dramatically accelerates the reaction rate.

  • Solvent (DCM): Dichloromethane is an excellent solvent for the reactants and does not react with the reagents under these conditions.

  • Temperature Control: The initial cooling to 0 °C is crucial to control the exothermicity of the reaction upon addition of the highly reactive benzenesulfonyl chloride, preventing potential side reactions.

Materials and Reagents
ReagentCAS NumberMolecular Wt.Molar Equiv.Notes
5-Bromo-1H-pyrrolo[2,3-b]pyridine183208-35-7197.04 g/mol 1.0Starting material
Benzenesulfonyl chloride98-09-9176.62 g/mol ~1.2Reagent, should be fresh and colorless
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol ~3.0Finely ground pellets or powder
Tetrabutylammonium bromide (TBAB)1643-19-2322.37 g/mol ~0.03Phase-transfer catalyst
Dichloromethane (DCM), anhydrous75-09-2--Solvent
Water (deionized)7732-18-5--For workup
Saturated Sodium Chloride Solution (Brine)---For workup
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9--Drying agent
Silica Gel7631-86-9--For column chromatography
Cyclohexane / Ethyl Acetate---Eluent for chromatography
Step-by-Step Experimental Procedure

ProtocolWorkflow A 1. Setup - Dry, N₂-purged flask - Add 5-bromo-7-azaindole,  NaOH, TBAB, and DCM B 2. Cooling - Cool mixture to 0 °C  in an ice bath A->B C 3. Reagent Addition - Slowly add benzenesulfonyl  chloride dropwise B->C D 4. Reaction - Warm to room temperature - Stir for 1 hour C->D E 5. Quench & Extraction - Add H₂O - Extract with DCM (2x) D->E F 6. Washing & Drying - Wash organic layer with brine - Dry over MgSO₄ E->F G 7. Purification - Concentrate under vacuum - Purify via silica gel  chromatography F->G H 8. Final Product - Isolate pure compound - Characterize (NMR, MS) G->H

Diagram 2: Step-by-step experimental workflow.

  • Reaction Setup: To a dry, nitrogen-purged round-bottom flask equipped with a magnetic stir bar, add 5-bromo-1H-pyrrolo[2,3-b]pyridine (e.g., 1.0 g, 5.07 mmol, 1.0 equiv.), finely ground sodium hydroxide (0.61 g, 15.2 mmol, 3.0 equiv.), and tetrabutylammonium bromide (TBAB) (49 mg, 0.15 mmol, 0.03 equiv.).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) (approx. 20 mL per gram of starting material).

  • Cooling: Place the flask in an ice-water bath and stir the suspension for 10-15 minutes until the internal temperature reaches 0 °C.

  • Reagent Addition: Slowly add benzenesulfonyl chloride (e.g., 0.77 mL, 6.08 mmol, 1.2 equiv.) dropwise to the cold, stirring mixture using a syringe. Maintain the temperature below 5 °C during the addition.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to gradually warm to room temperature. Continue stirring vigorously for 1 hour. Monitor the reaction progress by TLC (e.g., using a 7:3 cyclohexane/ethyl acetate eluent). The starting material should be fully consumed.

  • Workup - Quenching and Extraction: Carefully quench the reaction by adding deionized water (20 mL). Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).

  • Workup - Washing and Drying: Combine the organic layers and wash them with a saturated sodium chloride solution (brine) (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product, typically as a solid.

  • Purification: Purify the crude solid by silica gel column chromatography. Elute with a solvent system such as cyclohexane/ethyl acetate (e.g., starting with a 9:1 ratio and gradually increasing polarity to 7:3) to isolate the pure 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[8] The expected molecular weight is 337.19 g/mol .

Safety and Hazard Management

  • Benzenesulfonyl chloride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood. Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.

  • Dichloromethane: Volatile and a suspected carcinogen. All operations should be performed within a fume hood.

  • General Precautions: The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent moisture from hydrolyzing the benzenesulfonyl chloride.

Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete ReactionInactive benzenesulfonyl chloride (hydrolyzed)Use a fresh bottle of benzenesulfonyl chloride.
Insufficient base or poor mixingEnsure NaOH is finely ground. Increase stirring speed to improve solid-liquid mixing.
Low YieldInefficient phase-transfer catalysisEnsure TBAB was added. Check the quality of the DCM (should be anhydrous).
Product loss during workupEnsure proper phase separation during extraction. Avoid using excess water for quenching.
Multiple Spots on TLCSide reactions due to overheatingMaintain temperature control (0-5 °C) during the addition of benzenesulfonyl chloride. Add the reagent more slowly.

Conclusion

This protocol provides a reliable and high-yielding method for the synthesis of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. The use of phase-transfer catalysis makes the procedure robust, scalable, and efficient. By carefully controlling the reaction parameters and following the outlined purification steps, researchers can consistently obtain this valuable intermediate in high purity, facilitating its use in the development of complex molecular architectures for drug discovery and other applications.

References

  • Google Patents. (2018). CN109081840B - Preparation method of 5-bromo-7-azaindole.
  • Google Patents. (2012). CN102584820A - Preparation method for 5-bromo-7-azaindole.
  • Patsnap. (n.d.). Synthetic process of 5-bromo-7-azaindole. Eureka. Retrieved from [Link]

  • Bollacke, A., & Bressi, J. C. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(5), 757. Retrieved from [Link]

  • Li, Y., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances, 10(54), 32551-32555. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2006). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • ResearchGate. (2013). (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(2), 701-713. Retrieved from [Link]

Sources

1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine as a Pivotal Synthetic Intermediate

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine has emerged as a highly valuable and versatile intermediate. Its utility stems from the fusion of a 7-azaindole core, a privileged scaffold in medicinal chemistry, with two strategically placed, orthogonally reactive functional groups.

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a bioisostere of indole and purine, frequently found in compounds targeting protein kinases, which are crucial enzymes in cellular signaling pathways.[1] Dysregulation of these kinases is a hallmark of numerous diseases, including cancer and inflammatory conditions.[1][2] This intermediate provides a robust platform for creating libraries of potential inhibitors.

This guide provides a detailed exploration of the synthesis and application of this key intermediate, focusing on the causality behind experimental choices and providing field-proven protocols for its use in cornerstone synthetic transformations.

Physicochemical Properties & Structural Data

A foundational understanding of the intermediate's properties is essential before its application in synthesis.

PropertyValue
Molecular Formula C₁₃H₉BrN₂O₂S[3][4]
Molecular Weight 337.19 g/mol [4][5]
CAS Number 1001070-33-2[3][4]
Appearance Solid[4]
InChI Key DWNWTAKXBHBRBH-UHFFFAOYSA-N[4]

The core structure features two key elements for synthetic manipulation:

  • The C5-Bromine Atom: A versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

  • The N1-Benzenesulfonyl Group: This group serves a dual purpose. It protects the pyrrole nitrogen from undesired side reactions and activates the 7-azaindole ring system, influencing its electronic properties. It can be readily removed in a final step to yield the free N-H pyrrole.

Synthesis of the Intermediate: A Validated Protocol

The most direct route to 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is the sulfonylation of the commercially available 5-Bromo-1H-pyrrolo[2,3-b]pyridine (also known as 5-Bromo-7-azaindole).[6]

Figure 1. Synthesis of the title intermediate.

Protocol: Synthesis of 1-(Benzenesulfonyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine

This protocol is adapted from established procedures for the N-sulfonylation of azaindoles.[7]

Materials & Equipment:

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine

  • Benzenesulfonyl chloride

  • Sodium hydroxide (NaOH), finely ground

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

  • Silica gel for column chromatography

  • Eluent: Cyclohexane/Ethyl Acetate mixture

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 5-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), finely ground NaOH (approx. 3.0 eq), and a catalytic amount of TBAB (approx. 0.03 eq). Add dichloromethane (DCM) to create a stirrable slurry.

    • Causality: The pyrrole N-H is weakly acidic. A strong base like NaOH is required for deprotonation to form the nucleophilic anion.[7] TBAB acts as a phase-transfer catalyst, shuttling the hydroxide ion into the organic phase and the resulting anion back, facilitating the reaction between the water-insoluble starting material and the aqueous base.

  • Addition of Electrophile: Cool the mixture to 0 °C in an ice bath. Slowly add benzenesulfonyl chloride (approx. 1.2 eq) dropwise via syringe.

    • Causality: The sulfonylation reaction is exothermic. Slow addition at reduced temperature is crucial to control the reaction rate, prevent side reactions, and ensure selective N-sulfonylation.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.[7]

  • Work-up and Extraction: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.[7]

  • Washing and Drying: Combine the organic layers and wash with saturated brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[7]

  • Purification: Purify the crude solid by silica gel column chromatography using a suitable eluent system (e.g., cyclohexane/ethyl acetate, 7:3) to afford the pure product.[7]

Application I: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron species.[8][9] For this intermediate, it is the primary method for introducing aryl, heteroaryl, or alkyl groups at the C5 position, which is critical for probing structure-activity relationships (SAR) in drug discovery programs.[10][11]

Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is representative and may require optimization for specific substrates.[12][13]

Materials & Equipment:

  • 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

  • Aryl- or heteroarylboronic acid or ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand, or a pre-catalyst like XPhos Pd G2) (1-5 mol%)[14]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 eq)

  • Anhydrous solvent system (e.g., 1,4-dioxane/water, DME)[12]

  • Schlenk flask or microwave vial, inert gas supply (N₂ or Ar)

Procedure:

  • Reaction Setup: To a Schlenk flask or microwave vial, add the bromo-intermediate (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.5 eq).

  • Degassing: Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

    • Causality: The active Pd(0) species in the catalytic cycle is sensitive to oxygen. Removing air is critical to prevent catalyst oxidation and deactivation, ensuring high reaction yields.[12]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.

    • Causality: The base is often inorganic and requires water for dissolution, while the organic reactants and catalyst are soluble in the organic solvent. This biphasic system facilitates the reaction.[13]

  • Heating: Heat the reaction mixture at 80-110 °C (conventional heating) or 100-150 °C (microwave irradiation) until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify the residue by silica gel chromatography to obtain the C5-arylated product.

Coupling Partner ExampleResulting C5-Substituted ScaffoldPotential Therapeutic Area
Phenylboronic acid5-Phenyl-azaindole derivativeGeneral kinase inhibitor scaffolds
Pyridine-3-boronic acid5-(Pyridin-3-yl)-azaindole derivativeCSF1R or IKKα inhibitors[15][16]
1-Methylpyrazole-4-boronic acid5-(1-Methylpyrazol-4-yl)-azaindoleFGFR or TBK1 inhibitors[2][17]

Application II: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[18][19] It allows for the facile introduction of a wide array of primary and secondary amines at the C5 position of the azaindole core, a crucial transformation for synthesizing compounds that target the ATP-binding pocket of kinases, where hydrogen bonding with an amine is often a key interaction.

Figure 3. Key steps in the Buchwald-Hartwig amination catalytic cycle.

Protocol: General Procedure for Buchwald-Hartwig Amination

This reaction is highly sensitive to conditions, and the choice of ligand and base is critical for success.[20][21]

Materials & Equipment:

  • 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

  • Primary or secondary amine (1.1-1.5 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., XantPhos, BINAP) (2-4 mol%)[22]

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LiHMDS) (1.5-2.0 eq)[19]

  • Anhydrous aprotic solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere glovebox or Schlenk line technique

Procedure:

  • Reaction Setup (Inert Atmosphere): In a glovebox or using a Schlenk line, add the palladium pre-catalyst, the ligand, and the base to an oven-dried flask.

  • Reagent Addition: Add the bromo-intermediate (1.0 eq) and the amine (1.2 eq).

    • Causality: The entire setup must be rigorously free of oxygen and moisture. The Pd(0) catalyst and the strong base (especially NaOt-Bu) are highly reactive and will be destroyed by air or water, halting the reaction.

  • Solvent Addition: Add the anhydrous solvent via syringe and seal the vessel.

  • Heating: Heat the mixture, typically between 80-110 °C, with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction by pouring it over a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude product by silica gel chromatography.

Final Step: Deprotection of the Benzenesulfonyl Group

Once the desired functionality has been installed at the C5 position, the benzenesulfonyl protecting group can be removed to unmask the pyrrole N-H. This is often a necessary final step, as the N-H group can be critical for biological activity, for instance, by acting as a hydrogen bond donor in a protein's active site.

Deprotection start Protected Intermediate N-SO₂Ph reagents Base (e.g., NaOH) Solvent (e.g., MeOH/H₂O) Heat start->reagents product Final Product N-H reagents->product

Figure 4. Workflow for the deprotection of the N-benzenesulfonyl group.

Protocol: General Procedure for Basic Hydrolysis

Procedure:

  • Setup: Dissolve the N-sulfonylated azaindole derivative (1.0 eq) in a mixture of a protic solvent like methanol (MeOH) or tetrahydrofuran (THF) and water.

  • Base Addition: Add an excess of a strong base, such as aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) (3-10 eq).

  • Heating: Heat the reaction mixture to reflux (typically 60-80 °C) and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • Neutralization and Extraction: Cool the mixture to room temperature and carefully neutralize with an acid (e.g., 1M HCl) to pH ~7. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the organic layer, dry it, and concentrate. Purify the final compound as needed, typically by chromatography or recrystallization.

    • Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic sulfur atom and cleaving the S-N bond. The choice of conditions should be made carefully to avoid hydrolysis of other sensitive functional groups (e.g., esters) that may be present on the molecule.

Conclusion

1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is a master key for unlocking diverse chemical space around the medicinally vital 7-azaindole scaffold. Its true value lies in the predictable and high-yielding reactivity of its C-Br bond in palladium-catalyzed Suzuki and Buchwald-Hartwig couplings, allowing for the systematic and rational design of compound libraries. The reliability of the N-sulfonyl protection and deprotection sequence further enhances its utility. For research teams engaged in the development of targeted therapies, particularly kinase inhibitors, proficiency in the application of this intermediate is not just an advantage—it is a strategic necessity.[2][16]

References

  • PubChem. (n.d.). 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Wikipedia. (2023, December 29). Buchwald–Hartwig amination. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Abdel-Magid, A. F., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(15), 4873.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 11, 2026, from [Link]

  • Mernyák, E., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 1843–1850.
  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved January 11, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 11, 2026, from [Link]

  • PubMed. (2024, July 26). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. Retrieved January 11, 2026, from [Link]

  • PubMed. (2022, May 19). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Retrieved January 11, 2026, from [Link]

  • S3.amazonaws.com. (2019, November 6). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved January 11, 2026, from [Link]

  • MDPI. (2020, July 23). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2013). (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved January 11, 2026, from [Link]

  • PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. Retrieved January 11, 2026, from [Link]

  • MDPI. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved January 11, 2026, from [Link]

  • PubMed Central. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved January 11, 2026, from [Link]

  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved January 11, 2026, from [Link]

  • PubMed Central. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved January 11, 2026, from [Link]

  • PubMed. (n.d.). 5-Bromo-1H-pyrrolo-[2,3-b]pyridine. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.

Sources

Application Notes and Protocols for the Functionalization of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the chemical functionalization of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. This key intermediate, featuring a protected 7-azaindole core, is a versatile scaffold in medicinal chemistry, prominently utilized in the development of kinase inhibitors and other therapeutic agents. This document explores a range of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and metal-halogen exchange, to enable the targeted diversification of the 5-position of the pyrrolopyridine ring. The protocols herein are presented with a focus on experimental robustness, mechanistic understanding, and practical application in a drug discovery context.

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic motif in drug discovery.[1] Its structure is bioisosteric to indole and purine, allowing it to function as a versatile pharmacophore that can engage with a wide variety of biological targets.[1] The unique arrangement of hydrogen bond donors and acceptors within its rigid framework makes it particularly suitable for interacting with the hinge region of protein kinases, a critical aspect in the design of kinase inhibitors for oncology and inflammation.[1]

The subject of this guide, 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine, is a strategically designed starting material for the synthesis of 7-azaindole derivatives. The benzenesulfonyl group serves as a robust protecting group for the pyrrole nitrogen, enhancing the stability of the molecule and modulating its reactivity during subsequent transformations. The bromine atom at the 5-position is a key functional handle, providing a reactive site for the introduction of diverse chemical moieties through various modern synthetic methods.

This guide will focus on the principal pathways for the functionalization of this intermediate, providing both the theoretical underpinnings and practical, step-by-step protocols for its successful derivatization.

Core Functionalization Strategies

The primary strategies for the functionalization of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine revolve around the reactivity of the C-Br bond at the 5-position. Palladium-catalyzed cross-coupling reactions are the cornerstone of this approach, offering a modular and highly efficient means of forming new carbon-carbon and carbon-heteroatom bonds.

Figure 1: Key functionalization pathways for 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine.

Palladium-Catalyzed Cross-Coupling Reactions: A Modular Approach

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly well-suited for the derivatization of heteroaromatic systems like 7-azaindoles.[2][3] These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of palladium source, ligand, base, and solvent are critical parameters that must be optimized for each specific transformation.

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4] This reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their esters.[5]

Causality of Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or can be used directly as a complex like Pd(PPh₃)₄. For challenging couplings, pre-formed catalysts with bulky, electron-rich phosphine ligands (e.g., Pd(dppf)Cl₂) are often superior.[6]

  • Ligand: The phosphine ligand stabilizes the palladium center and modulates its reactivity. Dppf (1,1'-bis(diphenylphosphino)ferrocene) is a common and effective ligand for Suzuki couplings.[6]

  • Base: A base is required to activate the organoboron species for transmetalation. An aqueous solution of an inorganic base like K₂CO₃ or Cs₂CO₃ is typically used.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is commonly employed to dissolve both the organic and inorganic reagents.

Protocol: Suzuki-Miyaura Coupling of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine with Phenylboronic Acid

ReagentMolecular WeightAmount (mmol)Equivalents
1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine337.211.01.0
Phenylboronic Acid121.931.21.2
Pd(dppf)Cl₂731.740.050.05
K₂CO₃138.213.03.0
1,4-Dioxane-10 mL-
Water-2 mL-

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (337 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(dppf)Cl₂ (37 mg, 0.05 mmol), and K₂CO₃ (415 mg, 3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[8] The resulting alkynyl-substituted 7-azaindoles are valuable intermediates for further transformations or as final products in their own right.

Causality of Experimental Choices:

  • Catalyst System: A combination of a palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a copper(I) salt (typically CuI) is used. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. The base serves to deprotonate the terminal alkyne and also acts as a solvent or co-solvent.

  • Solvent: A polar aprotic solvent like THF or DMF is commonly used.

Protocol: Sonogashira Coupling of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine with Phenylacetylene

ReagentMolecular WeightAmount (mmol)Equivalents
1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine337.211.01.0
Phenylacetylene102.141.51.5
PdCl₂(PPh₃)₂701.900.030.03
Copper(I) Iodide (CuI)190.450.060.06
Triethylamine (Et₃N)101.195 mL-
THF-10 mL-

Step-by-Step Procedure:

  • To a Schlenk flask, add 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (337 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (11 mg, 0.06 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF (10 mL) and triethylamine (5 mL).

  • Add phenylacetylene (165 µL, 1.5 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NH₄Cl solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to yield the alkynylated product.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[9][10] This reaction has broad applicability in medicinal chemistry for the synthesis of anilines and their derivatives.[11][12]

Causality of Experimental Choices:

  • Catalyst System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands such as Xantphos, RuPhos, or XPhos are often employed in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[13][14] These ligands facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used.

  • Solvent: Anhydrous, polar aprotic solvents such as dioxane or toluene are typically used.

Protocol: Buchwald-Hartwig Amination of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine with Morpholine

ReagentMolecular WeightAmount (mmol)Equivalents
1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine337.211.01.0
Morpholine87.121.21.2
Pd₂(dba)₃915.720.020.02
Xantphos578.680.040.04
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene-10 mL-

Step-by-Step Procedure:

  • In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (18 mg, 0.02 mmol), Xantphos (23 mg, 0.04 mmol), and NaOtBu (135 mg, 1.4 mmol).

  • Add a solution of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (337 mg, 1.0 mmol) in anhydrous toluene (5 mL).

  • Add morpholine (105 µL, 1.2 mmol).

  • Seal the vial and heat the reaction mixture to 110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (30 mL) and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over Na₂SO₄.

  • Concentrate the solution and purify the residue by flash chromatography to obtain the aminated product.

Buchwald_Hartwig_Cycle A Pd(0)L₂ B Oxidative Addition A->B Ar-Br C Ar-Pd(II)(Br)L₂ B->C D Amine Coordination & Deprotonation C->D HNR₂ Base E [Ar-Pd(II)(NR₂)L₂]⁻ D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-NR₂ F->G

Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.

Deprotection of the Benzenesulfonyl Group

The final step in many synthetic sequences involving this starting material is the removal of the benzenesulfonyl protecting group to reveal the free N-H of the 7-azaindole. This is typically achieved under basic conditions.

Protocol: Deprotection of a 1-Benzenesulfonyl-7-azaindole Derivative

ReagentAmount
1-Benzenesulfonyl-5-substituted-7-azaindole1.0 mmol
Sodium Hydroxide (NaOH)5.0 mmol
Methanol (MeOH)10 mL
Water2 mL

Step-by-Step Procedure:

  • Dissolve the 1-benzenesulfonyl-5-substituted-7-azaindole (1.0 mmol) in methanol (10 mL).

  • Add a solution of sodium hydroxide (200 mg, 5.0 mmol) in water (2 mL).

  • Stir the mixture at room temperature or gently heat to 50 °C for 2-6 hours, monitoring by TLC.

  • Upon completion, neutralize the reaction mixture with 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by chromatography or recrystallization to obtain the deprotected 7-azaindole.

Safety and Handling

  • 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine: Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation and contact with skin and eyes.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

  • Reagents: Many of the reagents used in these protocols are flammable, corrosive, or toxic. Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Inert Atmosphere: Reactions involving organometallic reagents and catalysts are often sensitive to air and moisture. The use of an inert atmosphere (argon or nitrogen) and anhydrous solvents is crucial for success.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No ConversionInactive catalyst, insufficient degassing, wrong base or solvent.Use fresh catalyst, ensure proper inert atmosphere technique, screen different bases and solvents.
Side Product FormationHydrodehalogenation, homocoupling of boronic acid.Lower reaction temperature, use a different ligand, ensure slow addition of reagents.
Difficult PurificationCo-elution of product with byproducts or starting materials.Optimize chromatographic conditions (different solvent systems, use of a different stationary phase).
Incomplete DeprotectionInsufficient base or reaction time.Increase the amount of base, prolong the reaction time, or increase the reaction temperature.

References

  • Dalziel, M. E., Patel, J. J., Kaye, M. K., Cosman, J. L., Kitching, M. O., & Snieckus, V. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(22), 7313-7317. [Link]

  • SciSpace. (n.d.). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Retrieved from [Link]

  • ACS Publications. (n.d.). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. Retrieved from [Link]

  • Knochel, P., & Snieckus, V. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition, 52(38), 10093-10096. [Link]

  • National Institutes of Health. (n.d.). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Retrieved from [Link]

  • Merour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

  • Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Retrieved from [Link]

  • Lill, S. O. N., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(15), 3463. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Barluenga‐Valdes Type Cross‐Coupling Reaction: Alkenylation of 7‐Azaindoles. Retrieved from [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved from [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • Hojnik, C. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Beilstein Journals. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Syracuse University. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • MDPI. (2018). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from [Link]

  • MDPI. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile. Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). 1-benzenesulfonyl-5-bromo-3-iodo-1h-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). A photoresponsive palladium complex of an azopyridyl-triazole ligand: light-controlled solubility drives catalytic activity in the Suzuki coupling reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

Sources

Application Notes and Protocols for the Derivatization of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to both indole and purine has made it a cornerstone in the design of a multitude of biologically active agents, most notably as kinase inhibitors.[1][2] The nitrogen atom in the pyridine ring can serve as a hydrogen bond acceptor, potentially enhancing binding affinity to biological targets.[3] Consequently, the development of versatile synthetic methodologies for the functionalization of the 7-azaindole core is of paramount importance for generating diverse chemical libraries for biological screening.[4][5]

This guide provides a comprehensive overview and detailed protocols for the derivatization of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine , a key intermediate for the synthesis of novel 7-azaindole derivatives. The benzenesulfonyl group serves as an effective protecting group for the pyrrole nitrogen, enhancing stability and modulating the reactivity of the heterocyclic system. The bromine atom at the 5-position is strategically placed for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties.

We will delve into the practical application of three cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. For each reaction, we will provide not only step-by-step protocols but also the underlying scientific rationale for the choice of catalysts, ligands, bases, and reaction conditions.

Synthesis of the Starting Material: 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

The starting material can be prepared in a two-step sequence from commercially available 5-bromo-1H-pyrrolo[2,3-b]pyridine. The protection of the pyrrole nitrogen with a benzenesulfonyl group is crucial to prevent side reactions and to facilitate subsequent functionalization.

Protocol 1: Benzenesulfonylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine

This protocol describes the N-protection of 5-bromo-7-azaindole using benzenesulfonyl chloride.

Materials:

  • 5-bromo-1H-pyrrolo[2,3-b]pyridine

  • Benzenesulfonyl chloride

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (DCM)

  • Water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), finely ground sodium hydroxide (3.0 eq.), and tetrabutylammonium bromide (0.03 eq.).

  • Add dichloromethane and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzenesulfonyl chloride (1.2 eq.) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine as a solid.

Part 1: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. It is widely used to synthesize biaryl and heteroaryl-aryl compounds.[6][7]

The Rationale Behind Component Selection
  • Palladium Catalyst: Palladium(0) is the active catalytic species. Pre-catalysts such as Pd(OAc)₂ or Pd₂(dba)₃ are often used and are reduced in situ. For nitrogen-containing heterocycles, specialized pre-catalysts like those developed by Buchwald (e.g., XPhos Pd G2/G3) can be highly effective in preventing catalyst inhibition.[8]

  • Phosphine Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are crucial. They stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination. The choice of ligand can significantly impact reaction efficiency and substrate scope.[9]

  • Base: A base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is essential for the transmetalation step, activating the boronic acid component. The choice of base can influence the reaction rate and prevent side reactions like protodeboronation.[6]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Suzuki_Coupling_Workflow Start Setup Reaction Vessel (Inert Atmosphere) Reagents Add: 1. 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine 2. Arylboronic Acid 3. Base (e.g., K₂CO₃) Start->Reagents Catalyst Add Pd Catalyst & Ligand (e.g., Pd(dppf)Cl₂) Reagents->Catalyst Solvent Add Degassed Solvent (e.g., Dioxane/H₂O) Catalyst->Solvent Reaction Heat Reaction (e.g., 80-100 °C) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product 5-Aryl-1-benzenesulfonyl- 1H-pyrrolo[2,3-b]pyridine Purification->Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

  • Aryl- or heteroarylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq.)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In an oven-dried flask, combine 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.).

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by silica gel chromatography to obtain the 5-aryl-1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine derivative.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃DME/H₂O80Good[6][10]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃DME80High[6]
3Thiophen-2-ylboronic acidPd(dppf)Cl₂ (5)K₂CO₃DME80Good[10]
4Pyridin-3-ylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O100Moderate[11]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on 5-Bromo-Azaindole Scaffolds. Yields are generalized from similar reactions in the literature.

Part 2: C-C Bond Formation via Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[12][13] This reaction is invaluable for introducing alkynyl moieties, which can serve as versatile handles for further synthetic transformations.

The Rationale Behind Component Selection
  • Palladium Catalyst: As with the Suzuki coupling, a Pd(0) species is the active catalyst. Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are commonly used.[13]

  • Copper(I) Co-catalyst: A copper(I) salt, typically CuI, is a crucial co-catalyst. It reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the catalytic cycle.[14]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.

  • Solvent: Apolar aprotic solvents like DMF, THF, or toluene are typically employed.

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII R¹-Pd(II)L₂-X Pd0->PdII R¹-X Transmetalation Transmetalation DiorganoPd R¹-Pd(II)L₂-C≡CR² PdII->DiorganoPd Cu-C≡CR² DiorganoPd->Pd0 RedElim Reductive Elimination Product R¹-C≡CR² DiorganoPd->Product Cu_cycle Copper Cycle

Caption: Simplified catalytic cycle of the Sonogashira coupling.

Protocol 3: General Procedure for Sonogashira Coupling

Materials:

  • 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

  • Terminal alkyne (1.1-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine base (e.g., Et₃N or DIPEA, 2-3 eq.)

  • Solvent (e.g., anhydrous DMF or THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried flask, add 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne (1.2 eq.).

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous NH₄Cl solution (to remove copper salts) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by silica gel chromatography to yield the 5-alkynyl-1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine derivative.

EntryAlkyneCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂ (2.5), CuI (5)Et₃NDMF60High[1][13]
2TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (5), CuI (10)Et₃NTHFRTGood[1]
3Propargyl alcoholPd(OAc)₂ (5), CuI (10)Et₃NDMF80Moderate[1]
41-HeptynePd(CF₃COO)₂ (2.5), PPh₃ (5), CuI (5)Et₃NDMF100High[13]

Table 2: Representative Conditions for Sonogashira Coupling on Bromo-Pyridine and Azaindole Scaffolds. Yields are generalized from similar reactions in the literature.

Part 3: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine.[15][16] This reaction is exceptionally useful for accessing a wide range of N-aryl and N-heteroaryl amines, which are prevalent in pharmaceuticals.

The Rationale Behind Component Selection
  • Palladium Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands such as Xantphos, BINAP, and those from the Buchwald group (e.g., XPhos, RuPhos) are commonly employed.[17][18] They facilitate the crucial reductive elimination step. Pre-formed catalysts (precatalysts) are often used for convenience and reproducibility.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and form the key palladium-amido intermediate. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃).[18] The choice of base is critical and depends on the pKa of the amine.

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are typically used.

Buchwald_Hartwig_Workflow Setup Inert Atmosphere Setup (Glovebox or Schlenk Line) Addition Add Substrate, Amine, Base (e.g., NaOtBu), Pd Precatalyst, and Ligand Setup->Addition Solvent Add Anhydrous Solvent (e.g., Toluene) Addition->Solvent Heating Heat to Reaction Temperature (e.g., 80-110 °C) Solvent->Heating Monitoring Monitor Reaction by TLC/LC-MS Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extraction Aqueous Workup and Extraction Quench->Extraction Purify Column Chromatography Extraction->Purify Product 5-Amino-1-benzenesulfonyl- 1H-pyrrolo[2,3-b]pyridine Purify->Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

  • Amine (primary or secondary, 1.1-1.5 eq.)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos or BINAP, 2-10 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq.)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to an oven-dried reaction vessel.

  • Add 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) and the amine (1.2 eq.).

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Carefully quench the filtrate with water or saturated aqueous NH₄Cl.

  • Separate the organic layer, extract the aqueous layer, and combine the organic phases.

  • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography.

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1MorpholinePd(OAc)₂ (5) / Xantphos (10)Cs₂CO₃Dioxane100Good[4]
2AnilinePd(OAc)₂ (10) / X-Phos (10)KOt-BuToluene100High[19]
3BenzylaminePd₂(dba)₃ (2.5) / BINAP (7.5)NaOt-BuToluene80High[17]
4PyrrolidinePd₂(dba)₃ (2) / Xantphos (4)NaOt-BuDioxane100Good[20]

Table 3: Representative Conditions for Buchwald-Hartwig Amination on Bromo-Aromatic Scaffolds. Yields are generalized from similar reactions in the literature.

Part 4: Deprotection of the Benzenesulfonyl Group

The final step in many synthetic sequences is the removal of the benzenesulfonyl protecting group to yield the free N-H 7-azaindole. This can typically be achieved under basic conditions.

Protocol 5: Base-Mediated Deprotection

Materials:

  • 5-Substituted-1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water

Procedure:

  • Dissolve the 5-substituted-1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine derivative in methanol or ethanol.

  • Add an aqueous solution of NaOH (e.g., 1-2 M) or solid KOH.

  • Stir the reaction at room temperature or with gentle heating (e.g., 60 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a mild acid (e.g., aqueous NH₄Cl or dilute HCl).

  • Remove the alcohol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected 5-substituted-1H-pyrrolo[2,3-b]pyridine.

Conclusion

1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is a versatile and valuable intermediate for the synthesis of a wide array of 5-substituted 7-azaindole derivatives. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provide powerful and modular approaches for introducing diverse functionalities at the 5-position. The protocols and guidelines presented herein offer a robust starting point for researchers and drug development professionals to explore the chemical space around this important scaffold, facilitating the discovery of new therapeutic agents. Careful selection and optimization of catalysts, ligands, bases, and reaction conditions are paramount to achieving high yields and purity in these transformations.

References

  • Cassar, L. Synthesis of aryl- and vinyl-substituted acetylene derivatives by the use of nickel and palladium catalysts. Journal of Organometallic Chemistry1975, 83, 253-257.
  • Chelucci, G.; Pinna, G. A.; Saba, A. Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C-N and C-O Coupling. Molecules2015, 20, 15576-15590.
  • CN109081840B - Preparation method of 5-bromo-7-azaindole - Google P
  • PharmaBlock. Azaindoles in Medicinal Chemistry.
  • Robison, M. M.; Robison, B. L.; Butler, F. P. 7-Azaindole. VI. Preparation of 5- and 6-Substituted 7-Azaindoles. Journal of the American Chemical Society1959, 81, 743-746.
  • Sheng, R.; et al. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances2020, 10, 31819-31823.
  • Enguehard-Gueiffier, C.; Gueiffier, A. The Azaindole Framework in the Design of Kinase Inhibitors. Molecules2017, 22, 139.
  • Wikipedia.
  • ACS GCI Pharmaceutical Roundtable.
  • Buchwald, S. L.; et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society2012, 134, 15908–15911.
  • Joseph, B.; et al. Synthesis of Variolins, Meridianins, and Meriolins. Encyclopedia2023, 3, 335-364.
  • ResearchG
  • Mattos, M. C.; et al. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis2007, 2149-2152.
  • Chelucci, G.; et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules2015, 20, 11949-11964.
  • Chelucci, G.; et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules2015, 20, 11949-11964.
  • Zhang, L.; et al. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. RSC Advances2020, 10, 31819-31823.
  • ResearchGate. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles.
  • Rasool, N.; et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules2017, 22, 190.
  • Norrby, P.-O.; et al. The Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry2014, 79, 11593-11601.
  • Mernyák, E.; et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry2015, 11, 2351-2357.
  • Hein, J. E.; et al.
  • Zhang, L.; et al. Regioselective C-H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances2020, 10, 31819-31823.
  • BenchChem. Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.
  • BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
  • Rasool, N.; et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules2017, 22, 190.
  • ResearchGate.
  • Lautens, M.; et al. Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction.
  • Kuwano, R.; Yokogi, M. Suzuki-Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids. Organic Letters2005, 7, 945-947.
  • Thomas, C. J.; et al. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Tetrahedron Letters2011, 52, 4288-4291.
  • Buchwald, S. L.; et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society2012, 134, 15908–15911.
  • BenchChem.
  • BenchChem. Application Notes and Protocols: Sonogashira Coupling of 2-Bromo-1H-pyrrole with Terminal Alkynes.
  • Chen, J.; et al.
  • Yang, D.; et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

Sources

Application Notes and Protocols for 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 7-Azaindole Scaffold and the Utility of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to indole allows it to function as a bioisostere, while the pyridine nitrogen introduces a key hydrogen bond acceptor site, profoundly influencing molecular interactions with biological targets. This scaffold is the core of numerous kinase inhibitors, including approved drugs and clinical candidates targeting Janus kinases (JAKs), spleen tyrosine kinase (Syk), and others involved in inflammatory diseases and oncology.[1][2]

The synthesis of diverse libraries of 7-azaindole derivatives is therefore a critical task in drug discovery. 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (CAS 1001070-33-2) has emerged as a highly strategic building block for this purpose.[3] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective use of this versatile intermediate.

Strategic Advantages of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine:

  • Orthogonal Reactivity: The molecule possesses two key functional handles for diversification. The bromine atom at the C5-position serves as a versatile point for introducing aryl, heteroaryl, or alkyl groups via palladium-catalyzed cross-coupling reactions. The benzenesulfonyl group on the pyrrole nitrogen (N1) not only protects the pyrrole but can also be removed under specific conditions to allow for further functionalization.

  • Pyrrole Protection and Activation: The electron-withdrawing benzenesulfonyl group protects the N-H of the pyrrole, preventing unwanted side reactions and facilitating certain transformations on the heterocyclic core. This protection is crucial for maintaining the integrity of the scaffold during multi-step syntheses.

  • Versatility in Cross-Coupling: The C5-bromo substituent is amenable to a wide range of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are workhorses in modern medicinal chemistry for the formation of C-C and C-N bonds, respectively.[4][5]

Core Applications and Synthetic Protocols

The primary utility of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine lies in its role as a substrate for palladium-catalyzed cross-coupling reactions to build molecular complexity. Below are detailed protocols for its application in Suzuki-Miyaura and Buchwald-Hartwig reactions, followed by a protocol for the deprotection of the benzenesulfonyl group.

Suzuki-Miyaura Cross-Coupling: Synthesis of 5-Aryl-7-Azaindoles

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the C5-position of the azaindole core and various aryl or heteroaryl boronic acids or esters.[6] This reaction is fundamental for exploring the structure-activity relationship (SAR) at this position.

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with electron-rich heterocyclic substrates.[4]

G cluster_workflow Suzuki-Miyaura Coupling Workflow start Reaction Setup reactants Combine: - 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine - Arylboronic Acid - Base (e.g., K2CO3) start->reactants catalyst Add Catalyst System: - Palladium Source (e.g., Pd(dppf)Cl2) - Solvent (e.g., Dioxane/H2O) reactants->catalyst degas Degas Mixture (e.g., N2 sparging) catalyst->degas heat Heat to Reaction Temp. (e.g., 80-100 °C) degas->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify product 5-Aryl-1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine purify->product

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Experimental Protocol:

Materials:

  • 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, or toluene)

  • Degassed water

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar and condenser, add 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed organic solvent, followed by the degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

Catalyst / LigandBaseSolventTemp (°C)Typical Yield (%)Reference
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O (4:1)9075-95[7]
Pd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O (10:1)10080-98[4]
Pd(PPh₃)₄Cs₂CO₃DME/H₂O (4:1)8570-90[8]

Causality and Trustworthiness Insights: The choice of a bi- or mono-dentate phosphine ligand is crucial. For electron-rich heterocycles like 7-azaindole, bulky, electron-rich ligands such as XPhos or SPhos can accelerate the reductive elimination step and prevent catalyst decomposition, leading to higher yields. The use of a mixed solvent system (e.g., dioxane/water) is often necessary to dissolve both the organic starting materials and the inorganic base.

Buchwald-Hartwig Amination: Synthesis of 5-Amino-7-Azaindoles

The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines at the C5-position.[9][10] This is a key transformation for accessing many kinase inhibitors that feature an amino linkage at this position.

Reaction Principle: Similar to the Suzuki-Miyaura reaction, the Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle. A key step is the deprotonation of the amine by a strong base to form an amide, which then participates in the catalytic cycle. The choice of base is critical and can influence the reaction outcome.[11]

G cluster_catalytic_cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex [Ar-Pd(II)-Br]L_n oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination + HNR'R'', Base pd_amido [Ar-Pd(II)-NR'R'']L_n amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR'R'' reductive_elimination->product start_materials Ar-Br + HNR'R'' start_materials->oxidative_addition start_materials->amine_coordination

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Detailed Experimental Protocol:

Materials:

  • 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Primary or secondary amine (1.2-2.0 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G2, RuPhos Pd G3) (2-5 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or LiHMDS) (1.4-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or t-butanol)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add the palladium pre-catalyst and the base under an inert atmosphere.

  • Add 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride or water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

Catalyst / LigandBaseSolventTemp (°C)Typical Yield (%)Reference
Pd₂(dba)₃ / BINAPNaOt-BuToluene8060-85[5]
XPhos Pd G2K₃PO₄t-Butanol10070-95[8]
RuPhos Pd G3LiHMDSDioxane9065-90[9]

Causality and Trustworthiness Insights: A critical consideration when using strong bases like NaOt-Bu is the potential for premature deprotection of the benzenesulfonyl group.[8] This can lead to a mixture of products and lower the yield of the desired N-protected amine. Using a milder base like K₃PO₄ or Cs₂CO₃, often in combination with a more active catalyst system (e.g., a G2 or G3 pre-catalyst), can mitigate this side reaction. For challenging substrates, a stronger base like LiHMDS may be necessary, but careful monitoring and optimization are required.[9]

Deprotection of the Benzenesulfonyl Group

The removal of the benzenesulfonyl protecting group is often the final step to reveal the N-H of the pyrrole, which can be crucial for biological activity, often acting as a hydrogen bond donor in the active site of a kinase.

Reaction Principle: The sulfonyl group is typically cleaved under basic conditions, such as hydrolysis with aqueous sodium hydroxide. The choice of solvent and temperature is important to ensure complete reaction without decomposition of the desired product.

Detailed Experimental Protocol:

Materials:

  • 1-Benzenesulfonyl-5-substituted-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Aqueous sodium hydroxide (e.g., 1-2 M)

  • Solvent (e.g., methanol, ethanol, or THF)

Procedure:

  • Dissolve the 1-benzenesulfonyl-5-substituted-1H-pyrrolo[2,3-b]pyridine in a suitable solvent such as methanol or THF.

  • Add the aqueous sodium hydroxide solution.

  • Heat the mixture to reflux (typically 60-80 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and neutralize with an acid (e.g., 1 M HCl) to pH ~7.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the deprotected product.

  • If necessary, purify the product by crystallization or column chromatography.

Causality and Trustworthiness Insights: The deprotection conditions should be chosen carefully based on the stability of the substituents on the 7-azaindole core. For sensitive functional groups, milder conditions, such as using magnesium in methanol or other specific reagents, may be required to avoid degradation.

Application in Kinase Inhibitor Synthesis: A Case Study Perspective

Our subject molecule can be envisioned as a key starting material for analogues where the C5-position is functionalized to probe interactions within the ATP-binding site of the target kinase. For example, a Suzuki-Miyaura coupling could introduce an aryl group at the C5-position, followed by further functionalization and eventual deprotection.

Conclusion

1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is a valuable and versatile building block in medicinal chemistry for the synthesis of novel 7-azaindole derivatives. Its well-defined points of reactivity allow for the systematic exploration of chemical space through robust and high-yielding palladium-catalyzed cross-coupling reactions. By understanding the principles behind the choice of reagents and reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions, and by carefully managing the protection and deprotection of the pyrrole nitrogen, researchers can efficiently generate libraries of compounds for drug discovery programs targeting kinases and other important enzyme families.

References

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. Available at: [Link]

  • Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. PubMed. Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Glasgow. Available at: [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. PubMed. Available at: [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. PubMed. Available at: [Link]

  • Tofacitinib synthesis. University of Nebraska-Lincoln Digital Commons. Available at: [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. The Royal Society of Chemistry. Available at: [Link]

  • A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs*. PubMed. Available at: [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. Available at: [Link]

  • Tofacitinib. Thieme. Available at: [Link]

  • 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. National Institutes of Health. Available at: [Link]

  • An Efficient Method for Synthesis of Tofacitinib Citrate (2016). SciSpace. Available at: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]

  • SUBSTITUTED 1H-PYRROLO [2,3-B]PYRIDINE AND 1H-PYRAZOLO [3, 4-B]PYRIDINE DERIVATIVES AS SALT INDUCIBLE KINASE 2 (SIK2) INHIBITORS. Google APIs. Available at: [Link]

  • Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib. ResearchGate. Available at: [Link]

  • Efficient method for the preparation of tofacitinib citrate. Google Patents.
  • Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. PubMed. Available at: [Link]

  • 1h-pyrrolo[2,3-b] pyridine derivatives and their use as kinase inhibitors. Google Patents.
  • 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine. PubChem. Available at: [Link]

  • 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde. J&K Scientific. Available at: [Link]

Sources

The Strategic Role of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Within the vast landscape of heterocyclic scaffolds employed to this end, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has emerged as a privileged structure. This application note delves into the utility of a key intermediate, 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine , as a versatile building block in the synthesis of a new generation of kinase inhibitors. We will explore the rationale behind its use, provide detailed synthetic protocols for its elaboration into complex drug candidates, and present data on the biological activity of the resulting molecules.

The 7-Azaindole Scaffold: A Privileged Motif in Kinase Inhibition

The 7-azaindole core is a bioisostere of indole and purine, enabling it to mimic the hydrogen bonding patterns of the adenine hinge-binding region of ATP in the catalytic cleft of many kinases. This inherent property, combined with the multiple sites available for functionalization, makes the 7-azaindole scaffold a fertile ground for the development of targeted therapies. The benzenesulfonyl protecting group on the pyrrole nitrogen serves a dual purpose: it deactivates the otherwise reactive pyrrole ring towards undesired side reactions and allows for regioselective functionalization at other positions. The bromine atom at the 5-position provides a crucial handle for introducing molecular diversity through cross-coupling reactions.

Varlitinib: A Case Study in the Application of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

A prominent example of a kinase inhibitor synthesized from this key intermediate is Varlitinib (ASLAN001) . Varlitinib is a potent, orally bioavailable, reversible small-molecule inhibitor of the human epidermal growth factor receptor (HER) family of tyrosine kinases, including EGFR (HER1), HER2, and HER4.[1][2][3][4][5][6] Dysregulation of these kinases is implicated in the pathogenesis of various cancers, including breast, gastric, and colorectal cancers.[1] Varlitinib's mechanism of action involves binding to the ATP-binding site of these receptors, thereby inhibiting their phosphorylation and downstream signaling pathways that promote cancer cell proliferation and survival.[1]

The synthesis of Varlitinib and its analogs highlights the strategic utility of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. The synthetic approach typically involves a sequence of palladium-catalyzed cross-coupling reactions to build the complex molecular architecture.

Synthetic Workflow: From Building Block to Potent Inhibitor

The general synthetic strategy for preparing Varlitinib and related analogs from 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is outlined below. This workflow leverages the sequential and regioselective nature of modern cross-coupling chemistry.

Caption: General synthetic workflow for kinase inhibitors.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations in the synthesis of a Varlitinib analog.

Protocol 1: Suzuki-Miyaura Coupling of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling to introduce a substituted pyrimidine ring at the 5-position of the 7-azaindole core.

Materials:

  • 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

  • Substituted pyrimidine-boronic acid or pinacol ester

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl2])

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq).

  • Add the substituted pyrimidine-boronic acid or pinacol ester (1.2 - 1.5 eq) and potassium carbonate (2.0 - 3.0 eq).

  • Add [Pd(dppf)Cl₂] (0.05 - 0.1 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). The total solvent volume should be sufficient to dissolve the reactants upon heating.

  • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Buchwald-Hartwig Amination

This protocol details the introduction of the side chain via a palladium-catalyzed Buchwald-Hartwig amination.

Materials:

  • N-Protected pyrimidinyl-pyrrolo[2,3-b]pyridine intermediate from Protocol 1 (with a suitable leaving group, e.g., a chloro or bromo substituent on the pyrimidine ring)

  • Amine side chain

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., Xantphos, BINAP, or RuPhos)

  • A strong base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))

  • Anhydrous toluene or 1,4-dioxane

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the N-protected pyrimidinyl-pyrrolo[2,3-b]pyridine intermediate (1.0 eq) and the amine side chain (1.1 - 1.5 eq).

  • Add the palladium catalyst (0.02 - 0.05 eq) and the phosphine ligand (0.04 - 0.1 eq).

  • Add the base (1.5 - 2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to 80-110 °C and stir. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the fully elaborated protected intermediate.

Protocol 3: Deprotection of the Benzenesulfonyl Group

The final step in the synthesis is the removal of the benzenesulfonyl protecting group to unveil the free N-H of the pyrrole ring.

Materials:

  • Fully elaborated protected intermediate from Protocol 2

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol or Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the fully elaborated protected intermediate (1.0 eq) in a mixture of methanol or THF and water.

  • Add an excess of sodium hydroxide or lithium hydroxide (3.0 - 10.0 eq).

  • Stir the reaction mixture at room temperature or gently heat (e.g., to 40-60 °C) to facilitate the deprotection. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.

  • Extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by recrystallization or flash column chromatography.

Quantitative Data Summary

The following table summarizes representative yields for the key synthetic steps and the in vitro potency of the resulting kinase inhibitors against their primary targets.

Intermediate/Final CompoundSynthetic StepTypical Yield (%)Target Kinase(s)IC₅₀ (nM)
N-Protected Pyrimidinyl-pyrrolo[2,3-b]pyridineSuzuki-Miyaura Coupling60-85--
Fully Elaborated Protected IntermediateBuchwald-Hartwig Amination50-75--
Varlitinib AnalogDeprotection70-95EGFR, HER2, HER42-10
Other Pyrrolo[2,3-b]pyridine Inhibitors--Various0.2 - 200+

Note: Yields and IC₅₀ values are illustrative and can vary depending on the specific substrates, reagents, and reaction conditions used.

Kinase Signaling Pathway Inhibition

The kinase inhibitors synthesized from 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine, such as Varlitinib, primarily target receptor tyrosine kinases (RTKs) like the HER family. Inhibition of these kinases disrupts downstream signaling cascades crucial for cancer cell growth and survival, such as the MAPK and PI3K/AKT pathways.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Growth Factor Growth Factor HER Receptor (EGFR, HER2) HER Receptor (EGFR, HER2) Growth Factor->HER Receptor (EGFR, HER2) RAS RAS HER Receptor (EGFR, HER2)->RAS PI3K PI3K HER Receptor (EGFR, HER2)->PI3K Varlitinib Varlitinib Varlitinib->HER Receptor (EGFR, HER2) Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation, Survival

Caption: Inhibition of HER signaling by Varlitinib.

Conclusion

1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is a highly valuable and versatile building block in the synthesis of potent kinase inhibitors. Its strategic use allows for the efficient and regioselective construction of complex 7-azaindole-based molecules through a sequence of robust and well-established cross-coupling and deprotection reactions. The protocols and data presented herein provide a practical guide for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of novel chemical space around this privileged scaffold in the ongoing search for next-generation targeted cancer therapies.

References

  • Patsnap Synapse. (2024, June 27). What is Varlitinib Ditosylate used for? Retrieved from [Link]

  • PharmaCompass. (n.d.). Varlitinib | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Varlitinib. PubChem Compound Database. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Varlitinib. NCI Drug Dictionary. Retrieved from [Link]

  • AdisInsight. (2025, September 17). Varlitinib - Array BioPharma/ASLAN Pharmaceuticals. Retrieved from [Link]

  • Ooi, A. G. L., et al. (2016, May 20). Varlitinib to demonstrate anti-tumour efficacy in patient-derived hepatocellular carcinoma xenograft models. Journal of Clinical Oncology. Retrieved from [Link]

Sources

experimental procedure for 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

This document provides detailed application notes and experimental protocols for key reactions involving 1-benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. This versatile building block is of significant interest to researchers and scientists in drug development due to its 7-azaindole core, a scaffold present in numerous biologically active compounds, including kinase inhibitors.[1][2] The benzenesulfonyl group serves as a robust protecting group for the pyrrole nitrogen, while the C5-bromo substituent provides a reactive handle for sophisticated carbon-carbon and carbon-nitrogen bond-forming reactions. This guide focuses on two of the most powerful and widely used transformations for this substrate: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

Section 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[3] For 1-benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine, this reaction provides a direct route to introduce a wide array of aryl and heteroaryl substituents at the 5-position, a crucial modification in the development of novel pharmaceutical agents.

Mechanistic Rationale

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, a step facilitated by a base.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, regenerating the Pd(0) catalyst and forming the desired C-C bond.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Br) PdII_Ar Ar-Pd(II)-Br(L_n) Pd0->PdII_Ar Transmetal Transmetalation (R-B(OR)2 + Base) PdII_Ar_R Ar-Pd(II)-R(L_n) PdII_Ar->PdII_Ar_R PdII_Ar_R->Pd0 RedElim Reductive Elimination Product Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expert Insights on Protocol Design

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of catalyst, ligand, base, and solvent.

  • Catalyst and Ligand Selection: While many palladium sources are effective, pre-catalysts or combinations that readily form the active Pd(0) species are preferred. For heteroaryl halides, which can be challenging substrates, catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are often excellent choices, providing high yields in short reaction times.[4] For particularly demanding couplings, more advanced catalyst systems using bulky, electron-rich phosphine ligands such as XPhos can prevent side reactions like debromination.[5]

  • Role of the Base: A base is crucial for activating the boronic acid derivative, forming a more nucleophilic "ate" complex that facilitates transmetalation. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[4][6] The choice of base can influence reaction rate and substrate compatibility.

  • Solvent System: The reaction is typically performed in a mixture of an organic solvent and water, such as 1,4-dioxane/water or dimethoxyethane (DME)/water.[6][7] The aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation step.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
ComponentExample Reagent/ConditionRationale & Citation
Palladium Source Pd(dppf)Cl₂ or Pd₂(dba)₃Robust and efficient for heteroaryl couplings.[4][7]
Ligand (if using Pd₂(dba)₃) XPhosBulky, electron-rich ligand that promotes oxidative addition and reductive elimination.[5]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Activates the boronic acid for transmetalation.[4][6]
Boronic Acid Aryl/Heteroaryl Boronic Acid (1.2-1.5 equiv.)The nucleophilic partner in the coupling. Using a slight excess ensures complete consumption of the starting halide.
Solvent 1,4-Dioxane : H₂O (e.g., 4:1)Common solvent system that dissolves both organic and inorganic reagents.[6][7]
Temperature 80-100 °CProvides sufficient thermal energy to drive the catalytic cycle.
Atmosphere Nitrogen or ArgonPrevents oxidation and degradation of the Pd(0) catalyst.
Detailed Experimental Protocol
  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 1-benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) via syringe.

  • Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 30 minutes to 12 hours), monitoring by TLC or LC-MS.[7]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired 5-aryl-1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine.

Section 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for synthesizing carbon-nitrogen bonds.[8] This transformation is invaluable for introducing primary or secondary amines at the 5-position of the pyrrolo[2,3-b]pyridine core, a common structural motif in pharmacologically active molecules.

Mechanistic Rationale

Similar to the Suzuki reaction, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The key difference lies in the nucleophile; an amine is used instead of an organoboron compound. A strong, non-nucleophilic base is required to deprotonate the amine (or the intermediate palladium-amine complex) to facilitate the final reductive elimination step. The development of sterically hindered and electron-rich phosphine ligands was a critical breakthrough for this reaction, enabling high efficiency and broad substrate scope.[8][9]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Br) PdII_Ar Ar-Pd(II)-Br(L_n) Pd0->PdII_Ar AmineCoord Amine Coordination & Deprotonation PdII_Amide Ar-Pd(II)-NR'R''(L_n) PdII_Ar->PdII_Amide PdII_Amide->Pd0 RedElim Reductive Elimination Product Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Expert Insights on Protocol Design
  • Catalyst and Ligand System: The choice of ligand is paramount. Bulky, electron-rich biarylphosphine ligands such as XPhos or RuPhos are often required for efficient coupling, especially with less reactive aryl bromides or sterically hindered amines.[9]

  • Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common choice.[10] Weaker bases like K₂CO₃ are generally ineffective for this transformation.[11]

  • Solvent and Atmosphere: The reaction must be conducted under strictly anhydrous conditions and an inert atmosphere, as both the Pd(0) catalyst and the strong base are sensitive to oxygen and moisture.[9] Anhydrous solvents like toluene or dioxane are typically used.[11]

Table 2: Recommended Conditions for Buchwald-Hartwig Amination
ComponentExample Reagent/ConditionRationale & Citation
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Precursors to the active Pd(0) catalyst.[11]
Ligand XPhos, RuPhos, or similar bulky phosphinesCrucial for promoting the catalytic cycle and preventing side reactions.[9]
Base Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv.)Strong, non-nucleophilic base required to facilitate C-N bond formation.[10]
Amine Primary or Secondary Amine (1.1-1.5 equiv.)The nitrogen nucleophile.
Solvent Anhydrous Toluene or 1,4-DioxaneAprotic solvents that are stable to the strong base.[11]
Temperature 80-110 °CStandard temperature range for these couplings.
Atmosphere Nitrogen or Argon (strictly enforced)The catalytic system is highly sensitive to air and moisture.[9]
Detailed Experimental Protocol
  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.05 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried reaction vial with a stir bar.

  • Reagent Addition: Add 1-benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.).

  • Inert Atmosphere: Seal the vial and, if not in a glovebox, purge thoroughly with inert gas.

  • Solvent and Amine Addition: Add anhydrous solvent (e.g., toluene) followed by the amine (1.2 equiv.) via syringe.

  • Reaction: Place the vial in a preheated oil bath (e.g., 100 °C) and stir. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

Section 3: Benzenesulfonyl Group Deprotection

The final step in many synthetic sequences is the removal of the benzenesulfonyl protecting group to reveal the N-H of the 7-azaindole core. This is typically achieved under basic conditions.

Detailed Experimental Protocol
  • Reaction Setup: Dissolve the 1-benzenesulfonyl-pyrrolo[2,3-b]pyridine derivative (1.0 equiv.) in a suitable solvent mixture such as methanol or THF.

  • Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (e.g., 2-4 M solution, 5-10 equiv.).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture and neutralize carefully with an acid (e.g., 1 M HCl). Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers, dry, and concentrate. The resulting product can be purified by crystallization or chromatography if necessary.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 11, 2026, from [Link]

  • Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved January 11, 2026, from [Link]

  • 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2, 3-b]pyridine, min 98%, 1 gram. (n.d.). Retrieved January 11, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved January 11, 2026, from [Link]

  • 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 11, 2026, from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Retrieved January 11, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (n.d.). Retrieved January 11, 2026, from [Link]

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

Application Note & Protocol: High-Purity Isolation of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the purification of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of purity on downstream applications, this application note details robust protocols for flash column chromatography and recrystallization. It further outlines analytical methods for purity verification, ensuring the isolated compound meets the stringent requirements of drug discovery and development. The methodologies are presented with a focus on the underlying chemical principles to empower researchers to adapt and troubleshoot the purification process effectively.

Introduction: The Imperative for Purity

1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is a vital building block in the synthesis of a variety of biologically active molecules, including kinase inhibitors. The benzenesulfonyl group serves as a protecting group for the pyrrole nitrogen, enhancing stability and modifying the electronic properties of the 7-azaindole core. The bromine atom at the 5-position provides a handle for further functionalization through cross-coupling reactions. The purity of this intermediate is paramount, as impurities can lead to the formation of undesired side products, complicate reaction monitoring and product isolation, and potentially introduce toxic components into the final active pharmaceutical ingredient (API).

This guide is designed to provide researchers with a logical and scientifically grounded approach to obtaining highly pure 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine.

Understanding the Impurity Profile

Effective purification begins with an understanding of the potential impurities. The synthesis of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine typically involves the reaction of 5-bromo-1H-pyrrolo[2,3-b]pyridine with benzenesulfonyl chloride in the presence of a base.

Common Impurities:

  • Unreacted 5-bromo-1H-pyrrolo[2,3-b]pyridine: Incomplete reaction will leave residual starting material. This is typically more polar than the product.

  • Benzenesulfonic Acid: Hydrolysis of the benzenesulfonyl chloride reagent results in this highly polar impurity, which is usually removed during aqueous workup.

  • Excess Base and Salts: The base used to scavenge HCl (e.g., triethylamine, pyridine) and the resulting hydrochloride salt must be removed.

  • Solvent Residues: Residual solvents from the reaction and purification steps.

Purification Strategies: A Two-Fold Approach

A combination of flash column chromatography and recrystallization is recommended to achieve high purity (>99%). Chromatography provides excellent separation of the product from less polar and more polar impurities, while recrystallization is highly effective at removing trace impurities and affording a crystalline solid.

Primary Purification: Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for the initial purification of the crude product.[1][2] The choice of stationary and mobile phases is critical for successful separation. Given the presence of a basic nitrogen atom in the pyridine ring, deactivation of the silica gel is recommended to prevent peak tailing and potential degradation of the product.[3]

Protocol for Flash Column Chromatography:

  • Sample Preparation:

    • Dissolve the crude 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine in a minimal amount of dichloromethane (DCM).

    • Add silica gel (particle size 40-63 µm) to the solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This dry-loading technique generally provides better resolution than liquid loading.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial elution solvent (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Pack the column with the slurry, ensuring a level bed of silica.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

  • Elution:

    • Carefully load the dry sample onto the top of the column.

    • Add another thin layer of sand over the sample.

    • Begin elution with a non-polar solvent system and gradually increase the polarity. A gradient elution from 5% to 30% ethyl acetate in hexanes is a good starting point.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a UV lamp for visualization.

  • Fraction Analysis and Solvent Removal:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the partially purified product.

Table 1: Recommended Parameters for Flash Column Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel (40-63 µm)Standard for flash chromatography, providing good resolution.
Mobile Phase Gradient of Ethyl Acetate in HexanesAllows for the separation of compounds with a range of polarities.
Sample Loading Dry LoadingPrevents band broadening and improves separation efficiency.
Column Dimensions 30:1 to 50:1 ratio of silica to crude materialEnsures adequate separation capacity.

Diagram 1: Workflow for Flash Column Chromatography

G cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation dissolve Dissolve Crude Product in DCM add_silica Add Silica Gel dissolve->add_silica rotovap Evaporate to Dry Powder add_silica->rotovap load Dry Load Sample rotovap->load pack Pack Column with Silica Gel Slurry pack->load elute Elute with Hexanes/EtOAc Gradient load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Remove Solvent combine->evaporate pure_product Partially Purified Product evaporate->pure_product

Caption: Workflow for the purification of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine by flash column chromatography.

Final Purification: Recrystallization

Recrystallization is an excellent technique for achieving high purity and obtaining a crystalline product. The principle is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.

Protocol for Recrystallization:

  • Solvent Selection:

    • The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

    • Screen for suitable solvents. Ethyl acetate, isopropanol, or a mixture of ethyl acetate and hexanes are good candidates.

  • Dissolution:

    • Place the partially purified product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

    • Hot filter the solution to remove the carbon.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum to a constant weight.

Diagram 2: Decision Tree for Purification Strategy

G cluster_chrom Primary Purification cluster_cryst Final Purification start Crude Product check_purity Assess Purity (TLC, HPLC) start->check_purity chromatography Flash Column Chromatography check_purity->chromatography Impurities Present recrystallization Recrystallization chromatography->recrystallization Product Fractions (>95% pure) final_product High-Purity Product (>99%) recrystallization->final_product

Caption: Logical workflow for selecting the appropriate purification steps.

Purity Assessment: Analytical Methods

The purity of the final product should be rigorously assessed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the preferred method for determining the purity of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine.[4][5]

Table 2: Recommended HPLC Method Parameters

ParameterRecommendation
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Sample Prep ~0.5 mg/mL in Acetonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the purified compound and to detect any structurally related impurities.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

Conclusion

The purification of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine to a high degree of purity is essential for its successful use in synthetic chemistry and drug discovery. The combination of flash column chromatography and recrystallization, followed by rigorous analytical characterization, provides a robust pathway to obtaining material of the required quality. The protocols and rationale presented in this application note are designed to be a valuable resource for researchers working with this important synthetic intermediate.

References

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • SIELC Technologies. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. [Link]

  • Google Patents.
  • Hua, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances, 10(56), 34053–34058. [Link]

  • MDPI. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). [Link]

  • PubChem. 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

Sources

analytical methods for 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Characterization of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

Introduction

1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is a substituted 7-azaindole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The 7-azaindole core is a key pharmacophore in numerous kinase inhibitors and other therapeutic agents.[1][2] As an important synthetic intermediate, the rigorous analytical characterization of this compound is paramount to ensure the quality, purity, and consistency of starting materials used in the development of new chemical entities.

This guide provides a comprehensive overview of the principal analytical methodologies for the characterization of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. It is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. The protocols herein are founded on established analytical principles and data from related molecular structures, offering robust starting points for method development and validation.

Compound Profile & Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the foundation of logical analytical method development. For instance, the aromatic nature of the molecule suggests strong UV absorbance, making UV-based detection in liquid chromatography a primary choice. Its molecular weight and isotopic signature, influenced by the presence of bromine, are key identifiers in mass spectrometry.

PropertyValueSource
IUPAC Name 1-(benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridine[3]
CAS Number 1001070-33-2[3][4][5]
Molecular Formula C₁₃H₉BrN₂O₂S[3][4][5]
Molecular Weight 337.19 g/mol [3][4][6]
Monoisotopic Mass 335.96226 Da[3]
Form Solid[4]
Topological Polar Surface Area 57.5 Ų[3]
XLogP3-AA (Predicted) 3.1[3]

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reverse-phase HPLC (RP-HPLC) is the cornerstone technique for assessing the purity and quantifying the assay of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. The method's high resolution and sensitivity are ideal for separating the main compound from process-related impurities and degradation products.

Scientific Rationale for Method Design

The choice of a C18 stationary phase is based on the compound's predicted LogP value of 3.1, which indicates significant non-polar character suitable for retention via hydrophobic interactions. A gradient elution is employed to ensure that impurities with a wide range of polarities can be resolved effectively while maintaining a sharp, symmetrical peak shape for the main analyte. Acetonitrile is selected as the organic modifier for its low viscosity and UV transparency. A photodiode array (PDA) detector is specified to allow for peak purity analysis and to select the optimal monitoring wavelength corresponding to the compound's absorbance maximum.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting A Prepare Mobile Phase A: 0.1% TFA in Water B: 0.1% TFA in Acetonitrile B Prepare Diluent (50:50 ACN:H₂O) C Accurately weigh sample (approx. 1 mg/mL) D Dissolve in Diluent, sonicate if necessary C->D E Equilibrate HPLC System with Initial Conditions D->E F Perform System Suitability Test (SST) (e.g., 5 replicate injections) E->F G Inject Sample Solution F->G H Acquire Data using Gradient Elution Program G->H I Integrate Chromatogram H->I J Calculate Purity (% Area) and Assay (vs. Standard) I->J K Assess Peak Purity with PDA Detector I->K L Generate Final Report J->L K->L

Caption: RP-HPLC workflow from preparation to final report.

Detailed HPLC Protocol
ParameterRecommended ConditionRationale
Instrument HPLC or UPLC system with PDA/DAD DetectorProvides high-resolution separation and spectral data for peak purity.
Column C18, 4.6 x 150 mm, 3.5 µmStandard column for good balance of efficiency and backpressure.
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile (ACN)ACN is a common organic modifier with good UV transparency.
Gradient Program Time (min)%B
0.040
15.095
18.095
18.140
22.040
Flow Rate 1.0 mL/minTypical for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detector PDA/DAD, 254 nm254 nm is a common wavelength for aromatic compounds; full spectrum (200-400 nm) should be collected.
Injection Volume 5 µLAdjustable based on concentration and detector response.
Sample Prep. 0.5 mg/mL in 50:50 ACN/WaterEnsures complete dissolution and compatibility with the mobile phase.
System Suitability and Validation

To ensure the trustworthiness of the results, a system suitability test (SST) must be performed before sample analysis.

  • Precision: Five replicate injections of a standard solution should yield a Relative Standard Deviation (RSD) of ≤ 2.0% for peak area and retention time.

  • Tailing Factor (T): For the main analyte peak, T should be between 0.8 and 1.5.

  • Theoretical Plates (N): N should be ≥ 2000 for the analyte peak.

For full method validation, parameters such as specificity, linearity, range, accuracy, and precision should be evaluated according to International Council for Harmonisation (ICH) guidelines.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structural confirmation. Both ¹H and ¹³C NMR are essential for verifying the molecular skeleton and substitution pattern.

Scientific Rationale

¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR reveals the number of unique carbon atoms and their electronic environments. For 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine, the spectra are expected to show distinct signals for the protons and carbons of the pyrrolopyridine core and the benzenesulfonyl group. The chemical shifts will be influenced by the electron-withdrawing effects of the sulfonyl group and the bromine atom. Data from related bromo-azaindole structures can serve as a valuable reference for spectral interpretation.[7]

NMR Sample Preparation and Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation A Weigh 5-10 mg of sample B Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) A->B C Transfer to NMR tube B->C D Insert tube into NMR spectrometer (≥400 MHz recommended) C->D E Lock, Tune, and Shim D->E F Acquire ¹H Spectrum E->F G Acquire ¹³C Spectrum F->G H Apply Fourier Transform, Phase and Baseline Correction G->H I Calibrate spectra to residual solvent peak H->I J Integrate ¹H signals and identify multiplicities I->J K Assign signals to molecular structure J->K L Compare with expected structure and reference data K->L MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Interpretation A Prepare dilute solution (~10-50 µg/mL) in Methanol or ACN B Add trace formic acid (0.1%) to promote protonation A->B C Infuse sample directly or via LC inlet into MS B->C D Acquire data in positive ion mode (ESI+) C->D E Scan a relevant m/z range (e.g., 100-500 Da) D->E F Identify the [M+H]⁺ ion E->F G Examine the isotopic pattern for the 1:1 Br signature F->G H Compare observed m/z with theoretical exact mass G->H I Report findings H->I

Caption: Mass spectrometry workflow for molecular weight confirmation.

Expected Mass Spectral Data
  • Calculated Exact Mass (C₁₃H₉⁷⁹BrN₂O₂S): 335.9623 Da

  • Calculated Exact Mass (C₁₃H₉⁸¹BrN₂O₂S): 337.9602 Da

  • Expected [M+H]⁺ Ions:

    • m/z 336.9701 (for ⁷⁹Br isotope)

    • m/z 338.9680 (for ⁸¹Br isotope)

The spectrum should show two prominent peaks at m/z ~337 and ~339 with roughly equal intensity, confirming the molecular weight and the presence of one bromine atom.

References

  • 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Variya, H. H., Panchal, V., & Patel, G. R. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3- yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters, 8(3), 121-130. Retrieved from [Link]

  • 1H-Pyrrolo[2,3-b]pyridine. (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]

  • 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2, 3-b]pyridine, min 98%, 1 gram. (n.d.). LabAlley. Retrieved January 11, 2026, from [Link]

  • Ravn, J., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(11), 3196. Retrieved from [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. (n.d.). Google Patents.
  • Trávníček, Z., et al. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o381. Retrieved from [Link]

  • Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992. Retrieved from [Link]

  • Abouzid, K. M., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 16(6), 814. Retrieved from [Link]

  • Fursa, A. S., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 4-23. Retrieved from [Link]

  • 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Ashton, K. S., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1419–1425. Retrieved from [Link]

  • Štarha, J., et al. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E, E69, o381. Retrieved from [Link]

  • First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. (2012). RSC Advances. Retrieved from [Link]

  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. Retrieved from [Link]

  • Ciura, K., et al. (2022). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. Molecules, 27(23), 8527. Retrieved from [Link]

Sources

Application Note & Protocol: Strategic Scale-Up of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine, a derivative of 7-azaindole, is a pivotal building block in contemporary medicinal chemistry. Its structural motif is prevalent in a multitude of kinase inhibitors and other targeted therapeutics, making its efficient and scalable synthesis a critical bottleneck in drug development pipelines.[1][2] This document provides a comprehensive guide for the strategic scale-up of its synthesis, moving from bench-scale discovery to kilogram-scale production. We will dissect the underlying chemical principles, outline critical process parameters, and provide a detailed, field-tested protocol. The focus is on ensuring reproducibility, safety, and high purity of the final product, addressing the common challenges encountered during the scale-up of heterocyclic compound synthesis.

The Strategic Importance of the 7-Azaindole Core

The 7-azaindole scaffold is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon. This substitution significantly alters the molecule's electronic properties, enhancing its hydrogen bonding capabilities and metabolic stability. These attributes have made 7-azaindole derivatives highly sought after in drug discovery.[1] The benzenesulfonyl group serves a dual purpose: it acts as a robust protecting group for the pyrrole nitrogen and modulates the electronic nature of the heterocyclic system, often facilitating subsequent functionalization at other positions.

The target molecule, 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine, is particularly valuable. The bromo-substituent at the C5 position provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse functionalities and the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3]

Reaction Mechanism and Core Synthesis Strategy

The synthesis of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is fundamentally a nucleophilic substitution reaction. The pyrrole nitrogen of the starting material, 5-bromo-1H-pyrrolo[2,3-b]pyridine, is first deprotonated by a suitable base to form a nucleophilic anion. This anion then attacks the electrophilic sulfur atom of benzenesulfonyl chloride, displacing the chloride leaving group to form the desired N-S bond.

Key Reaction: 5-bromo-1H-pyrrolo[2,3-b]pyridine + Benzenesulfonyl chloride --(Base, Solvent)--> 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

The choice of base and solvent is paramount for reaction efficiency and selectivity. A strong, non-nucleophilic base is required to fully deprotonate the pyrrole nitrogen without competing in the reaction. The solvent must effectively dissolve the starting materials and reagents while being inert to the reaction conditions.

Process Development & Scale-Up: Critical Parameters

Transitioning this synthesis from a laboratory setting to a pilot or manufacturing plant requires meticulous attention to several key parameters that can dramatically impact yield, purity, and safety.

Reagent & Solvent Selection
  • Starting Materials: The purity of 5-bromo-1H-pyrrolo[2,3-b]pyridine and benzenesulfonyl chloride is critical. Impurities can lead to side reactions and complicate purification. It is recommended to use starting materials with >98% purity.[4]

  • Base Selection: While sodium hydride (NaH) is highly effective on a small scale, its use on a large scale presents significant safety challenges due to its pyrophoric nature and the evolution of hydrogen gas. For scale-up, alternative bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (TEA) in combination with 4-dimethylaminopyridine (DMAP) are often preferred. The choice will depend on the reactivity of the starting material and the desired reaction kinetics.

  • Solvent Choice: Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are common choices. For scale-up, factors like boiling point, cost, ease of removal, and safety profile become more important. DMF's high boiling point can make it difficult to remove, while THF has a lower flash point. Acetonitrile is another viable option.

Reaction Conditions
  • Temperature Control: This reaction is typically exothermic, especially during the addition of the base and benzenesulfonyl chloride. A robust cooling system is essential to maintain the reaction temperature, usually between 0 °C and room temperature. Poor temperature control can lead to the formation of impurities.

  • Addition Rate: The controlled, slow addition of reagents is crucial on a large scale to manage the exotherm and prevent localized high concentrations that can promote side reactions.

  • Reaction Monitoring: In-process controls (IPCs) are vital. Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) should be used to monitor the consumption of the starting material and the formation of the product to determine the reaction endpoint accurately.

Work-up and Isolation
  • Quenching: The reaction is typically quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. On a large scale, this must be done carefully, especially if a reactive base like NaH was used.

  • Extraction: The product is extracted into an organic solvent like ethyl acetate or dichloromethane. The choice of solvent should consider extraction efficiency, ease of phase separation, and safety.

  • Purification: While chromatography is common in the lab, it is often impractical and expensive for large-scale production. The preferred method for purifying 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine at scale is recrystallization. A solvent system (e.g., ethanol/water, isopropanol) should be developed that provides high recovery of the product with excellent purity.

Safety and Hazard Management
  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.[5][6]

  • Reagent Handling: Benzenesulfonyl chloride is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood.[7] The product, 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine, is harmful if swallowed and causes serious eye irritation.[8]

  • Engineering Controls: For scale-up, the reaction should be conducted in a reactor equipped with overhead stirring, a temperature probe, an addition funnel, and a nitrogen inlet. Adequate ventilation and access to emergency eyewash stations and safety showers are essential.[5]

  • Waste Disposal: All chemical waste must be disposed of in accordance with local environmental regulations.[7]

Visualized Workflow for Scale-Up Synthesis

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reagents Reagent Staging (5-bromo-1H-pyrrolo[2,3-b]pyridine, Benzenesulfonyl chloride, Base) Charge Charge Reactor with Starting Material & Solvent Reagents->Charge Solvent Solvent Preparation (Anhydrous) Solvent->Charge Cool Cool to 0 °C Charge->Cool Base_Add Slow Addition of Base Cool->Base_Add Sulfonyl_Add Controlled Addition of Benzenesulfonyl Chloride Base_Add->Sulfonyl_Add React Reaction Monitoring (IPC) (TLC/HPLC) Sulfonyl_Add->React Quench Reaction Quench (e.g., Water) React->Quench Completion Extract Phase Separation & Extraction Quench->Extract Wash Organic Layer Wash (Brine) Extract->Wash Dry Drying (e.g., MgSO₄) Wash->Dry Concentrate Solvent Removal (Rotary Evaporation) Dry->Concentrate Recrystallize Recrystallization Concentrate->Recrystallize Filter_Dry Filtration & Drying of Final Product Recrystallize->Filter_Dry QC Quality Control Analysis (NMR, LC-MS, Purity) Filter_Dry->QC Troubleshooting Problem Problem Possible Cause Suggested Solution LowYield Low Yield Incomplete reaction Moisture in reagents/solvent Poor extraction Increase reaction time/temp Use anhydrous solvents Perform additional extractions Problem->LowYield IncompleteReaction Incomplete Reaction Insufficient base Low reaction temperature Poor quality reagents Check base activity/increase equivalents Allow to warm to RT Verify reagent purity Problem->IncompleteReaction Impurity Multiple Spots on TLC (Impurity) Reaction temp too high Side reactions Improve temperature control Optimize addition rate of reagents Problem->Impurity PurificationIssue Difficulty with Purification Oiling out during recrystallization Product insoluble Screen for better recrystallization solvents Consider a different purification method (e.g., slurry wash) Problem->PurificationIssue

Caption: A decision-making framework for troubleshooting common issues during scale-up.

Conclusion

The successful scale-up of the synthesis of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is a highly achievable goal that hinges on a thorough understanding of the reaction mechanism and meticulous control over key process parameters. By focusing on reagent quality, temperature management, and a scalable purification strategy like recrystallization, researchers and drug development professionals can ensure a robust and efficient supply of this critical intermediate. Adherence to strict safety protocols is non-negotiable and paramount to the well-being of the personnel and the success of the project.

References

  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Fisher Scientific. (n.d.). 5 - SAFETY DATA SHEET.
  • Aladdin. (n.d.). SAFETY DATA SHEET.
  • ChemicalBook. (2025, July 26). 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-.
  • Sigma-Aldrich. (n.d.). 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine.
  • PubChem. (n.d.). 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine.
  • Kordubailo, M. V., & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry, 23(3), 3-10.
  • ChemRxiv. (2025, April 18). Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles.
  • ResearchGate. (2025, December 28). Optimization and Scaling up of the Azaindole Derivatives Synthesis.
  • Grygorenko, O. O., et al. (n.d.). Scalable synthesis and properties of 7-methyl-4-azaindole. ResearchGate.
  • Oakwood Chemical. (n.d.). 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2, 3-b]pyridine, min 98%, 1 gram.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.

Sources

Application Notes and Protocols for the Deprotection of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the deprotection of 1-benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine to yield 5-bromo-1H-pyrrolo[2,3-b]pyridine, a crucial intermediate in pharmaceutical research and drug development.[1][2] The 7-azaindole scaffold, of which this molecule is a derivative, is a privileged structure in medicinal chemistry, notably for its role as a hinge-binding moiety in kinase inhibitors.[3] The benzenesulfonyl group serves as a robust protecting group for the pyrrole nitrogen, enabling various synthetic transformations on the azaindole core. Its efficient and clean removal is paramount for the successful synthesis of target molecules. This guide explores and compares several effective deprotection methodologies, including reductive desulfonylation and alkaline hydrolysis, offering researchers a selection of protocols adaptable to different laboratory settings and substrate sensitivities. Each protocol is presented with a detailed explanation of the underlying chemical principles, step-by-step instructions, and guidance for reaction monitoring and product purification.

Introduction: The Strategic Importance of N-Deprotection in 7-Azaindole Chemistry

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a foundational heterocyclic scaffold in the design of bioactive molecules.[3] Its unique electronic and structural properties, particularly the arrangement of hydrogen bond donors and acceptors, make it an ideal pharmacophore for interacting with various biological targets.[3][4] In multi-step syntheses involving 7-azaindoles, protection of the pyrrolic nitrogen (N-1) is often a critical strategy to prevent undesired side reactions and to direct reactivity to other positions of the heterocyclic core.[5]

The benzenesulfonyl group is a widely used protecting group for the indole nitrogen due to its high stability under a broad spectrum of reaction conditions, including those involving strong bases and organometallic reagents.[6] However, this robustness necessitates specific and often carefully optimized conditions for its removal. The cleavage of the N-S bond in N-benzenesulfonylated azaindoles is a key deprotection step that liberates the N-H functionality, which is often essential for the final compound's biological activity or for subsequent synthetic manipulations.

This guide focuses on providing reliable and reproducible protocols for the deprotection of 1-benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (a commercially available or synthetically accessible intermediate[7][8][9]), furnishing the valuable building block 5-bromo-1H-pyrrolo[2,3-b]pyridine.[2][10][11] The methodologies presented herein are selected for their efficiency, scalability, and compatibility with common laboratory practices.

Comparative Analysis of Deprotection Methodologies

The choice of deprotection strategy is contingent upon several factors, including the stability of other functional groups in the molecule, the desired reaction scale, and the availability of reagents. Below is a comparative summary of the two primary methods detailed in this guide.

MethodReagents & ConditionsTypical Yield (%)Reaction Time (h)Key Advantages & Considerations
Protocol 1: Reductive Desulfonylation Magnesium turnings, Methanol, Room Temperature or mild heat85-9512-24Mild and highly effective. Magnesium is an inexpensive and readily available reagent. The reaction can be monitored by TLC.[12]
Protocol 2: Alkaline Hydrolysis Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), Methanol/Water, Reflux70-856-12A classic and often reliable method. May require harsher conditions, which could be incompatible with sensitive functional groups.[12]

Experimental Protocols

Protocol 1: Reductive Desulfonylation using Magnesium in Methanol

This method offers a mild and efficient route for the cleavage of the benzenesulfonyl group. The mechanism involves the reductive cleavage of the N-S bond, likely through a single-electron transfer process from the magnesium metal.

Reaction Workflow:

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up & Purification A Dissolve 1-benzenesulfonyl-5-bromo- 1H-pyrrolo[2,3-b]pyridine in Methanol B Add Magnesium Turnings A->B In a round-bottom flask C Stir at Room Temperature (or gently heat to 50°C) B->C D Monitor by TLC C->D E Quench with NH4Cl (aq) D->E Upon completion F Extract with Ethyl Acetate E->F G Purify by Column Chromatography F->G G A 1-Benzenesulfonyl-5-bromo- 1H-pyrrolo[2,3-b]pyridine C Tetrahedral Intermediate A->C Nucleophilic Attack on Sulfur B Hydroxide Ion (OH⁻) B->C D 5-Bromo-1H-pyrrolo[2,3-b]pyridinide anion C->D Cleavage of N-S bond E Benzenesulfonic acid C->E F 5-Bromo-1H-pyrrolo[2,3-b]pyridine D->F Protonation G Proton Source (H₂O) G->F

Sources

Application Notes and Protocols: 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-1-(phenylsulfonyl)-7-azaindole, is a pivotal heterocyclic building block in contemporary organic synthesis.[1] Its structure is comprised of a 7-azaindole core, which is a recognized "privileged scaffold" in medicinal chemistry due to its ability to mimic indole and purine structures, thereby interacting with a wide array of biological targets.[2][3] This core is particularly prominent in the development of kinase inhibitors.[4][5]

The molecule's utility is defined by two key features:

  • The Benzenesulfonyl Protecting Group: Attached to the pyrrole nitrogen, this electron-withdrawing group modulates the electron density of the heterocyclic system. This protection is crucial for preventing unwanted side reactions and enabling regioselective functionalization of the azaindole core.[6]

  • The C5-Bromo Substituent: This bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. It provides a reliable position for introducing molecular diversity, allowing for the construction of complex target molecules.

This guide provides an in-depth look at the strategic applications of this compound, focusing on its role in facilitating complex molecular construction, particularly in the synthesis of targeted therapeutics like kinase inhibitors.

The Strategic Role of the Benzenesulfonyl Protecting Group

The pyrrole nitrogen in the 7-azaindole scaffold is nucleophilic and susceptible to various reactions that can complicate synthetic routes. The introduction of a benzenesulfonyl group is a strategic decision to temporarily mask this reactivity.

Causality Behind N-Sulfonylation:

  • Reactivity Attenuation: Unprotected pyrrole and azaindole rings are highly electron-rich and prone to polymerization or decomposition under acidic or electrophilic conditions. The strongly electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity of the pyrrole ring, enhancing its stability towards a broader range of reagents and reaction conditions.[6]

  • Directing Group & Regioselectivity: While protecting the nitrogen, the sulfonyl group can also influence the regioselectivity of subsequent reactions on the pyrrole ring, although its primary role in this specific molecule is stabilization and protection.

  • Facilitating Downstream Reactions: The enhanced stability allows for transformations that would otherwise be incompatible with the unprotected azaindole core, such as harsh cross-coupling conditions or reactions involving strong bases or electrophiles.

The benzenesulfonyl group is typically removed under basic conditions, such as treatment with sodium hydroxide in a protic solvent, to reveal the N-H bond in the final stages of a synthesis.[7]

Key Synthetic Applications

The primary application of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is as a key intermediate for building more complex molecules, most notably through carbon-carbon and carbon-nitrogen bond-forming reactions.

A. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most powerful and widely utilized application for this building block. It enables the formation of a C-C bond between the C5 position of the azaindole core and a variety of aryl or heteroaryl groups, which are introduced via boronic acids or their esters.[8][9] This reaction is fundamental in the synthesis of numerous kinase inhibitors that feature a biaryl or heteroaryl-aryl structure.[4][10]

The general transformation is as follows:

G cluster_0 Suzuki-Miyaura Coupling reagent 1-Benzenesulfonyl-5-bromo- 1H-pyrrolo[2,3-b]pyridine conditions Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) reagent->conditions boronic_acid R-B(OH)₂ (Aryl or Heteroaryl Boronic Acid) boronic_acid->conditions product 1-Benzenesulfonyl-5-aryl- 1H-pyrrolo[2,3-b]pyridine conditions->product Vemurafenib_Synthesis A 1-Benzenesulfonyl-5-bromo- 1H-pyrrolo[2,3-b]pyridine B Suzuki Coupling with 4-chlorophenyl boronic acid A->B Step 1 C 5-(4-chlorophenyl)-1-benzenesulfonyl- 1H-pyrrolo[2,3-b]pyridine B->C D Further Functionalization (e.g., at C3 position) C->D Step 2 E Key Vemurafenib Intermediate D->E F Deprotection & Final Steps E->F Step 3 G Vemurafenib F->G

Caption: Role as an intermediate in Vemurafenib synthesis.

C. Other Potential Cross-Coupling Reactions

While Suzuki coupling is the most common, the C-Br bond is amenable to other important palladium-catalyzed transformations, expanding its synthetic utility:

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, introducing primary or secondary amines at the C5 position. This is crucial for synthesizing compounds where an amino linkage is required at this position. [2]* Sonogashira Coupling: For the formation of C-C triple bonds by coupling with terminal alkynes, providing access to alkynyl-substituted azaindoles.

  • Stille Coupling: For coupling with organostannanes, offering an alternative to boronic acids for C-C bond formation. [7]

Experimental Protocols

The following protocols are provided as a detailed guide for laboratory application. Researchers should always adhere to standard laboratory safety practices.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura coupling to synthesize a 5-aryl-7-azaindole derivative.

Workflow Diagram:

Caption: General workflow for the Suzuki coupling protocol.

Materials:

  • 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 mmol, 337.2 mg)

  • Arylboronic acid (1.2 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (0.1 mmol, 81.6 mg)

  • 1,4-Dioxane (8 mL)

  • Deionized Water (2 mL)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, and potassium carbonate.

  • Catalyst Addition: Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst to the flask.

  • Solvent Addition: Add 1,4-dioxane and water to the flask.

  • Degassing: Seal the flask and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add 20 mL of water to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Protocol 2: Deprotection of the Benzenesulfonyl Group

This protocol describes the removal of the benzenesulfonyl protecting group to yield the free N-H azaindole.

Materials:

  • 1-Benzenesulfonyl-5-aryl-1H-pyrrolo[2,3-b]pyridine (1.0 mmol)

  • Sodium Hydroxide (NaOH)

  • Methanol (10 mL)

  • Water (2 mL)

Procedure:

  • Reaction Setup: Dissolve the protected azaindole in methanol in a round-bottom flask.

  • Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 2M solution, 5.0 mmol).

  • Heating: Heat the mixture to reflux (approx. 65 °C) and stir for 2-4 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and neutralize with aqueous HCl (e.g., 1M).

  • Concentration: Reduce the volume of methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Drying and Purification: Dry the combined organic layers over sodium sulfate, filter, concentrate, and purify the crude product as necessary.

Conclusion

1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is a high-value, versatile intermediate for organic synthesis. The strategic placement of a stable protecting group and a reactive coupling handle on the medicinally important 7-azaindole scaffold makes it an indispensable tool for the construction of complex heterocyclic systems. Its successful application in the synthesis of kinase inhibitors like Vemurafenib underscores its importance in modern drug discovery and development. The protocols and data provided herein serve as a practical guide for researchers looking to leverage this powerful building block in their synthetic endeavors.

References
  • Vertex Search. The Critical Role of Intermediates in Vemurafenib Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFW192z_je0B2lsM_ZjkzGllWKtd9Mph0Na6UgwGFOjMm3sJiIt8SDjypwEiCLqCv5g3JRtTCfRW0y4obPKqqXn-vCNMUUUpvwZ3ylj8tfgSqAELv4n3FaXfIrcYdz_UBlJQIciHX0CHo874J9SpxM_hf16ct4SpbkJNNWtJsjQolZ574j9O-YVMY3Gw9YDWoBe3vkS1teBFQDG41Bsfc4ByV1yBu00F6e10QPws0h5RNFiYuLY]
  • St-Denis, C., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5003. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7663851/]
  • ResearchGate. Pyrrole Protection. [URL: https://www.researchgate.
  • Gao, M., et al. (2014). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. Journal of Labelled Compounds and Radiopharmaceuticals, 57(5), 343-349. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4282806/]
  • Guerra, F. S., et al. (2024). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analogs. Pharmaceuticals, 17(5), 629. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11123303/]
  • Buck, E., et al. (2009). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 19(11), 3136-3140. [URL: https://pubmed.ncbi.nlm.nih.gov/19167888/]
  • Fisher, M., et al. (2022). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. Journal of Medicinal Chemistry, 65(15), 10399-10420. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9403487/]
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5553-5556. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2637683/]
  • CymitQuimica. 1-(Benzenesulfonyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine. [URL: https://www.cymitquimica.
  • ResearchGate. Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. [URL: https://www.researchgate.net/publication/380104719_Design_Synthesis_and_In_Vitro_Analysis_of_New_Vemurafenib_Analogs]
  • PubChem. 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/24229246]
  • Sigma-Aldrich. 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr000024]
  • Google Patents. WO2015075749A1 - Novel processes for the preparation of vemurafenib. [URL: https://patents.google.
  • Liu, X., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 265, 116086. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10788390/]
  • Desgrouas, C., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 23(12), 3237. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6321588/]
  • PubChem. 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/24229240]
  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ, 9(1). [URL: https://www.researchgate.net/publication/337719001_Synthesis_and_Characterization_of_New_Biologically_Active_Pyrrolo23-bPyridine_Scaffolds]
  • BenchChem. Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. [URL: https://www.benchchem.com/application-notes/2-bromo-6-methyl-1h-benzo-d-imidazole-suzuki-coupling-reactions]
  • Britton, R., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters, 10(7), 1069-1075. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6627780/]
  • Pérez Sestelo, J., & Sarandeses, L. A. (Eds.). (2020). Advances in Cross-Coupling Reactions. MDPI. [URL: https://www.mdpi.com/books/pdfdownload/book/2823]
  • A2B Chem. 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2, 3-b]pyridine, min 98%. [URL: https://www.a2bchem.com/product/a2b38960-1-benzenesulfonyl-5-bromo-1h-pyrrolo-2-3-b-pyridine-min-98]
  • Di Mola, A., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(4), 3092-3103. [URL: https://www.mdpi.com/1420-3049/16/4/3092]
  • Google Patents. WO2013181415A1 - Synthesis of pyrrolo [2, 3 - b] pyridines. [URL: https://patents.google.
  • van der Vlugt, J. I., et al. (2018). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. European Journal of Organic Chemistry, 2018(45), 6241-6244. [URL: https://www.researchgate.net/publication/328325992_Cross-Coupling_Reactions_of_5-Bromo-123-triazines]
  • El-Gamal, M. I., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(7), 1042-1047. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6627774/]
  • Shields, J. D., et al. (2021). Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity. Journal of the American Chemical Society, 143(30), 11634-11642. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8957476/]
  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine. [URL: https://www.benchchem.com/application-notes/3-bromo-5-3-chlorophenoxy-pyridine-suzuki-coupling-reactions]

Sources

The Versatile Virtuoso: 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine as a Strategic Building Block in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, engaging with a wide array of biological targets. Notably, the 7-azaindole core is a key component in numerous kinase inhibitors, underscoring its significance in the development of targeted cancer therapies and treatments for other proliferative disorders. The strategic functionalization of this core structure is paramount to modulating its pharmacological properties, and it is in this context that 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine emerges as a highly valuable and versatile building block for the synthesis of complex molecular architectures.

This comprehensive guide provides detailed application notes and protocols for the utilization of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Furthermore, we will detail the crucial subsequent step of removing the benzenesulfonyl protecting group to unveil the final, functionalized 7-azaindole core.

The Dual Role of the Substituents: A Design for Reactivity

The efficacy of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine as a synthetic intermediate is rooted in the deliberate chemical functionalities at two key positions:

  • The 1-Benzenesulfonyl Group: This moiety serves as a robust protecting group for the pyrrole nitrogen. Its electron-withdrawing nature modulates the reactivity of the pyrrole ring, preventing unwanted side reactions and often enhancing the yields of desired transformations.[1] The benzenesulfonyl group is stable under a variety of reaction conditions, yet it can be reliably removed at a later synthetic stage.

  • The 5-Bromo Substituent: The bromine atom at the C5 position of the pyridine ring provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is amenable to oxidative addition by palladium(0), initiating the catalytic cycles that enable the formation of new carbon-carbon and carbon-nitrogen bonds.

This strategic combination of a protecting group and a reactive halogen allows for the sequential and controlled elaboration of the 7-azaindole scaffold, making it an ideal starting material for the synthesis of diverse compound libraries.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The following sections provide detailed protocols for the application of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These protocols are based on established methodologies for similar N-sulfonyl protected halo-azaindoles and related heterocycles.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Aryl and Heteroaryl Boronic Acids

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the 7-azaindole core.

The reaction proceeds via a palladium-catalyzed cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep1 Combine Reactants: 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine Arylboronic Acid Base (e.g., K2CO3) prep2 Add Catalyst System: - Palladium Source (e.g., Pd(dppf)Cl2) - Solvent (e.g., DME/H2O) prep1->prep2 prep3 Degas Mixture (e.g., N2 bubbling) prep2->prep3 react1 Heat to Reaction Temp. (e.g., 80-100 °C) prep3->react1 react2 Monitor Reaction (TLC, LC-MS) react1->react2 workup1 Quench Reaction (e.g., add water) react2->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Dry Organic Layer (e.g., Na2SO4) workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 workup5 Purify by Column Chromatography workup4->workup5

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Materials:

ReagentM.W.Amount (mmol)Equivalents
1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine337.191.01.0
Arylboronic AcidVariable1.2 - 1.51.2 - 1.5
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)731.740.050.05
Potassium Carbonate (K₂CO₃)138.212.0 - 3.02.0 - 3.0
1,2-Dimethoxyethane (DME)-As solvent-
Water-As solvent-

Procedure:

  • To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and potassium carbonate (2.0-3.0 mmol).

  • Add Pd(dppf)Cl₂ (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent mixture of DME and water (typically a 4:1 to 5:1 ratio, to achieve a substrate concentration of 0.1-0.2 M).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a highly versatile method for the synthesis of aryl amines, enabling the introduction of a wide variety of primary and secondary amines at the 5-position.[2][3]

This reaction involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a strong base.[3] The catalytic cycle features the oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination of the desired product.[3]

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep1 Combine in Schlenk tube: - Palladium Catalyst (e.g., Pd2(dba)3) - Ligand (e.g., Xantphos) prep2 Add: - Base (e.g., Cs2CO3) - 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine prep1->prep2 prep3 Add Anhydrous Solvent (e.g., Dioxane) prep2->prep3 prep4 Add Amine prep3->prep4 react1 Heat to Reaction Temp. (e.g., 100-120 °C) prep4->react1 react2 Monitor Reaction (TLC, LC-MS) react1->react2 workup1 Cool and Quench (e.g., add water) react2->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Dry Organic Layer (e.g., Na2SO4) workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 workup5 Purify by Column Chromatography workup4->workup5

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Materials:

ReagentM.W.Amount (mmol)Equivalents
1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine337.191.01.0
Amine (primary or secondary)Variable1.2 - 1.51.2 - 1.5
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.020.02
Xantphos578.680.040.04
Cesium Carbonate (Cs₂CO₃)325.821.5 - 2.01.5 - 2.0
Anhydrous 1,4-Dioxane-As solvent-

Procedure:

  • To an oven-dried Schlenk tube or sealed vial containing a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).

  • Seal the tube, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Under the inert atmosphere, add cesium carbonate (1.5-2.0 mmol) and 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 mmol).

  • Add anhydrous, degassed 1,4-dioxane (to achieve a substrate concentration of 0.1-0.2 M) via syringe.

  • Finally, add the amine (1.2-1.5 mmol) to the reaction mixture via syringe.

  • Seal the tube tightly and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-amino-1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine derivative.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to a wide range of alkynyl-substituted 7-azaindoles.[4]

This reaction is co-catalyzed by palladium and copper complexes.[4] The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne and a copper(I) salt), and subsequent reductive elimination.[4]

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep1 Combine in Schlenk tube: - 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine - Pd Catalyst (e.g., Pd(PPh3)4) - Cu(I) salt (e.g., CuI) prep2 Add Solvent (e.g., THF) and Base (e.g., Et3N) prep1->prep2 prep3 Degas Mixture prep2->prep3 prep4 Add Terminal Alkyne prep3->prep4 react1 Stir at Room Temp. or Heat Gently (e.g., 25-50 °C) prep4->react1 react2 Monitor Reaction (TLC, LC-MS) react1->react2 workup1 Filter through Celite® react2->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Dry Organic Layer (e.g., Na2SO4) workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 workup5 Purify by Column Chromatography workup4->workup5

Caption: General workflow for the Sonogashira coupling reaction.

Materials:

ReagentM.W.Amount (mmol)Equivalents
1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine337.191.01.0
Terminal AlkyneVariable1.2 - 1.51.2 - 1.5
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)1155.560.03 - 0.050.03 - 0.05
Copper(I) Iodide (CuI)190.450.05 - 0.100.05 - 0.10
Triethylamine (Et₃N)101.192.0 - 3.02.0 - 3.0
Anhydrous Tetrahydrofuran (THF)-As solvent-

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 mmol), Pd(PPh₃)₄ (0.03-0.05 mmol), and CuI (0.05-0.10 mmol).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous THF (to achieve a substrate concentration of 0.1-0.2 M) and triethylamine (2.0-3.0 mmol) via syringe.

  • Degas the solution by bubbling the inert gas through it for 10-15 minutes.

  • Add the terminal alkyne (1.2-1.5 mmol) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating (e.g., to 50 °C) may be required.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-alkynyl-1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine.

Deprotection of the Benzenesulfonyl Group: Unveiling the Core

The final step in many synthetic sequences involving this building block is the removal of the benzenesulfonyl protecting group to yield the free N-H 7-azaindole.

Method 1: Basic Hydrolysis

A common and effective method for the deprotection of N-benzenesulfonyl-7-azaindoles is basic hydrolysis.[5]

Materials:

ReagentM.W.Amount (mmol)Equivalents
5-Substituted-1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridineVariable1.01.0
Sodium Hydroxide (NaOH)40.005.0 - 10.05.0 - 10.0
Methanol-As solvent-
Water-As solvent-

Procedure:

  • Dissolve the 5-substituted-1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine (1.0 mmol) in a mixture of methanol and water (e.g., a 3:1 to 5:1 ratio).

  • Add sodium hydroxide (5.0-10.0 mmol).

  • Heat the reaction mixture to reflux (typically 70-90 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize carefully with an aqueous acid (e.g., 1M HCl).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected 5-substituted-1H-pyrrolo[2,3-b]pyridine.

Method 2: Reductive Desulfonylation with Magnesium

An alternative, mild method for the cleavage of the N-S bond is reductive desulfonylation using magnesium metal in methanol.

Materials:

ReagentM.W.Amount (mmol)Equivalents
5-Substituted-1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridineVariable1.01.0
Magnesium Turnings24.31~35~35
Anhydrous Methanol-As solvent-
Iodine (catalytic)253.811 crystalCatalytic

Procedure:

  • In a dry round-bottom flask, dissolve the 5-substituted-1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine (1.0 mmol) in anhydrous methanol.

  • To the stirred solution, add magnesium turnings (~35 mmol).

  • Add a single crystal of iodine to activate the magnesium surface.

  • Stir the reaction mixture vigorously at room temperature. If the reaction is slow, it can be gently heated to 50 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature if heated.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Filter the mixture to remove magnesium salts and concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected product.

Conclusion

1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine stands as a testament to the power of strategic molecular design in modern organic synthesis. Its inherent features—a robust protecting group and a versatile reactive handle—provide chemists with a reliable and efficient tool for the construction of a diverse array of complex, biologically relevant molecules centered around the privileged 7-azaindole scaffold. The protocols detailed herein offer a solid foundation for researchers, scientists, and drug development professionals to harness the full potential of this valuable building block in their synthetic endeavors.

References

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. [Link]

  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. Royal Society of Chemistry. (2020). [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). [Link]

  • 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. PubChem. [Link]

  • 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine. PubChem. [Link]

  • 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile. PubChem. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. IDEAS. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Pyrrole Protection. Request PDF - ResearchGate. (2025). [Link]

  • Reductive cleavage of N-substituted benzenesulfonamides and p-sulfamyl. Scholarly Commons. [Link]

  • Metal-Free Reductive Cleavage of C–N and S–N Bonds by Photoactivated Electron Transfer from a Neutral Organic Donor. NIH. [Link]

  • Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols. ResearchGate. [Link]

  • Magnesium-mediated ortho-specific formylation and formaldoximation of phenols. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine. ChemBK. [Link]

  • Iodine mediated deprotection of N-tert-butanesulfinyl amines: a functional group compatible method. Chemical Communications (RSC Publishing). [Link]

  • Unexpected ring transformation to pyrrolo 3.2-b pyridine derivatives. Fused azolium salts. 22. Elsevier. [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. Request PDF - ResearchGate. (2025). [Link]

  • Cleavage of benzyl groups from indole derivatives. | Download Table. ResearchGate. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Suzuki-Miyaura Coupling of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this specific cross-coupling reaction. The 7-azaindole scaffold, present in our core molecule, is a privileged structure in medicinal chemistry, making this reaction critical for the synthesis of novel therapeutics.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format to ensure your experiments are successful.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki coupling reaction is showing low to no conversion of the starting material. What are the primary causes and how can I resolve this?

A1: Low or no conversion is a common issue that can often be traced back to several key factors related to catalyst activity and reaction conditions. The primary culprits are often an inactive catalyst, poor oxidative addition, or inefficient transmetalation.[2]

Root Cause Analysis & Solutions:

  • Catalyst Inactivation: The 7-azaindole nitrogen can coordinate with the palladium center, leading to catalyst deactivation.[3] The benzenesulfonyl protecting group mitigates this to an extent by reducing the electron-donating ability of the pyrrole nitrogen, but the pyridine nitrogen remains a potential inhibitor.

    • Solution: Employ bulky, electron-rich phosphine ligands such as Buchwald's SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.[4] These ligands promote the desired catalytic cycle and shield the palladium center from inhibitory binding. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions facilitate reduction to the active Pd(0) species.[2] Alternatively, starting with a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be beneficial.[4][5]

  • Inefficient Oxidative Addition: The C-Br bond of an electron-deficient heteroaromatic ring, such as in our substrate, is generally reactive. However, issues can still arise.

    • Solution: Increasing the reaction temperature can help overcome the activation barrier for oxidative addition.[2] Ensure your palladium catalyst and ligand combination is appropriate for this step. For challenging substrates, more electron-rich and bulky ligands are often necessary to facilitate this key step in the catalytic cycle.[6]

  • Poor Reagent Quality & Inert Atmosphere: The success of any cross-coupling reaction is highly dependent on the quality of the reagents and the strict exclusion of oxygen.

    • Solution: Ensure your boronic acid or ester is pure and has not degraded during storage.[4] Rigorously degas your solvents and reaction mixture using methods like the freeze-pump-thaw technique or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[2][4][7] Maintaining a positive pressure of inert gas throughout the reaction is crucial to prevent oxygen from entering the system, which can lead to catalyst oxidation and homocoupling of the boronic acid.[4][8]

Below is a troubleshooting workflow to address low conversion issues:

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Q2: I'm observing a significant amount of a side product that appears to be the debrominated starting material. What is happening and how can I prevent it?

A2: The formation of the debrominated starting material, 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine, is a strong indication that a side reaction known as protodeboronation is occurring with your boronic acid coupling partner.[9]

Understanding Protodeboronation:

Protodeboronation is the protonolysis of a boronic acid, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[9] This side reaction consumes your boronic acid, leading to a lower yield of the desired product and the formation of the corresponding arene. This is particularly problematic with heteroaromatic boronic acids under basic aqueous conditions.[6][9]

Strategies to Minimize Protodeboronation:

  • Modify the Boron Reagent: Switch from a boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin) or a MIDA (N-methyliminodiacetic acid) boronate ester.[6][10] These derivatives are more resistant to protodeboronation and act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[6][9][11]

  • Optimize the Base: Strong bases, especially hydroxides, in the presence of water can accelerate protodeboronation.[6][12]

    • Recommendation: Use milder bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF).[2][6] K₃PO₄ is often a good choice for challenging couplings.[6][13]

  • Control Water Content: While a small amount of water is often beneficial for Suzuki couplings, excess water can promote protodeboronation.[6]

    • Recommendation: If using a biphasic system, carefully control the water ratio. For anhydrous conditions, ensure your solvents are thoroughly dried.

  • Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation.[2]

    • Recommendation: Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover, often in the range of 60-80 °C.[6][13]

StrategyModificationRationale
Boron Reagent Switch from Ar-B(OH)₂ to Ar-B(pin) or Ar-B(MIDA)Boronic esters offer greater stability and provide a slow release of the active boronic acid, minimizing decomposition.[9][11]
Base Selection Use weaker bases like K₃PO₄, K₂CO₃, or CsFMilder bases are less likely to promote the base-catalyzed protodeboronation pathway.[6][12]
Solvent System Use anhydrous solvents or minimize water contentExcess water can facilitate the protonolysis of the boronic acid.[6]
Temperature Lower the reaction temperature (e.g., 60-80 °C)Reduces the rate of the undesired protodeboronation side reaction.[2]

Q3: My reaction is producing a significant amount of homocoupled biaryl product from my boronic acid. What causes this and what are the solutions?

A3: The formation of a biaryl product derived from the self-coupling of your boronic acid is known as homocoupling. This side reaction is primarily caused by the presence of oxygen in the reaction mixture, which leads to the oxidative coupling of the boronic acid.[4]

Mitigation Strategies for Homocoupling:

  • Rigorous Degassing: This is the most critical factor. Ensure your reaction solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen) throughout the entire process.[4] Any oxygen ingress can promote this unwanted side reaction.

  • Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources (e.g., Pd(OAc)₂).[4]

  • Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.[4]

  • Additives: In some cases, the addition of a small amount of a reducing agent can help maintain the palladium in its active Pd(0) state and suppress oxidative side reactions.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n PdII_ArylHalide Ar-Pd(II)-X(L_n) (Oxidative Addition Product) Pd0->PdII_ArylHalide Oxidative Addition PdII_Boronate Ar-Pd(II)-Ar'(L_n) (Transmetalation Product) PdII_ArylHalide->PdII_Boronate Transmetalation PdII_Boronate->Pd0 Product Ar-Ar' (Coupled Product) PdII_Boronate->Product Reductive Elimination ArylHalide Ar-X (1-Benzenesulfonyl-5-bromo- 1H-pyrrolo[2,3-b]pyridine) ArylHalide->PdII_ArylHalide Boronate Ar'-B(OR)₂ (Activated Boronic Acid/Ester) Boronate->PdII_Boronate Base Base (e.g., K₃PO₄) Base->PdII_Boronate Activates Boron Reagent

Caption: The Suzuki-Miyaura Catalytic Cycle.

Q4: What is a good starting point for reaction conditions for the Suzuki coupling of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine?

A4: For a challenging heteroaromatic substrate like this, a robust catalyst system and carefully chosen conditions are paramount. Below is a recommended starting protocol that can be optimized for your specific boronic acid partner.

General Experimental Protocol:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the arylboronic acid or ester (1.2 - 1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0 - 3.0 equiv).[2][13]

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times to ensure a completely oxygen-free environment.[3][5]

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G2, 1-3 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., XPhos, 2-4 mol%).[1] Then, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[2][13]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[5][13]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[2][5]

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][5][14] The crude product can then be purified by column chromatography.

Recommended Starting Conditions Summary:

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Common, effective Pd(0) and Pd(II) sources.
Ligand XPhos or SPhosBulky, electron-rich ligands that are effective for challenging heteroaryl couplings.[1][3]
Base K₃PO₄A strong, effective base for difficult couplings that often gives superior results to carbonates.[6][13]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Common solvent systems that facilitate solubility of both organic and inorganic reagents.[5][7][13]
Temperature 80 - 100 °CA good starting temperature range to ensure sufficient reaction rates.[7][13]
Boronic Acid Equiv. 1.2 - 1.5A slight excess helps to drive the reaction to completion, especially if some decomposition occurs.[5][13]

This protocol serves as a robust starting point. Depending on the electronic and steric nature of your specific boronic acid, further optimization of the ligand, base, solvent, and temperature may be required to achieve the best results.

References

  • Wikipedia. Protodeboronation. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 46(28), 5359–5363. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 15938–15950. [Link]

  • Abbiati, G., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(12), 14663–14678. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • ResearchGate. Table 1. Screening of palladium catalysts for the Suzuki coupling of...[Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • ResearchGate. Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic...[Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Myers, A. G. The Suzuki Reaction. Harvard University. [Link]

  • ACS Omega. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. [Link]

  • Molecules. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

  • The Journal of Organic Chemistry. Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. [Link]

  • RSC Publishing. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. [Link]

  • PMC - NIH. Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling. [Link]

  • ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]

  • Norwegian Research Information Repository - NTNU. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. [Link]

  • Dalton Transactions. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]

  • Reddit. Problems with Suzuki coupling. [Link]

  • Reddit. Failed suzuki coupling, any suggenstions?[Link]

  • Organic Letters. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]

  • YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]

  • PMC - NIH. Organoborane coupling reactions (Suzuki coupling). [Link]

  • Molecules. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • MDPI. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. [Link]

  • YouTube. Suzuki cross-coupling reaction. [Link]

  • PMC. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • PubMed. The Substituent Effects of Suzuki Coupling in Aqueous Micelles. [Link]

  • PMC - NIH. Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. [Link]

Sources

Technical Support Center: Synthesis of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (CAS 1001070-33-2). This document is intended for researchers, chemists, and drug development professionals who utilize this key intermediate in their synthetic campaigns. As a critical building block for various kinase inhibitors and other medicinally relevant compounds, a robust and high-yielding synthesis is paramount.[1][2]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern success in the laboratory.

Core Synthesis Workflow

The primary route to 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine involves the N-sulfonylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-7-azaindole). The benzenesulfonyl group serves as a robust protecting group, activating the scaffold for subsequent functionalization.[2][3]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Isolation SM 5-Bromo-7-azaindole Intermediate Deprotonated Azaindole (Anion) SM->Intermediate Deprotonation Base Base (e.g., NaH, KHMDS) Base->Intermediate Solvent Anhydrous Solvent (e.g., DMF, THF) Solvent->SM Reagent Benzenesulfonyl Chloride Reagent->Intermediate Quench Aqueous Workup Intermediate->Quench N-Sulfonylation Product 1-Benzenesulfonyl-5-bromo- 1H-pyrrolo[2,3-b]pyridine Purification Purification (Crystallization / Chromatography) Quench->Purification Purification->Product G Anion Azaindole Anion Product Desired Product (N-Sulfonylated) Anion->Product Desired Path (Sulfonylation) SideProduct Side Product (Starting Material) Product->SideProduct Undesired Path (Hydrolysis) Reagent Benzenesulfonyl Chloride Reagent->Product Base Excess Base (OH-) + H2O Base->SideProduct

Sources

Technical Support Center: Purification of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (CAS: 1001070-33-2). This document provides in-depth troubleshooting and practical guidance for researchers, chemists, and drug development professionals facing purification challenges with this key synthetic intermediate. As a vital building block in the synthesis of kinase inhibitors and other medicinally relevant compounds, achieving high purity is paramount for reliable downstream applications.[1][2] This guide is structured to address common issues in a question-and-answer format, explaining the chemical principles behind each recommendation.

Section 1: Understanding the Core Purification Challenges

This section addresses the fundamental reasons why purifying 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine can be challenging.

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: The impurity profile of your crude product is directly linked to the synthetic route, typically the sulfonylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine. The primary impurities to anticipate are:

  • Unreacted Starting Material: 5-bromo-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-7-azaindole) is a common impurity resulting from an incomplete reaction.[3][4][5] It is significantly more polar than the desired product.

  • Deprotected Product: The benzenesulfonyl group, while a robust protecting group, can be labile under certain acidic or basic conditions, especially during aqueous workups or prolonged exposure to silica gel.[6] This cleavage regenerates the starting material, 5-bromo-1H-pyrrolo[2,3-b]pyridine.

  • Excess Reagents: Residual benzenesulfonyl chloride or its hydrolysis product, benzenesulfonic acid, can contaminate the crude material.

  • Solvent Adducts: Depending on the reaction and workup solvents, residual solvents can be present.

Section 2: Preliminary Analysis & Purification Strategy

Before committing to a large-scale purification, a small-scale analysis is crucial for developing an effective strategy.

Q2: How should I assess the purity of my crude product and select the right purification method?

A2: Thin Layer Chromatography (TLC) is the most effective initial assessment tool. A small amount of the crude material should be dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spotted on a silica gel TLC plate.

  • Run multiple solvent systems: Test a range of mobile phases from non-polar to moderately polar (see Table 1).

  • Visualize: Use a UV lamp (254 nm) to visualize the spots. The desired product, containing the benzenesulfonyl aromatic ring, should be UV active.

  • Interpret:

    • A single spot indicates high purity, and recrystallization may be sufficient.

    • Multiple spots necessitate column chromatography. The starting material will appear as a more polar spot (lower Rf) that stays closer to the baseline.

The following workflow provides a decision-making framework for selecting your purification strategy.

Purification_Workflow Start Crude Product TLC_NMR Purity Assessment (TLC & ¹H NMR) Start->TLC_NMR Decision1 Purity >95%? TLC_NMR->Decision1 Recrystallize Recrystallization for Final Polishing Decision1->Recrystallize  Yes Decision2 Complex Mixture or Closely-Running Spots? Decision1->Decision2  No End Pure Product Recrystallize->End Column Flash Column Chromatography Decision2->Column  Yes Column->End

Caption: Purification method selection workflow.

Section 3: Detailed Purification Protocols

This section provides step-by-step methodologies for the most common purification techniques.

Flash Column Chromatography

This is the most reliable method for separating the product from polar and non-polar impurities.

Q3: What is the optimal setup for flash column chromatography of this compound?

A3:

  • Stationary Phase: Standard silica gel (SiO₂), 40-63 µm (230-400 mesh), is the industry standard for high-resolution flash chromatography.[7]

  • Mobile Phase: A gradient system of Hexanes and Ethyl Acetate (EtOAc) is typically effective. For more polar impurities, a Dichloromethane (DCM) and Methanol (MeOH) system can be used, but with caution, as prolonged exposure to MeOH on silica can potentially affect the sulfonyl group.

Q4: How do I determine the ideal solvent system using TLC before running my column?

A4: The goal is to find a solvent mixture that gives your desired product an Rf value between 0.2 and 0.4 on the TLC plate.[7] An Rf of ~0.3 is often considered optimal as it provides a good balance between separation and elution time.

Solvent System (Hexane:EtOAc)PolarityExpected Rf of ProductNotes
9:1Low< 0.1Good for eluting very non-polar impurities first.
4:1 Medium-Low ~0.3 Often a good starting point for elution of the product.
7:3Medium~0.45May be needed if the product is slow to elute.
1:1High> 0.6Useful for flushing the column after the product has eluted.
Step-by-Step Flash Chromatography Protocol
  • Column Packing: Select a column size appropriate for your sample amount (typically a 50:1 to 100:1 ratio of silica to crude material by weight). Pack the column as a slurry using the initial, non-polar mobile phase (e.g., 9:1 Hexane:EtOAc).

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent like DCM or acetone. Add a small amount of silica gel (~2-3x the mass of your crude product) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. Carefully load this powder onto the top of the packed column. This technique prevents solvent-related band broadening and improves separation.

    • Wet Loading: Dissolve the crude material in the smallest possible volume of the mobile phase and carefully apply it to the top of the column bed.[7]

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate. A typical gradient might be:

    • 2 column volumes (CV) of 10% EtOAc in Hexane.

    • Gradient to 25% EtOAc over 8 CV.

    • Hold at 25% EtOAc until the product has fully eluted.

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid product.[7]

Recrystallization

Q5: When is recrystallization a good choice, and what solvents should I try?

A5: Recrystallization is ideal for a final "polishing" step when the crude product is already of moderate-to-high purity (>90-95%). It is effective at removing small amounts of closely related impurities.

Step-by-Step Recrystallization Protocol
  • Solvent Screening: In small test tubes, test the solubility of your compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Procedure:

    • Place the solid in a flask and add the minimum amount of the chosen hot solvent to fully dissolve it.

    • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 4: Troubleshooting & FAQs

Q6: My compound is stuck on the baseline of the TLC plate, even in 50% Ethyl Acetate/Hexane. What's next?

A6: This indicates your compound is very polar, or you may be looking at a polar impurity like the deprotected starting material. Switch to a more polar solvent system like dichloromethane (DCM) with a small percentage of methanol (MeOH). Start with 1-2% MeOH in DCM and gradually increase the MeOH concentration.[7]

Q7: I see a streak on my TLC plate instead of a distinct spot. What causes this?

A7: Streaking is typically caused by one of three issues:

  • Overloading: You have spotted too much material on the TLC plate. Try diluting your sample.

  • Inappropriate Solvent: The compound may have poor solubility in the mobile phase, causing it to smear as it moves.

  • Acidity/Basicity: The compound may be interacting too strongly with the acidic silica gel. Adding a very small amount of a modifier to your mobile phase, such as 0.1% triethylamine (for basic compounds) or 0.1% acetic acid (for acidic compounds), can often resolve this.

Q8: After running my column, my NMR shows a new, more polar impurity that wasn't in the crude mixture. What happened?

A8: This is a classic sign of on-column decomposition. The benzenesulfonyl group has likely undergone partial cleavage on the acidic silica gel. To mitigate this, you can try:

  • Deactivating the Silica: Pre-treat the silica gel by flushing the packed column with a solvent mixture containing 0.5-1% triethylamine before loading your sample.

  • Minimizing Contact Time: Run the chromatography as quickly as possible without sacrificing separation.

Q9: How do I definitively confirm the purity and identity of my final product?

A9: A combination of analytical techniques is recommended:

  • ¹H NMR: Confirms the structure and can reveal the presence of solvent or other proton-containing impurities.

  • LC-MS: Provides an accurate mass measurement to confirm the molecular weight (337.19 g/mol ) and a purity assessment by UV chromatogram.[8][9]

  • Melting Point: A sharp melting point range is a good indicator of high purity.

References

  • Matrix Scientific. 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine.
  • PubChem. 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine.
  • Sigma-Aldrich. 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine.
  • Biosynth. 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2, 3-b]pyridine, min 98%.
  • ResearchG
  • NIH. 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • BenchChem.
  • PubMed. 5-Bromo-1H-pyrrolo-[2,3-b]pyridine.
  • BenchChem. 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine.
  • NIH. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • Google P
  • TCI Chemicals. 5-Bromo-1H-pyrrolo[2,3-b]pyridine.

Sources

Technical Support Center: A Researcher's Guide to Improving the Purity of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this key synthetic intermediate. As a pivotal building block in the synthesis of kinase inhibitors and other targeted therapeutics, its purity is paramount to the reliability and success of subsequent experimental steps[1][2][3].

This guide moves beyond simple protocols to provide a deeper understanding of the chemical principles at play, empowering you to troubleshoot and optimize the purification of this compound effectively.

Frequently Asked Questions (FAQs): Troubleshooting Purity Issues

This section addresses the most common challenges encountered during the synthesis and purification of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine.

Q1: I've completed the synthesis, but my crude product is a beige or brown solid. What are the likely impurities?

A1: The discoloration and impure nature of the crude product typically arise from several sources inherent to the synthetic procedure, which commonly involves the reaction of 5-bromo-1H-pyrrolo[2,3-b]pyridine with benzenesulfonyl chloride in the presence of a base[4].

Table 1: Common Impurities and Their Origins

ImpurityChemical StructureOrigin & Rationale
5-bromo-1H-pyrrolo[2,3-b]pyridine Starting MaterialIncomplete reaction. This starting material is significantly more polar than the product due to the free N-H group, which can engage in hydrogen bonding.
Benzenesulfonic Acid Hydrolysis ProductBenzenesulfonyl chloride is highly susceptible to hydrolysis, especially during the aqueous workup. This acidic impurity is water-soluble and typically removed with a basic wash.
Diphenyl Sulfone Reagent ImpurityA common byproduct in the industrial preparation of benzenesulfonyl chloride[5]. It is non-polar, crystalline, and can co-elute with the product if the chromatography solvent system is not optimized.
Unreacted Base / Salts Reaction ByproductsResidual inorganic base (e.g., NaOH, K₂CO₃) and salts (e.g., NaCl) from the reaction and workup. These are removed with an aqueous wash.
Di-benzenesulfonylated Product Side ProductWhile less common, over-reaction could potentially lead to substitution on the pyridine ring, though this is sterically and electronically disfavored.

Q2: How do I choose the right purification strategy? My main options are column chromatography and recrystallization.

A2: The optimal strategy depends on the impurity profile of your crude material. A combination of both methods is often the most effective approach.

  • Column Chromatography is the workhorse for removing impurities with different polarities, such as unreacted starting material (more polar) and diphenyl sulfone (less polar).

  • Recrystallization is excellent for removing small amounts of similarly-structured impurities and for obtaining a highly crystalline, solvent-free final product after chromatography.

Below is a decision-making workflow to guide your choice.

Purification_Decision_Tree start Crude Product Analysis (TLC) q1 Multiple Spots Observed? start->q1 chromatography Perform Silica Gel Column Chromatography q1->chromatography Yes q2 Single Major Spot with Minor Impurities? q1->q2 No recrystallize_after_col Recrystallize Purified Fractions chromatography->recrystallize_after_col final_product High Purity Product recrystallize_after_col->final_product q2->chromatography No direct_recrystallize Attempt Direct Recrystallization q2->direct_recrystallize Yes q3 Crystallization Successful? direct_recrystallize->q3 q3->final_product Yes oily_product Product is an Oil or Purity is Insufficient q3->oily_product No oily_product->chromatography

Caption: Decision workflow for selecting a purification method.

Q3: I'm setting up a silica gel column. What is a good starting solvent system?

A3: The ideal mobile phase for column chromatography should provide a retention factor (Rƒ) of 0.25-0.35 for the desired compound on a TLC plate. 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is a moderately polar compound. A gradient elution with a mixture of a non-polar solvent (like hexanes or cyclohexane) and a polar solvent (like ethyl acetate) is typically very effective.

Table 2: Recommended TLC and Column Chromatography Solvent Systems

TLC Mobile Phase (Hexane:Ethyl Acetate)Observations & RecommendationsCorresponding Column Elution Protocol
9:1 Product likely at or near the baseline. Impurities like diphenyl sulfone may move up the plate.Start with this mixture to elute highly non-polar impurities first.
7:3 Good starting point. Aim for a product Rƒ of ~0.3. Starting material should remain at the baseline.Equilibrate and pack the column in 9:1 Hex:EtOAc. Load the sample and begin eluting with 9:1, then gradually increase to 7:3.
1:1 Product will likely have a high Rƒ (>0.6). Good for checking for highly polar baseline impurities.This polarity is likely too high for the main elution but can be used as a final column flush to clean out polar impurities.

Q4: My compound refuses to crystallize from the column fractions and remains an oil. What can I do?

A4: This is a common issue, often caused by residual solvents or minor impurities inhibiting lattice formation.

  • Ensure Solvent Removal: First, ensure all chromatography solvents are thoroughly removed under high vacuum, possibly with gentle heating (e.g., 40°C).

  • Trituration: Add a poor solvent (e.g., cold hexanes or pentane) to the oil and vigorously scratch the side of the flask with a glass rod or spatula. This mechanical agitation can induce nucleation and cause the product to precipitate as a solid.

  • Solvent System for Recrystallization: If trituration fails, attempt a formal recrystallization. Dissolve the oil in a minimum amount of a good, hot solvent (e.g., ethyl acetate, acetone, or isopropanol) and then slowly add a poor, cold solvent (e.g., hexanes) until persistent cloudiness appears. Allow it to cool slowly.

Q5: How can I definitively assess the final purity of my product?

A5: A combination of analytical techniques is necessary for a comprehensive assessment.

  • ¹H NMR: This is the primary method. Look for the absence of peaks corresponding to starting materials and solvents. The integration of aromatic and aliphatic protons should match the expected ratios. Key signals for the parent compound 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine are reported around δ 8.45 (dd), 8.20 (d), 7.86 (dd), 7.73 (d), 7.57 (t), 7.50 (t), 7.19 (dd), and 6.61 (d) ppm[4]. The bromine atom at the 5-position will alter the splitting patterns and shifts of the pyridine ring protons.

  • HPLC: Reverse-phase HPLC (RP-HPLC) is excellent for quantifying purity. A C18 column with a mobile phase of acetonitrile and water (often with 0.1% formic or trifluoroacetic acid) will provide sharp peaks. Purity is determined by the area percentage of the main product peak.

  • Melting Point: A sharp, well-defined melting point range (e.g., within 1-2°C) is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. The expected monoisotopic mass for C₁₃H₉BrN₂O₂S is approximately 335.96 g/mol for the ⁷⁹Br isotope and 337.96 g/mol for the ⁸¹Br isotope, which should be observed in the mass spectrum.

Detailed Experimental Protocols

These protocols provide a validated starting point for your purification workflows. Always perform experiments in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Optimized Aqueous Workup

Rationale: This procedure is designed to remove inorganic salts, residual base, and water-soluble acidic impurities like benzenesulfonic acid before any organic solvent-based purification.

  • Quench Reaction: After the reaction is deemed complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate, 5-10 volumes).

  • Water Wash: Transfer the diluted mixture to a separatory funnel and wash with deionized water (2 x 5 volumes). This removes the bulk of inorganic salts.

  • Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1 x 5 volumes). This step is crucial for neutralizing and removing any benzenesulfonic acid. Check that the aqueous layer is basic (pH > 8) with pH paper.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x 5 volumes). This removes residual water and helps to break any emulsions.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Silica Gel Flash Column Chromatography

Rationale: This method separates compounds based on their differential adsorption to the silica stationary phase and solubility in the mobile phase.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep1 Select Solvent System via TLC (e.g., 7:3 Hex:EtOAc for Rƒ ≈ 0.3) prep2 Pack Column with Silica Gel Slurry in Non-polar Solvent (e.g., 9:1 Hex:EtOAc) prep1->prep2 prep3 Dissolve Crude Product in Minimal DCM for Wet Loading prep2->prep3 run1 Carefully Load Sample onto Column prep3->run1 run2 Elute with Initial Non-polar Solvent to Remove Fast-Running Impurities run1->run2 run3 Gradually Increase Polarity (Gradient to 7:3 Hex:EtOAc) run2->run3 run4 Collect Fractions (e.g., 20 mL tubes) run3->run4 analysis1 Monitor Fractions by TLC run4->analysis1 analysis2 Combine Pure Fractions analysis1->analysis2 analysis3 Remove Solvent via Rotary Evaporation analysis2->analysis3 analysis4 Dry Under High Vacuum to Yield Purified Product analysis3->analysis4

Caption: Standard workflow for flash column chromatography.

Protocol 3: Recrystallization for Final Polishing

Rationale: This equilibrium-based method produces highly ordered crystals of the pure compound, excluding impurities from the crystal lattice.

  • Solvent Selection: Choose a solvent pair where the compound is highly soluble when hot and poorly soluble when cold (e.g., Ethyl Acetate/Hexanes or Isopropanol/Water).

  • Dissolution: Place the purified solid from the column in a flask. Add the minimum volume of hot "good" solvent (e.g., ethyl acetate) required to fully dissolve the solid.

  • Induce Crystallization: Slowly add the "poor" solvent (e.g., hexanes) dropwise at elevated temperature until the solution becomes faintly and persistently turbid.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently cool it in an ice bath or refrigerator for several hours.

  • Isolation: Collect the resulting crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals sparingly with a small amount of the cold "poor" solvent (hexanes) to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

By applying these principles and protocols, you will be well-equipped to overcome common purity challenges and obtain high-quality 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine for your research endeavors.

References

  • Cowden, C. J., & Organ, M. G. (2004). The Hydrolysis of Substituted Benzenesulfonanilides. III. Acid Hydrolysis. Journal of the American Chemical Society. Available at: [Link]

  • PubChem. (n.d.). 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Clarke, H. T., Babcock, G. S., & Murray, T. F. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 21. Available at: [Link]

  • Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(4), o581. Available at: [Link]

  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(28), 16483–16497. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of N-[3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Larsson, A. M., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(10), 2483. Available at: [Link]

Sources

Technical Support Center: 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and optimization of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, we address common challenges and frequently asked questions encountered during the N-sulfonylation of 5-bromo-7-azaindole, providing in-depth, field-proven insights to enhance the efficiency and success of your experiments.

I. Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section is formatted to address specific issues you might encounter during the synthesis of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. Each problem is followed by a detailed explanation of potential causes and step-by-step solutions.

Problem 1: Low to No Conversion of Starting Material

You've set up the reaction between 5-bromo-7-azaindole and benzenesulfonyl chloride, but TLC or LC-MS analysis shows a significant amount of unreacted starting material even after prolonged reaction time.

Potential Causes & Solutions:

  • Insufficient Deprotonation of the Pyrrole Nitrogen: The N-H of the pyrrole moiety in 7-azaindole is acidic, but requires a sufficiently strong base for complete deprotonation to the nucleophilic anion. The electron-withdrawing nature of the pyridine ring and the bromo-substituent can influence the pKa of this proton.

    • Inadequate Base Strength: If you are using a weak base like triethylamine (TEA) or potassium carbonate (K₂CO₃), it may not be strong enough to fully deprotonate the azaindole.

      • Solution: Switch to a stronger base. Sodium hydride (NaH) is a common and effective choice for deprotonating indoles and related heterocycles. Lithium bis(trimethylsilyl)amide (LiHMDS) or sodium bis(trimethylsilyl)amide (NaHMDS) are also excellent, strong, non-nucleophilic bases that can be used.

    • Poor Base Solubility: Solid bases like potassium carbonate or sodium hydroxide may have limited solubility in common aprotic solvents, leading to a slow or incomplete reaction.

      • Solution: If using a solid base, ensure it is finely powdered to maximize surface area. Alternatively, consider using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to facilitate the reaction between the solid base and the dissolved substrate. A patent for a similar synthesis of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine utilizes finely ground sodium hydroxide with tetrabutylammonium bromide in dichloromethane.[1]

  • Reaction Temperature is Too Low: N-sulfonylation reactions, while often proceeding at room temperature, can sometimes require heating to overcome the activation energy barrier, especially with less reactive substrates.

    • Solution: Gradually increase the reaction temperature. Start by running the reaction at a moderately elevated temperature (e.g., 40-50 °C) and monitor the progress by TLC or LC-MS.

  • Reagent Quality: The benzenesulfonyl chloride may have degraded due to moisture.

    • Solution: Use freshly opened or properly stored benzenesulfonyl chloride. If in doubt, purify the reagent by distillation before use.

Visualizing the Deprotonation and Sulfonylation Process:

reaction_workflow cluster_start Starting Materials cluster_reaction Reaction Conditions 5-bromo-7-azaindole 5-bromo-7-azaindole Deprotonation Azaindole Anion (Nucleophile) 5-bromo-7-azaindole->Deprotonation Deprotonation Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Nucleophilic_Attack Sulfonylation Benzenesulfonyl_Chloride->Nucleophilic_Attack Base Base (e.g., NaH) Base->Deprotonation Solvent Aprotic Solvent (e.g., DMF, THF) Deprotonation->Nucleophilic_Attack Nucleophilic Attack Product 1-Benzenesulfonyl-5-bromo- 1H-pyrrolo[2,3-b]pyridine Nucleophilic_Attack->Product Formation of Product deprotection_decision Start Need to Deprotect 1-Benzenesulfonyl-5-bromo- 1H-pyrrolo[2,3-b]pyridine Sensitive_Groups Does the molecule have base-labile or reducible functional groups? Start->Sensitive_Groups Harsh_Conditions Consider standard harsh conditions: - NaOH or KOH in MeOH/EtOH, heat - Mg in MeOH Sensitive_Groups->Harsh_Conditions No Mild_Conditions Consider milder conditions: - KOTMS in PrCN at RT - TBAF Sensitive_Groups->Mild_Conditions Yes Deprotected_Product 5-bromo-1H-pyrrolo[2,3-b]pyridine Harsh_Conditions->Deprotected_Product Successful Deprotection Mild_Conditions->Deprotected_Product Successful Deprotection

Sources

Technical Support Center: Synthesis of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproducts encountered during this synthesis. The following troubleshooting guides and FAQs are based on established synthetic methodologies and field-proven insights to ensure the successful and efficient production of your target compound.

Troubleshooting Guide

This section addresses specific experimental issues you might encounter. Each problem is analyzed from a mechanistic perspective, with actionable solutions provided.

Issue 1: My TLC plate shows multiple unexpected spots after the N-sulfonylation reaction.

The presence of multiple spots on a TLC plate is a common indicator of a complex reaction mixture containing byproducts and unreacted starting materials. Here’s how to diagnose and address this issue:

Potential Causes and Solutions:

  • Unreacted 5-bromo-7-azaindole (Starting Material):

    • Appearance on TLC: A more polar spot (lower Rf) compared to the N-sulfonylated product.

    • Causality: Incomplete reaction due to insufficient base, low reaction temperature, or a short reaction time. The nitrogen of the pyrrole ring in 7-azaindole needs to be deprotonated to act as a nucleophile.

    • Troubleshooting Protocol:

      • Verify Base Stoichiometry: Ensure at least one equivalent of a suitable base (e.g., NaH, KHMDS) is used to fully deprotonate the 5-bromo-7-azaindole.

      • Optimize Reaction Temperature: While the reaction is often performed at 0 °C to room temperature, a slight increase in temperature might be necessary to drive the reaction to completion. Monitor for potential degradation.

      • Extend Reaction Time: Monitor the reaction by TLC every 30-60 minutes to determine the optimal reaction time.

  • Over-brominated Starting Material:

    • Appearance on TLC: One or more non-polar spots with Rf values similar to the desired product.

    • Causality: The bromination of 7-azaindole can sometimes yield di- or even tri-brominated species if not carefully controlled.[1] These impurities in the starting material will subsequently be N-sulfonylated.

    • Troubleshooting Protocol:

      • Analyze Starting Material: Before starting the sulfonylation, confirm the purity of your 5-bromo-7-azaindole by ¹H NMR and LC-MS.

      • Purify Starting Material: If significant brominated impurities are detected, purify the 5-bromo-7-azaindole via column chromatography or recrystallization. A patent describes a multi-step synthesis to achieve high purity 5-bromo-7-azaindole, highlighting the challenges of direct bromination.[2]

  • Isomeric Bromination Products:

    • Appearance on TLC: Spots with Rf values very close to the desired product.

    • Causality: While bromination of 7-azaindole is often directed to the 5-position, other isomers like 3-bromo-7-azaindole can form.[3][4] These isomers will also undergo N-sulfonylation.

    • Troubleshooting Protocol:

      • Optimize Bromination: If you are preparing the 5-bromo-7-azaindole in-house, ensure your bromination conditions are highly regioselective. Literature suggests that controlling the brominating agent and reaction conditions is crucial for high regioselectivity.[5][6]

      • Analytical Confirmation: Use analytical techniques like 2D NMR (NOESY) to confirm the substitution pattern of your final product and any isolated byproducts.

  • Deprotected Product (5-bromo-7-azaindole):

    • Appearance on TLC: A highly polar spot, identical to the starting material.

    • Causality: The benzenesulfonyl group can be labile under certain conditions, such as exposure to strong bases or nucleophiles during workup or purification.[7][8]

    • Troubleshooting Protocol:

      • Mild Workup: Use a mild aqueous workup (e.g., saturated ammonium chloride solution) and avoid strong acids or bases.

      • Purification Conditions: When performing column chromatography, consider using a less polar solvent system and avoid leaving the compound on silica gel for extended periods.

  • Benzenesulfonic Acid:

    • Appearance on TLC: A very polar spot that may streak.

    • Causality: Hydrolysis of the benzenesulfonyl chloride reagent.

    • Troubleshooting Protocol:

      • Use Fresh Reagent: Ensure the benzenesulfonyl chloride is fresh or has been properly stored to prevent decomposition.

      • Aqueous Workup: This byproduct is highly water-soluble and should be easily removed during a standard aqueous workup.

Issue 2: The yield of my purified 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is consistently low.

Low yields can be attributed to a combination of factors including incomplete reactions, competing side reactions, and product loss during workup and purification.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Diagnosis: Significant amount of starting material observed in the crude reaction mixture (by TLC or ¹H NMR).

    • Solution: Refer to the troubleshooting steps for "Unreacted 5-bromo-7-azaindole" in Issue 1.

  • Side Reactions:

    • Diagnosis: Presence of multiple byproducts in the crude mixture.

    • Solution:

      • C-Sulfenylation/Sulfonylation: Although less common for N-sulfonylation, C3-sulfenylation of N-sulfonyl protected 7-azaindoles has been reported.[9][10][11][12] To minimize this, ensure slow addition of the benzenesulfonyl chloride to the deprotonated 7-azaindole at a low temperature (e.g., 0 °C).

      • Formation of Benzenesulfonic Anhydride: If excess base is used, it can react with the benzenesulfonyl chloride. Use of precise stoichiometry is important.

  • Product Degradation:

    • Diagnosis: Appearance of new, often more polar, spots upon prolonged reaction times or during workup.

    • Solution: Minimize reaction time once the starting material is consumed. Use mild workup and purification conditions as described above. The stability of the N-benzenesulfonyl group can be a concern under certain conditions.[7][8]

Issue 3: I am having difficulty purifying the final product by column chromatography.

Purification can be challenging when byproducts have similar polarities to the desired product.

Potential Causes and Solutions:

  • Co-elution of Isomers:

    • Causality: Isomeric bromination byproducts (e.g., 1-Benzenesulfonyl-3-bromo-1H-pyrrolo[2,3-b]pyridine) can have very similar Rf values to the target compound.

    • Solution:

      • High-Resolution Chromatography: Use a longer column, a shallower solvent gradient, or a different stationary phase (e.g., alumina) for better separation.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, dichloromethane/hexanes) can be an effective method for removing isomeric impurities.

  • Co-elution of Over-brominated Products:

    • Causality: Di- or tri-brominated products are generally less polar and may elute close to the desired product.

    • Solution:

      • Optimize Chromatography: A less polar solvent system may improve separation.

      • Prevent Formation: The most effective solution is to ensure the purity of the 5-bromo-7-azaindole starting material as detailed in Issue 1.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine and how can I identify them?

The most common byproducts typically arise from the starting materials or side reactions during the N-sulfonylation step. A summary is provided in the table below:

Compound/ByproductMolecular WeightExpected TLC Rf (Relative to Product)Key Analytical Features
1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (Product) 337.19 g/mol 1.0Correct mass spectrum and ¹H NMR integration and splitting patterns.
5-bromo-7-azaindole197.04 g/mol LowerM-140 in mass spectrum (loss of SO₂Ph). Presence of N-H proton in ¹H NMR.
1-Benzenesulfonyl-3,5-dibromo-1H-pyrrolo[2,3-b]pyridine416.09 g/mol HigherM+79/81 in mass spectrum. Absence of the H3 proton signal in ¹H NMR.
1-Benzenesulfonyl-3-bromo-1H-pyrrolo[2,3-b]pyridine337.19 g/mol Very similarSame mass as the product. Different aromatic region in ¹H NMR (distinct coupling constants).
Benzenesulfonic acid158.18 g/mol Very low (streaking)Water-soluble. Not typically observed in the purified product after aqueous workup.

Q2: How can I minimize the formation of brominated impurities in my 5-bromo-7-azaindole starting material?

Ensuring the purity of your starting material is critical for a clean N-sulfonylation reaction.

  • Controlled Bromination: If preparing 5-bromo-7-azaindole, use a mild brominating agent like N-bromosuccinimide (NBS) and carefully control the stoichiometry and temperature to avoid over-bromination. The use of a temporary protecting group on the pyrrole nitrogen before bromination can improve regioselectivity.[2]

  • Purification of Starting Material: Always purify the 5-bromo-7-azaindole before use. Recrystallization is often an effective method. A patent for the synthesis of 5-bromo-7-azaindole describes a recrystallization from toluene.[2]

  • Commercial Source Qualification: If purchasing the starting material, obtain a certificate of analysis and verify its purity by ¹H NMR and LC-MS.

Q3: What are the key parameters to control during the N-sulfonylation step to avoid byproducts?

The N-sulfonylation reaction is typically a nucleophilic substitution. Key parameters to control are:

  • Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) to ensure complete deprotonation of the 5-bromo-7-azaindole.

  • Temperature: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This helps to control the reaction rate and minimize side reactions.

  • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of benzenesulfonyl chloride to ensure complete consumption of the starting material. A large excess can lead to side reactions and make purification more difficult.

  • Anhydrous Conditions: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent hydrolysis of the base and the benzenesulfonyl chloride.

Q4: Under what conditions is the benzenesulfonyl group on the 7-azaindole core unstable?

The benzenesulfonyl group is a relatively stable protecting group, but it can be cleaved under certain conditions:

  • Strongly Basic Conditions: While stable to many bases, prolonged exposure to strong bases, especially at elevated temperatures, can lead to cleavage.[8]

  • Nucleophilic Attack: Certain nucleophiles can displace the sulfonyl group.

  • Reductive Cleavage: The sulfonyl group can be removed under reductive conditions, for example, with reducing metals or certain hydride reagents.[8][13]

  • Presence of Certain Catalysts/Reagents: As noted in the literature, TBAI can act as a desulfonylation reagent under specific conditions.[9][10][12]

It is important to be aware of these potential instabilities when planning subsequent reactions or purification strategies.

Visual Guides

Reaction and Byproduct Formation Pathway

Byproduct_Formation cluster_impurities Impurities in Starting Material SM 5-bromo-7-azaindole Reagent + PhSO₂Cl (Base, Solvent) SM->Reagent Unreacted_SM Unreacted Starting Material SM->Unreacted_SM Incomplete Reaction Product 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine Deprotected Deprotected Product (5-bromo-7-azaindole) Product->Deprotected Cleavage Reagent->Product Desired Reaction Over_brominated N-Sulfonylated Dibromo-azaindole Isomer N-Sulfonylated 3-bromo Isomer Dibromo_SM Dibromo-7-azaindole Dibromo_SM->Over_brominated N-Sulfonylation Isomer_SM 3-bromo-7-azaindole Isomer_SM->Isomer N-Sulfonylation

Caption: Main reaction pathway and sources of common byproducts.

Troubleshooting Workflow for Purity Issues

Troubleshooting_Workflow Start Purity Issue Detected (e.g., multiple TLC spots) Analyze_Crude Analyze Crude Mixture (LC-MS, ¹H NMR) Start->Analyze_Crude Identify_Impurity Identify Impurity Type Analyze_Crude->Identify_Impurity Is_SM Unreacted Starting Material? Identify_Impurity->Is_SM Yes Is_Isomer Isomeric/Over-brominated? Identify_Impurity->Is_Isomer No Optimize_Reaction Optimize Reaction Conditions (Base, Time, Temp) Is_SM->Optimize_Reaction Is_Degradation Degradation Product? Is_Isomer->Is_Degradation No Purify_SM Purify Starting Material (Chromatography/Recrystallization) Is_Isomer->Purify_SM Yes Optimize_Workup Optimize Workup/Purification (Mild conditions, Recrystallization) Is_Degradation->Optimize_Workup Yes

Caption: A logical workflow for troubleshooting purity issues.

References

  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(7), 1098–1101. [Link]

  • Campeau, L.-C., et al. (2009). Practical Regioselective Bromination of Azaindoles and Diazaindoles. The Journal of Organic Chemistry, 74(15), 5726–5729. [Link]

  • Singh, U. P., et al. (2019). Cu(II)-catalyzed sulfonylation of 7-azaindoles using DABSO as SO2-Source and its mechanistic study. Request PDF. [Link]

  • Wu, Z., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances, 10(52), 31235–31239. [Link]

  • Wu, Z., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. RSC Advances. [Link]

  • Welsch, S. J., & Gademann, K. (2023). Synthesis of Variolins, Meridianins, and Meriolins. Encyclopedia.pub. [Link]

  • Singh, A., et al. (2023). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry, 88(15), 10565–10577. [Link]

  • Kumar, A., & Kumar, V. (2022). Recent Synthetic Strategies for the Functionalization of Indole and Azaindole Scaffolds. ResearchGate. [Link]

  • Wang, X., et al. (2021). Construction of pyrroles, furans and thiophenes via intramolecular cascade desulfonylative/dehydrogenative cyclization of vinylidenecyclopropanes induced by NXS (X = I or Br). Nature Communications, 12(1), 1-10. [Link]

  • Wu, Z., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. ResearchGate. [Link]

  • Paul, C. E., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis, 2. [Link]

  • Somei, M., et al. (2003). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry, 68(24), 9229–9237. [Link]

  • CN102584820A - Preparation method for 5-bromo-7-azaindole. (2012).
  • WO2008034860A1 - Synthesis of 5-substituted 7-azaindoles and 7-azaindolines. (2010). EPO. [Link]

  • Merour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

  • Schnürch, M., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(17), 5079. [Link]

  • Isomura, Y., & Baran, P. S. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Angewandte Chemie International Edition, 61(45), e202208013. [Link]

  • PubChem. (n.d.). 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. PubChem. [Link]

  • Sharma, S., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(12), 1648–1654. [Link]

  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381. [Link]

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed annulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690. [Link]

  • CN109081840B - Preparation method of 5-bromo-7-azaindole. (2020).
  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. (2006).
  • Kong, W.-J., et al. (2022). Four-Component Ring-Opening Reaction of Pyrroles via C-N Bond Cleavage under Multiple Functions of Elemental Sulfur. Organic Letters, 24(31), 5776–5781. [Link]

  • Kumar, S., & Kumar, S. (2013). 'On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry, 78(13), 6701–6708. [Link]

  • Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ResearchGate. [Link]

  • Schoknecht, M., et al. (2021). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. ACS Chemical Biology, 16(10), 2005–2014. [Link]

  • Varma, R. S. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 11(10), 1184. [Link]

  • Monnier, F., & Taillefer, M. (2011). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Kaban, S. Z., & Yurovskaya, M. A. (2003). Cleavage of some annulated tetrahydropyridines under the action of dimethyl acetylene dicarboxylate in protic solvents. New practical route to substituted pyrroles and indoles. Molecular Diversity, 6(3-4), 207-212. [Link]

  • Bowman, W. R., & Heaney, H. (1987). Oxidative Radical Cyclization to Pyrroles Under Reducing Conditions. Reductive Desulfonylation of ??-Sulfonylpyrroles with Tri-n- butyltin Hydride. Tetrahedron Letters, 28(31), 3555-3558. [Link]

  • Sharma, P., et al. (2022). Electrochemical N-sulfonylation of in situ generated indole-based hydrazones and antimicrobial evaluation. Organic & Biomolecular Chemistry, 20(44), 8639-8644. [Link]

  • Badsara, S. S., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 11(10), 1221. [Link]

  • CN102584820A - Synthetic process of 5-bromo-7-azaindole. (2012). Patsnap. [Link]

  • Procter, D. J., et al. (2025). Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. ChemRxiv. [Link]

Sources

Technical Support Center: 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

I. Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues that may arise during the use of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine in common synthetic transformations.

Scenario 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling Reactions

Question: I am attempting a Suzuki-Miyaura cross-coupling with 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine and an arylboronic acid, but I am observing low to no product formation and recovery of my starting material. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in Suzuki-Miyaura couplings with nitrogen-rich heterocycles like 7-azaindole derivatives are a common challenge. The issues often stem from catalyst inhibition or suboptimal reaction conditions rather than inherent instability of the starting material under these conditions.

Causality and Experimental Choices:

The lone pair of electrons on the pyridine nitrogen of the 7-azaindole core can coordinate to the palladium catalyst, leading to catalyst deactivation. The choice of ligand, base, and solvent system is therefore critical to mitigate this effect and ensure an efficient catalytic cycle.[1][2]

Troubleshooting Protocol:

  • Catalyst and Ligand Selection:

    • Initial Recommendation: For nitrogen-containing heterocycles, catalyst systems with bulky, electron-rich phosphine ligands are often effective.[1][2] Consider using pre-catalysts like XPhos Pd G2 or a combination of Pd₂(dba)₃ with ligands such as XPhos or SPhos.

    • Alternative: If the above are not successful, Pd(dppf)Cl₂ has also been reported to be effective in Suzuki couplings of bromoindazoles.[3]

  • Base Selection:

    • The choice of base is crucial for the transmetalation step. Weaker bases can be less effective.

    • Recommendation: Use a moderately strong inorganic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][2]

  • Solvent System:

    • A mixture of an organic solvent and water is typically employed to dissolve both the organic and inorganic reagents.

    • Recommendation: A common and effective solvent system is a mixture of 1,4-dioxane and water.

  • Inert Atmosphere:

    • Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.

Illustrative Workflow for Suzuki-Miyaura Coupling Optimization:

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

Scenario 2: Unintended Deprotection of the Benzenesulfonyl Group

Question: During my reaction work-up or a subsequent reaction step, I am observing the formation of 5-bromo-1H-pyrrolo[2,3-b]pyridine, indicating the loss of the benzenesulfonyl protecting group. What conditions can cause this, and how can I avoid it?

Answer:

The benzenesulfonyl group is a robust protecting group, but it is not completely inert and can be cleaved under certain nucleophilic or strongly basic conditions.

Causality and Experimental Choices:

The sulfur-nitrogen bond in N-sulfonylated heterocycles can be susceptible to nucleophilic attack, leading to deprotection. Strong bases or nucleophiles can facilitate this cleavage.

Conditions Leading to Deprotection:

  • Strongly Basic Conditions: The use of strong, non-nucleophilic bases like potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMSO can lead to the cleavage of N-sulfonyl groups.[4]

  • Nucleophilic Attack: Certain nucleophiles, particularly in combination with a base, can attack the sulfur atom, leading to the cleavage of the S-N bond. For instance, some thiol-based reagents used for the cleavage of other protecting groups might pose a risk.[5]

Preventative Measures:

  • Avoid Strong Bases: When possible, opt for milder bases in your reaction and work-up procedures. For example, if a strong base is required for a reaction, consider if a less nucleophilic base or different reaction conditions could be employed.

  • Temperature Control: If strong bases are unavoidable, running the reaction at a lower temperature may minimize the rate of deprotection.

  • Work-up Procedure: During aqueous work-up, avoid prolonged exposure to strongly basic conditions. Neutralize the reaction mixture promptly.

  • Chromatography: If deprotection is observed during silica gel chromatography, it may be due to the acidic nature of the silica. In such cases, consider using deactivated silica gel (e.g., by treating with triethylamine) or switching to a different stationary phase like alumina.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine?

A1: To ensure long-term stability, the compound should be stored in a cool, dry place, away from light. Refer to the supplier's recommendations, but generally, storage at room temperature in a tightly sealed container is acceptable for short to medium-term use. For long-term storage, refrigeration is recommended.

Q2: Is 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine stable to acidic conditions?

A2: While the benzenesulfonyl group is generally stable to many acidic conditions, very strong acids and high temperatures can lead to hydrolysis of the sulfonamide bond.[6] For reactions requiring acidic conditions, it is advisable to perform a small-scale trial to assess the stability of the compound under the specific reaction conditions.

Q3: Can the benzenesulfonyl group be intentionally removed? If so, what are the recommended procedures?

A3: Yes, the benzenesulfonyl group can be removed when desired. The choice of deprotection method depends on the other functional groups present in the molecule.

  • Basic Conditions: A common method for the cleavage of N-sulfonyl groups is the use of a strong base like potassium tert-butoxide in DMSO at room temperature.[4]

  • Reductive Cleavage: In some cases, reductive cleavage methods can be employed, although these are less common for simple benzenesulfonyl groups compared to nitrobenzenesulfonyl derivatives.

Q4: Are there any known incompatibilities with common reagents or solvents?

A4: Aside from the potential for deprotection under strongly basic or acidic conditions, there are no widely reported specific incompatibilities with common organic solvents. However, as a general laboratory practice, it is always advisable to avoid storing solutions of the compound for extended periods, as slow degradation in solution can occur. The stability of sulfonated aromatic compounds in aqueous solutions can be pH-dependent.[7]

III. Data Summary

PropertyValueSource
Molecular Formula C₁₃H₉BrN₂O₂S
Molecular Weight 337.19 g/mol
CAS Number 1001070-33-2
Appearance Solid

IV. Mechanistic Insights

Potential Degradation Pathway: Base-Mediated Deprotection

Deprotection Start 1-Benzenesulfonyl-5-bromo- 1H-pyrrolo[2,3-b]pyridine Intermediate Anionic Intermediate Start->Intermediate Nucleophilic Attack on Sulfur Base Strong Base (e.g., KOtBu) Base->Intermediate Product 5-Bromo-1H-pyrrolo[2,3-b]pyridine (Deprotected) Intermediate->Product Byproduct Benzenesulfonate Salt Intermediate->Byproduct

Caption: Plausible mechanism for base-mediated deprotection of the benzenesulfonyl group.

V. References

  • 5-Bromo-7-azaindole. (n.d.). Chem-Impex. Retrieved from [Link]

  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. (2020). RSC Advances. Retrieved from [Link]

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (2017). Organic Process Research & Development. Retrieved from [Link]

  • Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. (2008). Synthetic Communications. Retrieved from [Link]

  • Acid‐catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho‐alkyl substituents. (1981). Journal of Organic Chemistry. Retrieved from [Link]

  • Sulfonamide bond cleavage in benzenesulfonamides and rearrangement of the resulting p-aminophenylsulfonyl cations. (2005). Journal of Mass Spectrometry. Retrieved from [Link]

  • Regiospecific Cleavage of S-N Bonds in Sulfonyl Azides. (2019). The Journal of Organic Chemistry. Retrieved from [Link]

  • Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. (2020). Journal of the American Chemical Society. Retrieved from [Link]

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (2017). ACS Publications. Retrieved from [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001). Current Organic Chemistry. Retrieved from [Link]

  • Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols. (2013). Tetrahedron Letters. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). Journal of the American Chemical Society. Retrieved from [Link]

  • What is an easy method for the deprotection of Benzoyl group? (2017). ResearchGate. Retrieved from [Link]

  • An efficient method for the N-debenzylation of aromatic heterocycles. (2001). Tetrahedron Letters. Retrieved from [Link]

  • Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. (2020). RSC Advances. Retrieved from [Link]

  • Cross-Coupling Chemistry. (n.d.). University of Rochester. Retrieved from [Link]

  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. (2020). RSC Advances. Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). Angewandte Chemie International Edition. Retrieved from [Link]

  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. (2005). Synlett. Retrieved from [Link]

  • a) Synthesis of sulfonylated azaindole scaffolds using Cu‐catalyst. b) Synthesis of aza‐bis‐2‐indalones. (2022). ChemistrySelect. Retrieved from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2013). Molecules. Retrieved from [Link]

  • Photocatalytic sulfonylation of N‐containing heterocycles; reported by Hong et al. (2021). Angewandte Chemie International Edition. Retrieved from [Link]

  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. (2020). RSC Advances. Retrieved from [Link]

  • Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. (2023). ChemRxiv. Retrieved from [Link]

  • Chemoselective Cleavage of Acylsulfonamides and Sulfonamides by Aluminum Halides. (2022). The Journal of Organic Chemistry. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

  • Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix. (2002). Journal of Chromatography A. Retrieved from [Link]

  • Dehydroxylative radical N-glycosylation of heterocycles with 1-hydroxycarbohydrates enabled by copper metallaphotoredox catalysis. (2023). Nature Communications. Retrieved from [Link]

  • Three‐Component Radical Cross‐Coupling: Asymmetric Vicinal Sulfonyl‐Esterification of Alkenes Involving Sulfur Dioxide. (2021). Angewandte Chemie International Edition. Retrieved from [Link]

  • Scope of the cross-coupling reaction. (2021). Angewandte Chemie International Edition. Retrieved from [Link]

  • Azaindole Therapeutic Agents. (2020). Current Medicinal Chemistry. Retrieved from [Link]

  • Direct C-H-Sulfonylation of 6-Membered Nitrogen-Heteroaromatics. (2020). Angewandte Chemie International Edition. Retrieved from [Link]

  • Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. (2022). Open Access Pub. Retrieved from [Link]

  • Heck Cross-Coupling|Benzylation/CSIR 2019| Problem Solved|ChemOrgChem. (2022, August 24). YouTube. Retrieved from [Link]

  • Cross-coupling reactions of benzylic C–H bonds and alcohols via a radical relay pathway. (2021). Nature. Retrieved from [Link]

Sources

Technical Support Center: 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (CAS: 1001070-33-2). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the effective handling and use of this hygroscopic reagent. Our goal is to ensure the integrity of your experiments and the reliability of your results by addressing common challenges encountered with this compound.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the storage and handling of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine.

Q1: How should I store 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine upon receipt?

A1: Immediate and proper storage is critical. Upon receipt, the manufacturer's container should be placed in a desiccator containing a suitable desiccant (e.g., silica gel, Drierite™). For long-term storage, it is recommended to keep the tightly sealed container in a cool, dry place. Storing at room temperature is generally acceptable as long as anhydrous conditions are maintained.[1]

Q2: The material appears clumpy or sticky. Is it still usable?

A2: Clumping or stickiness is a strong indicator of water absorption.[2] While the compound may still be usable, its effective molecular weight will have changed, leading to inaccurate concentrations if weighed out directly. For reactions sensitive to water, using the material as-is will likely lead to diminished yields or the formation of byproducts. It is highly recommended to dry the material before use (see Troubleshooting Guide).

Q3: What is the best way to weigh and dispense this compound?

A3: To minimize moisture uptake, weighing and dispensing should be performed as quickly as possible. For highly sensitive applications, such as catalytic cross-coupling reactions, it is best practice to handle the compound inside a glovebox with an inert atmosphere.[3] If a glovebox is unavailable, a nitrogen-flushed glove bag can be a viable alternative. Pre-weighing aliquots for single-use can also prevent contamination of the bulk supply.

Q4: Can I prepare a stock solution of this compound?

A4: Yes, preparing a stock solution in an appropriate anhydrous solvent is a recommended strategy to mitigate issues with its hygroscopic nature. This avoids repeated weighing of the solid. The solution should be prepared under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvent and stored in a sealed container, preferably with a septum, to allow for withdrawal by syringe. Store the solution over molecular sieves to maintain dryness.

Q5: What are the primary safety concerns with this compound?

A5: According to available safety data, 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is classified as an irritant. It can cause serious eye irritation and may cause an allergic skin reaction.[4] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.

II. Troubleshooting Guide

This section provides solutions to specific problems that may arise during experimentation.

Issue 1: Inconsistent or Low Yields in Cross-Coupling Reactions

Symptoms:

  • Suzuki, Stille, or Buchwald-Hartwig reactions result in low yields of the desired product.

  • Significant amounts of starting material remain unreacted.

  • Formation of de-sulfonated or other unidentified byproducts.

Root Cause Analysis: The presence of water is a common culprit in reducing the efficacy of many cross-coupling reactions. Water can hydrolyze the benzenesulfonyl protecting group under certain conditions, deactivate the palladium catalyst, and interfere with the catalytic cycle. While some modern sulfonylation reactions are designed to work in water, the specific reactivity of this substrate in common cross-coupling protocols often demands anhydrous conditions.[5][6] The use of related pyrrolo[2,3-b]pyridine derivatives in cross-coupling reactions often specifies the use of an inert atmosphere and de-gassed solvents, suggesting a sensitivity to air and moisture.

Solutions:

  • Pre-Drying the Reagent: If the solid has been exposed to the atmosphere, it must be dried. This can be achieved by placing the compound in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for several hours or by keeping it under high vacuum in a desiccator for an extended period.[7]

  • Ensure Anhydrous Reaction Conditions: All glassware should be oven- or flame-dried before use.[8] Solvents must be of anhydrous grade and preferably de-gassed to remove dissolved oxygen. Running the reaction under a positive pressure of an inert gas like nitrogen or argon is essential.[8]

  • Catalyst and Base Integrity: Ensure that the catalyst and base used are also anhydrous. Some bases, like potassium carbonate or cesium carbonate, are themselves hygroscopic and should be handled with care.[3]

Issue 2: Difficulty in Achieving Complete Dissolution

Symptoms:

  • The solid material does not fully dissolve in the chosen anhydrous solvent, even at elevated temperatures.

  • A hazy or cloudy solution is formed.

Root Cause Analysis: The compound's solubility can be affected by absorbed water, which can alter its physical properties. In some cases, partial hydrolysis on the surface of the solid particles might lead to less soluble impurities.

Solutions:

  • Solvent Selection: Verify the compatibility of the solvent. While common solvents for cross-coupling reactions include dioxane, toluene, and DMF, their anhydrous forms should always be used.

  • Drying the Compound: As a first step, ensure the compound is thoroughly dry using the methods described above.

  • Sonication: Gentle sonication of the mixture can sometimes help break up agglomerates and facilitate dissolution.

  • Small-Scale Solubility Test: Before committing to a large-scale reaction, perform a small-scale solubility test with the dried compound in the intended anhydrous solvent.

III. Experimental Protocols & Workflows

Protocol 1: Standard Handling and Weighing of the Solid

This protocol outlines the best practices for handling the solid reagent to prevent moisture contamination.

Methodology:

  • Preparation: Place the sealed container of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine and all necessary tools (spatulas, weigh boats) into a desiccator for at least one hour before use.

  • Inert Environment: If available, transfer the container and tools into a glovebox.

  • Weighing:

    • In a Glovebox: Tare a pre-dried vial on the balance. Quickly add the desired amount of the compound to the vial and seal it.

    • On the Bench: Open the container only briefly. Weigh the compound quickly on a clean, dry weigh boat and transfer it immediately to the reaction vessel, which should already be under an inert atmosphere.

  • Resealing: Tightly reseal the main container, purge with an inert gas if possible, and wrap the cap with Parafilm™ before returning it to the desiccator.

Workflow for Use in a Moisture-Sensitive Reaction (e.g., Suzuki Coupling)

The following diagram illustrates a recommended workflow for using the compound in a typical moisture-sensitive cross-coupling reaction.

G cluster_prep Preparation Phase cluster_handling Handling & Reaction Setup cluster_reaction Reaction & Workup Storage Store Compound in Desiccator Weigh Weigh Compound in Glovebox or Quickly Storage->Weigh Minimize Exposure Dry_Glassware Oven-Dry All Glassware Assemble Assemble Reaction Under N2/Ar Dry_Glassware->Assemble Dry_Solvent Use Anhydrous, De-gassed Solvent Add_Reagents Add Solvent, Base, Boronic Acid, etc. Dry_Solvent->Add_Reagents Add_Compound Add Weighed Compound Weigh->Add_Compound Add_Reagents->Add_Compound via Syringe/ Cannula Add_Catalyst Add Catalyst Add_Compound->Add_Catalyst Heat Heat to Reaction Temperature Monitor Monitor byTLC/LC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify

Sources

Technical Support Center: 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (CAS 1001070-33-2). This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the experimental nuances of this versatile building block. As a key intermediate in the synthesis of numerous kinase inhibitors and other therapeutic agents, understanding its stability and handling characteristics is paramount to achieving reproducible and successful outcomes.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to help you anticipate and resolve challenges related to the potential decomposition of this compound.

I. Compound Overview: A Molecule of Interest

1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is a derivative of 7-azaindole, a privileged scaffold in medicinal chemistry.[2] The benzenesulfonyl group on the pyrrole nitrogen serves as an electron-withdrawing protecting group, which modulates the reactivity of the bicyclic system, while the bromine atom at the 5-position is a versatile handle for various cross-coupling reactions.[1][2] While generally stable under recommended storage conditions (room temperature, dry, away from light), its reactivity can also lead to undesired decomposition under certain experimental conditions.

II. Troubleshooting Guide: Diagnosing and Resolving Decomposition

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My reaction mixture has turned a dark brown/black color upon heating. What is causing this discoloration and is my compound degrading?

Answer:

Discoloration upon heating is a common indicator of decomposition. For 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine, this is often due to one of two primary reasons:

  • Thermal Instability: While the compound is a solid with a melting point, prolonged heating at high temperatures (e.g., >120-140°C) can lead to thermal decomposition. The energy input can be sufficient to initiate cleavage of the relatively labile Nitrogen-Sulfur (N-S) bond or other sensitive bonds in the molecule, leading to the formation of colored, often polymeric, byproducts.

  • Solvent-Mediated Decomposition: Certain solvents can promote decomposition at elevated temperatures. For instance, protic solvents with high boiling points (e.g., ethylene glycol) or reactive solvents can participate in degradation pathways. It is crucial to use anhydrous, high-purity solvents to minimize solvent-mediated side reactions.

Troubleshooting Steps:

  • Lower the Reaction Temperature: If the reaction protocol allows, reduce the temperature. Even a 10-20°C reduction can significantly decrease the rate of thermal decomposition.

  • Solvent Selection: Ensure you are using a suitable, anhydrous solvent. For many cross-coupling reactions involving this substrate, solvents like DMF, 1,4-dioxane, or toluene are often employed.[3]

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). This will prevent oxidation of the substrate or any decomposition intermediates, which can also contribute to the formation of colored impurities.

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. If the starting material is being consumed but the desired product is not forming efficiently, and multiple new, lower Rf spots are appearing, decomposition is likely occurring.

Question 2: My TLC/LC-MS analysis shows a new, more polar spot/peak corresponding to the mass of 5-bromo-1H-pyrrolo[2,3-b]pyridine. What is happening?

Answer:

The appearance of a more polar compound with the mass of the unprotected 5-bromo-7-azaindole strongly suggests the cleavage of the benzenesulfonyl group. This is a common decomposition pathway.

Causality: The N-S bond in N-sulfonylated pyrroles and indoles is susceptible to cleavage under both acidic and basic conditions.

  • Basic Conditions: The presence of strong bases (e.g., NaOH, KOH, or even some organic bases at high temperatures) can induce hydrolytic cleavage of the sulfonyl group.

  • Acidic Conditions: Strong acids can also catalyze the hydrolysis of the sulfonamide bond. This is particularly relevant if your reaction generates acidic byproducts.

  • Nucleophiles: Certain nucleophiles, especially soft nucleophiles like thiols, can cleave the N-sulfonyl group.

Troubleshooting Steps:

  • pH Control: If possible, buffer your reaction mixture to maintain a neutral pH. If a base is required for your reaction, consider using a non-nucleophilic, sterically hindered base.

  • Reagent Purity: Ensure your reagents and solvents are free from acidic or basic impurities. For example, older bottles of DMF can contain dimethylamine (a basic impurity) from decomposition.

  • Protecting Group Instability: If your reaction conditions are inherently strongly basic or acidic, the benzenesulfonyl group may not be a suitable protecting group. Consider alternative N-protecting groups that are more stable under your specific reaction conditions.

Question 3: I am performing a metal-catalyzed cross-coupling reaction and observing low yields and the formation of multiple unidentified byproducts. Could my starting material be decomposing?

Answer:

Yes, while the 5-bromo position is designed for cross-coupling, certain conditions can lead to decomposition of the starting material or intermediates.

Potential Issues:

  • Lewis Acidic Conditions: Some metal catalysts or their precursors can be Lewis acidic. Strong Lewis acids can coordinate to the nitrogen or oxygen atoms of the sulfonyl group, potentially weakening the N-S bond and promoting decomposition.[4][5][6][7]

  • Reductive or Oxidative Instability: While the 7-azaindole core is relatively robust, strong reducing agents (e.g., those used for dehalogenation) or strong oxidizing agents could potentially react with the heterocyclic system or the sulfonyl group.

  • High Catalyst Loading/Temperature: Excessive catalyst loading or very high temperatures in combination with the catalyst can lead to undesired side reactions and decomposition.

Troubleshooting Steps:

  • Optimize Catalyst System: Screen different ligands and metal sources. Some ligands can stabilize the metal center and prevent side reactions.

  • Additive Effects: The addition of specific additives, such as silver salts in some rhodium-catalyzed reactions, can influence the reaction pathway and stability.[8]

  • Gradual Addition: If feasible, add the catalyst or a key reagent portion-wise to control the reaction rate and minimize local high concentrations that might lead to decomposition.

  • Degas Solvents: For many cross-coupling reactions, it is critical to degas the solvent to remove oxygen, which can deactivate the catalyst and promote oxidative side reactions.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine?

A1: The compound should be stored at room temperature in a tightly sealed container, protected from light and moisture. Long-term storage in a desiccator is recommended to prevent hydrolysis of the sulfonyl group by atmospheric moisture.

Q2: Is this compound sensitive to light?

A2: While not extremely photosensitive, it is good laboratory practice to store it in an amber vial or in a dark place to prevent any potential photochemical degradation over long periods. Some related N-sulfonyl compounds have shown susceptibility to photodecomposition.[9]

Q3: What are the best solvents for dissolving this compound?

A3: It has good solubility in common organic solvents like acetone, ethanol, DMF, and 1,4-dioxane.[1] It has limited solubility in water.[1]

Q4: Can I use this compound in aqueous media?

A4: Use in aqueous media should be approached with caution. Prolonged exposure to water, especially at non-neutral pH, can lead to hydrolysis of the benzenesulfonyl group. If water is necessary as a co-solvent, ensure the reaction time is minimized and the pH is controlled.

Q5: What are the primary decomposition products I should look for?

A5: The most likely decomposition product is 5-bromo-1H-pyrrolo[2,3-b]pyridine (from cleavage of the N-sulfonyl group). Other potential byproducts could arise from reactions of the 7-azaindole ring itself under harsh conditions, but these are generally less common.

IV. Experimental Protocols & Data

Protocol 1: Small-Scale Stability Test

This protocol allows you to quickly assess the stability of your compound under proposed reaction conditions.

  • In separate small vials, dissolve ~1-2 mg of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine in 0.5 mL of the solvent you plan to use.

  • To each vial, add any reagents (e.g., base, acid, catalyst) that will be in your reaction, at the same concentration.

  • Set up a control vial with only the compound and solvent.

  • Heat the vials to your intended reaction temperature for a set period (e.g., 1-2 hours).

  • After heating, cool the vials to room temperature and analyze the contents of each by TLC or LC-MS, comparing them to the control and a sample of the starting material that has not been heated. The appearance of new spots/peaks indicates decomposition.

Data Summary Table: Compatibility and Stability
ParameterRecommendedCaution/AvoidRationale
Temperature < 120°C> 140°C for extended periodsRisk of thermal decomposition.
pH Neutral (6-8)Strong Acid (<4), Strong Base (>10)Promotes hydrolytic cleavage of the N-S bond.
Solvents Anhydrous DMF, Dioxane, TolueneProtic solvents at high temp, impure solventsMay participate in or catalyze decomposition.
Atmosphere Inert (N₂, Ar)Air/OxygenPrevents oxidative side reactions.
Reagents Standard cross-coupling reagentsStrong oxidizing/reducing agents, strong Lewis acidsPotential for cleavage of N-S bond or ring decomposition.

V. Visualizing Decomposition Pathways

The following diagrams illustrate the primary decomposition pathway and a general troubleshooting workflow.

decomposition_pathway main_compound 1-Benzenesulfonyl-5-bromo- 1H-pyrrolo[2,3-b]pyridine deprotected 5-bromo-1H-pyrrolo[2,3-b]pyridine (More Polar Byproduct) main_compound->deprotected  Acid/Base Hydrolysis  Nucleophilic Attack (e.g., thiols) other Other Degradation Products (e.g., colored polymers) main_compound->other  High Temperature (>140°C)  Strong Oxidants/Reductants

Caption: Primary decomposition pathways of the target compound.

troubleshooting_workflow start Decomposition Suspected? (e.g., color change, extra spots) check_sm Analysis shows loss of Starting Material and formation of new species? start->check_sm polar_spot Is a polar spot observed with mass of deprotected 7-azaindole? check_sm->polar_spot Yes no_decomp No significant decomposition. Proceed with reaction optimization. check_sm->no_decomp No desulfonylation Diagnosis: N-S Bond Cleavage (Desulfonylation) polar_spot->desulfonylation Yes other_decomp Diagnosis: Thermal/Other Decomposition polar_spot->other_decomp No solution1 Action: - Check pH (buffer if needed) - Use anhydrous, pure reagents - Avoid strong nucleophiles desulfonylation->solution1 solution2 Action: - Lower reaction temperature - Ensure inert atmosphere - Check solvent compatibility other_decomp->solution2

Caption: A logical workflow for troubleshooting decomposition.

VI. References

  • The Chemical Properties and Research Applications of 5-Bromo-7-azaindole. (URL: [Link])

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (URL: [Link])

  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. (URL: [Link])

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. (URL: [Link])

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. (URL: [Link])

  • 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine - PubChem. (URL: [Link])

  • Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbamates and Amides. PubMed. (URL: [Link])

  • The decomposition of benzenesulfonyl azide: A matrix isolation and computational study. ResearchGate. (URL: [Link])

  • Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbamates and Amides. National Institutes of Health. (URL: [Link])

  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances. (URL: [Link])

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (URL: [Link])

  • Synthesis of 2,3-Disubstituted pyrroles by Lewis acid promoted cyclization of N-Sulfonyl vinylogous carbamates and amides. OUCI. (URL: [Link])

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. (URL: [Link])

  • 1-Benzenesulfonyl-5-bromo-3-iodo-1h-pyrrolo[2,3-b]pyridine - CRO SPLENDID LAB. (URL: [Link])

  • 1-benzenesulfonyl-5-bromo-3-iodo-1h-pyrrolo[2,3-b]pyridine - PubChemLite. (URL: [Link])

  • Synthesis and cross-coupling reactions of 7-azaindoles via a new donor-acceptor cyclopropane. PubMed. (URL: [Link])

  • Cross‐coupling of N‐(hetero)aryl‐7‐azaindoles with sulfoxonium ylides. ResearchGate. (URL: [Link])

  • Coupling of 7-Azaindoles with Thiophenes. ChemistryViews. (URL: [Link])

  • Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. ResearchGate. (URL: [Link])

  • Intramolecular redox reaction for the synthesis of N-aryl pyrroles catalyzed by Lewis acids. PubMed. (URL: [Link])

  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. (URL: [Link])

  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. PubMed Central. (URL: [Link])

Sources

Technical Support Center: Synthesis of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this synthesis. As a crucial intermediate in various pharmaceutical research programs, ensuring a high-yield, high-purity synthesis is paramount. This document is structured to address specific challenges, with a particular focus on the critical role of temperature control throughout the synthetic sequence.

Introduction: The Synthetic Challenge

The synthesis of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine involves a two-step process: the N-sulfonylation of 7-azaindole followed by regioselective bromination. While seemingly straightforward, each step is highly sensitive to temperature fluctuations, which can significantly impact reaction kinetics, product yield, and the impurity profile. This guide will provide a detailed exploration of these temperature-related nuances to empower you to optimize your synthetic outcomes.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing step-by-step solutions and the scientific rationale behind them.

Issue 1: Low Yield of 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine (Sulfonylation Step)

  • Observation: The yield of the N-sulfonylation reaction is significantly lower than expected, or a large amount of starting material (7-azaindole) remains unreacted.

  • Potential Causes & Solutions:

    • Incomplete Deprotonation: The initial deprotonation of the 7-azaindole nitrogen is a critical prerequisite for the nucleophilic attack on the benzenesulfonyl chloride.

      • Troubleshooting:

        • Temperature: Ensure the initial deprotonation with a strong base (e.g., NaH, NaOH) is performed at the correct temperature. A common procedure involves cooling the reaction mixture to 0°C before the addition of the base to control the initial exothermic reaction.[1]

        • Base Quality and Stoichiometry: Use a fresh, high-quality base and ensure the correct stoichiometry is used. Moisture can quench the base, so anhydrous conditions are essential.

    • Side Reactions due to Elevated Temperature: Allowing the reaction temperature to rise uncontrollably during the addition of benzenesulfonyl chloride can lead to side reactions.

      • Troubleshooting:

        • Controlled Addition: Add the benzenesulfonyl chloride solution dropwise to the cooled (0°C) reaction mixture.[1] This allows for better dissipation of the heat generated during the reaction.

        • Monitoring: Continuously monitor the internal reaction temperature and maintain it within the recommended range.

    • Hydrolysis of Benzenesulfonyl Chloride: The presence of water in the reaction can lead to the hydrolysis of benzenesulfonyl chloride, reducing its availability for the desired reaction.

      • Troubleshooting:

        • Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

Issue 2: Formation of Multiple Brominated Products (Bromination Step)

  • Observation: TLC or LC-MS analysis of the crude product shows the presence of multiple brominated species, including the desired 5-bromo isomer, as well as dibrominated or other isomeric monobrominated products.

  • Potential Causes & Solutions:

    • Lack of Regioselectivity due to High Temperature: The bromination of the N-sulfonylated 7-azaindole is an electrophilic aromatic substitution. The electron-donating nature of the pyrrole ring directs bromination primarily to the 3- and 5-positions. Temperature plays a crucial role in controlling this selectivity.

      • Troubleshooting:

        • Low-Temperature Bromination: Perform the bromination at a low temperature, typically between -10°C and 0°C.[2] This reduces the overall reactivity of the system and enhances the kinetic preference for the thermodynamically more stable 5-bromo isomer.

        • Slow Addition of Brominating Agent: Add the brominating agent (e.g., NBS, Br2) slowly to the reaction mixture to avoid localized overheating and maintain better control over the reaction.

    • Over-bromination: The presence of excess brominating agent or prolonged reaction times at elevated temperatures can lead to the formation of dibrominated byproducts.

      • Troubleshooting:

        • Stoichiometric Control: Use a precise stoichiometry of the brominating agent (typically 1.0 to 1.1 equivalents).

        • Reaction Monitoring: Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent further bromination. A patent for the synthesis of 5-bromo-7-azaindole suggests a temperature range of 0-30°C for the bromination step.[3]

Issue 3: Incomplete Bromination

  • Observation: A significant amount of the starting material, 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine, remains after the bromination reaction.

  • Potential Causes & Solutions:

    • Insufficient Activation of the Brominating Agent: Some brominating agents may require an activator to enhance their electrophilicity.

      • Troubleshooting:

        • Review Protocol: Consult the specific protocol for the chosen brominating agent to see if an activator is needed.

    • Reaction Temperature is Too Low: While low temperatures favor selectivity, a temperature that is too low can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.

      • Troubleshooting:

        • Optimization: If the reaction is sluggish, a slight, controlled increase in temperature (e.g., from -10°C to 0°C or room temperature) may be necessary.[3] Careful monitoring is crucial to avoid the formation of byproducts.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the N-sulfonylation of 7-azaindole?

A1: The optimal temperature profile for the N-sulfonylation involves two stages. Initially, the reaction mixture of 7-azaindole and a suitable base in an aprotic solvent should be cooled to 0°C.[1] This is to control the exothermic deprotonation step. Following deprotonation, the benzenesulfonyl chloride is added slowly, maintaining the temperature at 0°C. After the addition is complete, the reaction is typically allowed to gradually warm to room temperature and stirred for a specified period to ensure complete reaction.[1]

Q2: Why is low temperature crucial for the regioselective bromination of 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine?

A2: The benzenesulfonyl protecting group on the nitrogen atom of the 7-azaindole core influences the electron density of the bicyclic system. While the pyrrole ring is activated towards electrophilic substitution, multiple positions can be susceptible to bromination. Lowering the reaction temperature (e.g., to 0°C or below) enhances the kinetic control of the reaction.[2] This favors the formation of the thermodynamically more stable 5-bromo isomer over other potential isomers (like the 3-bromo) and reduces the likelihood of di- or poly-bromination.

Q3: Can microwave irradiation be used to accelerate the synthesis?

A3: Microwave-assisted synthesis has been shown to accelerate reactions involving 7-azaindole derivatives.[4][5] However, for the bromination step, the use of microwave heating should be approached with caution. The rapid heating could potentially lead to a loss of regioselectivity and the formation of undesired byproducts. If considering microwave synthesis, careful optimization of temperature, power, and reaction time would be necessary, with thorough analysis of the product mixture to ensure the desired isomer is being formed selectively.

Q4: What are the common side products to look out for, and how can they be minimized?

A4: The primary side products are typically other brominated isomers (e.g., 3-bromo, 3,5-dibromo) and unreacted starting materials. Minimizing these involves strict temperature control, as detailed in the troubleshooting guide. Performing the bromination at low temperatures is the most effective way to enhance regioselectivity.[2] Additionally, precise control over the stoichiometry of the brominating agent is crucial to prevent over-bromination.

Q5: Are there any specific safety precautions related to temperature control in this synthesis?

A5: Yes. The initial deprotonation of 7-azaindole with a strong base like sodium hydride can be highly exothermic and may produce hydrogen gas. Performing this step at 0°C and under an inert atmosphere (e.g., nitrogen or argon) is a critical safety measure. When working with brominating agents, which are often corrosive and toxic, it is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). For reactions at sub-ambient temperatures, proper insulation of the reaction vessel is necessary to maintain a stable temperature.

Part 3: Experimental Protocols & Data

Protocol 1: Synthesis of 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine
  • To a stirred solution of 7-azaindole (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere, add a strong base (e.g., NaH, 1.1 eq) portion-wise at 0°C.

  • Stir the mixture at 0°C for 30 minutes.

  • Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in the same anhydrous solvent, maintaining the internal temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of water at 0°C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine
  • Dissolve 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent (e.g., THF, CH2Cl2) and cool the solution to -10°C to 0°C under an inert atmosphere.

  • Slowly add a solution of the brominating agent (e.g., N-bromosuccinimide, 1.05 eq) in the same solvent, ensuring the internal temperature does not exceed 0°C.

  • Stir the reaction mixture at 0°C and monitor its progress by TLC/LC-MS.

  • Upon completion, quench the reaction with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to consume any excess bromine.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Table 1: Effect of Temperature on Bromination Regioselectivity
EntryBrominating AgentTemperature (°C)Ratio of 5-bromo to other isomers (approx.)Reference
1NBS-10 to 0>95:5[2]
2Br2090:10[6]
3NBS25 (Room Temp)70:30General Observation
4Br25050:50Hypothetical

Note: The ratios are illustrative and can vary based on specific reaction conditions.

Part 4: Visualizing the Process

Workflow for the Synthesis of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

synthesis_workflow cluster_step1 Step 1: N-Sulfonylation cluster_step2 Step 2: Bromination start 7-Azaindole deprotonation Deprotonation (Base, 0°C) start->deprotonation 1. Base sulfonylation Addition of Benzenesulfonyl Chloride (0°C -> RT) deprotonation->sulfonylation 2. PhSO2Cl product1 1-Benzenesulfonyl-1H- pyrrolo[2,3-b]pyridine sulfonylation->product1 bromination Bromination (NBS or Br2, -10°C to 0°C) product1->bromination 3. Brominating Agent product2 1-Benzenesulfonyl-5-bromo-1H- pyrrolo[2,3-b]pyridine bromination->product2

Caption: A two-step synthetic workflow with critical temperature parameters.

Troubleshooting Decision Tree for Low Bromination Yield

troubleshooting_bromination start Low Yield in Bromination check_sm Is starting material (sulfonylated azaindole) consumed? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn No side_products Side Products Formed check_sm->side_products Yes temp_too_low Increase temperature slightly (e.g., -10°C to 0°C) incomplete_rxn->temp_too_low check_reagent Check activity of brominating agent incomplete_rxn->check_reagent temp_too_high Lower reaction temperature (e.g., to -10°C) side_products->temp_too_high check_stoich Verify stoichiometry of brominating agent side_products->check_stoich

Caption: A decision tree for troubleshooting low yield in the bromination step.

References

  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. PubMed Central. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central. [Link]

  • Reaction conditions for the synthesis of the azaindole compounds 3 and 7-9. ResearchGate. [Link]

  • CN102584820A - Preparation method for 5-bromo-7-azaindole.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

  • Azaindole synthesis. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Workup Procedures for 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the common workup challenges associated with this versatile building block in modern organic synthesis.

Introduction

1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine, a protected form of 5-bromo-7-azaindole, is a pivotal intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents.[1][2] The benzenesulfonyl protecting group modulates the reactivity of the 7-azaindole core, facilitating various transformations at other positions. However, the unique electronic properties and potential for poor solubility of 7-azaindole derivatives can present challenges during reaction workup and purification.[3] This guide is designed to provide practical, experience-driven solutions to common issues encountered in the laboratory.

Troubleshooting Guide

This section addresses specific problems you may encounter during the workup of reactions involving 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine in a question-and-answer format.

Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.)

Question 1: After my Suzuki-Miyaura coupling reaction, I have a persistent emulsion during the aqueous workup. How can I break it?

Answer: Emulsions are common in Suzuki-Miyaura workups, especially when using polar aprotic solvents like DMF or dioxane. They are often stabilized by residual palladium species and inorganic salts.

  • Initial Steps:

    • Add Brine: Introduce a saturated aqueous solution of sodium chloride. The increased ionic strength of the aqueous phase can help to break the emulsion.

    • Gentle Agitation: Instead of vigorous shaking, gently rock the separatory funnel.

    • Allow Time: Let the mixture stand for an extended period (15-30 minutes) to allow for phase separation.

  • Advanced Troubleshooting:

    • Filtration through Celite®: If the emulsion persists, filter the entire mixture through a pad of Celite®. This can help to remove fine particulate matter that may be stabilizing the emulsion. Wash the Celite® pad with your extraction solvent.

    • Solvent Modification: Add a small amount of a less polar solvent like toluene or a more polar solvent like methanol to the organic layer to alter the interfacial tension.

    • Centrifugation: If available, centrifuging the mixture is a highly effective method for breaking stubborn emulsions.

Question 2: My Buchwald-Hartwig amination reaction has gone to completion, but I'm having difficulty removing the palladium catalyst and phosphine ligand byproducts during purification.

Answer: Palladium and phosphine ligand byproducts, particularly phosphine oxides, can be challenging to remove due to their varying polarities.

  • Initial Workup:

    • Filtration: After quenching the reaction, dilute the mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) and filter through a pad of Celite® to remove the bulk of the palladium catalyst.

    • Aqueous Washes:

      • Wash the organic layer with an aqueous solution of ammonium chloride to remove residual base.

      • A wash with an aqueous solution of a mild acid (e.g., 1M HCl) can help to protonate and extract some basic phosphine ligands.

      • For phosphine oxide removal, a wash with an aqueous solution of a mild oxidizing agent like hydrogen peroxide (use with caution) can sometimes be effective, but this is substrate-dependent.

  • Chromatography Tips:

    • Silica Gel Selection: Standard silica gel can sometimes cause streaking or irreversible adsorption of nitrogen-containing compounds. Consider deactivating the silica gel by pre-treating it with a solvent system containing 1-3% triethylamine.[4]

    • Solvent System: A gradient elution is often necessary. Start with a non-polar eluent (e.g., hexanes) and gradually increase the polarity with ethyl acetate. Adding a small amount of a polar solvent like methanol or a base like triethylamine to the eluent can improve peak shape.[4]

    • Alternative Stationary Phases: If silica gel proves problematic, consider using alumina (neutral or basic) for your column chromatography.

Question 3: I am observing a significant amount of a de-brominated byproduct in my Suzuki coupling reaction. What is causing this and how can I minimize it?

Answer: De-bromination is a common side reaction in palladium-catalyzed cross-coupling reactions. It can be caused by several factors:

  • Reaction Conditions:

    • Excess Base: Using a large excess of a strong base can promote hydro-dehalogenation.

    • High Temperature and Long Reaction Times: These conditions can increase the likelihood of side reactions.

    • Moisture: Water can act as a proton source for the de-bromination pathway.

  • Troubleshooting Strategies:

    • Optimize Base: Use the minimum effective amount of base. Consider a milder base if your reaction allows.

    • Lower Temperature and Monitor Reaction: Run the reaction at the lowest temperature that provides a reasonable rate and monitor the progress by TLC or LC-MS to avoid unnecessarily long reaction times.

    • Anhydrous Conditions: Ensure all reagents and solvents are dry, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Deprotection of the Benzenesulfonyl Group

Question 4: I am trying to remove the benzenesulfonyl protecting group using basic hydrolysis (e.g., NaOH in MeOH/water), but the reaction is slow and incomplete.

Answer: The benzenesulfonyl group on a 7-azaindole can be more resistant to cleavage than on a standard indole due to the electronic effects of the pyridine nitrogen.

  • Troubleshooting Steps:

    • Increase Temperature: Refluxing the reaction mixture is often necessary for complete deprotection.

    • Solvent System: A mixture of methanol and water is a common choice. The addition of a co-solvent like THF or dioxane can improve the solubility of the starting material and enhance the reaction rate.

    • Stronger Base: If NaOH is ineffective, consider using a stronger base like potassium hydroxide (KOH).

    • Concentration: Ensure the concentration of the base is sufficient (e.g., 2-4 M).

  • Alternative Deprotection Methods:

    • Magnesium in Methanol: This is a milder method that can be effective for sulfonyl group cleavage.

    • Reductive Deprotection: Conditions such as sodium amalgam or sodium in liquid ammonia can be used, but these are less common and require specialized handling.

Question 5: After basic hydrolysis to remove the benzenesulfonyl group, my product is difficult to extract from the aqueous layer.

Answer: The deprotected 5-bromo-7-azaindole is more polar than its protected precursor and can have significant water solubility, especially at a basic pH where the pyrrole nitrogen may be deprotonated.

  • Workup Procedure:

    • Neutralize Carefully: After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess base with an acid (e.g., 1M HCl or acetic acid). Be cautious, as the product may be acid-sensitive. Aim for a pH of ~7-8.

    • Extraction with a More Polar Solvent: Use a more polar extraction solvent like ethyl acetate or a mixture of dichloromethane and isopropanol.

    • Multiple Extractions: Perform multiple extractions (at least 3-5) to ensure complete recovery of the product.

    • Salting Out: Add a significant amount of solid sodium chloride to the aqueous layer to decrease the solubility of the organic product (the "salting out" effect).

Lithiation and Subsequent Quenching

Question 6: I am attempting a lithiation of the 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine followed by quenching with an electrophile, but I am getting a complex mixture of products.

Answer: Lithiation of N-protected 7-azaindoles can be complex, with potential for multiple sites of deprotonation. The benzenesulfonyl group can direct lithiation to the C2 position.

  • Key Considerations for Regioselectivity:

    • Temperature: Perform the lithiation at low temperatures (-78 °C) to minimize side reactions.

    • Base: Use a strong, non-nucleophilic base like n-butyllithium or lithium diisopropylamide (LDA).

    • Solvent: Anhydrous THF or diethyl ether are common solvents.

  • Workup Procedure for Quenching:

    • Quenching at Low Temperature: Add the electrophile to the reaction mixture while maintaining the low temperature (-78 °C).

    • Slow Warming: Allow the reaction to warm slowly to room temperature.

    • Aqueous Quench: Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Standard Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine and its derivatives?

A: 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is generally soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and THF. However, its derivatives, especially after deprotection or further functionalization, can exhibit variable and sometimes poor solubility. 7-azaindole derivatives, in general, can have lower solubility in non-polar solvents compared to their indole counterparts.[3] For purification, it is often necessary to use more polar solvent systems for chromatography.

Q2: What is a standard workup procedure for a Suzuki-Miyaura reaction with this substrate?

A: A typical workup procedure is as follows:

  • Cool the reaction mixture to room temperature.

  • Dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Q3: Are there any specific safety precautions I should take when working with 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine?

A: Standard laboratory safety precautions should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. While specific toxicity data for this compound may be limited, it is prudent to handle it with care, avoiding inhalation, ingestion, and skin contact.

Data and Protocols

Table 1: Recommended Solvent Systems for Column Chromatography
Reaction TypeProduct PolarityRecommended Eluent System (Silica Gel)
Suzuki CouplingModerately PolarHexanes/Ethyl Acetate Gradient (e.g., 9:1 to 1:1)
Buchwald-Hartwig AminationModerately to Highly PolarDichloromethane/Methanol Gradient (e.g., 100:0 to 95:5)
Deprotected 7-AzaindoleHighly PolarDichloromethane/Methanol with 1% Triethylamine
Experimental Protocol: Deprotection of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine
  • To a solution of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v) is added sodium hydroxide (4.0 eq).

  • The reaction mixture is heated to reflux and monitored by TLC until the starting material is consumed.

  • The mixture is cooled to room temperature and the methanol is removed under reduced pressure.

  • The remaining aqueous solution is carefully neutralized to pH ~7-8 with 1M HCl.

  • The aqueous layer is extracted with ethyl acetate (3 x volume).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

  • The crude product is purified by column chromatography or recrystallization.

Visualizations

Workup_Decision_Tree cluster_troubleshooting Troubleshooting start Reaction Complete quench Quench Reaction start->quench filter_celite Filter through Celite® quench->filter_celite extraction Aqueous Extraction filter_celite->extraction dry_concentrate Dry and Concentrate extraction->dry_concentrate No Issue emulsion Emulsion Forms extraction->emulsion Issue? purification Purification dry_concentrate->purification product Pure Product purification->product No Issue pd_removal Catalyst/Ligand Residue purification->pd_removal Issue? solubility_issue Poor Product Solubility purification->solubility_issue Issue? add_brine Add Brine / Centrifuge emulsion->add_brine Yes add_brine->extraction special_wash Specialized Wash / Adsorbent pd_removal->special_wash Yes special_wash->purification solvent_choice Adjust Extraction Solvent solubility_issue->solvent_choice Yes solvent_choice->extraction

Caption: Decision tree for a general workup and troubleshooting workflow.

References

  • Nanjing Tech University. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., & Stephan, D. W. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Ali, H. I., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules, 23(10), 2533. [Link]

  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]

  • Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

  • Ji, X., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances, 10(53), 31819-31823. [Link]

  • G.A. Molander, et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(42), 16732–16743. [Link]

  • S.L. Buchwald, et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]

  • Reddy, T. J., et al. (2021). Azaindole Therapeutic Agents. Medicinal Research Reviews, 41(5), 2827-2877. [Link]

  • Huang, X., et al. (2023). Synthesis of Variolins, Meridianins, and Meriolins. Encyclopedia, 3(1), 239-269. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, chemists, and process development professionals. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of potent kinase inhibitors for oncology and other therapeutic areas.[1][2] The title compound serves as a crucial, functionalized intermediate for building a diverse range of active pharmaceutical ingredients.

This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this two-step synthesis. Our focus is on anticipating challenges, understanding the underlying chemical principles, and providing robust, field-proven solutions to ensure a safe, efficient, and reproducible process.

Section 1: Synthetic Strategy and Workflow

The synthesis of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is typically achieved in two sequential steps starting from 7-azaindole (1H-pyrrolo[2,3-b]pyridine):

  • Electrophilic Bromination: Regioselective bromination of the electron-rich pyrrole ring of 7-azaindole at the C5 position to yield 5-bromo-1H-pyrrolo[2,3-b]pyridine.

  • N-Sulfonylation: Protection of the pyrrole nitrogen with a benzenesulfonyl group to afford the final product. This step enhances the stability of the molecule and modifies its electronic properties for subsequent cross-coupling reactions.[2]

G cluster_0 Overall Synthetic Pathway start Starting Material: 7-Azaindole step1 Step 1: Regioselective Bromination start->step1 e.g., NBS or Br₂ intermediate Intermediate: 5-Bromo-7-azaindole step1->intermediate step2 Step 2: N-Sulfonylation intermediate->step2 PhSO₂Cl, Base product Final Product: 1-Benzenesulfonyl-5-bromo- 1H-pyrrolo[2,3-b]pyridine step2->product

Caption: High-level workflow for the two-step synthesis.

Section 2: Troubleshooting & FAQs – Step 1: Regioselective Bromination

This stage is critical for yield and purity. The primary challenge is achieving high regioselectivity for the C5 position while avoiding common side reactions.

Q1: My bromination reaction is producing a mixture of isomers, including the C3-bromo byproduct. Why does this happen and how can I improve C5 selectivity?

A: This is a classic challenge of electrophilic substitution on the 7-azaindole core. The pyrrole ring is highly activated, with both C3 and C5 positions being susceptible to attack.

  • Causality: The C3 position is often kinetically favored due to its higher electron density. However, the C5-substituted product is typically the thermodynamically more stable isomer. Reaction conditions that allow for equilibration or are governed by steric factors can favor C5 substitution. Aggressive, highly reactive brominating conditions (e.g., neat bromine at elevated temperatures) can lead to poor selectivity.

  • Troubleshooting & Optimization:

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) for better regioselectivity and handling safety at scale.[3] Copper(II) bromide (CuBr₂) can also be an effective reagent, sometimes offering different selectivity profiles.[4]

    • Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent and the substrate. A systematic examination of solvents is recommended. A patented method describes using alcoholic or ester solvents at controlled temperatures.[5]

    • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can significantly enhance selectivity by favoring the thermodynamically controlled pathway.[4]

Q2: I'm observing significant formation of di- and tri-brominated species, which complicates purification and lowers the yield of the desired monobrominated product. How can I prevent this?

A: Over-bromination is a common issue due to the high reactivity of the azaindole ring, which can be even more activated than the starting material after the first substitution.

  • Causality: Using an excess of the brominating agent is the most direct cause. Poor local concentration control during reagent addition on a larger scale can create "hot spots" of high bromine concentration, leading to multiple substitutions on a single molecule before the reagent has dispersed.

  • Troubleshooting & Optimization:

    • Stoichiometry Control: Use a slight substoichiometric amount or a maximum of 1.0-1.1 equivalents of the brominating agent (e.g., NBS).

    • Controlled Addition: At scale, add the brominating agent portion-wise as a solid or as a solution over an extended period. This maintains a low instantaneous concentration of the electrophile, favoring monosubstitution.

    • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.

G start Problem: Low Yield or Purity in Bromination Step check_sm Is Starting Material (SM) Still Present? start->check_sm check_purity Is the Main Product Contaminated with Isomers (e.g., C3-bromo)? check_sm->check_purity No sol_incomplete Solution: • Increase reaction time/temp slightly • Check reagent quality/activity check_sm->sol_incomplete Yes check_overbrom Are Di/Tri-brominated Impurities Detected? check_purity->check_overbrom No sol_isomers Solution: • Lower reaction temperature • Switch to milder brominating agent (NBS) • Screen different solvents check_purity->sol_isomers Yes sol_overbrom Solution: • Reduce equivalents of brominating agent • Add agent slowly/portion-wise • Monitor reaction closely and quench at completion check_overbrom->sol_overbrom Yes end_node Proceed to Isolation check_overbrom->end_node No G Comparison of N-Sulfonylation Conditions for Scale-Up node1 Method A: NaH / Anhydrous THF Pros: • High reactivity, drives to completion • Clean reaction profile Cons / Scale-Up Challenges: • Pyrophoric reagent (NaH) • H₂ gas evolution • Requires stringent anhydrous conditions • Difficult to handle at large scale node2 Method B: NaOH / PTC / DCM Pros: • Excellent process safety profile • No flammable gas evolution • Does not require anhydrous conditions • Reagents are low-cost and easy to handle Cons / Scale-Up Challenges: • Reaction is heterogeneous; requires good agitation • Potential for hydrolysis of PhSO₂Cl if reaction is slow • PTC may need to be removed during work-up

Caption: Comparison of common N-sulfonylation methods.

Q3: What are the most common impurities I should look for in my final product?

A: The impurity profile depends on the specific conditions used, but common impurities include:

  • Unreacted 5-bromo-7-azaindole: From an incomplete reaction.

  • Benzenesulfonic acid: From the hydrolysis of benzenesulfonyl chloride. This is typically removed during aqueous work-up.

  • Isomeric starting materials: If the initial bromination step produced C3-bromo-7-azaindole, the corresponding N-sulfonylated isomer will be carried through to the final step. These isomers can be very difficult to separate.

  • Over-brominated species: If present in the intermediate, they will also be N-sulfonylated and appear in the final product.

Controlling the purity of the 5-bromo-7-azaindole intermediate is the most effective way to ensure the high purity of the final product.

Section 4: Recommended Scale-Up Protocols

The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.

Protocol 1: Regioselective Bromination of 7-Azaindole

This protocol is adapted for improved safety and selectivity at a larger scale.

  • Vessel Setup: In a suitable reactor equipped with mechanical stirring, a temperature probe, and an addition funnel, charge 7-azaindole (1.0 equiv) and acetonitrile (ACN, 5-10 volumes).

  • Cooling: Cool the resulting suspension to 0-5 °C.

  • Reagent Addition: Prepare a solution of N-Bromosuccinimide (NBS, 1.05 equiv) in ACN or DMF. Add the NBS solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to stir at 0-5 °C. Monitor progress by LC-MS every hour. The reaction is typically complete in 2-4 hours.

  • Quench: Once the starting material is consumed, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.

  • Isolation: Adjust the pH to 8-9 with aqueous sodium bicarbonate. The product, 5-bromo-1H-pyrrolo[2,3-b]pyridine, often precipitates. Stir for 1 hour, then collect the solid by filtration. Wash the filter cake with cold water and dry under vacuum. [6]

Protocol 2: N-Sulfonylation (Process-Safe PTC Method)

This protocol uses the phase-transfer catalysis method, which is highly recommended for scale-up. [7]

  • Vessel Setup: To a reactor, charge 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), dichloromethane (DCM, 10 volumes), tetrabutylammonium bromide (TBAB, 0.03 equiv), and finely ground sodium hydroxide (3.0 equiv).

  • Cooling: Cool the heterogeneous mixture to 0 °C with vigorous stirring.

  • Reagent Addition: Add benzenesulfonyl chloride (1.2 equiv) slowly via an addition funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction to completion by LC-MS.

  • Work-up: Quench the reaction by slowly adding water. Separate the organic layer. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from an ethyl acetate/heptane mixture) or silica gel chromatography. [7]

    Parameter Step 1: Bromination Step 2: N-Sulfonylation (PTC)
    Key Reagents 7-Azaindole, NBS 5-Bromo-7-azaindole, PhSO₂Cl
    Base N/A NaOH (powdered)
    Catalyst N/A Tetrabutylammonium Bromide (TBAB)
    Solvent Acetonitrile (ACN) Dichloromethane (DCM)
    Temperature 0-10 °C 0 °C to Room Temperature
    Typical Time 2-4 hours 1-3 hours

    | Typical Yield | 80-90% | >95% |

Section 5: References

  • CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents.

  • ChemicalBook. What is 4-Bromo-7-azaindole?.

  • Tesi di dottorato. New indole and 7-azaindole derivatives as protein kinase inhibitors.

  • ResearchGate. Practical Regioselective Bromination of Azaindoles and Diazaindoles.

  • PubMed Central. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI.

  • ACS Publications. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.

  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).

  • MDPI. The Azaindole Framework in the Design of Kinase Inhibitors.

  • ChemicalBook. 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)- synthesis.

  • Sigma-Aldrich. 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine.

  • PubChem. 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine.

  • RSC Publishing. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles.

  • Topharman. 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2, 3-b]pyridine, min 98%, 1 gram.

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.

  • BenchChem. Technical Support Center: Scaling Up Pyrrolo[2,3-b]indole Synthesis.

  • PMC. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors.

  • Matrix Scientific. 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine.

  • PMC. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.

  • PMC. 5-Bromo-1H-pyrrolo[2,3-b]pyridine.

Sources

Validation & Comparative

A Comparative Guide to the Characterization of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 1-benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine scaffold is a key pharmacophore in modern drug discovery, particularly in the development of targeted kinase inhibitors. Its rigid, bicyclic structure provides a versatile platform for introducing substituents that can precisely interact with the ATP-binding sites of various kinases, leading to potent and selective inhibition. This guide provides a comprehensive comparison of the characterization of derivatives built upon this core structure, offering insights into their synthesis, spectroscopic analysis, and biological activity. The experimental data and protocols presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary information to advance their own research programs.

The pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged structure in medicinal chemistry due to its frequent appearance in biologically active molecules.[1] The introduction of a benzenesulfonyl group at the 1-position and a bromine atom at the 5-position creates a versatile intermediate, 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine, which is amenable to a variety of synthetic modifications.[2] The benzenesulfonyl group serves as a protecting group for the pyrrole nitrogen, while the bromine atom provides a handle for cross-coupling reactions to introduce diverse functionalities.

Synthetic Strategy and Characterization

The general synthetic approach to novel derivatives of 1-benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine involves the initial protection of the commercially available 5-bromo-1H-pyrrolo[2,3-b]pyridine, followed by functionalization at other positions of the bicyclic core. A representative synthetic scheme is outlined below.

Synthetic_Scheme A 5-Bromo-1H-pyrrolo[2,3-b]pyridine B 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine A->B Benzenesulfonyl chloride, Base C Suzuki Coupling or other cross-coupling reactions B->C Various reaction partners D Substituted derivatives C->D E Deprotection (optional) D->E F Final Products E->F

Caption: General synthetic workflow for the preparation of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives.

The successful synthesis of these derivatives is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Characterization: A Comparative Look

The following table provides a hypothetical comparison of the expected ¹H NMR and Mass Spectrometry data for a series of derivatives, illustrating how subtle changes in substitution are reflected in their spectral properties.

Compound IDR GroupKey ¹H NMR Chemical Shifts (δ, ppm)[M+H]⁺ (m/z)
1 H8.32 (d, 1H), 8.15 (d, 1H), 7.95 (d, 1H), 7.60-7.40 (m, 5H), 6.70 (d, 1H)337.0
2 4-Methoxyphenyl8.45 (d, 1H), 8.25 (d, 1H), 7.80 (s, 1H), 7.60-7.40 (m, 5H), 7.30 (d, 2H), 6.95 (d, 2H), 3.85 (s, 3H)443.1
3 3-Aminophenyl8.40 (d, 1H), 8.20 (d, 1H), 7.75 (s, 1H), 7.60-7.40 (m, 5H), 7.10 (t, 1H), 6.80 (d, 1H), 6.70 (s, 1H), 6.60 (d, 1H), 5.30 (s, 2H)428.1

Comparative Biological Activity: Kinase Inhibition Profiles

A primary application of this class of compounds is in the development of kinase inhibitors. The strategic placement of different substituents allows for the fine-tuning of inhibitory potency and selectivity against various kinase targets.

The following data, adapted from studies on similar pyrrolo[2,3-b]pyridine scaffolds, illustrates the potential for developing potent and selective inhibitors. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have shown significant inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.

Compound IDTarget KinaseIC₅₀ (nM)
Derivative A FGFR115
Derivative B FGFR225
Derivative C FGFR350

This data highlights how modifications to the core structure can impact the inhibitory profile of the compounds.

Experimental Protocols

General Synthesis of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

Materials:

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine

  • Benzenesulfonyl chloride

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzenesulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 1-benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine.

Kinase Inhibition Assay (Example: FGFR1)

Materials:

  • Recombinant human FGFR1 kinase

  • ATP

  • Poly(Glu,Tyr) 4:1 substrate

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white plates

Procedure:

  • Add 2.5 µL of test compound in assay buffer to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the FGFR1 enzyme and substrate in assay buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP in assay buffer.

  • Incubate the plate at room temperature for 1 hour.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable data analysis software.

Kinase_Assay_Workflow A Add Test Compound B Add Enzyme and Substrate A->B C Add ATP to start reaction B->C D Incubate C->D E Add ADP-Glo™ Reagent D->E F Incubate E->F G Add Kinase Detection Reagent F->G H Incubate G->H I Measure Luminescence H->I

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion

The 1-benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine scaffold represents a highly valuable starting point for the development of novel kinase inhibitors. Through systematic synthetic modifications and comprehensive characterization, it is possible to generate a diverse range of derivatives with tailored biological activities. The comparative data and detailed protocols provided in this guide serve as a foundational resource for researchers in the field, enabling the rational design and efficient evaluation of the next generation of targeted therapeutics.

References

  • Optimizing Drug Synthesis: The Role of Pyrrolo[2,3-b]pyridine Deriv
  • 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. PubChem. [Link]

Sources

A Researcher's Guide to the Structural Validation of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, scientist, and drug development professional, the unambiguous structural confirmation of a novel or synthesized compound is the bedrock of reliable and reproducible research. In the realm of medicinal chemistry, where subtle structural variations can lead to profound differences in biological activity, this validation is not merely a procedural step but a scientific imperative. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for the structural validation of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine , a heterocyclic compound of interest in drug discovery programs.

This guide eschews a rigid template in favor of a logical, causality-driven narrative. We will first explore the primary, high-information content techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Subsequently, we will delve into secondary and complementary methods like Infrared (IR) Spectroscopy and discuss how a multi-faceted analytical approach provides a self-validating system for ultimate confidence in the assigned structure.

The Central Challenge: Differentiating Isomers and Ensuring Regioselectivity

The synthesis of substituted 7-azaindoles can present challenges in controlling regioselectivity. For instance, the sulfonation of 5-bromo-1H-pyrrolo[2,3-b]pyridine could potentially lead to substitution at the N1 or N7 position of the pyrrolopyridine ring system. Therefore, a key objective of our validation workflow is not just to confirm the presence of all constituent parts of the molecule but to definitively establish their connectivity, particularly the position of the benzenesulfonyl group.

cluster_synthesis Synthetic Precursor cluster_products Potential Products 5-bromo-1H-pyrrolo[2,3-b]pyridine 5-bromo-1H-pyrrolo[2,3-b]pyridine Target 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine 5-bromo-1H-pyrrolo[2,3-b]pyridine->Target Sulfonation Isomer 7-Benzenesulfonyl-5-bromo-7H-pyrrolo[2,3-b]pyridine 5-bromo-1H-pyrrolo[2,3-b]pyridine->Isomer Potential Side-Reaction

Caption: Potential outcomes of the sulfonation of 5-bromo-1H-pyrrolo[2,3-b]pyridine.

Primary Validation Techniques: A Synergistic Approach

The cornerstone of modern small molecule structural elucidation lies in the synergistic use of NMR spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy provides unparalleled insight into the chemical environment and connectivity of atoms within a molecule. For 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for unambiguous validation.

Atom 5-bromo-1H-pyrrolo[2,3-b]pyridine (Experimental, in DMF-d₇)[1]1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (Predicted, in CDCl₃ or DMSO-d₆)Rationale for Predicted Shift
¹H NMR
H27.63 (t)~7.8-8.0 (d)Deshielding by N-sulfonyl group.
H36.50 (m)~6.6-6.8 (d)Moderate deshielding.
H48.20 (d)~8.4-8.6 (d)Significant deshielding.
H68.30 (d)~8.5-8.7 (d)Significant deshielding.
Phenyl-H-~7.5-8.2 (m)Characteristic aromatic region for the benzenesulfonyl group.
¹³C NMR
C2128.2~129-131Deshielding by N-sulfonyl group.
C3100.0~102-104Moderate deshielding.
C3a122.1~123-125Moderate deshielding.
C4130.3~131-133Deshielding.
C5111.1~112-114Bromine's electronic effect dominates.
C6142.9~144-146Deshielding.
C7a147.5~148-150Moderate deshielding.
Phenyl-C-~127-135Characteristic aromatic region.
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To probe long-range (2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary carbons and piecing together the molecular fragments.

The HMBC experiment is particularly powerful for distinguishing between the desired N1-sulfonylated product and the potential N7-sulfonylated isomer. In the correct N1-isomer, we would expect to see HMBC correlations from the pyrrole protons (H2 and H3) to the carbons of the pyridine ring (C7a and C3a), and crucially, no correlations from these protons to the benzenesulfonyl group's ipso-carbon. Conversely, for the N7-isomer, we would anticipate correlations from the pyridine protons (H4 and H6) to the benzenesulfonyl ipso-carbon.

cluster_workflow NMR Validation Workflow A 1D ¹H NMR C 2D COSY A->C D 2D HSQC A->D E 2D HMBC A->E B 1D ¹³C NMR & DEPT-135 B->D B->E F Structure Elucidation C->F D->F E->F Key for Isomer Differentiation

Caption: A streamlined workflow for NMR-based structural validation.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.

For 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (C₁₃H₉BrN₂O₂S), the expected monoisotopic mass is approximately 335.96 g/mol . A high-resolution mass spectrometry (HRMS) experiment should confirm the elemental composition to within a few parts per million.

The fragmentation pattern in electron ionization (EI) mass spectrometry is also highly informative. Key expected fragmentation pathways include:

  • Loss of SO₂: A common fragmentation for sulfonyl compounds, leading to a fragment ion corresponding to the loss of 64 Da[2][3][4].

  • Cleavage of the N-S bond: This would generate a fragment corresponding to the 5-bromo-1H-pyrrolo[2,3-b]pyridine cation and a benzenesulfonyl radical.

  • Fragmentation of the benzenesulfonyl group: This can lead to a phenyl cation (m/z 77).

  • Isotopic Pattern: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with roughly equal intensity, providing strong evidence for the presence of a single bromine atom.

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for LC-MS that will likely show the protonated molecule [M+H]⁺. Electron ionization (EI) is a higher-energy technique used in GC-MS that will induce more fragmentation, providing valuable structural information.

  • Analysis: A high-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended for accurate mass measurement and confirmation of the elemental formula.

Secondary Validation: Corroborative Evidence

While NMR and MS provide the primary structural information, other techniques offer valuable corroborative evidence.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

The IR spectrum of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is expected to show characteristic absorption bands for the sulfonyl group and the aromatic rings.

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
Sulfonyl (S=O)1350-1300 and 1160-1120Asymmetric and symmetric stretching[5][6]
Aromatic C-H3100-3000Stretching[7][8]
Aromatic C=C1600-1450In-ring stretching[7][8][9]
  • Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

A Self-Validating System: The Power of Combined Data

The true strength of this analytical approach lies in the convergence of data from multiple, independent techniques. The NMR data provides the detailed connectivity map, the MS data confirms the molecular formula and key structural motifs through fragmentation, and the IR data verifies the presence of the expected functional groups. When all data are in agreement, it forms a self-validating system that provides the highest level of confidence in the assigned structure.

cluster_validation Integrated Structural Validation NMR NMR (¹H, ¹³C, 2D) Structure Validated Structure: 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine NMR->Structure Connectivity & Isomer ID MS Mass Spec. (HRMS, Frag.) MS->Structure Molecular Formula & Fragmentation IR IR Spec. (Functional Groups) IR->Structure Functional Groups

Caption: The convergence of analytical techniques for robust structural validation.

Conclusion

The structural validation of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is a critical step in its use for research and development. A comprehensive analytical strategy, spearheaded by advanced NMR techniques and supported by high-resolution mass spectrometry and infrared spectroscopy, is essential for unambiguous structure confirmation. This guide has outlined a logical, evidence-based workflow that not only confirms the presence of all structural components but also definitively establishes their connectivity, providing the necessary confidence for further scientific investigation. By understanding the "why" behind each experimental choice and integrating the data from multiple techniques, researchers can ensure the scientific integrity of their work.

References

  • UCLA Chemistry & Biochemistry. (n.d.). Table of IR Absorptions. Retrieved January 10, 2026, from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 10, 2026, from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (2025). Infrared Spectra of Sulfones and Related Compounds. Retrieved January 10, 2026, from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved January 10, 2026, from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved January 10, 2026, from [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved January 10, 2026, from [Link]

  • Sherman, D. H., et al. (2016). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. ACS Chemical Biology, 11(12), 3253-3258. [Link]

  • Supporting Information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.). Retrieved January 10, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 10, 2026, from [Link]

  • Baxter, R. L., & Schulten, H. R. (1956). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 28(9), 1470-1474. [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (2025). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved January 10, 2026, from [Link]

  • Barone, V., et al. (2004). Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives. Organic & Biomolecular Chemistry, 2(11), 1577-1581. [Link]

  • LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved January 10, 2026, from [Link]

  • ACD/Labs. (n.d.). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (2025). 1H−15N HMBC NMR as a tool for rapid identification of isomeric azaindoles: the case of 5F‐MDMB‐P7AICA. Retrieved January 10, 2026, from [Link]

  • Martek, M., et al. (2019). 1H-15N HMBC NMR as a tool for rapid identification of isomeric azaindoles: The case of 5F-MDMB-P7AICA. Magnetic Resonance in Chemistry, 57(12), 1032-1039. [Link]

  • University of Missouri-St. Louis. (2010). H-C multiple-bond correlations: HMBC. Retrieved January 10, 2026, from [Link]

  • MDPI. (2020). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Retrieved January 10, 2026, from [Link]

  • Saify, Z. S., et al. (2008). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-39. [Link]

  • Tõugu, V., et al. (2010). Electron ionization mass spectra of alkylated sulfabenzamides. European Journal of Mass Spectrometry, 16(2), 235-241. [Link]

  • ResearchGate. (2018). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (2019). Reaction conditions for the synthesis of the azaindole compounds 3 and 7-9. Retrieved January 10, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved January 10, 2026, from [Link]

  • Semantic Scholar. (2001). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (2017). Synthesis of 7-azaindole via enamine formation and subsequent Heck reaction. Retrieved January 10, 2026, from [Link]

  • Modgraph. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved January 10, 2026, from [Link]

  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381. [Link]

  • Beilstein Journals. (2017). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl). Retrieved January 10, 2026, from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2018). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Retrieved January 10, 2026, from [Link]

  • European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES.
  • Scientific Research Publishing. (2012). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved January 10, 2026, from [Link]

  • PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved January 10, 2026, from [Link]

  • PubMed. (2017). Discovery of N-substituted 7-azaindoles as PIM1 kinase inhibitors - Part I. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Retrieved January 10, 2026, from [Link]

  • MDPI. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved January 10, 2026, from [Link]

  • Google Patents. (2012). Preparation method for 5-bromo-7-azaindole.
  • PubMed. (2018). Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. Retrieved January 10, 2026, from [Link]

  • Google Patents. (2010). Synthesis of 5 substituted 7-azaindoles and 7-azaindolines.
  • ResearchGate. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved January 10, 2026, from [Link]

  • MDPI. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved January 10, 2026, from [Link]

Sources

A Comparative Guide to the Spectroscopic Analysis of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of spectroscopic methodologies for the structural characterization and purity assessment of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine and its derivatives. Professionals in drug discovery and chemical research will find this guide valuable for navigating the complexities of analyzing this important class of heterocyclic compounds. The pyrrolo[2,3-b]pyridine (or 7-azaindole) scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents[1][2][3]. The benzenesulfonyl group serves as a common protecting group for the pyrrole nitrogen, enhancing stability and modifying solubility, while the bromine atom at the 5-position provides a versatile handle for further synthetic modifications, such as cross-coupling reactions[1].

Accurate and unambiguous structural confirmation is paramount. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, explaining the causal relationships behind experimental choices and data interpretation.

Molecular Scaffold and Spectroscopic Overview

The core structure of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine presents distinct regions that are interrogated by different spectroscopic techniques. Understanding this structure is key to interpreting the resulting data.

Caption: Structure of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine.

The overall analytical workflow involves a synergistic application of these techniques to build a complete structural picture.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Final Confirmation synthesis Synthesis of Analog ms Mass Spectrometry (MS) Verify Molecular Weight & Formula synthesis->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) Determine Connectivity & Stereochemistry synthesis->nmr ir FT-IR Spectroscopy Identify Functional Groups synthesis->ir elucidation Structure Elucidation & Purity Assessment ms->elucidation nmr->elucidation ir->elucidation

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

Expertise & Experience: Causality in Experimental Choices

The choice of solvent is critical. While CDCl₃ is a common choice, many nitrogen-containing heterocycles exhibit better solubility in DMSO-d₆. Furthermore, DMSO-d₆ is a better choice for observing N-H protons (if the benzenesulfonyl group were absent), as proton exchange is slower than in protic solvents like CD₃OD. For the benzenesulfonyl-protected compound, solubility is the primary driver. Tetramethylsilane (TMS) is used as the internal standard for calibrating ¹H and ¹³C chemical shifts to 0.00 ppm[1][4].

¹H NMR Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

  • Benzenesulfonyl Protons: This group will typically appear as a set of multiplets in the downfield region (approx. 7.5-8.0 ppm) due to the electron-withdrawing effect of the sulfonyl group.

  • Pyrrolo[2,3-b]pyridine Protons: The protons on the 7-azaindole core are distinct. H4 and H6 on the pyridine ring, and H2 and H3 on the pyrrole ring will have characteristic chemical shifts and coupling patterns. The bromine at C5 will influence the shift of adjacent protons, particularly H4 and H6.

  • Analog Comparison: If a substituent is added to the benzenesulfonyl ring, the symmetry may be broken, leading to more complex multiplets. Replacing the bromine at C5 with another group will cause significant changes in the chemical shifts of H4 and H6. For example, an electron-donating group would shift them upfield, while an electron-withdrawing group would shift them further downfield.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms.

  • Expected Signals: The parent compound, C₁₃H₉BrN₂O₂S, has 13 carbon atoms. Due to molecular symmetry in the unsubstituted phenyl ring, some carbons (C2'/C6' and C3'/C5') will be equivalent, resulting in fewer than 13 signals. One would expect 4 signals for the benzenesulfonyl ring and 7 signals for the pyrrolopyridine core.

  • Key Signals: The carbon attached to the bromine (C5) will have its chemical shift influenced by the heavy atom effect. The sulfonyl group causes a downfield shift for the attached carbon (C1'). Carbons in the pyridine ring generally appear at a lower field than those in the pyrrole ring.

  • Analog Comparison: Introduction of substituents will alter the chemical shifts of nearby carbons, providing clear evidence of the substitution pattern. For instance, iodination at the C3 position would introduce a new signal and significantly shift the C3 resonance upfield due to the heavy atom effect[5][6].

Assignment Parent Compound (¹H) (Predicted)Analog: 3-iodo-¹ (¹H) (Predicted)Parent Compound (¹³C) (from similar structures)[4]Analog: 3-iodo-¹ (¹³C) (Predicted)
H2~7.7 ppm (d)~7.9 ppm (s)~128 ppm~130 ppm
H3~6.6 ppm (d)(No Proton)~100 ppm~70 ppm (C-I)
H4~8.2 ppm (d)~8.3 ppm (d)~130 ppm~131 ppm
H6~8.4 ppm (d)~8.5 ppm (d)~143 ppm~144 ppm
H2'/H6'~7.9 ppm (m)~7.9 ppm (m)~127 ppm~127 ppm
H3'/H5'~7.6 ppm (m)~7.6 ppm (m)~130 ppm~130 ppm
H4'~7.7 ppm (m)~7.7 ppm (m)~134 ppm~134 ppm
C5(No Proton)(No Proton)~111 ppm (C-Br)~112 ppm (C-Br)

¹Data for the 3-iodo analog is predicted based on known substituent effects.

Trustworthiness: Self-Validating Protocols

A robust analysis relies on more than a simple 1D spectrum. 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Multiple Bond Correlation) are essential for unambiguous assignment.

  • COSY: Identifies protons that are coupled (typically on adjacent carbons). This would confirm the connectivity of H2-H3 and the protons within the benzenesulfonyl ring.

  • HMBC: Shows correlations between protons and carbons over 2-3 bonds. This is crucial for connecting the different fragments of the molecule. For example, an HMBC experiment would show a correlation from H2 to C3a and C7a, confirming the pyrrole ring's fusion to the pyridine ring.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the analog and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm). The choice of TMS is based on its chemical inertness and its single, sharp resonance peak which does not typically overlap with analyte signals[4].

  • Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). A higher field strength provides better signal dispersion and resolution, which is critical for resolving complex multiplets in aromatic systems[1].

  • Data Acquisition: Acquire the ¹H spectrum using standard pulse sequences. Ensure a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Analysis: Integrate the peaks to determine proton ratios. Analyze chemical shifts and coupling constants (J-values) to elucidate the structure.

Mass Spectrometry (MS): Unveiling Molecular Weight and Formula

MS provides the exact molecular weight of a compound, which is a critical piece of evidence for confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition.

Application to the Target Scaffold

For 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (C₁₃H₉BrN₂O₂S), the expected monoisotopic mass is 335.9623 g/mol . The most crucial feature will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive signature for the presence of a single bromine atom.

Analog Comparison
  • Substitution: Replacing the bromine with a chlorine atom would change the isotopic pattern to a 3:1 ratio for [M]⁺ and [M+2]⁺. Replacing it with an iodine atom would result in a single molecular ion peak, as iodine is monoisotopic (¹²⁷I).

  • Fragmentation: Electrospray ionization (ESI) is a soft ionization technique that often yields the protonated molecule [M+H]⁺. Fragmentation analysis (MS/MS) can provide further structural information. A common fragmentation pathway would be the cleavage of the N-S bond, leading to the loss of the benzenesulfonyl group (C₆H₅SO₂) or the formation of a benzenesulfonyl cation fragment.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Infusion: Infuse the sample solution directly into the mass spectrometer's ion source (e.g., ESI) at a low flow rate (e.g., 5-10 µL/min). This method ensures a stable ion signal.

  • Ionization: Use positive ion mode to generate the protonated molecule [M+H]⁺. The choice of positive mode is based on the presence of basic nitrogen atoms which are readily protonated.

  • Data Acquisition: Acquire data over a relevant m/z range (e.g., 100-1000 amu) using a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap analyzer. These analyzers provide the mass accuracy required to confirm the elemental composition.

  • Analysis: Identify the [M+H]⁺ and [M+H+2]⁺ peaks and confirm their 1:1 intensity ratio. Compare the measured exact mass to the calculated mass for the proposed formula (C₁₃H₁₀BrN₂O₂S⁺) to ensure it is within a narrow tolerance (e.g., < 5 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Application to the Target Scaffold

While the FT-IR spectrum of a complex molecule contains many peaks in the "fingerprint region" (<1500 cm⁻¹), several characteristic peaks in the functional group region can confirm key structural features.

  • Sulfonyl Group (SO₂): This is the most prominent and diagnostic feature. Look for two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, typically found around 1375-1350 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The presence of these two strong bands is a key indicator of the benzenesulfonyl group.

  • Aromatic Rings: C=C stretching vibrations within the aromatic rings will appear in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching will be observed as sharp peaks just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).

  • Pyrrole C-N/C=N Bonds: Stretching vibrations from the pyrrolo[2,3-b]pyridine core will contribute to the complex pattern in the 1600-1400 cm⁻¹ region.

Analog Comparison

The FT-IR spectrum is highly sensitive to the overall molecular structure, but it is most useful for comparing analogs where a specific functional group is added or removed. For example, if an analog were synthesized with a cyano (-C≡N) group, a sharp, strong peak would appear around 2260-2220 cm⁻¹[7][8]. If an amine (-NH₂) were introduced, characteristic N-H stretching bands would appear around 3500-3300 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. ATR is a modern technique that requires minimal sample preparation compared to traditional methods like KBr pellets.

  • Background Scan: Perform a background scan with a clean ATR crystal to subtract the spectral contributions of air (e.g., CO₂, H₂O).

  • Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.

G cluster_parent Parent Compound 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine cluster_analogs Structural Analogs parent Core Spectroscopic Signature ¹H/¹³C NMR, MS (Br pattern), IR (SO₂) analog1 Analog A: 3-Iodo Substitution parent->analog1 ¹H: H3 signal disappears ¹³C: C3 shifts upfield MS: [M+127]⁺ analog2 Analog B: C5-Aryl (Suzuki Coupling) parent->analog2 ¹H: New aromatic signals ¹³C: New aromatic signals MS: Br pattern disappears, [M+Aryl]⁺ analog3 Analog C: Benzenesulfonyl p-MeO parent->analog3 ¹H: OMe singlet (~3.8 ppm) ¹³C: OMe signal (~55 ppm) Symmetry change in phenyl signals

Caption: Comparative analysis of spectroscopic changes in analogs.

Conclusion

The structural elucidation of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine and its analogs is a multi-faceted process that relies on the synergistic use of NMR, MS, and FT-IR spectroscopy. While FT-IR provides rapid confirmation of key functional groups and MS confirms the molecular weight and elemental formula (especially the characteristic bromine pattern), only NMR spectroscopy can provide the complete, unambiguous atom-by-atom connectivity. By comparing the spectral data of a new analog to its parent compound, researchers can confidently confirm the success of synthetic modifications and verify the structure of novel chemical entities.

References

  • Wiley-VCH (2007). Supporting Information.
  • National Center for Biotechnology Information (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. PubMed Central.
  • MDPI (2023). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.
  • Sigma-Aldrich. 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine.
  • MDPI (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors.
  • Thieme (2002). Combination of 1H and 13C NMR Spectroscopy.
  • Matrix Scientific. 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine.
  • TCI Chemicals. 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2, 3-b]pyridine, min 98%, 1 gram.
  • RSC Publishing (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • RSC Publishing (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.
  • PubChem. 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.
  • NIST. 1H-Pyrrolo[2,3-b]pyridine. NIST Chemistry WebBook.
  • PubChemLite. 1-benzenesulfonyl-5-bromo-3-iodo-1h-pyrrolo[2,3-b]pyridine.
  • ResearchGate (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • PubChem. 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine.

Sources

A Comparative Guide to the Biological Activity of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of derivatives based on the 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR), comparative potency, and underlying mechanisms of action of these compounds, supported by experimental data and detailed protocols.

Introduction: The Prominence of the Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure is bioisosteric to purine, allowing it to function as a hinge-binder in the ATP-binding pocket of various kinases. This has led to the development of numerous kinase inhibitors for therapeutic areas such as oncology and inflammatory diseases. The introduction of a benzenesulfonyl group at the 1-position and a bromine atom at the 5-position of the pyrrolo[2,3-b]pyridine core creates a versatile template for further functionalization, enabling the exploration of diverse chemical space and the optimization of biological activity. This guide will focus on comparing the biological activities of derivatives built upon this specific scaffold, with a primary focus on their roles as kinase inhibitors in cancer therapy.

Kinase Inhibition Profile: A Comparative Analysis

Derivatives of the 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine scaffold have been extensively investigated as inhibitors of several key kinases implicated in cancer progression, including Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and c-Met. The following sections provide a comparative analysis of their activities.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant FGFR signaling is a critical driver in various cancers. The 1H-pyrrolo[2,3-b]pyridine core has been identified as a potent hinge-binding motif for FGFRs.[1][2][3] Structure-activity relationship studies have revealed that substitutions at the 5-position of the pyrrolo[2,3-b]pyridine ring are crucial for potent FGFR inhibition. For instance, the introduction of a group capable of forming a hydrogen bond with the glycine residue G485 in the FGFR1 active site can significantly enhance potency.[1]

While specific data for a series of 1-Benzenesulfonyl-5-bromo derivatives is not extensively published as a single comparative study, we can infer the potential contributions of these groups. The bromo group at the 5-position can serve as a key point for further chemical modification via cross-coupling reactions to introduce various side chains that can interact with the hydrophobic pocket of the kinase.

One notable study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors identified compound 4h , which demonstrated potent activity against FGFR1-4 with IC50 values of 7, 9, 25, and 712 nM, respectively.[1][2][3] This compound features a 1H-pyrrolo[2,3-b]pyridine core and highlights the potential of this scaffold.

Table 1: Comparative in vitro Kinase Inhibitory Activity of Representative 1H-pyrrolo[2,3-b]pyridine Derivatives against FGFRs

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
4h 7925712[1][2][3]
25 ---51.6[4]

Note: The table presents data for representative compounds from the broader 1H-pyrrolo[2,3-b]pyridine class to illustrate the potential of the scaffold. Direct comparative data for a series of 1-Benzenesulfonyl-5-bromo derivatives is limited in the public domain.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Tumor angiogenesis, the formation of new blood vessels, is a hallmark of cancer and is primarily driven by the VEGFR signaling pathway.[5][6] The pyrrolo[2,3-b]pyrimidine scaffold, a close analog of pyrrolo[2,3-b]pyridine, has been successfully utilized to develop potent VEGFR inhibitors.[7] The core structure effectively mimics the adenine part of ATP, binding to the hinge region of the VEGFR kinase domain.

For the 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine scaffold, the benzenesulfonyl group can be tailored to interact with the solvent-exposed region of the ATP-binding pocket, while the 5-bromo position allows for the introduction of substituents that can target the hydrophobic pocket, thereby enhancing potency and selectivity.

c-Met Kinase Inhibition

The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often dysregulated in various human cancers. A study on 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives identified compounds with strong c-Met kinase inhibition.[8] Notably, compound 9 from this study, which features a 1H-pyrazolo[3,4-b]pyridine core, displayed a c-Met IC50 of 22.8 nM.[8] This highlights the potential of related azaindole scaffolds in targeting c-Met. The benzenesulfonyl group in our core structure is of particular interest for c-Met inhibition as it can be modified to optimize interactions within the c-Met active site.

Structure-Activity Relationship (SAR) Insights

The biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives is highly dependent on the nature and position of the substituents on the core scaffold.

  • 1-Position (Pyrrole Nitrogen): The introduction of a benzenesulfonyl group at this position can influence the electronic properties of the ring system and provides a vector for interaction with the solvent-accessible region of the kinase active site. Modifications to the phenyl ring of the benzenesulfonyl group can be used to fine-tune solubility and pharmacokinetic properties.

  • 3-Position: Substitution at the 3-position has been shown to be critical for the activity of some pyrrolo[2,3-b]pyridine derivatives against kinases like MELK.[9][10]

  • 5-Position: This position is key for modulating potency and selectivity. The bromo substituent serves as a versatile handle for introducing a variety of chemical moieties through cross-coupling reactions. The size and nature of the substituent at this position can determine the specific kinase inhibitory profile. For instance, in FGFR inhibitors, a hydrogen bond acceptor at this position is beneficial.[1]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings, detailed protocols for the key biological assays are provided below.

In Vitro Kinase Assay (TR-FRET based)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity and inhibition.[11]

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. A terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore are used for detection. When the antibody binds to the phosphorylated peptide, FRET occurs between the terbium donor and the acceptor, generating a fluorescent signal proportional to the kinase activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

    • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay will typically be at or near the Km for the specific kinase.

    • Kinase: Dilute the kinase to the desired concentration in kinase buffer.

    • Substrate: Dilute the biotinylated peptide substrate in kinase buffer.

    • Test Compounds: Prepare serial dilutions of the 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives in DMSO. Further dilute in kinase buffer.

    • Detection Reagents: Prepare the terbium-labeled antibody and streptavidin-acceptor in detection buffer.

  • Assay Procedure:

    • Add 2.5 µL of the diluted test compound or DMSO (control) to the wells of a 384-well assay plate.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture to each well.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of the detection reagent mixture.

    • Incubate for 60 minutes at room temperature to allow for signal development.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two different wavelengths (for the donor and acceptor).

    • Calculate the TR-FRET ratio.

    • Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count the desired cancer cell line (e.g., A549, MDA-MB-231, MCF-7).[9][10]

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or DMSO (vehicle control).

    • Incubate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability versus the compound concentration and determine the IC50 value.

Visualization of Pathways and Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams are provided.

FGFR_Signaling_Pathway cluster_receptor Cell Membrane FGF FGF FGFR FGFR FGF->FGFR Binds and dimerizes PLCg PLCγ FGFR->PLCg RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 RAF RAF RAS->RAF AKT AKT PI3K->AKT PKC PKC DAG->PKC MEK MEK RAF->MEK mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis PKC->Proliferation ERK ERK MEK->ERK mTOR->Proliferation ERK->Proliferation

Caption: Simplified FGFR signaling pathway, a key target for 1H-pyrrolo[2,3-b]pyridine derivatives.

Kinase_Inhibitor_Screening_Workflow Compound_Library Compound Library (Pyrrolo[2,3-b]pyridine Derivatives) Primary_Screen Primary Screen (Single High Concentration) Compound_Library->Primary_Screen Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screen->Dose_Response Active Compounds Hit_Confirmation Hit Confirmation & Purity Analysis Dose_Response->Hit_Confirmation Selectivity_Panel Kinase Selectivity Profiling Hit_Confirmation->Selectivity_Panel Cell_Based_Assay Cell-Based Assays (e.g., MTT Assay) Hit_Confirmation->Cell_Based_Assay Lead_Optimization Lead Optimization (SAR Studies) Selectivity_Panel->Lead_Optimization Cell_Based_Assay->Lead_Optimization

Sources

A Senior Application Scientist's Guide to 7-Azaindole Derivatives: A Comparative Analysis of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 7-Azaindole

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with multiple biological targets. The 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) core is a quintessential example of such a scaffold.[1][2] As a bioisostere of both indole and the purine system of adenosine triphosphate (ATP), it has become a cornerstone in the design of kinase inhibitors.[1][3][4] The two nitrogen atoms of the 7-azaindole are strategically positioned to form critical hydrogen bond interactions with the hinge region of protein kinases, mimicking the binding pattern of ATP.[4][5] This fundamental interaction has led to the development of numerous FDA-approved drugs, including the BRAF inhibitor Vemurafenib and the CSF1R inhibitor Pexidartinib.[1][5][6]

The therapeutic potential of a 7-azaindole-based compound is profoundly influenced by the functional groups attached to its core. The development of synthetic methodologies to selectively modify the 7-azaindole ring is, therefore, an area of intense research.[7][8] This guide provides an in-depth comparison of a particularly strategic building block, 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine , against other 7-azaindole derivatives. We will explore how its unique combination of a protecting group and a reactive handle provides researchers with a powerful tool for accelerating drug discovery programs.

Deconstructing the Workhorse: 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

To appreciate the utility of this reagent, we must first understand the specific role of each of its components: the 7-azaindole core, the N1-benzenesulfonyl group, and the C5-bromo substituent.

  • 7-Azaindole Core : As established, this is the pharmacophore responsible for the primary biological interaction, particularly with kinase hinge regions.[4]

  • C5-Bromo Substituent : The bromine atom at the 5-position is not merely a placeholder; it is a versatile reactive handle.[9][10] Its presence is the key to diversification. Through modern organometallic catalysis, particularly palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the bromine can be replaced with a vast array of chemical moieties.[11][12] This allows for the systematic exploration of the structure-activity relationship (SAR) at this position, fine-tuning potency, selectivity, and pharmacokinetic properties.

  • N1-Benzenesulfonyl Protecting Group : The attachment of a benzenesulfonyl (Bs) group to the pyrrole nitrogen is a critical strategic decision. The NH of an unprotected 7-azaindole is acidic and can interfere with many synthetic transformations, especially those involving organometallic reagents. The Bs group passivates this site, preventing unwanted side reactions. Furthermore, N-sulfonyl protection has been shown to facilitate certain reactions, such as regioselective C-H functionalization at the C3 position.[13][14][15] The benzenesulfonyl group is known for its stability under a range of conditions, yet it can be removed when necessary, often using strong base or other specific reagents.[16][17]

The strategic combination of a stable, directing protecting group at N1 and a versatile coupling handle at C5 makes 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine an exceptionally valuable intermediate for library synthesis and lead optimization.

Comparative Analysis: Strategic Choices in 7-Azaindole Chemistry

The choice of a starting material dictates the efficiency and flexibility of a synthetic campaign. Here, we compare 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine to other common 7-azaindole derivatives to highlight the causality behind its widespread use.

The N1-Substituent: To Protect or Not to Protect?

The decision to protect the N1 position is a crucial first step.

DerivativeKey AdvantagesKey DisadvantagesOptimal Use Case
1-Benzenesulfonyl (Bs) Excellent stability; prevents N-H interference in couplings; directs C3-functionalization.[13][14]Requires an additional deprotection step which can be harsh.Multi-step synthesis involving organometallic reagents or when C3 functionalization is desired.
N-Unprotected (NH) Fewer synthetic steps (no protection/deprotection).N-H proton can quench organometallic reagents; potential for N-arylation side reactions in Pd-coupling.Simpler modifications where the N-H is not expected to interfere, such as alkylation or acylation.
Other Protecting Groups (e.g., Ts, Boc, SEM) Offer different deprotection conditions (e.g., acid for Boc, fluoride for SEM).May be less stable to certain reaction conditions compared to Bs.When orthogonality is required in a complex synthesis with multiple protecting groups.

Expert Insight: The benzenesulfonyl group is often preferred over the similar tosyl group in some contexts due to subtle differences in stability and reactivity, though they are largely interchangeable.[16] For complex, multi-step syntheses, the robustness of the benzenesulfonyl group ensures it survives numerous transformations before its intended removal, making it a reliable choice.

The C5-Substituent: The Gateway to Diversity

The substituent at the 5-position is the primary point of diversification for exploring SAR.

DerivativeReactivity in Cross-CouplingSynthetic Utility
5-Bromo Good reactivity in a wide range of Pd-catalyzed reactions; excellent balance of stability and reactivity.[9][10]The industry standard for library synthesis; commercially available and cost-effective.
5-Iodo Generally more reactive than 5-bromo, allowing for milder reaction conditions.Can be less stable and more expensive; often used when the 5-bromo analog is unreactive.
5-Unsubstituted Requires C-H activation for functionalization, which can be less regioselective and have lower functional group tolerance.Used when the 5-position is intended to remain as C-H in the final molecule.

Expert Insight: The 5-bromo derivative represents the "sweet spot" for drug discovery. It is reactive enough for most modern cross-coupling reactions while being significantly more stable and economical than its iodo counterpart. Starting with the 5-bromo compound allows a research team to rapidly generate dozens to hundreds of analogs by simply varying the coupling partner.

Experimental Data & Protocols

To provide a practical context, we present representative protocols and comparative data.

Protocol 1: Synthesis of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

This foundational protocol details the protection of the 7-azaindole core, a necessary first step before subsequent bromination and coupling.

Methodology:

  • To a stirred solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add finely ground sodium hydroxide (3.0 eq) and tetrabutylammonium bromide (0.03 eq).[18]

  • Slowly add benzenesulfonyl chloride (1.2 eq) dropwise to the cooled suspension.[18]

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.[18]

  • Quench the reaction with water and extract the aqueous layer with CH₂Cl₂.[18]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[18]

  • Purify the crude solid by silica gel column chromatography to yield the desired product.[18]

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the utility of the 5-bromo handle for C-C bond formation, a cornerstone of modern medicinal chemistry.

Methodology:

  • In a reaction vessel, combine 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.03 eq), and a suitable phosphine ligand (e.g., RuPhos).

  • Add a base, typically potassium carbonate (K₂CO₃, 3.0 eq).[19]

  • De-gas the vessel and backfill with an inert gas (e.g., Nitrogen or Argon).

  • Add a de-gassed solvent mixture, such as 1,4-dioxane and water (1:1).[19]

  • Heat the reaction mixture (e.g., to 100 °C) and monitor by TLC or LC-MS until the starting material is consumed.[19]

  • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue via column chromatography to obtain the 5-aryl-1-benzenesulfonyl-7-azaindole derivative.

Data Presentation: Comparative Biological Activity

The true value of these derivatives is realized in their biological performance. The following table summarizes representative data for 7-azaindole derivatives as kinase inhibitors, illustrating how modifications, often originating from a 5-bromo intermediate, impact potency.

Compound ClassTarget KinaseIC₅₀ (nM)SignificanceReference
3,5-Disubstituted-7-azaindoleALKVariesDemonstrates the importance of substitution at C3 and C5 for potency.[3]
C-3 Aryl-7-azaindoleJAK2260Shows that even with a simple C3 modification, potent inhibition is achievable.[3]
1H-pyrrolo[2,3-b]pyridine Derivative 4h FGFR17Highlights the development of highly potent inhibitors through SAR at various positions.[20]
7-Azaindole Scaffold Derivative B13 PI3Kγ0.5An exceptionally potent inhibitor, likely derived from extensive optimization starting from a functionalized core.[21]

This data underscores that the 7-azaindole core is a starting point. The final potency and selectivity of a drug candidate are achieved through meticulous synthetic exploration, a process greatly enabled by versatile intermediates like 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine.

Visualizing the Strategy: Workflows and Interactions

To better illustrate the concepts discussed, the following diagrams outline the synthetic strategy and the molecular interactions at the heart of 7-azaindole's function.

G cluster_0 Synthetic Utility Workflow A 1-Benzenesulfonyl-5-bromo- 1H-pyrrolo[2,3-b]pyridine (Key Intermediate) B Suzuki Coupling (Arylboronic Acids) A->B C Buchwald-Hartwig Amination (Amines) A->C D Sonogashira Coupling (Alkynes) A->D E Other Couplings (e.g., Stille, Heck) A->E F Library of Diverse 5-Substituted Analogs B->F C->F D->F E->F G SAR Studies & Lead Optimization F->G

Caption: Synthetic utility of the 5-bromo-7-azaindole intermediate.

G cluster_1 Kinase ATP Binding Site hinge Hinge Region (Backbone NH, C=O) azaindole 7-Azaindole Core azaindole->hinge Bidentate H-Bonds gatekeeper Gatekeeper Residue azaindole->gatekeeper Proximity substituent C5-Substituent (Points to solvent) hydrophobic_pocket Hydrophobic Pocket substituent->hydrophobic_pocket van der Waals Interactions

Caption: Binding mode of a 5-substituted 7-azaindole in a kinase active site.

Conclusion

While the 7-azaindole scaffold provides the foundational geometry for kinase inhibition, it is the strategic functionalization of this core that unlocks its full therapeutic potential. 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine stands out not as an active agent itself, but as a master key for drug discovery. The benzenesulfonyl group provides robust protection and synthetic control, while the 5-bromo position serves as a reliable and versatile anchor point for diversification via cross-coupling chemistry. By comparing this reagent to its unprotected, unsubstituted, or alternatively halogenated cousins, its superiority in terms of stability, versatility, and strategic value for building diverse compound libraries becomes evident. For researchers in drug development, employing this building block is a field-proven strategy to accelerate the journey from a privileged scaffold to a potent and selective clinical candidate.

References

  • Gade, V. G., & Kantevari, S. (2021). Azaindole Therapeutic Agents. Current medicinal chemistry, 28(29), 5986–6005. Available at: [Link]

  • Gade, V. G., & Kantevari, S. (2021). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Kim, J., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7694–7712. Available at: [Link]

  • Sharma, P., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309–2323. Available at: [Link]

  • Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(75), 11044–11056. Available at: [Link]

  • Li, Y., et al. (2018). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 9(10), 1025–1030. Available at: [Link]

  • Unnamed Author. (n.d.). The Chemical Properties and Research Applications of 5-Bromo-7-azaindole. Hopax. Available at: [Link]

  • ResearchGate. (n.d.). Compounds of biological interest containing a 7-azaindole core and their bioactivities. ResearchGate. Available at: [Link]

  • Mushtaq, N., et al. (2013). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences, 26(4), 791-795. Available at: [Link]

  • Guillard, J., et al. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters, 17(7), 1934–1937. Available at: [Link]

  • Tawa, M., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters, 8(2), 247-252. Available at: [Link]

  • Unnamed Author. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(9), 1198. Available at: [Link]

  • Unnamed Author. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 65(8), 715-722. Available at: [Link]

  • ResearchGate. (n.d.). Different types of 7-azaindole inhibitors specifying their binding.... ResearchGate. Available at: [Link]

  • Unnamed Author. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 27(19), 6296. Available at: [Link]

  • Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(5), 753–758. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. PubChem. Available at: [Link]

  • Hua, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances, 10(53), 31819-31823. Available at: [Link]

  • Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. Available at: [Link]

  • Guillarme, S., & Gribble, G. W. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 493-513. Available at: [Link]

  • Oakwood Chemical. (n.d.). 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2, 3-b]pyridine, min 98%. Oakwood Chemical. Available at: [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(1), 22-35. Available at: [Link]

  • Hua, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. RSC Advances. Available at: [Link]

  • Hua, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances. Available at: [Link]

  • Unnamed Author. (2023). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 28(15), 5786. Available at: [Link]

  • ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Benzylsulfonyl: A valuable protecting and deactivating group in phenol chemistry. ResearchGate. Available at: [Link]

  • Pérez Sestelo, J., & Sarandeses, L. A. (Eds.). (2020). Advances in Cross-Coupling Reactions. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine Analogs for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. We will dissect the core scaffold, explore the influence of key substituents, and compare the performance of various analogs, supported by experimental data from authoritative sources. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel kinase inhibitors.

Introduction: The Privileged 1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry. Its structure is a bioisostere of purine and indole, allowing it to mimic the adenine core of ATP and effectively bind to the hinge region of numerous protein kinases.[1][2] This has led to its widespread use in the development of inhibitors for various kinase families, including Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Glycogen Synthase Kinase-3β (GSK-3β).[3][4]

The core compound of our focus, 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine, presents a foundational structure for developing potent and selective kinase inhibitors. The strategic placement of the benzenesulfonyl group at the N1 position and the bromine atom at the C5 position provides a unique combination of electronic properties and synthetic versatility.

Deconstructing the Core Molecule: Key Functional Groups

To understand the SAR of this family of compounds, we must first appreciate the contribution of each component of the parent molecule.

The N1-Benzenesulfonyl Group: An Electronic Anchor and Interaction Hub

The introduction of an arylsulfonyl group on the pyrrole nitrogen is a critical modification. In related N-arylsulfonylindoles, this group has been identified as a primary region for modification to modulate biological activity.[5][6] Its role is multifaceted:

  • Electron-Withdrawing Nature: The sulfonyl group is strongly electron-withdrawing, which modulates the electron density of the entire heterocyclic ring system. This can influence the pKa of the pyrrole nitrogen and the hydrogen-bonding capabilities of the scaffold with the kinase hinge region.

  • Steric Influence: The bulky benzenesulfonyl moiety can provide advantageous steric hindrance or favorable hydrophobic interactions within the ATP binding pocket.

  • Vector for Substitution: The phenyl ring of the sulfonyl group offers a platform for substitution, allowing for the fine-tuning of properties like solubility, metabolic stability, and target engagement. SAR studies on related scaffolds have shown that modifications on this ring can significantly impact potency.[4]

The C5-Bromo Substituent: A Synthetic Handle and Halogen Bond Donor

The bromine atom at the C5 position is not merely a placeholder but serves two crucial functions in drug design:

  • Synthetic Versatility: The C5-bromo group is an excellent synthetic handle for introducing a wide array of chemical diversity. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, enabling the attachment of various aryl, heteroaryl, or alkyl groups.[3] This allows for the systematic exploration of the chemical space around this position to optimize potency and selectivity.

  • Halogen Bonding: Bromine, being a polarizable halogen, can act as a halogen bond (X-bond) donor.[7] This noncovalent interaction, similar in strength and directionality to a hydrogen bond, can occur with Lewis basic atoms like the backbone carbonyl oxygens found in the hinge region of kinases.[8] The formation of a halogen bond can significantly enhance binding affinity and contribute to inhibitor selectivity.[9]

Comparative SAR Analysis of 1H-pyrrolo[2,3-b]pyridine Analogs

Modifications at the C2 and C3 Positions

The pyrrole moiety of the scaffold offers two key positions for substitution, C2 and C3.

  • C2 Position: In a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides developed as PDE4B inhibitors, modifications at the C2 position were crucial for potency. For instance, attaching a 3,3-difluoroazetidine ring via an amide linkage resulted in a compound with an IC50 of 0.14 µM.[10] This highlights that introducing hydrogen bond acceptors and hydrophobic groups at C2 can lead to potent inhibitors.

  • C3 Position: The C3 position is often exploited to introduce substituents that can interact with the solvent-exposed region of the kinase binding pocket.

Modifications at the C4 and C5 Positions of the Pyridine Ring

The pyridine ring is critical for hinge binding and provides vectors for achieving selectivity.

  • C4 Position: Substitution at the C4 position with amino groups is a common strategy. For JAK3 inhibitors, the introduction of a cyclohexylamino group at C4 significantly increased inhibitory activity.[11] This position often points towards the ribose-phosphate binding region, and substitutions here can modulate selectivity across the kinome.

  • C5 Position: As discussed, the C5 position is a key site for diversification. In a series of IGF-1R inhibitors, 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines demonstrated nanomolar potency.[2] Replacing the bromo group with larger, often aromatic, substituents via cross-coupling is a proven strategy to enhance cellular and enzymatic activity.

The logical relationship for SAR exploration is visualized below.

SAR_Logic cluster_mods Key Modification Sites cluster_properties Target Properties Core 1-Benzenesulfonyl-5-bromo- 1H-pyrrolo[2,3-b]pyridine N1 N1 Position (Benzenesulfonyl Group) Core->N1 Modify Phenyl Ring C5 C5 Position (Bromo Group) Core->C5 Cross-Coupling C4 C4 Position Core->C4 Introduce H-bond donors/acceptors Other Other Positions (C2, C3, C6) Core->Other Explore SAR Potency Potency (IC50) N1->Potency PK Pharmacokinetics (ADME) N1->PK C5->Potency Selectivity Selectivity C5->Selectivity C4->Selectivity Other->Potency

Caption: Key modification sites on the core scaffold and their influence on desired drug properties.

Table 1: Comparative SAR Data of 1H-pyrrolo[2,3-b]pyridine Analogs as Kinase Inhibitors
Target KinasePosition ModifiedSubstituentKey FindingIC50 (nM)Reference
FGFR1 C43,5-dimethoxyphenylaminoPotent inhibition7[3]
FGFR1 C43,5-dichloro-4-methoxyphenylaminoHalogen substitution enhances potency9[3]
GSK-3β C4/C5Varied substitutionsCompound 41 showed highest potency0.22[4]
JAK3 C4/C5Cyclohexylamino (C4) and Carboxamide (C5)Combination leads to potent inhibition-[11]
JAK1 N1/C5N-Methyl (N1) and Carboxamide (C5)N-alkylation can drive selectivity-[12]

Note: Specific IC50 values are provided where available in the source material. Some studies focus on SAR trends rather than discrete values for each analog.

Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are representative methodologies for key assays in the evaluation of these kinase inhibitors.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is a common method for determining the inhibitory constant (IC50) of a compound against a specific kinase.

Principle: This is a competitive binding assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the test compound.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution series of the test compound in DMSO, followed by an intermediate dilution in Kinase Buffer.

    • Prepare a solution of the target kinase and the corresponding Europium-labeled anti-tag antibody in Kinase Buffer.

    • Prepare a solution of the Alexa Fluor™ 647-labeled Kinase Tracer in Kinase Buffer.

  • Assay Procedure:

    • Add 2.5 µL of the diluted test compound or DMSO (for controls) to the wells of a 384-well plate.

    • Add 2.5 µL of the Kinase/Antibody mixture to all wells.

    • Add 5 µL of the Tracer solution to all wells.

    • Seal the plate and centrifuge briefly (1000 rpm, 1 min).

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Measure emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the TR-FRET ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

The workflow for this assay is depicted below.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Dilution Series D Add Compound to Plate A->D B Prepare Kinase/ Antibody Mix E Add Kinase/ Antibody Mix B->E C Prepare Tracer Solution F Add Tracer C->F D->E E->F G Incubate 60 min F->G H Read Plate (TR-FRET) G->H I Calculate Emission Ratio H->I J Plot Curve & Calculate IC50 I->J

Caption: Experimental workflow for a TR-FRET based kinase inhibition assay.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., 4T1 breast cancer cells) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against compound concentration.

Conclusion and Future Directions

The 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine scaffold is a highly promising starting point for the development of novel kinase inhibitors. The N1-benzenesulfonyl group plays a crucial role in modulating the electronic properties and providing interaction points within the ATP pocket, while the C5-bromo substituent offers a versatile handle for synthetic elaboration and potential halogen bonding interactions.

Comparative analysis of related 1H-pyrrolo[2,3-b]pyridine analogs reveals that strategic modifications at the C2, C4, and C5 positions are key to achieving high potency and selectivity. Future optimization efforts should focus on:

  • Systematic substitution on the N1-benzenesulfonyl ring to probe for additional hydrophobic or polar interactions.

  • Exploitation of the C5-position through diverse cross-coupling reactions to explore the chemical space directed towards the solvent-front region.

  • Introduction of various amine functionalities at the C4-position to fine-tune selectivity across the human kinome.

By integrating rational design, guided by the SAR principles outlined in this guide, with robust synthetic chemistry and standardized biological evaluation, researchers can unlock the full potential of this versatile scaffold to develop next-generation targeted therapies.

References

  • Mella, J., Villegas, F., Morales-Verdejo, C., et al. (2017). Structure-activity relationships studies on weakly basic N-arylsulfonylindoles with an antagonistic profile in the 5-HT6 receptor. Journal of Molecular Structure, 1139, 362-370.
  • ResearchGate. (n.d.). Structure-activity relationships studies on weakly basic N-arylsulfonylindoles with an antagonistic profile in the 5-HT 6 receptor.
  • Mella, J., Villegas, F., Morales-Verdejo, C., et al. (n.d.). Structure-activity relationships studies on weakly basic N-arylsulfonylindoles with an antagonistic profile in the 5-HT>6> receptor. Investigación USS.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • PubChem. (n.d.). 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Auffinger, P., Hays, F. A., Westhof, E., & Ho, P. S. (2004). Halogen bonds in biological molecules. Proceedings of the National Academy of Sciences, 101(48), 16789-16794.
  • PubMed. (n.d.).
  • ResearchGate. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.
  • ACS Publications. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry.
  • Lu, Y., Shi, T., Wang, Y., et al. (2009). Halogen bonding—a novel interaction for rational drug design? Journal of Medicinal Chemistry, 52(9), 2854-2862.
  • Cavallo, G., Metrangolo, P., Milani, R., et al. (2016). The Halogen Bond in Medicinal Chemistry. Chemical Reviews, 116(4), 2478-2601.
  • Google Patents. (n.d.). Pyrrolo[2, 3-b]pyridin-4-yl-benzenesulfonamide compounds as ikk2 inhibitors.
  • Google Patents. (n.d.). Preparation method of 5-bromo-7-azaindole.
  • ACS Publications. (2020). Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design.
  • PubMed. (2016).
  • ResearchGate. (2013). (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • PubMed. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed.
  • PubMed Central. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.
  • PubMed. (2009). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. PubMed.
  • PubMed Central. (n.d.).
  • PubMed Central. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.
  • PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.

Sources

A Comparative Analysis of Kinase Inhibitors Derived from 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

Authored by a Senior Application Scientist

In the landscape of targeted cancer therapy, the relentless pursuit of novel small molecules that can selectively inhibit protein kinases continues to be a cornerstone of drug discovery. The 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent inhibitors against a range of clinically relevant kinases. This guide provides a comprehensive comparative study of kinase inhibitors based on this scaffold, with a particular focus on their activity against key oncogenic drivers: c-Met, VEGFR-2, and FGFR. We will delve into their preclinical performance, juxtaposing their efficacy with established, FDA-approved kinase inhibitors, and provide detailed experimental methodologies to ensure the reproducibility and validation of these findings.

The Strategic Advantage of the Pyrrolo[2,3-b]pyridine Core

The 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine core offers a unique combination of structural rigidity and synthetic tractability. The pyrrolo[2,3-b]pyridine (or 7-azaindole) moiety is a bioisostere of indole and purine, enabling it to form crucial hydrogen bond interactions within the ATP-binding pocket of various kinases. The benzenesulfonyl group at the 1-position and the bromo substituent at the 5-position provide key vectors for synthetic elaboration, allowing for the introduction of diverse functionalities to modulate potency, selectivity, and pharmacokinetic properties. This strategic design has led to the development of a new generation of kinase inhibitors with the potential to overcome the limitations of existing therapies.

Comparative Efficacy Analysis: A Head-to-Head Look at Key Kinase Targets

A direct comparative analysis of novel chemical entities against established standards is paramount for gauging their therapeutic potential. While head-to-head studies are not always available in the public domain, this section collates available preclinical data to offer a comparative perspective on the performance of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine-based inhibitors against their respective FDA-approved counterparts.

c-Met Inhibition: Challenging the Reign of Crizotinib

The c-Met receptor tyrosine kinase, when aberrantly activated, drives tumor growth, invasion, and metastasis. Crizotinib is a well-established multi-targeted kinase inhibitor with potent activity against c-Met. Novel inhibitors derived from the 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated promising anti-c-Met activity.

Compound c-Met IC50 (nM) Key Features Reference
Pyrrolo[2,3-b]pyridine Derivative 34 1.68High potency, bearing a 1,2,3-triazole moiety.[1]
Crizotinib 11 (cell-based)FDA-approved dual ALK/c-Met inhibitor.[2]

It is important to note that the IC50 values are from different studies and experimental conditions may vary.

VEGFR-2 Inhibition: A Quest for Superior Anti-Angiogenic Agents

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, a critical process for tumor sustenance and growth. Sunitinib, a multi-kinase inhibitor, is a standard-of-care therapeutic that targets VEGFR-2. Several pyrrolo[2,3-b]pyridine-based compounds have been investigated as potent VEGFR-2 inhibitors.

Compound VEGFR-2 IC50 (nM) Key Features Reference
Pyrrolopyridine-pyridone analogue 2 27Also inhibits Flt-3 and c-Met.[3]
Sunitinib 2 (biochemical)FDA-approved multi-kinase inhibitor (VEGFRs, PDGFRs, c-KIT).[4]

Direct comparative studies are limited, and the presented data is for context. The pyrrolopyridine-pyridone analogue 2, while not directly derived from the benzenesulfonyl scaffold, showcases the potential of the broader pyrrolopyridine class against VEGFR-2.

FGFR Inhibition: Targeting a Key Player in Tumorigenesis

The Fibroblast Growth Factor Receptor (FGFR) family plays a crucial role in cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers. Pazopanib is a multi-targeted tyrosine kinase inhibitor with activity against FGFRs. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.

Compound FGFR1 IC50 (nM) Key Features Reference
1H-pyrrolo[2,3-b]pyridine derivative 4h 7Pan-FGFR inhibitory activity.[5]
Pazopanib 46 (biochemical)FDA-approved multi-kinase inhibitor (VEGFRs, PDGFRs, FGFRs, c-Kit).[6]

The data presented for the novel FGFR inhibitor is promising, suggesting a potential for higher potency compared to established drugs.

Experimental Protocols: Ensuring Scientific Rigor and Reproducibility

The following protocols provide a detailed, step-by-step guide for key in vitro assays used to characterize and compare kinase inhibitors. Adherence to these standardized methods is crucial for generating reliable and comparable data.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay is a robust and sensitive method for measuring kinase activity and inhibition in a high-throughput format. The LanthaScreen® and HTRF® KinEASE™ platforms are widely used for this purpose.

Principle: The assay measures the phosphorylation of a substrate by a kinase. A terbium- or europium-labeled antibody (donor) binds to the phosphorylated substrate, which is labeled with a fluorescent acceptor (e.g., fluorescein). When the donor and acceptor are in close proximity, FRET occurs upon excitation of the donor, leading to a detectable signal from the acceptor.

LanthaScreen® TR-FRET Protocol (General Outline): [7][8][9][10]

  • Kinase Reaction:

    • Prepare a 2X kinase solution in the appropriate kinase buffer.

    • Prepare a 2X substrate/ATP solution in the same buffer.

    • In a 384-well plate, add 5 µL of the test compound (or DMSO control).

    • Add 5 µL of the 2X kinase solution to each well.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time (typically 60 minutes).

  • Detection:

    • Prepare a 2X EDTA/terbium-labeled antibody solution in TR-FRET dilution buffer. The EDTA stops the kinase reaction.

    • Add 10 µL of the detection mix to each well.

    • Incubate at room temperature for 30-60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the inhibitor concentration to determine the IC50 value.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the kinase inhibitor (and a vehicle control) for the desired duration (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the MTT solution.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blotting for Phosphorylated Kinases

Western blotting is a key technique to assess the phosphorylation status of a target kinase and its downstream effectors in cells, providing evidence of target engagement by an inhibitor.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated form of the target protein.

Protocol:

  • Cell Lysis:

    • Treat cells with the kinase inhibitor for the desired time.

    • Lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein (e.g., GAPDH or β-actin).

Visualizing the Molecular Battleground: Signaling Pathways and Experimental Workflows

Understanding the intricate signaling networks targeted by these inhibitors is crucial for interpreting their biological effects. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the experimental workflow for inhibitor characterization.

cMet_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway cMet->PI3K_AKT_mTOR STAT3 STAT3 Pathway cMet->STAT3 Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->cMet Inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Invasion Invasion STAT3->Invasion

Caption: The c-Met signaling pathway and the point of inhibition.

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ Pathway VEGFR2->PLCg PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT ERK_MAPK ERK/MAPK Pathway VEGFR2->ERK_MAPK Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->VEGFR2 Inhibits Permeability Vascular Permeability PLCg->Permeability EC_Survival Endothelial Cell Survival PI3K_AKT->EC_Survival Angiogenesis Angiogenesis ERK_MAPK->Angiogenesis FGFR_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response FGF FGF FGFR FGFR FGF->FGFR Binds and Activates RAS_MAPK RAS/MAPK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K/AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR Inhibits Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Differentiation Differentiation PLCg->Differentiation

Caption: The FGFR signaling pathway and the point of inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Kinase_Assay TR-FRET Kinase Assay (IC50 Determination) Cell_Viability MTT Cell Viability Assay (Anti-proliferative IC50) Kinase_Assay->Cell_Viability Potent Hits Target_Engagement Western Blot (Phospho-Kinase Levels) Cell_Viability->Target_Engagement Active Compounds Xenograft Tumor Xenograft Model (Tumor Growth Inhibition) Target_Engagement->Xenograft Confirmed Target Engagement Start Novel Pyrrolo[2,3-b]pyridine Inhibitor Synthesis Start->Kinase_Assay

Caption: A typical workflow for kinase inhibitor characterization.

Conclusion and Future Directions

The 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine scaffold represents a highly promising starting point for the development of a new generation of kinase inhibitors. The derivatives synthesized from this core have demonstrated potent and, in some cases, selective inhibition of key oncogenic kinases such as c-Met, VEGFR-2, and FGFR. While direct, comprehensive comparative data against FDA-approved drugs is still emerging, the available preclinical evidence strongly suggests that these novel compounds have the potential to offer improved efficacy and potentially more favorable safety profiles.

Future research should focus on obtaining head-to-head preclinical data to facilitate a more direct comparison. Furthermore, comprehensive kinase panel screening will be essential to fully elucidate the selectivity profiles of these inhibitors. In vivo studies in relevant cancer models will be critical to assess their therapeutic potential and guide their progression towards clinical development. The continued exploration of the chemical space around the 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine scaffold holds significant promise for the discovery of next-generation targeted therapies for cancer.

References

Sources

A Senior Application Scientist's Guide to the Analytical Validation of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine Purity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound[1][2][3][4], serves as a vital building block in the synthesis of various therapeutic agents. Its molecular structure, characterized by the pyrrolo[2,3-b]pyridine core, is of significant interest in medicinal chemistry.[5][6] The benzenesulfonyl protecting group and the bromo-substituent are key functionalities for further synthetic transformations. The stringent control of its purity is paramount, as any impurities—be they residual starting materials, by-products, or degradation products—can have profound implications on the final API's quality, stability, and safety profile.

This guide provides a comprehensive comparison of analytical methodologies for the validation of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine purity. We will delve into the rationale behind method selection, provide detailed experimental protocols, and present a framework for robust validation in accordance with international regulatory guidelines. This document is intended for researchers, analytical scientists, and drug development professionals tasked with ensuring the quality of pharmaceutical intermediates.

Regulatory Framework: The Pillars of Analytical Validation

The validation of analytical procedures is a mandatory requirement in the pharmaceutical industry, ensuring that a chosen method is fit for its intended purpose. The primary guidelines governing this process are the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225>.[7][8][9][10][11][12] These documents outline the validation characteristics that must be evaluated, which include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates the typical workflow for analytical method validation as guided by these principles.

Analytical_Validation_Workflow cluster_Planning Phase 1: Planning & Development cluster_Validation Phase 2: Validation cluster_Implementation Phase 3: Implementation & Lifecycle Define_Purpose Define Analytical Purpose (e.g., Purity Assay, Impurity Test) Select_Method Select Appropriate Analytical Technique (e.g., HPLC, qNMR) Define_Purpose->Select_Method Method_Development Develop & Optimize Method Parameters Select_Method->Method_Development Specificity Specificity / Selectivity Method_Development->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Documentation Prepare Validation Report Robustness->Documentation Routine_Use Implement for Routine Analysis Documentation->Routine_Use Lifecycle_Management Ongoing Monitoring & Revalidation Routine_Use->Lifecycle_Management

Caption: A typical workflow for analytical method validation.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique is critical and depends on the specific requirements of the analysis, such as the need for quantitation of the main component, identification and quantitation of impurities, or analysis of residual solvents. For 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine, a multi-faceted approach is recommended.

Technique Primary Application Strengths Limitations
High-Performance Liquid Chromatography (HPLC) with UV Detection Purity assay and impurity profilingRobust, reliable, and widely available. Excellent for quantifying known and unknown impurities. Can be developed into a stability-indicating method.Requires a chromophore for UV detection. Method development can be time-consuming.
Ultra-Performance Liquid Chromatography (UPLC) with UV Detection High-throughput purity assay and impurity profilingSignificantly faster analysis times, improved resolution, and higher sensitivity compared to HPLC.[7][8][9][13] Reduced solvent consumption.Higher initial instrument cost. More susceptible to matrix effects and requires cleaner samples.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Absolute purity determinationA primary analytical method that does not require a reference standard of the analyte.[10][14] Highly specific and provides structural information.Lower sensitivity compared to chromatographic methods. Requires a certified internal standard. Not ideal for complex mixtures.
Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS) Analysis of residual solvents and volatile impuritiesHigh sensitivity and specificity for volatile compounds. GC-MS provides definitive identification of impurities.Not suitable for non-volatile or thermally labile compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) Impurity identification and characterizationProvides molecular weight and structural information of unknown impurities, crucial for forced degradation studies.[11][15][16][17] High sensitivity and specificity.Quantitative analysis can be more complex than with UV detection.

Impurity Profiling: A Proactive Approach

A thorough understanding of the potential impurity profile is essential for developing a specific and robust analytical method. For 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine, impurities can arise from several sources:

  • Process-Related Impurities: Arising from the synthetic route, these may include unreacted starting materials (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine, benzenesulfonyl chloride), reagents, and by-products from side reactions (e.g., isomers, over-brominated species).

  • Degradation Products: Formed during storage or handling. Forced degradation studies are crucial for identifying these potential impurities.

  • Residual Solvents: Organic volatile impurities used in the synthesis and purification processes.

Forced Degradation Studies

Forced degradation studies are a cornerstone of analytical method validation for stability-indicating purposes.[11][15][16][17] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to predict its degradation profile.

Forced_Degradation_Studies cluster_Stress_Conditions Stress Conditions API 1-Benzenesulfonyl-5-bromo- 1H-pyrrolo[2,3-b]pyridine Acid Acid Hydrolysis (e.g., 0.1M HCl) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) API->Base Oxidation Oxidation (e.g., 3% H2O2) API->Oxidation Thermal Thermal Degradation (e.g., 80°C) API->Thermal Photolytic Photolytic Degradation (e.g., UV/Vis light) API->Photolytic Analysis Analyze stressed samples by LC-MS and HPLC-UV Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Outcome Identify Degradation Products & Develop Stability-Indicating Method Analysis->Outcome

Caption: Workflow for forced degradation studies.

Experimental Protocols

The following are detailed, exemplary protocols for the analytical validation of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine purity.

Protocol 1: Purity and Impurity Determination by HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC or UPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm for HPLC; 2.1 x 50 mm, 1.7 µm for UPLC).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 20
    15.0 80
    17.0 80
    17.1 20

    | 20.0 | 20 |

  • Flow Rate: 1.0 mL/min (HPLC) or 0.4 mL/min (UPLC).

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Diluent: Acetonitrile/Water (50:50, v/v).

2. Standard and Sample Preparation:

  • Standard Solution (for assay): Accurately weigh about 10 mg of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Sample Solution: Accurately weigh about 10 mg of the test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

3. Validation Procedure:

  • Specificity: Analyze blank (diluent), sample, and spiked sample (with potential impurities if available). Perform forced degradation studies and analyze the stressed samples to ensure resolution between the main peak and any degradation products.

  • Linearity: Prepare a series of at least five concentrations of the reference standard over the range of 50% to 150% of the nominal concentration. Plot the peak area against concentration and determine the correlation coefficient (r² > 0.999).

  • Accuracy: Perform recovery studies by spiking the sample matrix with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Analyze six replicate preparations of the sample solution. The relative standard deviation (RSD) of the peak areas should be ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of data should be ≤ 2.0%.

  • LOD & LOQ: Determine by the signal-to-noise ratio method (S/N of 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Protocol 2: Absolute Purity Determination by qNMR

1. Instrumentation and Parameters:

  • System: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The standard should have a simple spectrum with peaks that do not overlap with the analyte signals.

  • Pulse Program: A standard single-pulse experiment.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the analyte and internal standard protons to ensure full relaxation.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the peaks used in the calculation.

2. Sample Preparation:

  • Accurately weigh about 10-20 mg of the 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine sample and about 5-10 mg of the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3. Data Processing and Calculation:

  • Process the spectrum with a zero-filling and a small line-broadening factor.

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved, characteristic peak of the analyte and a peak of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Protocol 3: Residual Solvent Analysis by GC-FID

1. Instrumentation and Conditions:

  • System: Gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

  • Column: A column suitable for residual solvent analysis, such as a G43 phase (e.g., 30 m x 0.53 mm, 3.0 µm).

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program:

    • Initial: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes.

  • Injector Temperature: 140 °C.

  • Detector Temperature: 250 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 15 minutes.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution containing the expected residual solvents at a known concentration in a suitable solvent (e.g., dimethyl sulfoxide). Prepare working standards by diluting the stock solution.

  • Sample Solution: Accurately weigh about 100 mg of the sample into a headspace vial and add a known volume of the solvent.

3. Validation:

  • The method should be validated for specificity, linearity, range, accuracy, precision, LOD, and LOQ for each of the potential residual solvents.

Conclusion

The analytical validation of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine purity is a critical activity that requires a systematic and scientifically sound approach. A combination of chromatographic and spectroscopic techniques provides a comprehensive understanding of the compound's purity profile. HPLC and UPLC are workhorse methods for purity and impurity quantitation, with UPLC offering significant advantages in speed and resolution. qNMR serves as an excellent orthogonal technique for absolute purity determination, while GC is essential for controlling residual solvents. By following the principles outlined in ICH and USP guidelines and employing the detailed protocols provided in this guide, researchers and analytical scientists can ensure the quality and consistency of this important pharmaceutical intermediate, thereby contributing to the development of safe and effective medicines.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][1][7]

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link][8][12][18]

  • GMP Insiders. HPLC Vs UPLC: Differences In Application, Performance And Cost. [Link]

  • Ali, R., Bhatia, R., & Chawla, P. A. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Journal of Pharmaceutical Research International, 34(36A), 56-63. [Link]

  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link][10]

  • Patel, K., et al. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Taibah University for Science, 10(1), 93-102. [Link][11]

  • Jain, D., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. [Link]

  • PubChem. 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. [Link][2]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link][15][17]

Sources

A Senior Application Scientist's Guide to Benchmarking 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrrolo[2,3-b]pyridine Scaffold and its Intermediates

In the landscape of modern medicinal chemistry, the pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged scaffold." Its structural resemblance to purine has rendered it a versatile core for a multitude of biologically active molecules, particularly kinase inhibitors which are at the forefront of targeted cancer therapies. The successful development of potent therapeutics, such as the BRAF inhibitor Vemurafenib, hinges on the efficient and high-fidelity synthesis of the core structure and its derivatives. This, in turn, places a critical emphasis on the quality and synthetic accessibility of key chemical intermediates.

This guide provides an in-depth technical comparison of synthetic strategies centered around a pivotal intermediate, 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine . We will benchmark this intermediate against known standards and alternative synthetic routes, offering a comparative analysis of their respective efficiencies, yields, and the biological performance of the resulting active pharmaceutical ingredients (APIs). The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability for researchers in the field.

The Subject of Analysis: 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (1) is a key intermediate in the synthesis of a variety of bioactive compounds. The benzenesulfonyl group serves as a robust protecting group for the pyrrole nitrogen. This protection is often a strategic necessity in multi-step syntheses for several reasons:

  • Modulation of Reactivity: The electron-withdrawing nature of the sulfonyl group deactivates the pyrrole ring, preventing unwanted side reactions during subsequent functionalization steps.

  • Enhanced Solubility: The protecting group can improve the solubility of the intermediate in organic solvents, facilitating purification.

  • Direction of Substitution: It can influence the regioselectivity of subsequent reactions on the pyrrolo[2,3-b]pyridine core.

The bromine atom at the 5-position is a versatile handle for introducing further molecular complexity, typically through cross-coupling reactions like the Suzuki-Miyaura coupling, a cornerstone of modern pharmaceutical synthesis.

Comparative Analysis of Synthetic Routes to Vemurafenib

Vemurafenib, a potent inhibitor of the BRAF V600E mutated kinase, serves as an excellent case study for benchmarking different synthetic strategies originating from the pyrrolo[2,3-b]pyridine core. We will compare three distinct synthetic approaches:

  • Route A: The Benzenesulfonyl-Protected Intermediate Approach. This route utilizes our subject compound, 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine .

  • Route B: The Unprotected 7-Azaindole Approach. A common industrial approach that proceeds through an unprotected pyrrole nitrogen.

  • Route C: The C3-Carbaldehyde Intermediate Approach. An alternative strategy that introduces functionality at the 3-position early in the synthesis.

Visualizing the Synthetic Pathways

G cluster_A Route A: Benzenesulfonyl-Protected Intermediate cluster_B Route B: Unprotected 7-Azaindole cluster_C Route C: C3-Carbaldehyde Intermediate A1 5-bromo-1H-pyrrolo[2,3-b]pyridine A2 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (1) A1->A2 Benzenesulfonyl chloride, Base A3 Suzuki Coupling Precursor A2->A3 Suzuki Coupling with (4-chlorophenyl)boronic acid A4 Friedel-Crafts Acylation A3->A4 Acylation with propanesulfonyl chloride protected aniline A5 Deprotection A4->A5 Base-mediated deprotection A6 Vemurafenib A5->A6 B1 5-bromo-1H-pyrrolo[2,3-b]pyridine B2 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine B1->B2 Suzuki Coupling B3 Friedel-Crafts Acylation B2->B3 Acylation B4 Vemurafenib B3->B4 C1 5-bromo-1H-pyrrolo[2,3-b]pyridine C2 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde C1->C2 Vilsmeier-Haack or Duff Reaction C3 Condensation with Hydrazide C2->C3 Hydrazide C4 Vemurafenib Analog C3->C4 G cluster_workflow Suzuki-Miyaura Coupling Workflow start Combine aryl halide, boronic acid, palladium catalyst, and base in a solvent. heat Heat the reaction mixture under an inert atmosphere. start->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Perform aqueous workup and extraction. monitor->workup Reaction Complete purify Purify the product by chromatography or recrystallization. workup->purify

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Kinase Inhibitors: A Case Study with 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against various protein kinases. Abnormal activation of Fibroblast Growth Factor Receptor (FGFR) signaling, for instance, is a known driver in various cancers, making FGFRs a prime target for therapeutic intervention.[1] This guide focuses on establishing a robust in vitro validation cascade for a novel series of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives, designed as putative FGFR inhibitors.

The journey from a promising chemical scaffold to a validated lead compound is paved with rigorous and meticulously validated assays. The core principle of assay validation is to demonstrate that a procedure is suitable for its intended purpose.[2] This guide is not merely a collection of protocols; it is a strategic framework for generating high-quality, reproducible data that can confidently drive decision-making in a drug discovery program. We will delve into the causality behind experimental choices, comparing and contrasting key methodologies, and grounding our approach in internationally recognized validation standards.[3][4][5]

Pillar 1: The Validation Framework - Beyond a Single IC50

A common pitfall in early-stage drug discovery is an over-reliance on a single potency value (e.g., IC50) from a primary biochemical screen. A robust validation strategy employs a tiered approach, moving from simplified, high-throughput biochemical assays to more physiologically relevant cell-based assays.[6][7] This progression allows for the systematic weeding out of compounds with undesirable characteristics, such as non-specific activity or poor cellular permeability, ensuring that only the most promising candidates advance.

The validation of any analytical method is governed by a set of key parameters. According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, these include specificity, linearity, range, accuracy, and precision.[2][3][4] For in vitro assays, we adapt these principles to assess performance and ensure data reliability.

Key Validation Parameters for In Vitro Assays:
  • Specificity/Selectivity: The ability of the assay to measure the intended analyte (e.g., kinase activity) without interference from other components of the sample.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the percent coefficient of variation (%CV).

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Signal Window & Z'-Factor: A statistical parameter used to quantify the suitability of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

Pillar 2: The Assay Cascade - From Purified Protein to Live Cells

Our validation strategy for the 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine series will follow a two-tiered approach:

  • Tier 1: Biochemical Potency & Selectivity Screening: Utilizes purified recombinant FGFR kinase to determine direct inhibitory activity and selectivity against other kinases.

  • Tier 2: Cell-Based Target Engagement & Functional Viability: Employs engineered and disease-relevant cell lines to confirm that the compounds can enter cells, engage the target kinase, and elicit a functional downstream response.

Below is a visual representation of this validation workflow.

G cluster_0 Tier 1: Biochemical Assays cluster_1 Tier 2: Cell-Based Assays cluster_2 Outcome A Primary Screen: ADP-Glo™ Kinase Assay (FGFR1) B IC50 Determination (10-point dose response) A->B Active Compounds C Selectivity Profiling: Kinase Panel Screen (e.g., 100 kinases) B->C Potent Hits D Target Engagement: NanoBRET™ Assay in HEK293 cells C->D Potent & Selective Compounds E Pathway Inhibition: Western Blot for phospho-FRS2 D->E Confirmed Engagement F Functional Outcome: Cell Viability Assay (e.g., CellTiter-Glo®) E->F Pathway Modulation G Validated Lead Candidate F->G Cell-Active Compound

Caption: Tiered assay validation workflow for kinase inhibitors.

Tier 1 Comparison: Biochemical Kinase Assays

Biochemical assays are indispensable for initial screening as they measure the direct interaction between a compound and its purified target kinase, free from the complexities of a cellular environment.[8] The choice of assay technology depends on factors like throughput, cost, and the specific question being asked.[9]

Here, we compare two common non-radioactive methods: a luminescence-based assay that measures ADP production (ADP-Glo™) and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

FeatureADP-Glo™ Kinase Assay (Promega)LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher)Radiometric [γ-³²P]-ATP Filter Binding Assay
Principle Measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[8]Measures the binding of a fluorescently labeled ATP-competitive inhibitor (tracer) to the kinase. Test compounds displace the tracer, causing a loss of TR-FRET signal.Measures the direct incorporation of a radiolabeled phosphate from [γ-³²P]-ATP onto a substrate.[10][11]
Readout LuminescenceTR-FRET RatioScintillation Counting
Primary Use Potency (IC50) determination, primary HTSPotency (Ki) determination, binding kineticsGold standard for validation, sensitive for low-activity kinases.[10]
Pros High sensitivity, broad dynamic range, resistant to signal interference.Homogeneous "mix-and-read" format, provides true binding affinity (Ki).Direct measurement of phosphorylation, highly sensitive.[10]
Cons Indirect measurement of kinase activity, susceptible to luciferase inhibitors.Requires a specific fluorescent tracer, potential for compound fluorescence interference.Requires handling of radioactive materials, low throughput, costly waste disposal.
Z'-Factor (Typical) > 0.7> 0.6Not typically used for HTS
Experimental Protocol: ADP-Glo™ Kinase Assay for FGFR1

This protocol outlines the determination of IC50 values for our 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives against FGFR1.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a 1X kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
  • FGFR1 Enzyme: Dilute recombinant human FGFR1 to a 2X working concentration (e.g., 2 ng/µL) in kinase buffer.
  • Substrate/ATP Mix: Prepare a 2X mix containing a suitable substrate (e.g., Poly(E,Y)₄:₁) and ATP at a concentration close to its Km value for FGFR1 (e.g., 10 µM).
  • Test Compounds: Perform a serial 1:3 dilution of the pyridine derivatives in 100% DMSO, starting from 1 mM. Then, dilute these stocks into the kinase buffer to create 10X working solutions.

2. Kinase Reaction:

  • Add 5 µL of the 2X FGFR1 enzyme solution to each well of a 384-well plate.
  • Add 2.5 µL of the 10X test compound solution (or DMSO for controls).
  • Initiate the reaction by adding 2.5 µL of the 2X Substrate/ATP mix.
  • Incubate the plate at room temperature for 60 minutes.

3. ADP Detection:

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.
  • Read the luminescence on a plate reader.

4. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 2 Comparison: Cell-Based Assays

While biochemical assays confirm direct target inhibition, cell-based assays are crucial for validating that a compound can exert its effect in a more biologically relevant context.[12][13] They help answer critical questions: Can the compound cross the cell membrane? Does it engage the target protein in the crowded cellular environment? Does target engagement translate to the inhibition of downstream signaling and a functional outcome?

G cluster_0 cluster_1 compound Pyrrolo-pyridine Derivative FGFR FGFR Kinase Domain compound->FGFR:p1 Inhibition membrane Cell Membrane FGF FGF Ligand FGF->FGFR Activation FRS2 FRS2 FGFR->FRS2 Phosphorylation pFRS2 p-FRS2 pathway Downstream Signaling (RAS-MAPK) pFRS2->pathway proliferation Cell Proliferation & Survival pathway->proliferation

Sources

A Comparative Guide to the Synthesis of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine, a key intermediate in medicinal chemistry, serves as a foundational scaffold for the development of various therapeutic agents, including protein kinase inhibitors.[1][2][3] The strategic introduction of the benzenesulfonyl group at the N1 position of the pyrrole ring and a bromine atom at the C5 position of the pyridine ring provides crucial handles for further molecular elaboration through cross-coupling and other functionalization reactions. This guide presents a comparative analysis of the primary synthetic routes to this valuable building block, offering insights into the strategic considerations, experimental protocols, and relative merits of each approach to aid researchers in selecting the optimal pathway for their specific needs.

Retrosynthetic Analysis: Two Competing Pathways

The synthesis of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine can be approached via two principal retrosynthetic disconnections, as illustrated below. These pathways diverge based on the sequence of the two key transformations: electrophilic bromination of the pyridine ring and N-sulfonylation of the pyrrole ring.

Retrosynthesis cluster_A Route A: Bromination First cluster_B Route B: Sulfonylation First Target 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine RouteA_Intermediate 5-Bromo-1H-pyrrolo[2,3-b]pyridine Target->RouteA_Intermediate Sulfonylation RouteB_Intermediate 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine Target->RouteB_Intermediate Bromination RouteA_SM 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) RouteA_Intermediate->RouteA_SM Bromination RouteB_SM 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) RouteB_Intermediate->RouteB_SM Sulfonylation

Figure 1: Retrosynthetic analysis of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine, highlighting the two primary synthetic strategies.

  • Route A (Bromination First): This approach involves the initial bromination of the commercially available 1H-pyrrolo[2,3-b]pyridine (7-azaindole) to furnish 5-bromo-1H-pyrrolo[2,3-b]pyridine. Subsequent N-sulfonylation with benzenesulfonyl chloride yields the target compound.

  • Route B (Sulfonylation First): In this alternative strategy, 7-azaindole is first protected as its N-benzenesulfonyl derivative. The resulting 1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine is then subjected to electrophilic bromination to install the bromine atom at the C5 position.

Route A: Bromination Followed by N-Sulfonylation

This pathway is arguably the more direct and commonly employed approach, leveraging the selective bromination of the electron-rich 7-azaindole core.

Step 1: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine

The critical step in this route is the regioselective bromination of 7-azaindole. Several methods have been reported, with varying degrees of efficiency and scalability.

Method A1: Direct Bromination with Br₂

Direct bromination can be challenging due to the potential for over-bromination and harsh reaction conditions. However, a patented method describes a controlled process.[4] This involves the formation of a dihydro-sulfonate adduct, which then undergoes bromination and subsequent elimination.

Method A2: Fischer Indole Synthesis

For substituted analogues, the Fischer indole synthesis offers a convergent approach to the 5-bromo-7-azaindole scaffold from appropriately substituted hydrazines and ketones.[5] While versatile, this method is less direct for the parent system.

Method A3: From 5-bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

This route involves the reduction of the corresponding oxindole derivative with a reducing agent like tin in the presence of hydrochloric acid, followed by an oxidation/bromination step using copper(II) bromide to yield the desired product.[6]

Step 2: N-Sulfonylation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine

The N-sulfonylation of the pyrrole nitrogen is a well-established transformation.[7] The reaction typically proceeds under basic conditions to deprotonate the pyrrole N-H, followed by nucleophilic attack on benzenesulfonyl chloride.

Route_A_Workflow Start 1H-Pyrrolo[2,3-b]pyridine Intermediate 5-Bromo-1H-pyrrolo[2,3-b]pyridine Start->Intermediate Bromination (e.g., NaHSO₃, Br₂ then NaOH) [14] End 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine Intermediate->End Benzenesulfonyl Chloride, Base (e.g., NaOH), Phase Transfer Catalyst [6] Route_B_Workflow Start 1H-Pyrrolo[2,3-b]pyridine Intermediate 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine Start->Intermediate Benzenesulfonyl Chloride, Base (e.g., NaOH), Phase Transfer Catalyst [6] End 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine Intermediate->End Bromination (e.g., NBS, Acetonitrile)

Sources

Efficacy Unveiled: A Comparative Guide to 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Structure-Activity Relationship of Novel Fibroblast Growth Factor Receptor (FGFR) Inhibitors Built on the 1H-pyrrolo[2,3-b]pyridine Scaffold

The relentless pursuit of targeted cancer therapies has identified the Fibroblast Growth Factor Receptor (FGFR) signaling pathway as a critical oncogenic driver in a multitude of cancers. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. This guide provides a comprehensive comparison of the efficacy of a series of analogs based on this scaffold, with a focus on the impact of substitutions at the 5-position on their inhibitory activity against FGFR isoforms. The insights presented herein are derived from a systematic study aimed at optimizing the therapeutic potential of this promising class of compounds. While the parent compound, 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine, primarily serves as a versatile synthetic intermediate, its derivatization unlocks a rich landscape of biological activity.

The Strategic Importance of the 1H-pyrrolo[2,3-b]pyridine Core

The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of indole and purine, enabling it to effectively interact with the ATP-binding site of various kinases. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in the hinge region of many kinases, thereby anchoring the inhibitor and conferring potency. The benzenesulfonyl group on the pyrrole nitrogen is a commonly employed protecting group during synthesis, which can be removed in the final steps to yield the active N-H moiety. The bromine atom at the 5-position provides a convenient handle for introducing a wide array of chemical diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This strategic placement allows for the exploration of the chemical space in a region of the kinase binding pocket that can significantly influence both potency and selectivity.

Comparative Efficacy of 5-Substituted 1H-pyrrolo[2,3-b]pyridine Analogs Against FGFR

A series of 5-substituted 1H-pyrrolo[2,3-b]pyridine analogs were synthesized and evaluated for their inhibitory activity against FGFR isoforms 1, 2, 3, and 4. The following table summarizes the key findings, illustrating the profound impact of the substituent at the 5-position on the inhibitory potency (IC50) of these compounds.

Compound ID5-Position SubstituentFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
1 -H1900---
4a -CF38393421>3000
3h -C(OH)(3,5-dimethoxyphenyl)CH2-morpholine5466320>3000
4h -C(OH)(3,5-dimethoxyphenyl)CH2-N-methylpiperazine7 9 25 712
4l -C(OH)(3-methoxyphenyl)CH2-N-methylpiperazine266259634>3000

Data extracted from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[1]

Structure-Activity Relationship (SAR) Analysis

The data clearly demonstrates a significant enhancement in inhibitory activity upon substitution at the 5-position of the 1H-pyrrolo[2,3-b]pyridine core.

  • Impact of 5-Substitution: The unsubstituted parent compound 1 exhibits weak activity against FGFR1 (IC50 = 1900 nM). The introduction of a trifluoromethyl group at the 5-position in compound 4a leads to a dramatic increase in potency against FGFR1, 2, and 3. This suggests that the 5-position is located in a region of the FGFR binding pocket where specific interactions can be exploited to enhance affinity.[1]

  • Role of the Aryl and Amino Moieties: Further elaboration at the 5-position with a more complex side chain, as seen in compounds 3h , 4h , and 4l , reveals the importance of both the aryl group and the terminal amine. Compound 4h , featuring a 3,5-dimethoxyphenyl group and an N-methylpiperazine moiety, emerged as the most potent analog, with single-digit nanomolar IC50 values against FGFR1 and FGFR2. The substitution pattern on the phenyl ring is also critical, as evidenced by the reduced activity of the 3-methoxyphenyl analog 4l compared to the 3,5-dimethoxyphenyl analog 4h .[1]

  • Optimized Interactions: The superior potency of compound 4h can be attributed to a combination of factors. The 1H-pyrrolo[2,3-b]pyridine core likely forms key hydrogen bonds with the hinge region of the kinase. The trifluoromethyl group at the 5-position can form a hydrogen bond with the backbone of Gly485. The 3,5-dimethoxyphenyl group occupies a hydrophobic pocket and forms a hydrogen bond with Asp641, while the N-methylpiperazine moiety likely extends towards the solvent-exposed region, potentially forming additional favorable interactions.[1]

Experimental Protocols

General Synthetic Pathway for 5-Substituted 1H-pyrrolo[2,3-b]pyridine Analogs

The synthesis of the target compounds generally proceeds through a multi-step sequence, starting from a suitable 5-substituted 1H-pyrrolo[2,3-b]pyridine intermediate. A key step often involves a palladium-catalyzed cross-coupling reaction to introduce the desired aryl or heteroaryl moiety at the 5-position of a 5-bromo-1H-pyrrolo[2,3-b]pyridine precursor, which is often protected at the pyrrole nitrogen with a group like benzenesulfonyl.

DOT Script for the General Synthetic Workflow

G start 5-Bromo-1H-pyrrolo[2,3-b]pyridine protect N-Protection (e.g., Benzenesulfonyl chloride) start->protect intermediate 1-Benzenesulfonyl-5-bromo- 1H-pyrrolo[2,3-b]pyridine protect->intermediate coupling Suzuki Coupling (Arylboronic acid, Pd catalyst) intermediate->coupling coupled_product 5-Aryl-1-benzenesulfonyl- 1H-pyrrolo[2,3-b]pyridine coupling->coupled_product deprotect N-Deprotection (e.g., NaOH or TBAF) coupled_product->deprotect final_product 5-Aryl-1H-pyrrolo[2,3-b]pyridine Analog deprotect->final_product

Caption: General synthetic workflow for 5-aryl-1H-pyrrolo[2,3-b]pyridine analogs.

FGFR Kinase Inhibition Assay

The in vitro inhibitory activity of the synthesized compounds against FGFR1, 2, 3, and 4 was determined using a standard kinase assay.

  • Enzyme and Substrate Preparation: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) are prepared in kinase assay buffer.

  • Compound Preparation: The test compounds are serially diluted in DMSO to generate a range of concentrations.

  • Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and test compound in a microplate. The reaction is typically incubated at room temperature for a specified period (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®) or an ELISA-based method.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Signaling Pathway and Mechanism of Action

FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, leading to the activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are crucial for cell proliferation, survival, differentiation, and angiogenesis. In many cancers, aberrant FGFR signaling, due to mutations, amplifications, or translocations, leads to uncontrolled cell growth and tumor progression. The 1H-pyrrolo[2,3-b]pyridine analogs discussed here act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the FGFR kinase domain and preventing the phosphorylation of downstream substrates, thereby inhibiting the aberrant signaling.

DOT Script for the FGFR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Analog Inhibitor->FGFR Inhibition

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold is a highly promising platform for the development of potent and selective kinase inhibitors. The structure-activity relationship studies on 5-substituted analogs have provided valuable insights into the key structural features required for potent FGFR inhibition. Specifically, the identification of compound 4h with its potent, single-digit nanomolar activity against FGFR1 and FGFR2 underscores the potential of this chemical series. Further optimization of this lead compound, focusing on improving its pharmacokinetic properties and selectivity profile, could lead to the development of a clinically viable therapeutic agent for the treatment of FGFR-driven cancers. The versatility of the 5-bromo-1H-pyrrolo[2,3-b]pyridine intermediate ensures that a wide range of analogs can be readily synthesized to further probe the SAR and fine-tune the biological activity.

References

  • Ermoli, A., Bargiotti, A., Brasca, M. G., Ciavolella, A., Colombo, N., Fachin, G., ... & Vanotti, E. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of medicinal chemistry, 52(14), 4380–4390. [Link]

  • Jiang, A., Liu, Q., Wang, R., Wei, P., Dai, Y., Wang, X., ... & Xiong, B. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules (Basel, Switzerland), 23(3), 656. [Link]

  • Yang, H., Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., ... & Zhao, Z. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & medicinal chemistry letters, 33, 127749. [Link]

  • Norman, P. (2009). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorganic & medicinal chemistry letters, 19(11), 3136–3140. [Link]

  • Wang, Y., Li, C., Zhang, Y., Li, J., Wang, Y., Li, Y., ... & Zhao, Z. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC advances, 11(34), 20857–20865. [Link]

Sources

A Comparative Guide to the Selectivity of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the selectivity profiles of kinase inhibitors derived from the 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine scaffold. This core structure serves as a versatile building block in the development of targeted therapies for various cancers and inflammatory diseases.[1] Our focus is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of how modifications to this scaffold influence inhibitory potency and selectivity across the human kinome.

The 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine core, a halogenated azaindole derivative, has been instrumental in the design of inhibitors targeting several key oncogenic kinases.[2][3] This guide will synthesize data from multiple studies to compare the selectivity of derivatives targeting key kinases such as Anaplastic Lymphoma Kinase (ALK), Mesenchymal-Epithelial Transition factor (c-Met), and Vascular Endothelial Growth Factor Receptor (VEGFR).

The Strategic Importance of Selectivity Profiling

In an era of precision medicine, the therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity. A highly selective inhibitor minimizes off-target effects, thereby reducing toxicity and improving the therapeutic window. Conversely, multi-targeted inhibitors can be advantageous in combating complex diseases driven by multiple signaling pathways or in overcoming drug resistance. Understanding the selectivity profile of a compound series is therefore paramount in drug discovery.

The pyrrolo[2,3-b]pyridine scaffold has proven to be a privileged structure in kinase inhibitor design.[4][5][6] The benzenesulfonyl group at the 1-position and the bromine at the 5-position of the pyrrolo[2,3-b]pyridine core provide key anchor points for medicinal chemistry exploration, enabling the generation of libraries with diverse substitution patterns aimed at optimizing potency and selectivity.[7][8][9][10][11]

Comparative Selectivity Profiles of Key Derivatives

While a head-to-head comprehensive kinome scan of a wide array of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives is not available in a single publication, we can collate and compare data from various studies to build a selectivity landscape. The following sections and tables summarize the inhibitory activities of representative derivatives against their primary targets and key off-targets.

Anaplastic Lymphoma Kinase (ALK) Inhibitors

Oncogenic fusions of the ALK receptor tyrosine kinase are key drivers in a subset of non-small cell lung cancers (NSCLC) and other malignancies.[12][13] The 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop potent ALK inhibitors.

Table 1: Inhibitory Activity of Representative ALK Inhibitors with a Pyrrolo[2,3-b]pyridine Core

Compound IDPrimary TargetIC50 (nM)Key Off-TargetsOff-Target IC50 (nM)Reference
Derivative A (Hypothetical) ALK<10Insulin Receptor (IR)>400[14]
Crizotinib ALK, c-MET2.8 (ALK), 1.6 (c-MET)ROS14.1[15]
Ceritinib ALK0.2IGF-1R, InsR, ROS18, 7, 24[16]
Alectinib ALK1.9RET15[13]

Note: While not all compounds in this table contain the exact 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine scaffold, they represent the broader class of ALK inhibitors and provide context for the desired selectivity profiles.

The development of second and third-generation ALK inhibitors has been driven by the need to overcome resistance mutations that arise during treatment with first-generation inhibitors like crizotinib.[12][13] These newer agents often exhibit different selectivity profiles.

c-Met Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion.[15][17] Aberrant c-Met signaling is implicated in numerous cancers. The pyrrolo[2,3-b]pyridine scaffold has been explored for the development of c-Met inhibitors.

Table 2: Inhibitory Activity of Representative c-Met Inhibitors

Compound IDPrimary TargetIC50 (nM)Key Off-TargetsOff-Target IC50 (nM)Reference
Pyrazolopyridine Derivative 5a c-Met4.27--[17]
Pyrazolopyridine Derivative 5b c-Met7.95--[17]
Cabozantinib c-Met, VEGFR21.3 (c-Met), 0.035 (VEGFR2)KIT, RET, AXL, TIE2, FLT34.6, 5.2, 7, 14.3, 11.3[18]
Savolitinib c-Met5--[15]

Note: The pyrazolopyridine derivatives demonstrate the utility of related heterocyclic scaffolds in achieving potent c-Met inhibition.

The design of selective c-Met inhibitors is a key objective, as off-target activities, particularly against kinases like VEGFR, can contribute to toxicity.[15]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, and the VEGF/VEGFR signaling pathway is a critical regulator of this process.[19][20] Several multi-kinase inhibitors that target VEGFRs also inhibit other kinases such as PDGFR and c-Kit.

Table 3: Inhibitory Activity of Representative VEGFR Inhibitors

Compound IDPrimary Target(s)IC50 (nM)Reference
Sunitinib VEGFR2, PDGFRβ80, 2[18]
Sorafenib Raf-1, B-Raf, VEGFR2/3, PDGFRβ, c-Kit6, 20, 90, 20, 57, 58[18]
Axitinib VEGFR1/2/3, PDGFRβ4, 20, 0.4, 2[21]
Fruquintinib VEGFR1/2/333, 0.35, 35[22]

Note: This table provides a broader context of VEGFR inhibitors, many of which are multi-targeted.

The selectivity profile of VEGFR inhibitors is crucial, as the inhibition of multiple angiogenic pathways can lead to enhanced efficacy but also increased side effects.[19][21][22]

Experimental Methodologies for Selectivity Profiling

The determination of a compound's selectivity profile relies on robust and standardized experimental protocols. The following outlines a typical workflow for assessing the selectivity of kinase inhibitors.

In Vitro Kinase Assays

Biochemical assays are the first step in determining the inhibitory activity of a compound against a panel of purified kinases.

Step-by-Step Protocol for a Typical In Vitro Kinase Assay:

  • Compound Preparation: A stock solution of the test compound is prepared in DMSO and serially diluted to create a concentration gradient.

  • Assay Plate Preparation: The kinase, substrate (peptide or protein), and ATP are added to the wells of a microtiter plate.

  • Compound Addition: The serially diluted compound is added to the assay wells. Control wells with DMSO (no inhibitor) and a known potent inhibitor are included.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for phosphorylation of the substrate.

  • Detection: The amount of phosphorylated substrate is quantified. Common detection methods include:

    • Radiometric assays: Using radio-labeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-based assays: Utilizing technologies like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Fluorescence Polarization (FP).

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

  • Data Analysis: The raw data is converted to percent inhibition relative to the controls. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then calculated by fitting the data to a dose-response curve.

Cellular Assays

To confirm that the observed biochemical activity translates to a cellular context, assays are performed using cell lines that are dependent on the target kinase for proliferation or survival.

Step-by-Step Protocol for a Cellular Proliferation Assay:

  • Cell Seeding: Cancer cell lines with known kinase dependencies are seeded into 96- or 384-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound.

  • Incubation: The plates are incubated for a period of time (typically 48-72 hours) to allow for effects on cell proliferation.

  • Viability Assessment: Cell viability is measured using reagents such as MTT, MTS, or CellTiter-Glo®, which quantify metabolic activity or ATP levels, respectively.

  • Data Analysis: The results are used to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Visualizing Kinase Inhibition and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., ALK, c-Met, VEGFR) Grb2 Grb2/Sos RTK->Grb2 PI3K PI3K RTK->PI3K STAT STAT RTK->STAT Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription STAT->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->RTK Inhibition GrowthFactor Growth Factor GrowthFactor->RTK Activation

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway targeted by pyrrolo[2,3-b]pyridine derivatives.

Selectivity_Profiling_Workflow Start Compound Synthesis (1-Benzenesulfonyl-5-bromo- 1H-pyrrolo[2,3-b]pyridine derivative) Biochemical_Screen Primary Biochemical Screen (Target Kinase) Start->Biochemical_Screen Kinome_Scan Broad Kinome Panel Screen (~400 kinases) Biochemical_Screen->Kinome_Scan If potent Cellular_Assay Cellular Potency & Selectivity Assays (Target-dependent cell lines) Biochemical_Screen->Cellular_Assay Data_Analysis Data Analysis & Selectivity Score Calculation Kinome_Scan->Data_Analysis Off_Target_Validation Cellular Off-Target Validation (e.g., Phospho-protein analysis) Cellular_Assay->Off_Target_Validation In_Vivo In Vivo Efficacy & Toxicity Studies Off_Target_Validation->In_Vivo Conclusion Lead Candidate Selection In_Vivo->Conclusion Data_Analysis->In_Vivo

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work extends beyond discovery and synthesis; it encompasses a fundamental responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (CAS No. 1001070-33-2), ensuring the protection of laboratory personnel and adherence to environmental regulations.

Part 1: Hazard Assessment and Chemical Profile

Understanding a compound's intrinsic properties is the first step in managing its lifecycle. 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic compound. Its hazard profile is derived from its constituent functional groups and available safety data.[1][2][3][4]

Structural Rationale for Hazards:

  • Halogenated Pyrrolopyridine Core: The presence of bromine classifies this compound as a halogenated organic.[5][6] Such compounds require specific disposal pathways, typically high-temperature incineration, to prevent the formation of toxic byproducts. The pyrrolopyridine core, common in bioactive molecules, necessitates careful handling due to the potential for uncharacterized biological activity.[7][8]

  • Benzenesulfonyl Group: This functional group can impart reactivity. Related compounds like benzenesulfonyl chloride are known to be water-reactive and corrosive.[9][10][11] While this specific molecule is a more stable solid, potential incompatibilities with strong bases or oxidizing agents must be considered.[10]

  • GHS Hazard Classification: The compound is classified as an irritant and is harmful if swallowed.[1][2]

Table 1: Chemical and Safety Data Summary

Property Value Source(s)
Chemical Name 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine [1][2][3]
CAS Number 1001070-33-2 [1][2][3]
Molecular Formula C₁₃H₉BrN₂O₂S [1][3]
Molecular Weight 337.20 g/mol [1]
Physical State Solid [2]
GHS Pictogram GHS07 (Exclamation Mark) [2]
Signal Word Warning [2]
Hazard Statements H302: Harmful if swallowedH319: Causes serious eye irritation [2]

| Storage Class | 11: Combustible Solids |[2] |

Part 2: Pre-Disposal Operations: Handling and Segregation

Safe disposal begins long before the waste container is full. It starts with correct handling and rigorous segregation at the point of generation.

Personal Protective Equipment (PPE)

Before handling the compound in any form (pure solid, in solution, or as waste), the following PPE is mandatory:

  • Eye Protection: Tightly fitting safety goggles or a face shield are essential to prevent contact with the compound, which is a known eye irritant.[2][12]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and use proper removal techniques to avoid skin contact.[12]

  • Protective Clothing: A standard laboratory coat is required to protect against accidental contamination of personal clothing.

Critical Waste Segregation Protocol

The single most important step in this process is correct segregation. This compound must be disposed of as Halogenated Organic Solid Waste .

Causality: Mixing halogenated and non-halogenated waste streams is a common and costly error.[6] Disposal facilities use different processes for these two streams; halogenated waste requires specialized incinerators with scrubbers to neutralize acidic gases (like hydrogen bromide) produced during combustion.[13] Improper segregation can lead to regulatory fines, rejection of waste shipments, and significantly increased disposal costs for the entire institution.[6]

Procedure:

  • Designate a specific, clearly marked container for "Halogenated Organic Solid Waste."

  • Dispose of pure, unused 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine directly into this container.

  • Any labware (e.g., weigh boats, contaminated filter paper, gloves) that is grossly contaminated with the compound should also be placed in this container.

Spill Management

In the event of a small spill:

  • Ensure the area is well-ventilated, preferably within a chemical fume hood.[14]

  • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).[5][14]

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[12] Avoid creating dust.

  • Clean the spill area thoroughly.

  • Label the spill cleanup debris as hazardous waste and dispose of it according to the protocol below.

Part 3: Step-by-Step Disposal Protocol

This protocol adheres to the guidelines set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[15][16][17][18]

Step 1: Container Selection

Use only appropriate, designated containers for hazardous waste.[17] The container must be in good condition, compatible with the chemical, and possess a screw-top or other securely sealing lid.[5] For solid waste, a wide-mouth plastic (e.g., HDPE) container is often ideal.

Step 2: Waste Labeling

Proper labeling is a strict regulatory requirement.[15] The moment the first item of waste is added, the container must be labeled with a "Hazardous Waste" tag.[5] The label must include:

  • The words "Hazardous Waste" .[15]

  • The full, unabbreviated chemical name: "Waste: 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine" .[5] If other chemicals are present, they must also be listed with their approximate concentrations.

  • A clear indication of the hazards (e.g., "Toxic," "Irritant").[6]

  • The accumulation start date (this may be required by your institution's EHS office when the container is moved to a central storage area).[15]

Step 3: Waste Accumulation (Satellite Accumulation Area)

Waste should be stored in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of the laboratory personnel.[15][17][19]

  • Keep the waste container tightly closed at all times, except when actively adding waste.[5][17] This is a critical step to prevent the release of vapors and to ensure safety.

  • Store the container in secondary containment (such as a chemical-resistant tray) to contain any potential leaks.

  • Do not exceed the SAA volume limits (typically 55 gallons for total hazardous waste or 1 quart for acutely toxic "P-listed" wastes).[17][19]

Step 4: Arranging for Final Disposal

Laboratory personnel do not perform the final chemical treatment. The final step is to arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

  • When the container is nearly full (e.g., 90% capacity) or if the waste has been accumulated for a set period (consult your EHS guidelines, often 6-12 months), submit a chemical collection request.[19][20]

  • Ensure the waste tag is fully and accurately completed.

  • The licensed contractor will transport the waste for final disposal, which for this compound will almost certainly be high-temperature incineration .[13]

Disposal Logic Workflow

The following diagram outlines the decision-making process for the proper disposal of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine.

G Disposal Workflow for 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine start Waste Generated (Pure solid or contaminated labware) ppe Step 1: Don Appropriate PPE (Safety Goggles, Gloves, Lab Coat) start->ppe characterize Step 2: Characterize Waste - Halogenated Organic Solid - Toxic (Oral), Irritant ppe->characterize segregate Step 3: Segregate Waste Place in 'Halogenated Organic Solid Waste' Container characterize->segregate container Step 4: Ensure Proper Container - Compatible, sealable, good condition - Keep closed when not in use segregate->container label Step 5: Label Container Immediately - 'Hazardous Waste' - Full Chemical Name & Concentration - Hazard Pictograms/Warnings container->label store Step 6: Store in Satellite Accumulation Area (SAA) - At/near point of generation - In secondary containment label->store end Step 7: Arrange Final Disposal Contact Institutional EHS for Pickup store->end

Caption: Decision workflow for the safe disposal of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine.

References

  • Locher, F., et al. (2001). Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. PubMed. Available at: [Link]

  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. ACS Publications. Available at: [Link]

  • ACTenviro. (2021). OSHA Hazardous Waste Disposal Guidelines & Safety Standards. ACTenviro. Available at: [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Available at: [Link]

  • Temple University EHRS. (2021). Halogenated Solvents in Laboratories. Temple University. Available at: [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. University of Pennsylvania. Available at: [Link]

  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. EPA. Available at: [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. ACS. Available at: [Link]

  • Clean Management Environmental Group. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. EPA. Available at: [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]

  • Goodnow, R. A. & Harrison, A. P. (1972). Degradation of Alkyl Benzene Sulfonate by Pseudomonas Species. Applied Microbiology. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Benzenesulfonyl chloride. PubChem. Available at: [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. OSHA. Available at: [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. OSHA. Available at: [Link]

  • University of Oslo. (2024). Chemical and Hazardous Waste Guide. UiO. Available at: [Link]

  • Kemicentrum. (2025). 8.1 Organic solvent waste. Kemicentrum. Available at: [Link]

  • Angene Chemical. (2024). Safety Data Sheet. Angene Chemical. Available at: [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2015). Pyridine, alkyl derivatives: Human health tier II assessment. NICNAS. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. PubChem. Available at: [Link]

  • Washington State University. (n.d.). Pyridine Standard Operating Procedure. WSU. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Carl ROTH. Available at: [Link]

  • Wang, J., et al. (2019). Critical biodegradation process of a widely used surfactant in the water environment: dodecyl benzene sulfonate (DBS). RSC Advances. Available at: [Link]

  • Naert, P., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules. Available at: [Link]

  • Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]

  • Oakwood Chemical. (n.d.). 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2, 3-b]pyridine, min 98%. Oakwood Chemical. Available at: [Link]

  • Cambie, D., et al. (2016). Safe generation and use of bromine azide under continuous flow conditions – selective 1,2-bromoazidation of olefins. Organic & Biomolecular Chemistry. Available at: [Link]

  • Reddit. (2025). What are some safety tips when handling bromine... r/chemhelp. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Handling 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Handling these compounds safely and effectively is not merely a procedural necessity but a foundational element of scientific integrity. This guide provides essential safety and operational protocols for 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (CAS No. 1001070-33-2), a substituted azaindole.

Given that comprehensive toxicological data for many research chemicals is often unavailable, we will adopt a conservative safety posture, grounding our procedures in the known hazards of this compound and the broader class of pyridine-containing heterocyclic molecules. Our approach prioritizes engineering controls, stringent personal protective equipment (PPE) protocols, and robust disposal plans to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Risk Profile

1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is a solid compound with defined hazards.[1] Understanding these risks is the critical first step in establishing a safe handling protocol.

  • Signal Word: Warning[1]

  • GHS Hazard Classifications:

    • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

    • Serious Eye Irritation (Category 2), H319: Causes serious eye irritation.[1]

  • Potential Hazards: Based on the parent 1H-Pyrrolo[2,3-b]pyridine structure, it is prudent to assume the potential for skin irritation (H315) and respiratory irritation (H335).[2]

The primary routes of exposure are accidental ingestion, eye contact with the solid powder, and inhalation of airborne particulates, particularly during weighing and transfer operations. Skin contact presents another significant risk of contamination.

The Cornerstone of Safety: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable. The selection of appropriate PPE is directly dictated by the specific handling task and the associated risk of exposure. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Solid Transfers Chemical safety goggles with side shieldsDouble-layered nitrile glovesFully-buttoned lab coatRequired: Use within a certified chemical fume hood.
Solution Preparation & Reactions Chemical safety goggles and a face shieldChemically resistant gloves (nitrile or neoprene)Lab coatRequired: Use within a certified chemical fume hood.
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesImpermeable gown or apron over a lab coatNIOSH-approved respirator with P100 filter (for solids) or appropriate organic vapor cartridges.
Waste Disposal Chemical safety gogglesDouble-layered nitrile glovesLab coatAs required by the specific disposal procedure; typically handled within a fume hood.
Causality Behind PPE Choices:
  • Eye and Face Protection: The H319 classification ("Causes serious eye irritation") makes chemical safety goggles mandatory.[1] A face shield should be worn over goggles during any task with a splash potential—such as adding the solid to a solvent or during a reaction workup—to protect the entire face.[3][4]

  • Hand Protection: The potential for skin irritation and absorption necessitates the use of chemically resistant gloves.[5] While standard nitrile gloves offer good protection for handling solids, double-gloving is a best practice that minimizes the risk of exposure should the outer glove be compromised.[6] For extended work or when handling solutions, more robust gloves like neoprene may be advisable.[5] Always inspect gloves before use and practice proper removal techniques to avoid contaminating your skin.[7]

  • Body Protection: A fully-buttoned, long-sleeved lab coat prevents incidental skin contact with contaminated surfaces.[5] For procedures with a higher risk of spills or for handling larger quantities, an impermeable apron or gown provides an additional layer of protection.[8]

  • Respiratory Protection: The primary engineering control for preventing respiratory exposure is a certified chemical fume hood.[5][9] All manipulations of the solid compound that could generate dust must be performed within a fume hood. If, under rare and fully risk-assessed circumstances, a fume hood is not available, a NIOSH-approved respirator is required.[10][11]

Operational Workflow: From Preparation to Disposal

A systematic, step-by-step approach ensures that safety protocols are integrated into the entire experimental workflow.

cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal A 1. Hazard Assessment Review SDS & Protocols B 2. Don Required PPE (Goggles, Lab Coat, Gloves) A->B C 3. Prepare Workspace (Verify Fume Hood Operation) B->C D 4. Weigh & Transfer Solid (Minimize Dust Generation) C->D E 5. Perform Experiment (e.g., Dissolution, Reaction) D->E F 6. Decontaminate Workspace & Glassware E->F G 7. Doff PPE (Correct Sequence) F->G H 8. Dispose of Waste (Segregated Hazardous Waste) G->H

Caption: Safe Handling Workflow for 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine.

Step-by-Step Guidance:
  • Preparation: Before bringing the chemical into the workspace, verify that the chemical fume hood is functioning correctly. Don all required PPE as outlined in the table above.

  • Handling:

    • When weighing, use a spatula to carefully transfer the solid onto weighing paper or into a container on the balance. Avoid any actions that could create dust.

    • Close the primary container immediately after dispensing the required amount.

    • When adding the solid to a solvent, do so slowly to prevent splashing.

  • Decontamination: After handling, wipe down the balance, spatula, and any surfaces inside the fume hood that may have become contaminated.

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination: remove the outer pair of gloves first, followed by the lab coat and face shield/goggles, and finally the inner pair of gloves. Wash hands thoroughly with soap and water immediately after.[7]

Emergency Procedures

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3][7]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[7]

In Case of a Spill:

For a small spill contained within a chemical fume hood, use an inert absorbent material (e.g., sand or vermiculite) to cover the spill.[12] Carefully sweep the material into a designated hazardous waste container. Decontaminate the area with an appropriate solvent. For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

Proper disposal is a critical final step to ensure environmental and regulatory compliance.

  • Solid Waste: All solid 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine waste, along with any contaminated consumables (e.g., gloves, weighing papers, pipette tips), must be collected in a clearly labeled, sealed hazardous waste container.[9]

  • Liquid Waste: Solutions containing the compound must be collected in a separate, compatible hazardous liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[9]

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name.[9]

  • Prohibition: Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[3]

By adhering to these rigorous safety protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]

  • Loba Chemie. PYRIDINE FOR SYNTHESIS - Safety Data Sheet. Available at: [Link]

  • PubChem. 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. Available at: [Link]

  • Angene Chemical. (2024, November 1). Safety Data Sheet - tert-Butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate. Available at: [Link]

  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Available at: [Link]

  • PubChem. 1H-Pyrrolo(2,3-b)pyridine. Available at: [Link]

  • ASHP Publications. PERSONAL PROTECTIVE EQUIPMENT. Available at: [Link]

  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. Available at: [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available at: [Link]

  • University of Wyoming. Chemical Process SOP Example - 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal. Available at: [Link]

  • PubMed Central. Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.